molecular formula C14H13O2P B019383 Carboxymethyldiphenylphosphine CAS No. 3064-56-0

Carboxymethyldiphenylphosphine

Cat. No.: B019383
CAS No.: 3064-56-0
M. Wt: 244.22 g/mol
InChI Key: GJOGRUGECVQJBK-UHFFFAOYSA-N
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Description

Carboxymethyldiphenylphosphine, also known as this compound, is a useful research compound. Its molecular formula is C14H13O2P and its molecular weight is 244.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-diphenylphosphanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGRUGECVQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378731
Record name Carboxymethyldiphenylphosphine
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URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3064-56-0
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a Bifunctional Phosphine Ligand

Carboxymethyldiphenylphosphine (CMDpp), also known as 2-(diphenylphosphino)acetic acid, represents a cornerstone bifunctional ligand in modern chemistry. Its unique molecular architecture, featuring both a nucleophilic trivalent phosphorus center and a hydrophilic carboxylic acid moiety, offers a powerful toolkit for researchers. The diphenylphosphine group provides the classic coordination capabilities seen in ubiquitous ligands like triphenylphosphine, making it invaluable in organometallic chemistry and catalysis. Simultaneously, the carboxymethyl group imparts aqueous solubility and provides a reactive handle for covalent modification, such as amide bond formation or surface immobilization. This duality makes CMDpp a compelling building block in fields ranging from homogeneous catalysis to the development of novel bioconjugates and targeted drug delivery systems. This guide provides an in-depth exploration of the synthesis and rigorous characterization of CMDpp, grounded in established chemical principles and analytical validation.

Part 1: Synthesis of this compound

The synthesis of CMDpp is most effectively achieved through the nucleophilic substitution reaction between a diphenylphosphine salt and a haloacetic acid. This procedure hinges on the deprotonation of diphenylphosphine to generate the highly nucleophilic diphenylphosphide anion, which then displaces the halide from the haloacetic acid. The causality behind this chosen pathway lies in its efficiency and the ready availability of the starting materials.

Causality in Experimental Design
  • Inert Atmosphere: Trivalent phosphines, particularly diphenylphosphine and its anionic form, are highly susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. Therefore, conducting the entire synthesis under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent side-product formation and ensure a high yield of the desired product.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate diphenylphosphine (pKa ~23 in DMSO) to form the diphenylphosphide anion. Lithium diisopropylamide (LDA) or n-butyllithium are common choices. The base must be strong enough to drive the deprotonation to completion but should not compete in the subsequent nucleophilic attack.

  • Solvent Selection: Anhydrous aprotic solvents like tetrahydrofuran (THF) are ideal. They are capable of solvating the organometallic intermediates without reacting with the strong base or the phosphide anion. The absence of water is crucial to prevent quenching the base and the phosphide anion.

  • Acidic Workup: The reaction initially forms the lithium salt of this compound. A subsequent workup with an acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Synthesis of CMDpp

Materials:

  • Diphenylphosphine (C₁₂H₁₁P)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Chloroacetic acid (ClCH₂COOH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a positive pressure of nitrogen or argon.

  • Formation of Lithium Diphenylphosphide: In the flask, dissolve diphenylphosphine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1 equivalent) dropwise to the stirred solution via syringe. A color change to deep orange or red is typically observed, indicating the formation of the lithium diphenylphosphide anion (LiPPh₂). Allow the mixture to stir at this temperature for 30 minutes.

  • Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.1 equivalents) in anhydrous THF. Slowly add this solution to the cold lithium diphenylphosphide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench it by adding 1 M HCl until the solution is acidic (pH 2-3), which protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a white solid.

Synthesis Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Anion Formation cluster_substitution Step 3: Nucleophilic Attack cluster_workup Step 4: Product Isolation reagents Diphenylphosphine + Anhydrous THF deprotonation Deprotonation with n-BuLi at -78°C reagents->deprotonation anion Formation of LiPPh₂ (Lithium Diphenylphosphide) deprotonation->anion chloroacetic Addition of Chloroacetic Acid in THF anion->chloroacetic substitution Nucleophilic Substitution (Warm to RT, Stir Overnight) chloroacetic->substitution quench Acidic Quench (1M HCl) substitution->quench extract Extraction with Diethyl Ether quench->extract purify Drying & Solvent Removal extract->purify recrystallize Recrystallization purify->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach involving NMR, FTIR, and Mass Spectrometry provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of CMDpp in solution.[1] The key nuclei to probe are ¹H, ¹³C, and ³¹P.

  • ¹H NMR: Provides information about the proton environments. The spectrum will show distinct signals for the aromatic protons of the phenyl rings, the methylene (CH₂) protons, and the acidic proton of the carboxyl group. The methylene protons are characteristically split by the adjacent phosphorus atom.

  • ¹³C NMR: Reveals the different carbon environments. Signals will correspond to the carboxyl carbon, the methylene carbon, and the distinct carbons of the phenyl rings (ipso, ortho, meta, para).

  • ³¹P NMR: As an isotope with 100% natural abundance and a spin of I = 1/2, ³¹P NMR is highly informative for phosphorus-containing compounds.[2] CMDpp will exhibit a single, sharp resonance at a characteristic chemical shift.

Table 1: Expected NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10-12Broad SingletCarboxylic Acid (-COOH )
~7.2-7.5MultipletAromatic (-C₆H ₅)
~3.4Doublet (²JP-H ≈ 3 Hz)Methylene (-CH ₂-)
¹³C ~175DoubletCarbonyl (-C OOH)
~130-138Multiplets/DoubletsAromatic (-C ₆H₅)
~35Doublet (¹JP-C ≈ 15 Hz)Methylene (-C H₂-)
³¹P ~ -15SingletDiphenylphosphine (-P Ph₂)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[3][4] For CMDpp, the key vibrational modes are associated with the carboxylic acid and the phosphine moieties.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~1710StrongC=O stretch of the carboxylic acid
1435MediumP-Ph (Phosphorus-Phenyl) stretch
~1100MediumP-C (Phosphorus-Alkyl) stretch
690-750StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized compound.[5] Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak corresponding to the exact mass of CMDpp.

  • Molecular Formula: C₁₄H₁₃O₂P[6]

  • Molecular Weight: 244.22 g/mol [6]

  • Expected Observation (Positive Ion Mode): A peak at m/z = 245.07, corresponding to the protonated molecule [M+H]⁺.

  • Expected Observation (Negative Ion Mode): A peak at m/z = 243.05, corresponding to the deprotonated molecule [M-H]⁻.

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Synthesized CMDpp Sample nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms nmr_data Confirm Connectivity & Proton/Carbon/Phosphorus Environments nmr->nmr_data ftir_data Identify Key Functional Groups (C=O, O-H, P-C) ftir->ftir_data ms_data Verify Molecular Weight (m/z = 244.22) ms->ms_data end_node Structure & Purity Confirmed nmr_data->end_node ftir_data->end_node ms_data->end_node

Caption: Integrated workflow for the characterization of CMDpp.

Part 3: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for scientists and drug development professionals. Phosphorus-containing compounds are an important class of therapeutic agents, often designed as prodrugs or biomolecule analogues.[7][8]

  • Homogeneous Catalysis: Like other phosphine ligands, CMDpp can be used to stabilize and tune the reactivity of transition metal catalysts. The carboxylic acid group can impart solubility in polar or aqueous media, enabling "green" chemistry applications.

  • Bioconjugation: The carboxylic acid provides a convenient attachment point for coupling CMDpp to biomolecules like peptides, proteins, or antibodies using standard carbodiimide chemistry (e.g., EDC/NHS). This can be used to label biological targets or to deliver a payload.

  • Drug Development:

    • Solubilizing Agent: The phosphine oxide derivative of CMDpp can act as a hydrogen bond acceptor, a feature exploited in drugs like Brigatinib to improve water solubility and biological target engagement.[9]

    • Linker Technology: CMDpp can serve as a linker in more complex drug molecules, connecting a pharmacophore to a targeting moiety. The stability of the P-C bond is advantageous in this context.

    • Direct Therapeutic Potential: While less common, phosphine-containing molecules themselves can exhibit biological activity and are explored in the design of novel therapeutic agents.[8]

Conclusion

This compound is a versatile and highly valuable reagent whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic protocol, while requiring careful handling of air-sensitive materials, is robust and reliable. Rigorous characterization using a combination of NMR, FTIR, and mass spectrometry provides an unambiguous confirmation of the molecular structure and purity. The dual functionality of CMDpp ensures its continued and expanding role in catalysis, materials science, and the ongoing quest for more effective and targeted therapeutics in drug development.

References

  • Westin, J. (n.d.). NMR Spectroscopy. Jack Westin. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

  • Kelly, J. G., et al. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

  • Yu, H., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]

  • Zhang, L., et al. (2009). Carboxy group derivatization for enhanced electron-transfer dissociation mass spectrometric analysis of phosphopeptides. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Saredi, G., et al. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Yu, H., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Semantic Scholar. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

  • Professor Dave Explains. (2016). Mass Spectrometry. YouTube. Retrieved from [Link]

  • PubMed. (2022). Mass Spectrometry Imaging of Lipids Using MALDI Coupled with Plasma-Based Post-Ionization on a Trapped Ion Mobility Mass Spectrometer. Retrieved from [Link]

  • Schmidt, J. J., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Applications for Drug Development. Retrieved from [Link]

  • In-Sight. (n.d.). Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. Retrieved from [Link]

  • Gan, F., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. NIH. Retrieved from [Link]

Sources

Introduction: A Bifunctional Ligand at the Interface of Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Diphenylphosphino)acetic Acid (CAS 3064-56-0)

(Diphenylphosphino)acetic acid, also known as Carboxymethyldiphenylphosphine, is an organophosphorus compound distinguished by its bifunctional nature. It incorporates a soft trivalent phosphorus center, characteristic of highly effective phosphine ligands, and a hard carboxylate group. This unique combination makes it not only a valuable ligand for transition-metal catalysis, particularly in aqueous media, but also an intriguing building block for medicinal chemistry and fragment-based drug discovery. The phosphine moiety offers strong coordination to soft metal centers, while the carboxylic acid group can be used to impart water solubility, provide a secondary coordination site, or serve as a synthetic handle for covalent modification. This guide synthesizes the core principles of its chemistry, reactivity, and potential applications, providing a technical framework for its use in advanced research settings.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of (Diphenylphosphino)acetic acid is critical for its effective application, from designing reaction conditions to interpreting analytical data.

Core Properties

The key physicochemical identifiers and properties for (Diphenylphosphino)acetic acid are summarized below.

PropertyValueReference(s)
CAS Number 3064-56-0[1][2]
Molecular Formula C₁₄H₁₃O₂P[1][2]
Molecular Weight 244.23 g/mol [1][2]
Physical Form Solid[3]
Canonical SMILES C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2N/A
InChI Key GJOGRUGECVQJBK-UHFFFAOYSA-N[3][4]
Storage Conditions Inert atmosphere, room temperature[3]
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

  • ³¹P NMR Spectroscopy: This is the most diagnostic technique for characterizing phosphines. A single resonance is expected for the trivalent phosphorus atom. In its P(III) state, the chemical shift (δ) would likely appear in the upfield region (typically -5 to -30 ppm), characteristic of triaryl/alkyl phosphines. Upon coordination to a metal center, this signal will shift significantly downfield. Upon oxidation to the corresponding phosphine oxide, the signal will shift dramatically downfield to approximately +20 to +40 ppm.[5][6]

  • ¹H NMR Spectroscopy: The spectrum will show distinct signals for the different proton environments:

    • Aromatic Protons: A complex multiplet in the range of δ 7.0-8.0 ppm, integrating to 10 protons, corresponding to the two phenyl groups.

    • Methylene Protons (-CH₂-): A doublet adjacent to the phosphorus atom, expected around δ 3.0-3.5 ppm, integrating to 2 protons. The doublet arises from coupling to the phosphorus atom (²JP-H coupling).

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10-12 ppm). This peak is exchangeable with D₂O and may not be observed if D₂O is used as the solvent.[7]

  • ¹³C NMR Spectroscopy: Key signals would include:

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm. The ipso-carbon (the one directly attached to phosphorus) will appear as a doublet due to ¹JP-C coupling.

    • Methylene Carbon (-CH₂-): A doublet in the aliphatic region (e.g., δ 30-40 ppm) due to strong one-bond coupling with phosphorus.

    • Carbonyl Carbon (-C=O): A signal around δ 170-180 ppm, which may also show a small coupling to the phosphorus atom.

  • Mass Spectrometry: Electrospray ionization (ESI) would be a suitable technique. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 245.07. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 243.05.

Section 2: Synthesis and Reactivity

The synthesis of (Diphenylphosphino)acetic acid requires careful handling due to the air-sensitivity of the trivalent phosphorus intermediate. Its reactivity is dominated by the dual functionality of the phosphine and carboxylic acid groups.

Representative Synthesis Protocol

A robust method for synthesizing (Diphenylphosphino)acetic acid involves the nucleophilic substitution of a haloacetic acid derivative with a diphenylphosphide salt. The following protocol is based on analogous syntheses of similar phosphinocarboxylic acids.[8]

Causality: This is an SE2(P) type reaction where the trivalent phosphorus acts as a potent nucleophile.[9] The synthesis first requires the generation of the highly nucleophilic diphenylphosphide anion from a suitable precursor, such as chlorodiphenylphosphine, by reduction with an alkali metal. This anion then displaces the halide from sodium chloroacetate in a classic SN2 reaction. All steps must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the irreversible oxidation of the phosphide anion and the final phosphine product to the corresponding phosphine oxides.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The system is purged with inert gas.

  • Phosphide Generation: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula. Small, clean pieces of metallic sodium (2.2 equivalents) are added. Chlorodiphenylphosphine (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is stirred until all the sodium has been consumed, indicating the formation of sodium diphenylphosphide (Ph₂PNa).

  • Coupling Reaction: A solution of sodium chloroacetate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added dropwise to the solution of sodium diphenylphosphide at 0 °C.

  • Workup and Isolation: After stirring overnight at room temperature, the reaction is carefully quenched by the slow addition of deoxygenated water. The organic solvents are removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified to a pH of ~2 with cold, dilute HCl, causing the (Diphenylphosphino)acetic acid to precipitate.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Self-Validation: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 1.2. ³¹P NMR is particularly crucial to confirm the absence of the phosphine oxide byproduct.

Synthesis Ph2PCl Chlorodiphenylphosphine Ph2PNa Sodium Diphenylphosphide (Ph₂P⁻Na⁺) Ph2PCl->Ph2PNa Step 1: Reduction (Inert Atmosphere) Na Sodium Metal Na->Ph2PNa Step 1: Reduction (Inert Atmosphere) THF THF (solvent) THF->Ph2PNa Step 1: Reduction (Inert Atmosphere) ClCH2COONa Sodium Chloroacetate Product (Diphenylphosphino)acetic acid ClCH2COONa->Product Step 2: Nucleophilic Substitution Step 3: Acidic Workup Ph2PNa->Product Step 2: Nucleophilic Substitution Step 3: Acidic Workup

Caption: Proposed synthetic route for (Diphenylphosphino)acetic acid.

Core Reactivity
  • Phosphorus (P(III)) Center: As a tertiary phosphine, the phosphorus atom is a strong nucleophile and a soft Lewis base.[10] It readily reacts with electrophiles such as alkyl halides and Michael acceptors.[11][12] Crucially, it is easily oxidized by air or other oxidizing agents (e.g., H₂O₂) to form the corresponding P(V) phosphine oxide, (diphenylphosphoryl)acetic acid. This oxidative instability necessitates handling under inert conditions for applications requiring the P(III) form.

  • Carboxylic Acid Group: The -COOH group exhibits typical carboxylic acid reactivity. It can be deprotonated with a base to form a carboxylate salt, which confers water solubility. It can also undergo esterification or amidation to attach the phosphine moiety to other molecules or surfaces.

Section 3: Applications in Homogeneous Catalysis

The primary application of (Diphenylphosphino)acetic acid in catalysis stems from its role as a water-soluble ligand. Aqueous-phase catalysis is a cornerstone of green chemistry, simplifying catalyst recovery and product separation.[13]

Water-Soluble Ligand for Cross-Coupling Reactions

Phosphine ligands are essential for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are fundamental to modern organic synthesis.[14] By forming stable, lipophilic complexes, they facilitate the catalytic cycle in organic solvents.[15]

(Diphenylphosphino)acetic acid can be deprotonated (e.g., with NaOH or NaHCO₃) to form a water-soluble carboxylate salt. The resulting ligand can stabilize a transition metal catalyst (like palladium) in an aqueous phase.[16][17] This enables biphasic catalysis, where organic reactants are converted into organic products, while the expensive and potentially toxic metal-ligand catalyst remains in the aqueous phase, allowing for its simple separation and recycling.

Coordination cluster_ligand (Diphenylphosphino)acetate Ligand M M L1 M->L1 L2 M->L2 L3 M->L3 P P P->M σ-donation π-backbonding C_methylene P->C_methylene Ph1 P->Ph1 Ph2 P->Ph2 C_carbonyl C_methylene->C_carbonyl O_neg C_carbonyl->O_neg

Caption: Coordination of the phosphine to a generic metal center (M).

Section 4: Role in Drug Discovery and Development

The structural features of (Diphenylphosphino)acetic acid make it a compelling candidate for fragment-based drug discovery (FBDD). FBDD has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that can be elaborated into more potent drugs.[18][19]

A Bifunctional Fragment for FBDD

In the context of FBDD, a "fragment" is a small molecule (typically <300 Da) that binds with low affinity to a biological target. The initial weak binding is then optimized by synthetically "growing" the fragment to improve its interactions with the target protein.[20]

(Diphenylphosphino)acetic acid (MW = 244.23) fits perfectly within this paradigm.

  • Binding Element (The "Anchor"): The diphenylphosphine group is a lipophilic, sterically defined moiety that can fit into hydrophobic pockets on a protein surface.

  • Growth Vector (The "Hook"): The carboxymethyl group provides a chemically tractable handle. It is an ideal point for synthetic elaboration, allowing medicinal chemists to link other chemical groups to explore the surrounding binding site and increase potency and selectivity.[21]

The FBDD workflow using a fragment like this would involve screening it against a protein target, identifying a "hit" via biophysical methods (e.g., X-ray crystallography), and then using its carboxylic acid as a vector for synthetic expansion.

FBDD_Workflow A Fragment Library Screening (Including Ph₂PCH₂COOH) B Biophysical Hit Identification (e.g., X-ray Crystallography, NMR) A->B Identify Binders C Structural Analysis of Fragment-Target Complex B->C Determine Binding Mode D Synthetic Elaboration (Fragment Growing via -COOH handle) C->D Design New Molecules E Structure-Activity Relationship (SAR) and Potency Optimization D->E Synthesize & Test Analogs E->C Iterate F Lead Compound E->F Optimize Affinity

Caption: Workflow for utilizing (Diphenylphosphino)acetic acid in FBDD.

Section 5: Safety and Handling

While comprehensive toxicological data for (Diphenylphosphino)acetic acid is not available, information from suppliers and knowledge of the phosphine class of compounds dictates stringent handling procedures.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Field-Proven Handling Protocol:

  • Inert Atmosphere: All manipulations of the solid and its solutions should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Ventilation: Work should be conducted in a well-ventilated chemical fume hood.

  • Disposal: Waste should be handled as hazardous chemical waste in accordance with institutional and local regulations. Quenching with a mild oxidizing agent (e.g., bleach) may be required before disposal to convert the phosphine to the less reactive phosphine oxide.

Conclusion and Future Outlook

(Diphenylphosphino)acetic acid, CAS 3064-56-0, is more than a simple chemical reagent; it is a versatile molecular tool with significant untapped potential. Its bifunctional design provides a direct entry into water-soluble catalysis, addressing the critical need for greener and more sustainable chemical processes. Concurrently, its properties align perfectly with the principles of fragment-based drug discovery, offering a unique scaffold for developing novel therapeutics. Future research should focus on demonstrating its efficacy in specific catalytic systems, exploring its coordination chemistry with a wider range of metals, and screening it against various biological targets to validate its potential as a drug discovery fragment. As demand for both sustainable chemistry and innovative drug candidates grows, the utility of such well-designed, multifunctional molecules is set to increase dramatically.

References

  • Functional utility of gold complexes with phosphorus donor ligands in biological systems. (2024). [Source details not fully provided]
  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (2024). Chemical Science.
  • Asymmetric Electrophilic Reactions in Phosphorus Chemistry. (n.d.). MDPI.
  • Reactivity of Ph3PNLi towards P III and P V electrophiles. (2008).
  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (n.d.). PubMed Central.
  • Reactivity of Electrophilic Terminal Phosphinidene Complexes: P−P Bond Forming Reactions with Phosphines and Diphosphines. (n.d.).
  • Kinetics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. (2006).
  • Phosphine-Catalyzed Additions of Nucleophiles and Electrophiles to α,β–Unsaturated Carbonyl Compounds. (2004). University of Illinois Chemistry.
  • Phosphine Functionalized Cp C Ligands and Their Metal Complexes. (n.d.). MDPI.
  • Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing.
  • Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. (n.d.). The University of Alabama.
  • Phosphine ligand. (n.d.). Sigma-Aldrich.
  • CAS 3064-56-0 | 2-(Diphenylphosphino)acetic acid. (n.d.). Synblock.
  • List of water-soluble phosphine ligands. (n.d.).
  • Advanced Phosphine Ligands for C
  • Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. (2024). Graz University of Technology.
  • Water-Soluble Phosphine Ligands: Revolutionizing Green Catalysis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Transition metal complexes of phosphine oxides. (n.d.). Wikipedia.
  • Synthesis and Characterization of N-(4-Acetylphenyl)-N-(Diphenylphosphino)- P,P-Diphenylphosphinous Amide Derivatives: Application of a Pd(ΙΙ) Derivative as a Pre-Catalyst in the Suzuki Cross-Coupling Reaction. (2021).
  • Fragment-based drug discovery: opportunities for organic synthesis. (2020). PubMed Central.
  • Diphosphine ligand – Knowledge and References. (n.d.). Taylor & Francis.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers.
  • 2-(Diphenylphosphino)acetic acid - CAS:3064-56-0. (n.d.). Sunway Pharm Ltd.
  • Metal-phosphine complex. (n.d.). Wikipedia.
  • fragment-based drug discovery (FBDD) & access to drug research. (2024). YouTube.
  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. (2025). PubMed.
  • 2-(Diphenylphosphino)acetic acid | 3064-56-0. (n.d.). Sigma-Aldrich.
  • 3064-56-0 | 2-(Diphenylphosphino)acetic acid. (n.d.). Ambeed.com.
  • Method for synthesis of o-diphenylphosphinobenzoic acid. (2011).
  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PubMed Central.
  • Structural study of metal complexes of bisphosphonate amide ester: Copper, magnesium, zinc and cadmium complexes of (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester. (n.d.).
  • Diphenylacetic acid. (n.d.). Organic Syntheses.
  • 31 P NMR spectroscopic analysis on photooxidation of 1,n‐bis(diphenylphosphino)alkanes with the aid of DFT calculations. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.).
  • Acetic Acid NMR in D2O. (2021). Reddit.
  • picoSpin 80: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.

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An In-depth Technical Guide to (Diphenylphosphino)acetic Acid: Properties, Synthesis, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Overview of (Diphenylphosphino)acetic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (diphenylphosphino)acetic acid, also known as carboxymethyldiphenylphosphine, a versatile phosphine ligand crucial in modern synthetic chemistry. With a molecular formula of C₁₄H₁₃O₂P and a molecular weight of approximately 244.23 g/mol , this compound has garnered significant attention for its role in facilitating a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of (diphenylphosphino)acetic acid is paramount for its effective and safe application in a laboratory setting. The compound is a solid at room temperature and should be stored in an inert atmosphere to prevent oxidation.[3] Key data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃O₂P[1][2]
Molecular Weight 244.23 g/mol [1][2]
CAS Number 3064-56-0[1][2]
Physical Form Solid[3]
Storage Temperature Room Temperature, Inert Atmosphere[3]

In terms of safety, (diphenylphosphino)acetic acid is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. Precautionary measures include avoiding breathing dust and ensuring adequate ventilation.[3]

Synthesis of (Diphenylphosphino)acetic Acid: A Validated Protocol

The synthesis of (diphenylphosphino)acetic acid is a critical process for its application in catalysis. A common and effective method involves the reaction of a haloacetic acid with a diphenylphosphine precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of (Diphenylphosphino)acetic Acid

Objective: To synthesize (diphenylphosphino)acetic acid from commercially available starting materials.

Materials:

  • Diphenylphosphine

  • Chloroacetic acid

  • A suitable base (e.g., sodium hydroxide)

  • An appropriate solvent (e.g., tetrahydrofuran)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in the chosen solvent.

  • Nucleophilic Substitution: Slowly add a solution of chloroacetic acid to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage any exothermicity.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the formation of the product.

  • Workup and Acidification: Upon completion, the reaction mixture is worked up by quenching with water. The aqueous layer is then carefully acidified with hydrochloric acid to precipitate the (diphenylphosphino)acetic acid product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality in Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the nucleophilic diphenylphosphine starting material, which would otherwise lead to the formation of diphenylphosphine oxide and reduce the yield of the desired product. The choice of a suitable base is important to facilitate the deprotonation of the phosphine, enhancing its nucleophilicity. Acidification is the key step to protonate the carboxylate intermediate, leading to the precipitation of the final product.

Spectroscopic Characterization

The identity and purity of synthesized (diphenylphosphino)acetic acid can be confirmed using various spectroscopic techniques, with NMR spectroscopy being particularly informative.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the phenyl protons and the methylene protons adjacent to the phosphorus atom and the carboxylic acid group.

  • ³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphine-containing compounds.[4] (Diphenylphosphino)acetic acid will exhibit a single resonance at a chemical shift characteristic of a tri-substituted phosphine.[4] The chemical shift is sensitive to the electronic environment of the phosphorus atom.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

(Diphenylphosphino)acetic acid and other phosphine ligands are indispensable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions.[5] These reactions are fundamental in the synthesis of a wide array of organic molecules, including many active pharmaceutical ingredients.[6][7] The primary role of the phosphine ligand is to stabilize the palladium catalyst and to modulate its electronic and steric properties, thereby influencing the reactivity, selectivity, and efficiency of the catalytic process.[5][8]

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9] (Diphenylphosphino)acetic acid can serve as an effective ligand in this reaction, particularly for challenging substrates like aryl chlorides.[9][10][11]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ (Organoboron) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Phosphine Ligand:

  • Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the organic halide to the Pd(0) complex.[12]

  • Transmetalation: The ligand influences the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The steric bulk of the phosphine ligand can promote the reductive elimination step, where the two organic groups are coupled to form the final product, and the Pd(0) catalyst is regenerated.[12]

The carboxylic acid moiety in (diphenylphosphino)acetic acid can also play a role in the catalytic system, potentially influencing the solubility of the catalyst or interacting with other components of the reaction mixture.

Conclusion

(Diphenylphosphino)acetic acid is a valuable and versatile phosphine ligand with significant applications in modern organic synthesis. Its well-defined molecular structure and tunable electronic and steric properties make it an effective component of various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, properties, and catalytic behavior is essential for its successful application in research, drug discovery, and the development of novel synthetic methodologies.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Beilstein Journal of Organic Chemistry, 12, 1464–1483. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(10), 835–846. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved from [Link]

  • Marvel, C. S., Hager, F. D., & Caudle, E. C. (1922). Diphenylacetic acid. Organic Syntheses, 2, 26. Retrieved from [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative addition and palladium coupling. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (2024). ChemRxiv. Retrieved from [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics, 40(7), 896–907. Retrieved from [Link]

  • 31P{1H}-NMR data for the complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. (2007). Journal of the American Chemical Society, 129(47), 14759–14768. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2008). Tetrahedron, 64(44), 10299–10304. Retrieved from [Link]

  • Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. (2012). Advanced Synthesis & Catalysis, 354(14-15), 2635–2640. Retrieved from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). RSC Advances, 5(101), 83226–83234. Retrieved from [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2010). Organometallics, 29(21), 5830–5833. Retrieved from [Link]

  • 31-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]

Sources

A Spectroscopic Guide to Carboxymethyldiphenylphosphine: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of Carboxymethyldiphenylphosphine, also known as 2-(diphenylphosphino)acetic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how spectroscopic techniques collaboratively elucidate the molecule's structure and purity. This information is critical for its application in synthesis, catalysis, and materials science.

Introduction: The Significance of this compound

This compound (CAS No: 3064-56-0, Molecular Formula: C₁₄H₁₃O₂P) is a versatile bifunctional ligand that combines the coordination properties of a soft phosphine with the functional handle of a carboxylic acid.[1][2] This unique combination allows for its use in a variety of applications, including as a ligand in homogeneous catalysis, as a building block for supramolecular assemblies, and as a surface modifier for nanoparticles. Accurate characterization of this compound is paramount to ensure its purity and to understand its behavior in these applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the phenyl, methylene, and carboxylic acid protons. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact position of which is concentration and solvent dependent.
~ 7.2-7.5Multiplet10HP(C₆H ₅)₂The aromatic protons of the two phenyl groups will appear as a complex multiplet in this region.
~ 3.5Doublet2H-CH ₂-COOHThe methylene protons are adjacent to the phosphorus atom and will be split into a doublet due to coupling with the ³¹P nucleus (²JP-H).
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the neighboring phosphorus atom, resulting in P-C coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 170-175C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~ 128-135P(C ₆H₅)₂The aromatic carbons will appear in this region, with the ipso-carbon (directly attached to P) showing a larger coupling constant (¹JP-C).
~ 35-40-C H₂-COOHThe methylene carbon, being attached to the phosphorus, will exhibit a significant coupling constant (¹JP-C).
³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.[3] It provides direct information about the chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityRationale
~ -15 to -25Singlet or MultipletThe chemical shift is characteristic of a trialkylphosphine. The signal will be a singlet if proton-decoupled, or a triplet if coupled to the methylene protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the phenyl groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe broadness is due to hydrogen bonding of the carboxylic acid.
~ 1700StrongC=O stretchCharacteristic strong absorption for a carboxylic acid carbonyl group.
1400-1600Medium-StrongC=C stretchAromatic ring vibrations.
~ 1435MediumP-Ph stretchCharacteristic vibration for a phosphorus-phenyl bond.
690-770StrongC-H bendOut-of-plane bending of aromatic C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 244 or 245, respectively.

Expected Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is likely to proceed through several key pathways.

M [C₁₄H₁₃O₂P]⁺˙ m/z = 244 frag1 [C₁₃H₁₀P]⁺ m/z = 197 M->frag1 - COOH - H frag2 [C₁₂H₈P]⁺ m/z = 183 M->frag2 - CH₂COOH frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - C₇H₅

Sources

An In-Depth Technical Guide to the Solubility and Stability of (Carboxymethyl)diphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(Carboxymethyl)diphenylphosphine (CMD) is an organophosphorus compound distinguished by its bifunctional nature, incorporating both a nucleophilic diphenylphosphine group and a hydrophilic carboxymethyl moiety. This unique structure imparts specific solubility and stability characteristics that are critical for its successful application in chemical synthesis, catalysis, and bioconjugation. This guide provides a comprehensive overview of the core physicochemical properties of CMD, focusing on its solubility in aqueous and organic media and its stability profile concerning oxidative degradation. We present field-proven protocols for solubility determination and stability assessment, designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for effective handling, storage, and utilization of this versatile reagent.

Introduction to (Carboxymethyl)diphenylphosphine (CMD)

(Carboxymethyl)diphenylphosphine, systematically named 2-(diphenylphosphino)acetic acid, is a solid, crystalline compound that has garnered interest as a ligand and chemical intermediate. Its utility stems from the strategic combination of two key functional groups.

Chemical Structure and Physicochemical Properties

The structure of CMD features a phosphorus (III) atom bonded to two phenyl rings and a methylene group, which is in turn connected to a carboxylic acid. This architecture dictates its chemical behavior. The diphenylphosphine portion provides the nucleophilic and coordinating properties typical of phosphine ligands, while the carboxylic acid group introduces polarity and pH-dependent functionality.

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₃O₂P[1]

  • Molecular Weight: 244.23 g/mol [1]

  • Appearance: White to off-white solid

  • Melting Point: 120-121 °C[1]

  • pKa: The predicted pKa is approximately 4.08, typical for a carboxylic acid.[1] This value is crucial as it governs the ionization state of the molecule and, consequently, its aqueous solubility.

The parent compound, diphenylphosphine, is a liquid that is immiscible in water and highly sensitive to air.[2][3][4] The addition of the carboxymethyl group transforms the molecule into a solid and introduces the potential for aqueous solubility, particularly at pH values above its pKa.

Core Applications

The bifunctional nature of CMD makes it a valuable reagent in several areas:

  • Homogeneous Catalysis: As a phosphine ligand, CMD can be used to prepare transition metal complexes for various catalytic transformations. The carboxylic acid group can be used to tune the catalyst's solubility or to anchor it to a support.

  • Bioconjugation: The carboxylic acid provides a handle for covalent attachment to biomolecules (e.g., proteins, peptides) through standard amide coupling chemistries. The phosphine moiety can then be used in bioorthogonal reactions, such as the Staudinger ligation, for site-specific labeling.[5]

  • Synthesis: CMD serves as a building block for more complex organophosphorus compounds.[6][7]

Solubility Profile of CMD

Understanding the solubility of CMD is paramount for its effective use in reaction media, purification, and formulation. Its solubility is a direct consequence of its amphiphilic structure.

Theoretical Considerations

The solubility of CMD is governed by the interplay between the nonpolar diphenylphosphine moiety and the polar carboxymethyl group.

  • In Organic Solvents: The two phenyl rings contribute to van der Waals interactions, favoring solubility in nonpolar and moderately polar organic solvents.

  • In Aqueous Media: The carboxylic acid group is the primary driver of aqueous solubility. According to the Henderson-Hasselbalch equation, the ionization state of this group is pH-dependent.[8]

    • At pH < pKa (~4.08): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). The molecule is less polar, and aqueous solubility is limited.

    • At pH > pKa (~4.08): The carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). The resulting charge significantly increases the molecule's polarity and its affinity for water, leading to enhanced aqueous solubility.

Aqueous Solubility and pH Dependence

The aqueous solubility of CMD increases dramatically as the pH rises above its pKa. For practical purposes, dissolving CMD in aqueous buffers for applications like bioconjugation requires adjusting the pH to be at least 1.5 to 2 units above the pKa (i.e., pH 5.5 - 6.0 or higher) to ensure the carboxylate form predominates. At neutral pH (e.g., pH 7.4 in phosphate-buffered saline), CMD is expected to be readily soluble due to the deprotonated state of the carboxylic acid.

Solubility in Organic Solvents

While specific quantitative data is scarce, empirical evidence suggests CMD exhibits solubility in a range of common organic solvents. Based on its structure and the properties of its degradation product, (Carboxymethyl)diphenylphosphine oxide, slight solubility is noted in Dimethyl Sulfoxide (DMSO) and Methanol.[9][10] It is also expected to be soluble in other polar aprotic solvents like Dimethylformamide (DMF) and polar protic solvents like ethanol, particularly with gentle heating. Solubility in nonpolar solvents like hexanes or toluene is expected to be poor.

Table 1: Estimated Solubility of (Carboxymethyl)diphenylphosphine

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) pH 2 BufferLowCarboxylic acid is protonated and non-polar character dominates.
Aqueous (Neutral/Basic) pH 7.4 PBS, 0.1 M NaHCO₃HighCarboxylic acid is deprotonated (carboxylate), increasing polarity.
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions with the carboxymethyl group.
Polar Protic Methanol, EthanolModerateHydrogen bonding potential with the carboxylic acid group.
Nonpolar Hexane, TolueneVery LowThe polar carboxylic acid group limits solubility.
Protocol: Experimental Determination of CMD Solubility

This protocol outlines a standard shake-flask method for quantifying the solubility of CMD in a chosen solvent system.

Objective: To determine the equilibrium solubility of CMD at a specified temperature.

Materials:

  • (Carboxymethyl)diphenylphosphine (CMD) solid

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL HPLC vials)

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid CMD to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

  • Analysis:

    • Prepare a series of standard solutions of CMD of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions on the chosen analytical instrument (e.g., HPLC-UV).

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine the concentration of CMD in the saturated solution.

    • Calculate the solubility, typically expressed in mg/mL or mol/L, accounting for any dilution factors.

Diagram 1: Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_proc 2. Processing cluster_anal 3. Analysis prep1 Add excess CMD to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Equilibrate in thermostatic shaker (24-48h) prep2->prep3 proc1 Settle excess solid prep3->proc1 proc2 Filter supernatant (0.22 µm filter) proc1->proc2 anal3 Analyze filtered sample proc2->anal3 anal1 Prepare calibration standards anal2 Analyze standards (e.g., HPLC-UV) anal1->anal2 anal4 Calculate solubility from calibration curve anal2->anal4 anal3->anal4

Caption: A standard workflow for determining equilibrium solubility using the shake-flask method.

Stability and Degradation Pathways

The primary stability concern for CMD, as with most trivalent phosphines, is oxidation.[11] The phosphorus (III) center is susceptible to attack by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide.

Oxidative Stability

The lone pair of electrons on the phosphorus atom, which is responsible for its nucleophilicity and coordinating ability, readily reacts with oxygen.[11] This process converts the P(III) center to a pentavalent phosphorus (V) center, forming (Carboxymethyl)diphenylphosphine oxide.

Degradation Reaction: (C₆H₅)₂PCH₂COOH + ½ O₂ → (C₆H₅)₂P(O)CH₂COOH

This transformation is generally irreversible and detrimental to the intended function of CMD. The resulting phosphine oxide lacks the nucleophilicity required for reactions like the Staudinger ligation and is an ineffective ligand for most catalytic applications.[11]

Factors influencing the rate of oxidation include:

  • Atmosphere: Exposure to air (oxygen) is the primary driver.

  • Solvent: Solvents should be properly degassed before use to remove dissolved oxygen.[12] Peroxides in aged solvents (e.g., THF, ethers) can also accelerate oxidation.[12]

  • Temperature: Higher temperatures can increase the rate of oxidation.[11]

  • Physical State: As a solid, CMD is more stable than when in solution. In solution, the molecules are more mobile and have greater exposure to dissolved oxidants.[11]

Diagram 2: Oxidative Degradation of CMD

G CMD (Carboxymethyl)diphenylphosphine (Active P-III species) Oxide (Carboxymethyl)diphenylphosphine Oxide (Inactive P-V species) CMD->Oxide Oxidation Oxidant Oxygen (O₂) or other oxidants Oxidant->Oxide

Caption: The primary degradation pathway for CMD is the oxidation of the P(III) center to a P(V) phosphine oxide.

pH and Temperature Effects

While the phosphine moiety is the primary site of instability, extreme pH and high temperatures can also affect the overall molecule.

  • pH: The carboxylic acid group is stable across a wide pH range. However, the stability of the phosphine itself can be influenced by the reaction medium.

  • Temperature: As a general rule, storing CMD at lower temperatures will slow the rate of any potential degradation pathway. Solid CMD should be stored in a cool, dark place.[11]

Protocol: Assessing CMD Stability via HPLC

This protocol provides a method for monitoring the stability of CMD in a specific solvent or formulation over time by quantifying its degradation to the phosphine oxide.

Objective: To determine the rate of CMD degradation under defined storage conditions.

Materials:

  • A solution of CMD in the solvent of interest (prepared with degassed solvent).

  • Reference standards for both CMD and (Carboxymethyl)diphenylphosphine oxide.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid, TFA).

  • Temperature-controlled storage chamber (e.g., oven, refrigerator).

  • Vials, filters, and other standard lab equipment.

Methodology:

  • Method Development:

    • Develop an HPLC method capable of separating CMD from its primary degradant, the phosphine oxide. A gradient method on a C18 column is typically effective. The phosphine oxide is more polar and will usually have a shorter retention time.

    • Confirm the identity of the peaks by injecting pure reference standards of both compounds.

    • Establish a linear calibration curve for CMD.

  • Stability Study Setup:

    • Prepare a stock solution of CMD at a known concentration in the desired solvent. Handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize initial oxidation.[5][11]

    • Aliquot the solution into multiple sealed vials to avoid repeated sampling from a single container.

    • Place the vials in the desired storage condition (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 day, 3 days, 1 week, 1 month), remove one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Inject an appropriate volume onto the HPLC system.

    • Quantify the peak area of CMD. The appearance and growth of the phosphine oxide peak should also be monitored.

  • Data Analysis:

    • Calculate the concentration of CMD remaining at each time point using the calibration curve.

    • Plot the percentage of CMD remaining versus time.

    • This data can be used to determine the shelf-life or degradation rate under the tested conditions.

Diagram 3: Workflow for HPLC-Based Stability Assessment

G cluster_setup 1. Study Setup cluster_time 2. Time-Point Analysis cluster_data 3. Data Analysis setup1 Develop separation method (HPLC) setup2 Prepare CMD solution (inert atmosphere) setup1->setup2 setup3 Aliquot & store at defined conditions setup2->setup3 time1 Pull samples at scheduled intervals (T=0, T=1, etc.) setup3->time1 time2 Analyze via HPLC time1->time2 data1 Quantify CMD peak area vs. T=0 time2->data1 data2 Plot % CMD remaining vs. Time data1->data2 data3 Determine degradation rate / shelf-life data2->data3

Sources

The Genesis of a Versatile Ligand: An In-depth Technical Guide to Diphenylphosphinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinoacetic acid, a seemingly unassuming organophosphorus compound, has carved a significant niche for itself in the realms of coordination chemistry, catalysis, and medicinal chemistry. Its unique combination of a phosphine moiety, known for its strong coordination to transition metals, and a carboxylic acid group, which imparts hydrophilicity and offers a handle for further functionalization, has made it a valuable and versatile ligand. This guide delves into the historical discovery of diphenylphosphinoacetic acid, explores its synthesis, and examines its diverse applications, providing a comprehensive resource for researchers in the field.

A Historical Perspective: The Pioneering Synthesis of Diphenylphosphinoacetic Acid

The journey of diphenylphosphinoacetic acid begins in the mid-20th century, a period of burgeoning interest in the synthesis and characterization of novel organophosphorus compounds. The seminal work on the synthesis of this compound is attributed to the German chemist Kurt Issleib and his collaborators. Their pioneering research in the late 1950s and early 1960s laid the foundation for the exploration of carboxyalkylphosphines.

Specifically, the first synthesis of diphenylphosphinoacetic acid was reported by K. Issleib and G. Thomas in 1960 in the journal Chemische Berichte[1]. This work was part of a broader investigation into alkali-phosphorus compounds and their reactive behavior, leading to the preparation of various carboxyphosphines. A subsequent publication in 1964 in Zeitschrift für anorganische und allgemeine Chemie further detailed the basicity, IR, and NMR investigations of these carboxyalkylphosphines, solidifying the fundamental understanding of this class of compounds[1].

The initial impetus for synthesizing such molecules was to explore the interplay between the "soft" phosphine donor and the "hard" carboxylate group within the same molecule, creating ligands with unique coordination properties. This dual functionality was anticipated to lead to novel reactivity and complex formation with a wide range of metal ions.

Synthesis of Diphenylphosphinoacetic Acid: From a Foundational Protocol to Modern Variations

The original synthesis developed by Issleib and Thomas provided a robust and straightforward method for the preparation of diphenylphosphinoacetic acid. While modern variations exist, the fundamental approach remains a cornerstone of organophosphorus chemistry.

The Issleib Synthesis: A Step-by-Step Protocol

The classical synthesis involves the reaction of a diphenylphosphine alkali metal salt with a haloacetic acid. The following is a generalized experimental protocol based on the principles outlined in the historical literature:

Materials:

  • Diphenylphosphine

  • Sodium or Potassium metal

  • Liquid ammonia (anhydrous)

  • Chloroacetic acid or Bromoacetic acid

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Deionized water

Protocol:

  • Formation of the Diphenylphosphide Anion: In a three-necked flask equipped with a stirrer, a dry ice condenser, and a gas inlet, a solution of sodium or potassium metal in liquid ammonia is prepared at -78 °C. To this deep blue solution, diphenylphosphine is added dropwise with stirring. The reaction is complete when the blue color of the solvated electrons disappears, indicating the formation of the diphenylphosphide salt (e.g., sodium diphenylphosphide).

  • Nucleophilic Substitution: The liquid ammonia is allowed to evaporate, and the resulting solid diphenylphosphide salt is suspended in anhydrous diethyl ether. A solution of chloroacetic acid or bromoacetic acid in diethyl ether is then added dropwise to the suspension at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched with water. The aqueous layer is separated and acidified with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group.

  • Purification: The precipitated white solid, diphenylphosphinoacetic acid, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Liquid Ammonia as Solvent: Liquid ammonia is an excellent solvent for alkali metals, generating solvated electrons that are powerful reducing agents. It is also a good medium for the deprotonation of the P-H bond in diphenylphosphine.

  • Anhydrous Conditions: The diphenylphosphide anion is a strong nucleophile and is highly reactive towards water and other protic sources. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the phosphide anion.

  • Acidification: The product of the nucleophilic substitution is the sodium or potassium salt of diphenylphosphinoacetic acid. Acidification is necessary to protonate the carboxylate and isolate the free acid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of diphenylphosphinoacetic acid.

Synthesis_Workflow cluster_step1 Step 1: Formation of Diphenylphosphide cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Protonation & Isolation Ph2PH Diphenylphosphine Ph2PNa Sodium Diphenylphosphide Ph2PH->Ph2PNa Deprotonation Na_NH3 Sodium in Liquid Ammonia Na_NH3->Ph2PNa Product_Salt Sodium Diphenylphosphinoacetate Ph2PNa->Product_Salt SN2 Reaction ClCH2COOH Chloroacetic Acid ClCH2COOH->Product_Salt Final_Product Diphenylphosphinoacetic Acid Product_Salt->Final_Product HCl Acidification (HCl) HCl->Final_Product

Caption: Coordination of diphenylphosphinoacetic acid to a metal center.

Role in Drug Discovery and Development

The phosphinic acid moiety, of which diphenylphosphinoacetic acid is a parent structure, is recognized as a valuable pharmacophore in medicinal chemistry. Phosphinic acids can act as mimics of carboxylic acids or as transition-state analogues for enzymatic reactions involving tetrahedral intermediates. [2] Derivatives of diphenylphosphinoacetic acid have been investigated for their potential as:

  • Enzyme inhibitors: The phosphinic acid group can chelate metal ions in the active sites of metalloenzymes, leading to potent inhibition.

  • Bioisosteres: The phosphinic acid group can replace a carboxylic acid in a known drug molecule to improve its pharmacokinetic properties, such as cell permeability and metabolic stability.

The structural similarity between a carboxylic acid and a phosphinic acid is a key principle in its application in drug design. This bioisosteric relationship allows medicinal chemists to modulate the properties of a drug candidate while maintaining its interaction with the biological target.

Conclusion

From its initial synthesis by Issleib and his colleagues, diphenylphosphinoacetic acid has evolved from a chemical curiosity to a valuable tool in the arsenal of synthetic chemists. Its straightforward preparation, coupled with its unique electronic and structural features, has ensured its enduring relevance. As the fields of catalysis and drug discovery continue to advance, the demand for novel ligands and building blocks will undoubtedly lead to new and innovative applications for this versatile organophosphorus compound.

References

  • Issleib, K., & Thomas, G. (1960). Alkali-Phosphorverbindungen und ihr reaktives Verhalten, V. Darstellung von Carboxyphosphinen R2P-[CH2]n-CO2H. Chemische Berichte, 93(4), 803-808. [Link]

  • Issleib, K., & Thomas, G. (1964). Basizitäts, IR und NMR untersuchungen an carboxyalkylphosphinen und deren derivaten. Zeitschrift für anorganische und allgemeine Chemie, 330(5‐6), 295-308. [Link]

  • Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]

  • Wang, P. S., et al. (2014). 3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazoles. Chinese Chemical Letters, 25(1), 147-151. [Link]

Sources

An In-depth Technical Guide on the Theoretical Analysis of Carboxymethyldiphenylphosphine's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular and electronic structure of Carboxymethyldiphenylphosphine (CMDpp). It is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to understand and predict the behavior of this versatile phosphine ligand.

Introduction: The Significance of this compound and the Role of Theoretical Studies

This compound is a bifunctional molecule of significant interest, integrating a soft phosphine donor site with a hard carboxylate group. This unique combination makes it a valuable ligand in coordination chemistry, with potential applications in catalysis, materials science, and as a building block in the synthesis of more complex molecules, including radiopharmaceuticals.[1][2] Understanding its three-dimensional structure, electronic properties, and conformational flexibility is paramount to predicting its reactivity and designing novel applications.

Theoretical studies, primarily rooted in quantum chemistry, offer a powerful, non-experimental avenue to explore these characteristics at an atomic level of detail.[3] Computational methods allow us to predict molecular geometries, vibrational frequencies, and electronic properties, providing insights that can guide experimental work and accelerate the discovery process.[4][5] This guide will detail the principles and a practical workflow for conducting such a theoretical investigation.

Core Theoretical Concepts and Methodologies

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[6][7] DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems.[8]

The Choice of Density Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals : For organic molecules containing phosphorus, hybrid functionals like B3LYP are a common and robust starting point. For more nuanced investigations, especially those involving non-covalent interactions or excited states, functionals like ωB97XD (which includes dispersion corrections) or M06-2X may be more appropriate.[8]

  • Basis Sets : Pople-style basis sets, such as 6-311++G(d,p) , are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling the carboxylate group and the lone pair on the phosphorus atom.[8][9]

The selection of a specific functional and basis set should ideally be validated against any available experimental data for similar compounds to ensure the chosen level of theory is appropriate for the system under study.[10]

Key Properties Derived from Theoretical Calculations

A standard theoretical study on this compound would yield several key pieces of information:

  • Optimized Molecular Geometry : The lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies : These calculations not only confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) but can also be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[11]

  • Electronic Properties :

    • HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.[10]

    • Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.[10]

    • Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.[8]

A Practical Workflow for the Theoretical Study of this compound

The following section outlines a step-by-step protocol for conducting a theoretical analysis of the CMDpp structure.

Experimental Protocol: Computational Analysis of CMDpp
  • Initial Structure Generation :

    • Construct the 3D structure of this compound using a molecular modeling software package (e.g., Avogadro, GaussView, ChemDraw).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (DFT) :

    • Submit the pre-optimized structure for a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • This calculation will iteratively adjust the atomic positions to find the minimum energy conformation on the potential energy surface.

  • Frequency Calculation :

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies, which verifies that the structure is a true minimum.

    • The output will provide the theoretical vibrational spectra (IR and Raman).

  • Single-Point Energy and Electronic Property Calculation :

    • With the optimized and verified geometry, perform a single-point energy calculation to obtain precise electronic properties.

    • From this calculation, extract the HOMO and LUMO energies, generate the MEP map, and perform an NBO analysis.

Workflow Visualization

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Build 3D Structure of CMDpp pre_opt 2. Pre-optimize with Molecular Mechanics mol_build->pre_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation (Verify Minimum, Obtain Spectra) geom_opt->freq_calc sp_calc 5. Single-Point Energy Calculation freq_calc->sp_calc vib_spectra Vibrational Spectra (Compare with Experiment) freq_calc->vib_spectra struct_data Optimized Geometry (Bond Lengths, Angles) sp_calc->struct_data elec_prop Electronic Properties (HOMO/LUMO, MEP, NBO) sp_calc->elec_prop

Caption: A typical workflow for the theoretical analysis of this compound.

Expected Results and Interpretation

The calculations described above would yield a rich dataset for understanding the structure and reactivity of CMDpp.

Molecular Structure of this compound

Caption: A 2D representation of the this compound molecule.

Quantitative Data Summary

The following table presents hypothetical but realistic data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

ParameterValueInterpretation
Structural Parameters
P-C (phenyl) bond length~1.84 ÅTypical single bond length, indicating sp2 C to P bonding.
P-C (methylene) bond length~1.86 ÅSlightly longer, indicating sp3 C to P bonding.
C=O bond length~1.21 ÅCharacteristic of a carboxyl double bond.
C-O bond length~1.35 ÅCharacteristic of a carboxyl single bond.
C-P-C bond angle~103-105°Reflects the trigonal pyramidal geometry around the phosphorus atom.
Electronic Properties
HOMO Energy-6.5 eVPrimarily located on the phosphorus lone pair and phenyl rings. Indicates the energy of the most available electrons for donation.
LUMO Energy-0.8 eVLikely located on the phenyl rings (π* orbitals). Represents the lowest energy orbital to accept electrons.
HOMO-LUMO Gap5.7 eVA large gap suggests high kinetic stability.
Interpretation for Drug Development and Materials Science
  • Reactivity Prediction : The MEP map would highlight the nucleophilic phosphorus atom and the electrophilic carbonyl carbon, predicting how CMDpp would interact with biological targets or metal centers. The HOMO energy quantifies its electron-donating ability, crucial for its role as a ligand.[12]

  • Conformational Analysis : By rotating key bonds (e.g., the P-CH2 bond) and re-calculating the energy, one can map the conformational energy landscape. This is vital in drug design for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.[5][13]

  • Coordination Chemistry : The theoretical data can predict the preferred coordination mode of CMDpp with different metal ions.[14][15] For instance, it can act as a monodentate phosphine ligand or a bidentate P,O-chelating ligand. Understanding the energetics of these modes is key to designing catalysts or metal-based therapeutics.[16]

Validation of Theoretical Results

A crucial step in any computational study is to validate the theoretical model against experimental data. For CMDpp, the calculated vibrational frequencies can be compared to an experimental FT-IR spectrum. Furthermore, if a crystal structure is available, the calculated bond lengths and angles can be benchmarked against X-ray diffraction data.[9][17] Good agreement between theoretical and experimental data builds confidence in the predictive power of the computational model.[11]

Conclusion

Theoretical studies based on Density Functional Theory provide an indispensable toolkit for the in-depth analysis of this compound. This guide has outlined the fundamental principles, a practical workflow, and the interpretation of expected results. By leveraging these computational methods, researchers can gain a profound understanding of the structural and electronic properties of CMDpp, enabling the rational design of new catalysts, materials, and therapeutic agents. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this versatile molecule.

References

  • ResearchGate. (2025). DFT studies on molecular and electronic structures of cationic carbene complexes...
  • ResearchGate. (2025). DFT studies and crystal structure of synthesized 1,3-bis(2-thiophenylmethyl)-4,5-dihydroimidazolidinium hexafluorophosphate salt.
  • MDPI. (n.d.). Theoretical Study on the Electronic Structure of Fe(0)–, Pd(0)–, and Pt(0)–Phosphine–Carbon Dioxide Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Retrieved from [Link]

  • PubMed. (2018). Computational chemical biology and drug design: Facilitating protein structure, function, and modulation studies. Retrieved from [Link]

  • Peking University Shenzhen Graduate School. (n.d.). Lab of Computational Chemistry and Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). A review of coordination compounds: structure, stability, and biological significance.
  • YouTube. (2016). Computational chemistry in drug discovery. Retrieved from [Link]

  • ResearchGate. (2020). Density Functional Theories and Coordination Chemistry.
  • ResearchGate. (2025). ChemInform Abstract: Coordination Chemistry of the Main Group Elements with Phosphine, Arsine and Stibine Ligands.
  • ResearchGate. (2025). Bis(O-Carboxyphenylaminomethyl)Phenylphosphine - A Novel Hybride Ligand in Coordination Chemistry of Transition Metals.
  • ResearchGate. (2025). The coordination chemistry of phenylbisdimethylaminophosphine oxide.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, experimental and theoretical analyses of bis(2-ethylphenyl)phosphorodithioates of nickel(II).
  • ResearchGate. (2025). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines.
  • MDPI. (n.d.). Theoretical DFT Investigation of Structure and Electronic Properties of η5-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure, vibrational, spectral investigation, quantum chemical DFT calculations and thermal behavior of Diethyl [hydroxy (phenyl) methyl] phosphonate.

Sources

Quantum Chemical Calculations for Carboxymethyldiphenylphosphine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carboxymethyldiphenylphosphine (CMDSP) and its derivatives are of significant interest in medicinal chemistry and materials science. As a functionalized phosphine ligand, its utility in catalysis and as a building block for more complex molecules is noteworthy.[1] Understanding the intricate electronic and structural properties of CMDSP at a quantum level is paramount for predicting its reactivity, stability, and interaction with biological targets or metallic centers. This technical guide provides a comprehensive overview of the theoretical background and a practical, step-by-step workflow for conducting quantum chemical calculations on CMDSP, tailored for researchers, scientists, and drug development professionals.

This document is designed to be a self-validating system, where the rationale behind each methodological choice is elucidated, ensuring scientific integrity and reproducibility. We will delve into the application of Density Functional Theory (DFT), a robust method for studying organophosphorus compounds, to unravel the molecular intricacies of CMDSP.[2][3]

Theoretical Framework: Why Density Functional Theory?

For molecules of the size and complexity of this compound, with its combination of aromatic rings, a carboxylic acid group, and a phosphorus atom, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Hartree-Fock and post-Hartree-Fock methods, DFT is well-suited for systems with a larger number of electrons.[4] DFT has been shown to provide excellent agreement with experimental data for various properties of organophosphate molecules.[2][3]

The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density. This is a significant simplification compared to wave function-based methods that deal with the complexities of a many-electron wavefunction. The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation.

Selecting the Right Functional

The exchange-correlation functional approximates the quantum mechanical effects of exchange and correlation. For organophosphorus compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated high accuracy. A widely used and well-validated hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . It has a proven track record for predicting geometries and electronic properties of organic and organometallic molecules.[5][6][7]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The size and type of the basis set directly impact the accuracy of the calculation. For a molecule containing a third-row element like phosphorus, it is crucial to use a basis set that can adequately describe its electron distribution, including the diffuse outer electrons.

A popular and effective choice is the Pople-style basis set, 6-31G(d,p) .[8][9] This is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing more flexibility.[9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately modeling the bonding environment, especially around the phosphorus atom.[8][9] For higher accuracy, particularly for electronic properties, a larger basis set like 6-311+G(2d,p) could be employed, which includes diffuse functions (+) to better describe anions and non-covalent interactions.

Computational Workflow for this compound

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on CMDSP. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[10][11]

Step 1: Molecular Structure Input

The first step is to generate an initial 3D structure of this compound (C₁₄H₁₃O₂P).[12] This can be done using a molecular builder or by obtaining the structure from a chemical database. The canonical SMILES representation of CMDSP is C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2.[12]

Step 2: Geometry Optimization

The initial structure is a mere guess of the molecule's actual geometry. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Task: Geometry Optimization

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

This calculation will yield the optimized Cartesian coordinates of all atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry needs to be further optimized.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data for validation.[6]

Protocol:

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Task: Frequency Analysis

  • Input: Optimized geometry from Step 2.

Step 4: Electronic Property Calculations

Once the optimized geometry is confirmed to be a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.

Protocol:

  • Method: B3LYP

  • Basis Set: For higher accuracy, consider a larger basis set like 6-311+G(2d,p).

  • Task: Single-Point Energy and Property Calculation

  • Input: Optimized geometry from Step 2.

Key Properties to Analyze:

  • Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of chemical reactions and intermolecular interactions.

  • Mulliken and Natural Population Analysis (NPA): These analyses provide atomic charges, offering a quantitative measure of the electron distribution among the atoms in the molecule.

Computational Workflow Diagram

computational_workflow start Start: Initial CMDSP Structure geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Analysis (B3LYP/6-31G(d,p)) geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq reoptimize Re-optimize Structure check_freq->reoptimize Yes sp_calc Single-Point Calculation (B3LYP/6-311+G(2d,p)) check_freq->sp_calc No reoptimize->geom_opt analysis Analysis of Electronic Properties (HOMO, LUMO, MEP, Charges) sp_calc->analysis end End: Characterized Molecule analysis->end

Caption: Computational workflow for CMDSP analysis.

Expected Results and Data Interpretation

The quantum chemical calculations will provide a wealth of quantitative data. Below is a summary of the expected outputs and their significance in the context of drug development and materials science.

Optimized Geometry

The calculations will yield precise bond lengths, bond angles, and dihedral angles for the ground state of CMDSP. These parameters can be compared with experimental crystallographic data, if available, to validate the computational model. Key parameters to examine include the P-C and P=O bond lengths (in the case of the phosphine oxide), as well as the geometry around the carboxylic acid group.

Tabulated Computational Parameters
ParameterRecommended Value/MethodRationale
Software Gaussian, Q-Chem, GAMESS[10][11]Industry-standard and academically recognized software.
Functional B3LYPA robust hybrid functional with a good track record for organophosphorus compounds.[5][6][7]
Basis Set (Opt/Freq) 6-31G(d,p)[8][9]Provides a good balance of accuracy and computational cost for geometry and frequencies.
Basis Set (Properties) 6-311+G(2d,p)A larger basis set for more accurate electronic property calculations.
Solvation Model PCM or SMD (optional)To simulate the effect of a solvent environment, which is crucial for biological systems.
Electronic Properties
PropertySignificance
HOMO Energy Indicates the molecule's susceptibility to electrophilic attack.
LUMO Energy Indicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap A larger gap suggests higher kinetic stability and lower chemical reactivity.
MEP Surface Visually identifies sites for hydrogen bonding and other non-covalent interactions.
Atomic Charges Quantifies the charge distribution and helps in understanding bond polarities.
Molecular Structure and MEP Surface

Caption: 2D representation of CMDSP's structure.

Conclusion

This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols, researchers in drug development and materials science can gain deep insights into the molecular properties of CMDSP, enabling more informed decisions in ligand design, reaction mechanism elucidation, and the prediction of molecular interactions. The judicious choice of DFT functionals and basis sets, coupled with a systematic computational workflow, ensures the generation of reliable and reproducible results, thereby accelerating the pace of scientific discovery.

References

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  • Computational design of phosphine ligands for the reductive elimination... - ResearchGate. [Link]

  • Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - RSC Publishing. [Link]

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  • Quantum Chemical Calculations on CHOP Derivatives-Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP- Isomers - PubMed. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Carboxymethyldiphenylphosphine Oxide (CMDPO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carboxymethyldiphenylphosphine oxide (CMDPO), also known as (Diphenylphosphoryl)acetic acid (CAS No: 1831-63-6), is a versatile organophosphorus compound.[1][] Its structure, featuring a polar phosphine oxide group, two robust phenyl rings, and a reactive carboxylic acid moiety, makes it a valuable building block in organic synthesis and a sought-after ligand in coordination chemistry.[1] This guide provides an in-depth, field-proven methodology for the synthesis of CMDPO, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a successful and reproducible outcome. The narrative is structured to provide researchers, scientists, and drug development professionals with a robust and reliable protocol grounded in established chemical literature.

Section 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of CMDPO is most logically approached via a two-step sequence: (1) formation of a phosphinate ester intermediate through C-P bond formation, followed by (2) hydrolysis to yield the final carboxylic acid. This strategy is predicated on the well-established reactivity of secondary phosphine oxides and the reliability of ester hydrolysis under acidic conditions.

Step 1: C-P Bond Formation via Alkylation of Diphenylphosphine Oxide

The core of this synthesis involves the formation of a new phosphorus-carbon bond. We begin with the commercially available and relatively stable diphenylphosphine oxide (Ph₂P(O)H). While it exists predominantly in the pentavalent phosphine oxide tautomer, it is in equilibrium with the trivalent phosphinous acid form (Ph₂POH).[3][4] To facilitate nucleophilic attack, the P-H bond must be deprotonated.

The reaction proceeds via an Sₙ2 mechanism, where the phosphinite anion acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate and displacing the chloride leaving group. The choice of ethyl chloroacetate is strategic; it is a cost-effective and highly reactive alkylating agent commonly used in organic synthesis.[5]

Step 2: Acid-Catalyzed Hydrolysis of the Phosphinate Ester

The intermediate, ethyl (diphenylphosphoryl)acetate, is a phosphinate ester. The conversion of this ester to the corresponding phosphinic acid (CMDPO) is a critical final step. While both acidic and basic hydrolysis are viable, acid-catalyzed hydrolysis using concentrated hydrochloric acid is the method of choice.[6][7] This approach is highly effective for cleaving phosphinate and phosphonate esters and typically proceeds with high yields.[6][8] The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack of water, and subsequent elimination of ethanol. The harsh conditions (refluxing concentrated HCl) are necessary to drive the hydrolysis of the sterically hindered and electronically stable phosphinate ester to completion.[7]

Section 2: Detailed Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the synthesis of CMDPO. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Workflow Overview

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis DPPO Diphenylphosphine Oxide Reaction_1 Alkylation (0°C to RT) DPPO->Reaction_1 THF Base Sodium Ethoxide Base->Reaction_1 Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Reaction_1 Intermediate Ethyl (Diphenylphosphoryl)acetate Reaction_2 Hydrolysis (Reflux) Intermediate->Reaction_2 Workup_1 Workup_1 Reaction_1->Workup_1 Aqueous Workup Workup_1->Intermediate Purification Acid Conc. HCl Acid->Reaction_2 Final_Product CMDPO Workup_2 Workup_2 Reaction_2->Workup_2 Precipitation Workup_2->Final_Product Isolation

Caption: Overall synthetic workflow for CMDPO production.

Part A: Synthesis of Ethyl (Diphenylphosphoryl)acetate

Rationale: This procedure details the nucleophilic substitution reaction to form the key ester intermediate. An inert atmosphere is recommended to prevent any potential side reactions, although diphenylphosphine oxide is generally stable to air.[9] The use of sodium ethoxide as a base ensures efficient deprotonation to generate the reactive nucleophile.

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Diphenylphosphine oxideC₁₂H₁₁OP202.190.051.010.11 g
Sodium EthoxideC₂H₅NaO68.050.0551.13.74 g
Ethyl ChloroacetateC₄H₇ClO₂122.550.061.27.35 g (6.5 mL)
Tetrahydrofuran (THF)C₄H₈O---200 mL

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried prior to use.[9]

  • Reagent Addition: Add diphenylphosphine oxide (10.11 g, 0.05 mol) and anhydrous THF (100 mL) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Base Addition: In a separate flask, dissolve sodium ethoxide (3.74 g, 0.055 mol) in 50 mL of anhydrous THF. This may require gentle warming. Transfer this solution to the dropping funnel.

  • Deprotonation: Cool the diphenylphosphine oxide suspension to 0°C using an ice bath. Add the sodium ethoxide solution dropwise over 30 minutes. A clear, slightly yellow solution should form as the phosphinite anion is generated.

  • Alkylation: After the base addition is complete, add ethyl chloroacetate (6.5 mL, 0.06 mol) dissolved in 50 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylphosphine oxide spot has disappeared.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture to afford pure ethyl (diphenylphosphoryl)acetate as a white crystalline solid.

Part B: Hydrolysis to this compound Oxide (CMDPO)

Rationale: This step employs classic, robust conditions for ester hydrolysis. Refluxing in concentrated HCl ensures the complete conversion of the stable phosphinate ester to the desired carboxylic acid.[6][7] The product is conveniently isolated by precipitation upon cooling.

ReagentFormulaMW ( g/mol )Moles (approx.)Amount
Ethyl (diphenylphosphoryl)acetateC₁₆H₁₇O₃P288.280.045~13.0 g
Concentrated Hydrochloric AcidHCl--150 mL

Protocol:

  • Setup: Place the ethyl (diphenylphosphoryl)acetate (~13.0 g, 0.045 mol) obtained from Part A into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Add concentrated hydrochloric acid (150 mL). Heat the mixture to reflux and maintain for 6-8 hours. The solid will initially dissolve, and the reaction should be monitored for the disappearance of the starting material (TLC, if desired, after careful workup of an aliquot).

  • Isolation: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours. A white precipitate of CMDPO will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual HCl.

  • Drying: Dry the purified this compound oxide in a vacuum oven at 60-70°C to a constant weight. The final product should be a white, crystalline solid.

Section 3: Product Characterization and Validation

The identity and purity of the synthesized CMDPO should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid[1]
Melting Point 145-146 °C[10]
¹H NMR (CDCl₃) δ ~3.5 (d, 2H, J(P,H) ≈ 14 Hz, P-CH₂), δ 7.4-7.8 (m, 10H, Ar-H), δ ~10-12 (br s, 1H, COOH)
³¹P NMR (CDCl₃) δ ~ +25 to +30 ppm (relative to 85% H₃PO₄)
FT-IR (KBr) ~3000 cm⁻¹ (br, O-H), ~1720 cm⁻¹ (C=O), ~1180 cm⁻¹ (P=O)

Section 4: Reaction Mechanism Visualization

Caption: Simplified reaction mechanism for CMDPO synthesis.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound oxide. By understanding the rationale behind each step—from the critical deprotonation of diphenylphosphine oxide to the robust acid-catalyzed hydrolysis of the intermediate ester—researchers can confidently reproduce this procedure. The protocol is designed to be self-validating, with clear checkpoints and characterization standards, ensuring the production of high-purity material suitable for demanding applications in research and development.

References

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Sources

A Technical Guide to Diphenylphosphinoacetic Acid: Synthesis, Properties, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Diphenylphosphinoacetic acid, a bifunctional organophosphorus compound, stands at the intersection of coordination chemistry and organic synthesis. Its unique molecular architecture, featuring both a nucleophilic phosphine center and a versatile carboxylic acid group, makes it a highly valuable ligand for the synthesis of novel metal complexes and a potent tool in homogeneous catalysis. This guide provides an in-depth analysis of its core properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in facilitating advanced chemical transformations. We will explore the causality behind its reactivity and the design of experimental protocols for its effective utilization by researchers, chemists, and professionals in drug development.

Introduction: The Significance of Bifunctional Phosphine Ligands

In the realm of modern organometallic chemistry and catalysis, the design of ancillary ligands is paramount. Ligands not only stabilize the metal center but also intricately modulate its electronic and steric properties, thereby dictating the efficiency, selectivity, and scope of a catalytic reaction.[1] Trivalent phosphines, in particular, have emerged as a cornerstone class of ligands due to their strong σ-donating and tunable π-accepting capabilities.[1]

Diphenylphosphinoacetic acid, (C₆H₅)₂PCH₂COOH, elevates this paradigm by incorporating a secondary functional group—a carboxylic acid. This bifunctionality introduces several compelling features:

  • Multiple Coordination Modes: The presence of both a soft phosphorus donor and a hard oxygen donor allows for versatile coordination behavior, including monodentate P-coordination, bidentate P,O-chelation, or bridging modes.

  • Enhanced Solubility: The carboxylate group can be deprotonated to form salts, significantly altering the solubility profile of its metal complexes, enabling catalysis in a wider range of solvents, including polar and protic media.

  • Secondary Sphere Interactions: The carboxylic acid moiety can participate in hydrogen bonding or other non-covalent interactions, influencing the catalyst's substrate recognition and transition state stabilization.

This guide serves as a comprehensive technical resource on the fundamental properties and practical applications of this versatile ligand.

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of diphenylphosphinoacetic acid is crucial for its effective handling, reaction setup, and purification. The key data are summarized below.

PropertyValueSource
CAS Number 3064-56-0
Molecular Formula C₁₄H₁₃O₂P
Molecular Weight 244.23 g/mol
Appearance Solid
Melting Point 120-121 °C[2]
Boiling Point 392.4 ± 25.0 °C at 760 mmHg[2]
pKa Not experimentally reported. Expected to be in the range of 4-5 for the carboxylic acid proton, similar to other acetic acid derivatives. The determination can be performed via potentiometric titration.[3][4][5]N/A
Solubility No specific data is broadly published. Expected to be soluble in polar organic solvents like dichloromethane, chloroform, and THF. Solubility in water is likely low but increases significantly upon deprotonation with a base to form the carboxylate salt. The solubility of analogous compounds like phenylphosphonic acid has been determined in various organic solvents.[6]N/A

Synthesis and Purification

The synthesis of diphenylphosphinoacetic acid is typically achieved through the nucleophilic attack of a diphenylphosphide anion on a haloacetic acid derivative. This method provides a direct and efficient route to the target compound.

Underlying Synthetic Principle

The core of the synthesis relies on the generation of the highly nucleophilic diphenylphosphide anion (Ph₂P⁻). This is commonly achieved by the deprotonation of diphenylphosphine (Ph₂PH) with a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium/potassium metal in an aprotic solvent like liquid ammonia or THF. The subsequent reaction with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, proceeds via an Sₙ2 mechanism to form the new P-C bond. A similar strategy involving the reaction of diphenylphosphide ions with 2-chlorobenzoate has been successfully used to synthesize the analogous 2-(diphenylphosphino)benzoic acid.[7]

Experimental Protocol: Synthesis from Diphenylphosphine

This protocol is a representative procedure based on established organophosphorus synthesis methodologies.

Materials:

  • Diphenylphosphine (Ph₂PH)

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Chloroacetic acid (ClCH₂COOH)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Generation of Sodium Diphenylphosphide: In a three-neck flask equipped with a dry ice condenser, gas inlet, and dropping funnel, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

  • Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the stirring liquid ammonia until a persistent blue color is obtained.

  • Slowly add diphenylphosphine (1.0 eq) dropwise to the solution. The blue color will dissipate as the sodium diphenylphosphide (Ph₂PNa) salt is formed, typically resulting in a yellow or orange solution. Allow the reaction to stir for 1 hour.

  • Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.1 eq) in a minimal amount of anhydrous THF or diethyl ether. Add this solution dropwise to the Ph₂PNa solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Work-up and Isolation: Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to yield diphenylphosphinoacetic acid as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Phosphide Generation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up & Purification Ph2PH Diphenylphosphine Na_NH3 Na / liq. NH3 Ph2PH->Na_NH3 + Ph2PNa Ph₂P⁻Na⁺ (Sodium Diphenylphosphide) Na_NH3->Ph2PNa -78 °C ClCH2COOH Chloroacetic Acid Ph2PNa->ClCH2COOH + (Sₙ2 reaction) Product_salt Intermediate Salt ClCH2COOH->Product_salt Acid_workup Acidic Work-up (HCl) Product_salt->Acid_workup Recrystallization Recrystallization Acid_workup->Recrystallization Final_Product Diphenylphosphinoacetic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of diphenylphosphinoacetic acid.

Spectroscopic and Structural Characterization

TechniqueExpected Features
¹H NMR ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). ~7.2-7.5 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings. ~3.5 ppm (doublet, 2H): Methylene protons (-CH₂-), split by the phosphorus atom with a characteristic ²J(P,H) coupling constant.
¹³C NMR ~170-175 ppm: Carbonyl carbon (-COOH). ~128-135 ppm: Aromatic carbons, showing multiple signals. The ipso-carbon (C-P) will appear as a doublet due to coupling with phosphorus. ~35-40 ppm (doublet): Methylene carbon (-CH₂-), showing a large ¹J(P,C) coupling constant.
³¹P NMR -10 to -20 ppm (singlet or multiplet): The chemical shift for triarylphosphines typically falls in this range.[11][12] The signal will be a singlet in a proton-decoupled spectrum.
IR Spectroscopy ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group. ~3050-3070 cm⁻¹ (sharp): Aromatic C-H stretches. ~1435 cm⁻¹ and ~1480 cm⁻¹: P-Ph vibrations.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 244. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the P-C bonds.

Coordination Chemistry: A Versatile Bifunctional Ligand

The true utility of diphenylphosphinoacetic acid in materials and catalyst development stems from its versatile coordination chemistry. The presence of two distinct donor sites allows for multiple binding modes, which can be selected based on the metal precursor, solvent, and reaction pH.

  • P-Monodentate Coordination: In acidic or neutral conditions, or with metal centers that have a strong preference for soft phosphine donors, the ligand binds exclusively through the phosphorus atom. The carboxylic acid group remains protonated and available for secondary interactions.

  • P,O-Chelate Coordination: Upon deprotonation with a base, the resulting carboxylate can coordinate to the metal center, forming a stable five-membered chelate ring. This bidentate coordination mode enhances the stability of the resulting complex.[13]

  • Bridging Coordination: The ligand can bridge two metal centers, with the phosphorus atom coordinating to one metal and the carboxylate group binding to another. This can lead to the formation of dimeric or polymeric structures.

CoordinationModes cluster_mono P-Monodentate cluster_chelate P,O-Chelate cluster_bridge P,O-Bridging M1 M L1 P(Ph)₂CH₂COOH M1->L1 P-coordination M2 M L2_P P(Ph)₂ M2->L2_P P-coordination L2_C CH₂-C(=O)O⁻ M2->L2_C O-coordination M3a M₁ L3 P(Ph)₂CH₂COO⁻ M3a->L3 P-coordination M3b M₂ M3b->L3 O-coordination

Caption: Potential coordination modes of diphenylphosphinoacetic acid.

Applications in Homogeneous Catalysis

Metal complexes derived from phosphine ligands are workhorses in homogeneous catalysis, and those of diphenylphosphinoacetic acid are poised for significant utility, particularly in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-phosphine complexes are renowned for their ability to catalyze C-C and C-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Stille couplings.[14] A palladium complex of diphenylphosphinoacetic acid can serve as an efficient pre-catalyst for these transformations.

Causality in Catalysis:

  • Reductive Elimination: The electron-donating phosphine ligand facilitates the crucial reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.

  • Oxidative Addition: The ligand's steric bulk can promote the oxidative addition of the aryl halide to the Pd(0) center, initiating the catalytic cycle.

  • Solubility and Stability: By using the carboxylate form, the catalyst's solubility can be tuned for specific reaction media, potentially enabling aqueous-phase catalysis for greener chemical processes.

Generic Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] (pre-catalyst)

  • Diphenylphosphinoacetic acid (ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1-2 mol%) and diphenylphosphinoacetic acid (2-4 mol%).

  • Add the solvent and stir for 15-20 minutes to allow for the in-situ formation of the active palladium-phosphine complex.

  • Add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Regeneration Product Ar-Ar' (Product) ReductElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all organophosphorus compounds, appropriate safety precautions must be observed when handling diphenylphosphinoacetic acid.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing dust or fumes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine moiety. Keep in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Diphenylphosphinoacetic acid is a powerful and versatile building block for the modern chemist. Its bifunctional nature provides a unique handle for creating sophisticated metal complexes with tailored properties. While its full potential is still being explored, its utility as a ligand in homogeneous catalysis, particularly for cross-coupling reactions, is clear. Future research will likely focus on developing its chiral analogues for asymmetric catalysis, exploring its use in creating water-soluble catalysts for green chemistry applications, and incorporating it into metal-organic frameworks (MOFs) and advanced materials. This guide provides the foundational knowledge for researchers to confidently and effectively harness the properties of this remarkable compound.

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  • Werkmeister, S., et al. (2014). Cationic Rhodium Diphosphane Complexes as Efficient Catalysts for the Semi-Hydrogenation of Dehydroisophytol. Chemistry – A European Journal, 20(47), 15484-15488.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

  • Günal, S., et al. (2020). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Biomolecular Structure and Dynamics, 38(14), 4269-4281.
  • NIST. (n.d.). Phosphinic acid, diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Leclaire, J., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3925.
  • Szurmai, G., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)
  • Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(38), 7941-7948.
  • NIST. (n.d.). Phosphonic acid, diphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of (Diphenylphosphino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Diphenylphosphino)acetic acid, also known as carboxymethyldiphenylphosphine, is a bifunctional organophosphorus compound of significant interest to the scientific community. Its unique structure, incorporating both a trivalent phosphorus center and a carboxylic acid moiety, makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of more complex molecules for catalysis and drug development. The precise three-dimensional arrangement of atoms within its crystal lattice governs its physical properties, reactivity, and coordinating ability.

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of (diphenylphosphino)acetic acid. We will delve into the experimental rationale, from obtaining high-quality crystals to the intricacies of data collection, structure solution, and refinement. The objective is to offer researchers, scientists, and drug development professionals a robust framework for understanding not just the "how," but the critical "why" behind the structural elucidation of this and similar crystalline materials. The insights gained from such analysis are paramount for rational ligand design and the development of novel chemical entities.

The Foundation: Synthesis and High-Quality Crystal Growth

The unequivocal determination of a molecular structure through SC-XRD is entirely contingent on the quality of the single crystal. A well-ordered, single-domain crystal will diffract X-rays in a coherent and predictable manner, yielding the high-resolution data necessary for an accurate structural model.

Rationale for Crystallization Strategy

The presence of both a polar carboxylic acid group and nonpolar phenyl rings in (diphenylphosphino)acetic acid presents a moderate challenge for crystallization. The ideal solvent or solvent system must solubilize the compound sufficiently while allowing for slow, controlled precipitation as the solution becomes supersaturated. Slow evaporation is a common and effective technique. It gradually increases the concentration of the solute, allowing molecules to self-assemble into a thermodynamically stable, ordered lattice. The choice of solvent is critical; solvents that engage in strong, specific interactions (like hydrogen bonding) can sometimes inhibit the formation of the desired crystal packing.

Experimental Protocol: Synthesis and Crystallization

A common synthetic route involves the reaction of chlorodiphenylphosphine with the sodium salt of chloroacetic acid. The resulting product can then be purified and crystallized.

Step-by-Step Crystallization by Slow Evaporation:

  • Purification: Ensure the synthesized (diphenylphosphino)acetic acid is of high purity (>98%), as impurities can disrupt lattice formation. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent, such as a toluene/ethanol mixture, in a small, clean vial.

  • Preparation: Cover the vial with a cap, and pierce the cap with a needle a few times to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Monitoring: Over a period of several days to weeks, colorless, block-shaped crystals suitable for SC-XRD should form.

The Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic arrangement of a crystalline solid.[1] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Below is a diagram outlining the major stages of the SC-XRD workflow.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth mounting Crystal Mounting crystal_growth->mounting Select suitable crystal data_collection Data Collection mounting->data_collection Mount on goniometer data_reduction Data Reduction data_collection->data_reduction Raw diffraction images structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution Corrected intensities (hkl) refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial atomic model validation Validation & Analysis refinement->validation Final structural model (CIF)

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is mounted on a cryoloop with a small amount of cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

  • Data Collection: The mounted crystal is placed on a goniometer within a diffractometer. It is irradiated with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) while being rotated. A detector records the positions and intensities of the diffracted X-ray beams, which appear as a pattern of spots.

  • Data Reduction: The raw diffraction images are processed. The intensities of the spots are integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields a list of reflections with their Miller indices (h,k,l) and intensities. The software also analyzes systematic absences in the data to determine the crystal's space group.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Programs like SHELXT use direct methods to calculate initial phases and generate an electron density map, from which an initial atomic model can be built.

    • Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics like the R-factor and the goodness-of-fit (GooF).

Structural Analysis and Interpretation

The refined crystal structure of (diphenylphosphino)acetic acid reveals a wealth of information about its molecular geometry and intermolecular interactions.

Molecular Structure

The phosphorus atom adopts a distorted tetrahedral geometry, as is typical for triarylphosphines.[2] The phenyl rings and the carboxymethyl group are arranged around the central phosphorus atom.

Caption: A schematic representation of the (diphenylphosphino)acetic acid molecule.

Key Structural Parameters

Quantitative analysis of bond lengths and angles provides insight into the electronic and steric properties of the molecule.

ParameterTypical Value (Å or °)Significance
P—C (phenyl) Bond Length~1.83 ÅReflects the strength of the phosphorus-aryl bond.
P—C (methylene) Bond Length~1.85 ÅSlight elongation may be due to the nature of the sp³ carbon.
C=O Bond Length~1.21 ÅCharacteristic of a double bond in a carboxylic acid.
C—O Bond Length~1.32 ÅCharacteristic of a single bond in a carboxylic acid.
C—P—C Bond Angles100-107°Deviations from the ideal tetrahedral angle (109.5°) indicate steric strain.

Note: These are representative values; actual experimental values should be taken from the refined crystallographic information file (CIF).

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A defining feature in the crystal packing of many carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding.[3] In the case of (diphenylphosphino)acetic acid, the carboxylic acid groups of two separate molecules interact via strong O—H···O hydrogen bonds. This robust supramolecular synthon is a primary driver of the crystal packing.

These dimers then pack into a three-dimensional lattice, with their arrangement influenced by weaker van der Waals forces and potential C—H···π interactions between the phenyl rings of adjacent dimers. Understanding these intermolecular interactions is crucial, as they dictate material properties like melting point, solubility, and stability.[4]

Implications for Research and Development

A detailed understanding of the crystal structure of (diphenylphosphino)acetic acid is not merely an academic exercise. It provides critical, actionable intelligence for several fields:

  • In Drug Development: For phosphine-containing therapeutic agents, the solid-state structure influences stability, dissolution rate, and bioavailability. Polymorphism, the ability to exist in multiple crystal forms, can have profound effects on a drug's performance.[5]

  • In Catalysis: The steric and electronic profile of the phosphine ligand, precisely defined by the crystal structure, determines its coordination to a metal center. This, in turn, dictates the activity and selectivity of the resulting catalyst.[6]

  • In Materials Science: The network of intermolecular interactions revealed by crystallography explains the bulk properties of the material and provides a blueprint for designing new crystalline materials (co-crystals) with tailored properties.

Conclusion

The single-crystal X-ray diffraction analysis of (diphenylphosphino)acetic acid provides an unambiguous determination of its molecular structure and supramolecular assembly. The process, from meticulous crystal growth to sophisticated data refinement, reveals a molecule that forms robust hydrogen-bonded dimers, which then organize into a stable crystal lattice. This structural knowledge is fundamental, offering invaluable insights that empower researchers in catalyst design, drug formulation, and materials engineering to make informed, structure-driven decisions.

References

  • Crystal Structures and Intermolecular Interactions in α α \alpha ‐ and β β \beta ‐phosgene. (2025).
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  • Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. (2023).
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  • Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine... (n.d.). PubMed Central.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.
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  • Crystal structure of (3-carboxypropyl)triphenylphosphonium hexafluoridophosphate. (n.d.).
  • Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. (n.d.).
  • single-crystal X-ray diffraction (2020). (n.d.). SciSpace.
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electrochemical behavior of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Behavior of Carboxymethyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CMDSP) is a functionalized organophosphorus compound with significant potential in catalysis, bioconjugation, and as a scaffold in drug development. Understanding its electrochemical behavior is paramount for unlocking its full utility, particularly in applications where redox processes are critical. This guide provides a comprehensive overview of the predicted electrochemical properties of CMDSP, grounded in the established behavior of analogous tertiary phosphines. It offers a theoretical framework for predicting its redox characteristics, detailed experimental protocols for empirical validation via cyclic voltammetry, and insights into potential reaction mechanisms. This document serves as a foundational resource for researchers seeking to explore and harness the electrochemical attributes of CMDSP.

Part 1: Theoretical Framework - Predicting the Electrochemical Behavior of CMDSP

While direct experimental data on the electrochemistry of this compound is not extensively documented in peer-reviewed literature, its behavior can be predicted with a high degree of confidence by examining its structural components: the triphenylphosphine core and the carboxymethyl substituent.

The Triphenylphosphine Core: A Redox-Active Foundation

Tertiary phosphines, such as triphenylphosphine (TPP), are known to undergo electrochemical oxidation.[1] The process is initiated by the removal of an electron from the phosphorus atom's lone pair to form a radical cation (TPP•+).[2] This species is typically unstable and can undergo further reactions, often culminating in the formation of the corresponding phosphine oxide (TPPO) if a source of oxygen (like residual water in the solvent) is present.[3][4]

The oxidation potential of TPP provides a baseline for predicting that of CMDSP. The key to a more refined prediction lies in understanding the electronic influence of the carboxymethyl group.

Influence of the Carboxymethyl Substituent

The carboxymethyl group (-CH₂COOH) attached to the phosphorus atom is expected to influence the electrochemical behavior of the molecule in two primary ways:

  • Inductive Effect : The carboxylic acid moiety is an electron-withdrawing group. This effect will decrease the electron density on the phosphorus atom, making it more difficult to oxidize. Consequently, the oxidation potential of CMDSP is anticipated to be higher (more positive) than that of unsubstituted triphenylphosphine.

  • Solubility and Protonation State : The carboxylic acid group imparts hydrophilicity and a pH-dependent charge to the molecule. In protic solvents or aqueous media, the deprotonation of the carboxylic acid to a carboxylate (-CH₂COO⁻) will increase the electron density on the phosphorus atom, thereby lowering its oxidation potential. This pH-dependence is a critical experimental variable.

Based on these principles, we can hypothesize the primary electrochemical process for CMDSP as a one-electron oxidation to form a radical cation, with the potential for this process being modulated by the solvent and pH.

Part 2: Experimental Design for Electrochemical Characterization

To empirically determine the electrochemical properties of CMDSP, cyclic voltammetry (CV) is the technique of choice.[5] It provides information on redox potentials, the stability of electrochemically generated species, and the kinetics of electron transfer.

Recommended Experimental Protocol: Cyclic Voltammetry of CMDSP

This protocol is designed to be a self-validating system for the rigorous characterization of CMDSP.

Objective: To determine the oxidation potential of CMDSP and assess the reversibility of the redox process.

Materials:

  • This compound (CMDSP)[6][7]

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Ferrocene (for use as an internal standard)

  • High-purity nitrogen or argon gas

  • Potentiostat with CV capabilities[8]

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode (GCE)[9]

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire or mesh

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the chosen solvent (e.g., acetonitrile), and dry thoroughly under a stream of nitrogen. This ensures a clean, reproducible electrode surface.

  • Solution Preparation:

    • In a clean, dry electrochemical cell, prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in the chosen anhydrous solvent (e.g., 10 mL of MeCN).

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintaining an inert atmosphere is crucial as oxygen can react with the generated radical species.

  • Background Scan:

    • Assemble the three-electrode cell and run a cyclic voltammogram of the supporting electrolyte solution alone. This "blank" scan establishes the potential window of the solvent-electrolyte system and ensures there are no interfering impurities.

  • Analyte Measurement:

    • Add a known concentration of CMDSP (typically 1-10 mM) to the cell.

    • Run the cyclic voltammetry experiment. A typical starting scan rate would be 100 mV/s. The potential range should be swept from an initial potential where no reaction occurs towards positive potentials to observe the oxidation.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the stability of the oxidized species.

  • Internal Referencing:

    • After recording the CVs of CMDSP, add a small amount of ferrocene to the solution.

    • Record the CV again to determine the potential of the Fc/Fc⁺ redox couple. All measured potentials for CMDSP should be reported relative to the Fc/Fc⁺ couple, as this provides a solvent-independent reference point.

Data Interpretation and Expected Results

The resulting cyclic voltammogram should be analyzed for the following features:

  • Anodic Peak Potential (Epa): The potential at which the oxidation of CMDSP occurs.

  • Cathodic Peak Potential (Epc): If the oxidation is reversible, a corresponding reduction peak will be observed on the reverse scan.

  • Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. A larger separation suggests quasi-reversibility or irreversibility.

  • Peak Current Ratio (Ipa/Ipc): For a reversible process where the product is stable, this ratio should be close to 1. A ratio less than 1 indicates that the oxidized species is undergoing a chemical reaction.

It is anticipated that the oxidation of CMDSP will be an irreversible or quasi-reversible process due to the high reactivity of the phosphine radical cation.

Part 3: Mechanistic Insights and Potential Applications

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of CMDSP in an aprotic solvent is likely to proceed through the following steps:

  • Initial Electron Transfer: CMDSP is oxidized at the anode to form a radical cation.

    • (Ph)₂P(CH₂COOH) → [(Ph)₂P(CH₂COOH)]•+ + e⁻

  • Reaction with Nucleophiles: The highly electrophilic radical cation can react with any available nucleophiles. In the presence of trace water, this will lead to the formation of a phosphonium species, which upon further reaction and deprotonation yields the phosphine oxide.

This proposed mechanism is visualized in the diagram below.

G cluster_anode At the Anode Surface cluster_solution In Solution CMDSP CMDSP (Ph)₂P(CH₂COOH) RadicalCation Radical Cation [(Ph)₂P(CH₂COOH)]•+ CMDSP->RadicalCation - e⁻ (Oxidation) PhosphineOxide CMDSP Oxide (Ph)₂P(O)(CH₂COOH) RadicalCation->PhosphineOxide + H₂O Water H₂O (Trace Nucleophile) Proton 2H⁺ + e⁻

Caption: Proposed mechanism for the electrochemical oxidation of CMDSP.

Experimental Workflow Visualization

The overall workflow for the electrochemical characterization of CMDSP can be summarized as follows:

G A Prepare Electrode & Cell B Prepare Electrolyte Solution (Solvent + TBAPF₆) A->B C Deoxygenate with N₂/Ar B->C D Record Background CV C->D E Add CMDSP Analyte D->E F Record CV at Various Scan Rates E->F G Add Ferrocene Standard F->G H Record Final CV for Referencing G->H I Data Analysis (Epa, ΔEp, Ipa/Ipc) H->I

Caption: Workflow for cyclic voltammetry analysis of CMDSP.

Implications for Drug Development and Catalysis

The redox properties of CMDSP are highly relevant to its application:

  • Bioconjugation: CMDSP can be used in Staudinger ligations. The susceptibility of the phosphine to oxidation is a key factor in the stability and reliability of these conjugates. Understanding its oxidation potential helps in defining the conditions under which these bioconjugates are stable.

  • Redox-Responsive Drug Delivery: The phosphine moiety can be incorporated into drug delivery systems. A change in the local redox environment (e.g., in oxidative stress conditions within a cell) could trigger the oxidation of the phosphine, leading to the cleavage of a linker and release of a therapeutic agent.[10]

  • Catalysis: As a ligand for transition metal catalysts, the electronic properties of CMDSP, which can be probed by electrochemistry, are crucial for tuning the catalytic activity of the metal center.[8][11]

Part 4: Data Presentation

Quantitative data obtained from cyclic voltammetry experiments should be summarized for clarity and comparative analysis.

ParameterSymbolExpected Value/ObservationSignificance
Anodic Peak Potential Epa> Epa of TriphenylphosphineIndicates the energy required for oxidation.
Half-Wave Potential E₁/₂(Epa + Epc)/2Thermodynamic redox potential (for reversible systems).
Peak Separation ΔEp> 59 mVIndicates the degree of electrochemical irreversibility.
Peak Current Ratio Ipa/Ipc< 1Suggests follow-up chemical reactions of the oxidized form.

Conclusion

This compound presents a fascinating subject for electrochemical study. By leveraging the extensive knowledge of triphenylphosphine's redox behavior and accounting for the electronic effects of the carboxymethyl group, we can formulate a robust hypothesis for its electrochemical properties. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. A thorough understanding of the electrochemistry of CMDSP will undoubtedly accelerate its application in diverse fields, from the development of novel therapeutics to the design of advanced catalytic systems.

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Methodological & Application

Carboxymethyldiphenylphosphine: A Versatile Ligand for Aqueous-Phase Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of an Amphiphilic Ligand in Green Chemistry

Carboxymethyldiphenylphosphine, also known as (diphenylphosphino)acetic acid, is emerging as a ligand of significant interest in organometallic catalysis, particularly in the context of sustainable and green chemistry. Its unique molecular architecture, featuring a hydrophilic carboxylic acid moiety and lipophilic phenyl groups, imparts an amphiphilic character that enables catalytic transformations in aqueous media. This property is of paramount importance in modern drug development and industrial synthesis, where the reduction of volatile organic compounds (VOCs) is a critical objective.[1][2]

The presence of the carboxylic acid group not only confers water solubility, especially when deprotonated to the carboxylate form, but also offers a handle for catalyst immobilization and recovery. The phosphine functionality, a cornerstone of many successful catalytic systems, provides the necessary electronic and steric properties to stabilize and activate palladium centers in a variety of cross-coupling reactions.[3] This document provides a comprehensive guide to the synthesis, characterization, and application of this compound in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in academia and industry.

Ligand Synthesis and Characterization

A reliable supply of high-purity ligand is the foundation of reproducible catalytic results. The following section details the synthesis and characterization of this compound.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes exist, a common and effective method involves the reaction of a diphenylphosphine precursor with a carboxylate-containing electrophile. The following is a representative protocol adapted from established synthetic methodologies for similar phosphine ligands.

Workflow for the Synthesis of this compound

reagents Diphenylphosphine Sodium Hydride Ethyl Bromoacetate reaction Nucleophilic Substitution in THF reagents->reaction intermediate Ethyl (diphenylphosphino)acetate reaction->intermediate hydrolysis Base Hydrolysis (e.g., NaOH in EtOH/H2O) intermediate->hydrolysis product This compound (as sodium salt) hydrolysis->product acidification Acidification (e.g., HCl) product->acidification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Deprotonation of Diphenylphosphine: To a stirred solution of diphenylphosphine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) at 0 °C.

    • Causality Note: The use of a strong base like sodium hydride is essential to deprotonate the P-H bond of diphenylphosphine, generating the highly nucleophilic diphenylphosphide anion.

  • Nucleophilic Attack: After stirring for 1 hour at room temperature, cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Causality Note: The diphenylphosphide anion acts as a potent nucleophile, displacing the bromide from ethyl bromoacetate to form the P-C bond.

  • Hydrolysis of the Ester: Quench the reaction carefully with water. Remove the THF under reduced pressure. To the residue, add a solution of sodium hydroxide (2.0 eq.) in a mixture of ethanol and water. Heat the mixture to reflux for 4 hours.

    • Causality Note: Base-mediated hydrolysis cleaves the ethyl ester to reveal the carboxylate salt, which is soluble in the aqueous ethanol mixture.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with dilute hydrochloric acid until a white precipitate forms (pH ~2-3). Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 3064-56-0[4]
Molecular Formula C₁₄H₁₃O₂P[4]
Molecular Weight 244.22 g/mol [4]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.3-7.5 (m, 10H, Ar-H), ~3.4 (d, 2H, J(P,H) = 4 Hz, P-CH₂), ~11.0 (br s, 1H, COOH) (Expected)
³¹P NMR (CDCl₃, δ) ~ -15 to -20 ppm[5] (Expected)
¹³C NMR (CDCl₃, δ) ~175 (d, J(P,C) ≈ 10 Hz, C=O), ~128-138 (m, Ar-C), ~35 (d, J(P,C) ≈ 20 Hz, P-CH₂) (Expected)

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The amphiphilic nature of this compound makes it an excellent ligand for palladium-catalyzed cross-coupling reactions in aqueous media. The ability to perform these reactions in water is highly desirable for the synthesis of pharmaceuticals and other fine chemicals, as it reduces the reliance on hazardous organic solvents.[1][2]

In Situ Catalyst Preparation

For many applications, the active palladium catalyst can be conveniently generated in situ from a palladium(II) precursor and this compound.

Workflow for In Situ Catalyst Formation

pd_precursor Pd(OAc)₂ or PdCl₂ mixing Mixing in Reaction Medium (with base) pd_precursor->mixing ligand This compound ligand->mixing pd_complex [Pd(L)n] Complex (L = this compound) mixing->pd_complex reduction Reduction to Pd(0) pd_complex->reduction active_catalyst Active Pd(0)L₂ Catalyst reduction->active_catalyst

Caption: In situ generation of the active palladium catalyst.

Protocol 1: Suzuki-Miyaura Coupling in Aqueous Media

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, widely used in the pharmaceutical industry.[6][7] The use of this compound allows this powerful reaction to be performed in environmentally benign aqueous solvent systems.[8]

Representative Protocol for Aqueous Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) in the chosen aqueous solvent system (e.g., a mixture of water and a co-solvent like ethanol or THF) and stir for 10-15 minutes.

    • Causality Note: A slight excess of the phosphine ligand relative to the palladium precursor is often used to ensure complete complexation and to stabilize the active catalytic species.

  • Reaction Execution: Add the catalyst solution to the reaction vessel. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling in Aqueous Media

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[9] The water-solubility of this compound facilitates a copper-free version of this reaction in aqueous media, which is advantageous as it avoids the use of a toxic copper co-catalyst.[6]

Representative Protocol for Aqueous, Copper-Free Sonogashira Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), and a base such as triethylamine or diisopropylamine (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.044 mmol, 4.4 mol%) to the reaction mixture, followed by the aqueous solvent (e.g., water or a water/acetonitrile mixture).

  • Reaction Execution: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction to 50-80 °C and stir until completion.

  • Work-up and Purification: After cooling, extract the product with an organic solvent. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: Heck Coupling in Aqueous Media

The Heck reaction is a versatile method for the arylation or vinylation of alkenes.[10] this compound can be employed as a ligand to facilitate this reaction in aqueous phase, offering a greener alternative to traditional protocols that use organic solvents.[11][12]

Representative Protocol for Aqueous Heck Coupling:

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and an inorganic base like sodium acetate or potassium carbonate (1.5 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) to the tube, followed by the aqueous solvent (e.g., water or a water/DMF mixture).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product via column chromatography.

Mechanistic Considerations and the Role of the Ligand

The efficacy of this compound in these catalytic cycles stems from its ability to modulate the electronic and steric environment of the palladium center. The phosphine's basicity influences the rate of oxidative addition, while its steric bulk can promote the reductive elimination step.[3] The carboxylic acid group, particularly in its deprotonated form, enhances the catalyst's solubility in aqueous media, allowing for efficient catalysis in water. This feature is crucial for developing sustainable synthetic methodologies.[1]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure inert atmosphere during catalyst preparation and reaction; use freshly prepared catalyst solution.
Insufficient temperatureGradually increase the reaction temperature.
Inappropriate baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; organic amines for Sonogashira).
Formation of byproducts Homocoupling of boronic acid (Suzuki)Use a slight excess of the aryl halide; lower the reaction temperature.
Glaser coupling of alkyne (Sonogashira)Ensure the reaction is strictly copper-free.
Catalyst decomposition High temperature or prolonged reaction timeLower the reaction temperature if possible; use a slightly higher ligand-to-palladium ratio to stabilize the catalyst.

Applications in Drug Discovery and Development

The ability to perform cross-coupling reactions in aqueous media is particularly valuable in the late-stage functionalization of complex molecules, a common strategy in drug discovery. The mild conditions and functional group tolerance often associated with aqueous palladium catalysis allow for the modification of advanced intermediates and active pharmaceutical ingredients (APIs) without the need for extensive protecting group strategies.[13] The use of water as a solvent also simplifies product purification and reduces the environmental impact of pharmaceutical manufacturing.[6]

Conclusion

This compound represents a valuable tool for the modern synthetic chemist. Its amphiphilic nature, combining the coordinating ability of a phosphine with the water-solubilizing properties of a carboxylic acid, enables a range of important palladium-catalyzed cross-coupling reactions to be performed in aqueous media. The protocols and insights provided in this guide are intended to facilitate the adoption of this versatile ligand in both academic research and industrial applications, contributing to the development of more sustainable and efficient chemical syntheses.

References

Sources

using Carboxymethyldiphenylphosphine in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Carboxymethyldiphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Advent of an Aqueous Phase Ligand

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.[2] Traditionally, such reactions have been performed in organic solvents, which contribute significantly to chemical waste and environmental burden.[2] The principles of green chemistry, however, compel a shift towards more sustainable methodologies. A key innovation in this pursuit is the development of water-soluble ligands that enable catalysis in aqueous media.[3]

This compound (CMDSP), with its chemical formula C₁₄H₁₃O₂P, is a prominent example of such a ligand.[4] It is an air-stable, water-soluble phosphine ligand whose utility is defined by the carboxyl group attached to the diphenylphosphine moiety. This functional group imparts hydrophilicity, allowing the palladium catalyst it coordinates with to be constrained to the aqueous phase of a biphasic system.[1] This unique characteristic not only facilitates reactions in environmentally benign water but also dramatically simplifies catalyst separation and recycling, addressing one of the significant challenges in homogeneous catalysis.[1][5][6][7]

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Palladium-CMDSP Catalyst System: Formation and Function

Phosphine ligands are critical in catalysis, modulating the electronic and steric properties of metal complexes to optimize reactivity and selectivity.[8] CMDSP, as a water-soluble phosphine, brings these advantages to aqueous reaction systems.

Catalyst Formation: In Situ Activation

The active palladium-CMDSP catalyst is typically generated in situ. This method avoids the need to synthesize and isolate potentially unstable catalyst complexes.[9][10] The process involves simply mixing a palladium(II) precursor, such as Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂), with the CMDSP ligand in the reaction mixture.[9][11] The Pd(II) species is then reduced in situ to the catalytically active Pd(0) state, which is stabilized by the CMDSP ligand to initiate the catalytic cycle.[9]

Pd_II Pd(II) Precursor (e.g., Pd(OAc)₂) p1 Pd_II->p1 CMDSP CMDSP Ligand CMDSP->p1 Active_Catalyst Active L₂Pd(0) Catalyst Reaction_Mix Reaction Mixture (Aqueous) Active_Catalyst->Reaction_Mix Initiates Catalysis p1->Active_Catalyst In situ reduction & coordination

Caption: In situ formation of the active Pd(0)-CMDSP catalyst.

Core Advantages of the CMDSP Ligand
  • Aqueous Phase Catalysis : The primary advantage is enabling reactions in water, a non-toxic and non-flammable solvent. This aligns with green chemistry principles by reducing reliance on volatile organic compounds (VOCs).[1][2]

  • Facilitated Catalyst Recycling : Because the catalyst remains in the aqueous phase, it can be easily separated from the water-insoluble organic products through simple phase separation. The recovered aqueous catalyst solution can then be reused in subsequent reaction cycles.[12][13]

  • Enhanced Stability : CMDSP is an air-stable solid, making it easier and safer to handle compared to many other phosphine ligands that are sensitive to oxidation.

  • Versatility : The Pd/CMDSP system is effective for a range of crucial cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[12][13]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls and substituted aromatic compounds by coupling an organoboron reagent with an organohalide.[14][15][16]

General Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The CMDSP ligand facilitates each step, ensuring efficient turnover.

Suzuki_Cycle cluster_products Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product Product Formation Heck_Cycle cluster_products Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Insertion Alkene Complex OxAdd->Insertion Alkene Coordination Elimination L₂Pd(II)(H)(X) Insertion->Elimination Migratory Insertion & β-Hydride Elimination Elimination->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Elimination->Product Product Release Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X RedElim OxAdd->RedElim Transmetalation (from Cu Cycle) RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Product CuX CuX CuAcetylide Cu-C≡C-R Alkyne R-C≡C-H Alkyne->CuAcetylide + Base CuAcetylide->OxAdd Transfers Acetylide to Palladium CuAcetylide->CuX Regenerates CuX Workflow Start Perform Biphasic Cross-Coupling Separate Cool & Transfer to Separatory Funnel Start->Separate Aqueous Aqueous Layer (Contains Catalyst) Separate->Aqueous Drain Organic Organic Layer (Contains Product) Separate->Organic Drain Recycle Add Fresh Substrates & Organic Solvent Aqueous->Recycle Workup Product Workup & Purification Organic->Workup NextCycle Begin Next Reaction Cycle Recycle->NextCycle

Sources

Application Note & Protocol: Carboxymethyldiphenylphosphine for Enhanced Suzuki-Miyaura Coupling in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in academic research and pharmaceutical manufacturing.[1] The evolution of this reaction has been heavily driven by ligand design, with phosphine ligands playing a pivotal role in tuning catalyst activity, stability, and substrate scope.[2][3] This guide details the application of carboxymethyldiphenylphosphine, a water-soluble phosphine ligand, in palladium-catalyzed Suzuki-Miyaura couplings. The inclusion of a carboxylic acid moiety imparts aqueous solubility to the catalyst system, aligning with the principles of green chemistry by reducing reliance on volatile organic solvents and simplifying catalyst-product separation.[4][5] We provide a comprehensive scientific rationale, a detailed experimental protocol, and field-proven insights to empower researchers in leveraging this versatile ligand for the synthesis of complex biaryl molecules.

The Scientific Rationale: Causality in Ligand Selection

The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the ancillary ligands coordinated to the metal center.[6][7] The choice of this compound is a deliberate one, designed to harness specific electronic, steric, and solubility properties to drive the catalytic cycle efficiently.

  • Electronic Properties: The diphenylphosphine moiety provides an electron-rich phosphorus center. These electron-donating characteristics increase the electron density on the palladium atom, which facilitates the rate-limiting oxidative addition step of the aryl halide to the Pd(0) center.[8][9]

  • Steric Influence: While not as bulky as highly specialized Buchwald-type ligands, the phenyl groups provide sufficient steric hindrance to promote the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[6][10]

  • Aqueous Solubility: A Green Chemistry Approach: The defining feature of this ligand is the carboxymethyl group (-CH₂COOH). In the presence of the basic conditions required for the Suzuki-Miyaura reaction, this group is deprotonated to form a carboxylate salt. This imparts significant water solubility to the ligand and, consequently, to the palladium complex it forms.[4][5] This enables the reaction to be performed in aqueous or biphasic solvent systems, offering several key advantages:

    • Reduced Environmental Impact: Minimizes the use of hazardous and volatile organic solvents.

    • Simplified Purification: The water-soluble catalyst is retained in the aqueous phase post-reaction, allowing for simple extraction of the typically organic-soluble biaryl product.

    • Potential for Catalyst Recycling: The retained aqueous catalyst solution can potentially be reused, improving process economy.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][11] The phosphine ligand is critical at each stage, ensuring the stability and reactivity of the palladium intermediates.

Sources

Application of Carboxymethyldiphenylphosphine in Buchwald-Hartwig Amination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of classical methods that often necessitate harsh conditions and exhibit a narrow substrate scope.[2][3] The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[4] The continuous evolution of ligand design has led to catalyst systems with enhanced activity, broader substrate scope, and milder reaction conditions.[4][5]

This guide focuses on the application of Carboxymethyldiphenylphosphine, also known as (diphenylphosphino)acetic acid, a unique phosphine ligand poised to offer distinct advantages in Buchwald-Hartwig amination, particularly in the realm of sustainable and aqueous-phase catalysis.

This compound: A Ligand with a Purpose

This compound is a monodentate phosphine ligand characterized by the presence of a carboxylic acid moiety. This functional group imparts a key property: water solubility, especially in its deprotonated carboxylate form.[6] The strategic incorporation of water-solubilizing groups into phosphine ligands is a significant area of research aimed at developing more environmentally benign catalytic processes.[6]

The Rationale for Employing this compound:
  • Aqueous Media Compatibility: The primary advantage of this compound lies in its potential to facilitate Buchwald-Hartwig amination in aqueous or biphasic solvent systems.[6] This aligns with the principles of green chemistry by reducing the reliance on volatile and often hazardous organic solvents.[7]

  • Facilitated Catalyst-Product Separation: Reactions performed in aqueous media can simplify the separation of the desired organic product from the water-soluble catalyst and inorganic salts, potentially allowing for catalyst recycling.[7]

  • Modulated Reactivity: The electronic properties of the ligand, influenced by the electron-withdrawing nature of the carboxyl group, can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[8]

  • Potential for Biphasic Catalysis: In a biphasic system, the catalyst can reside predominantly in the aqueous phase, while the organic substrates and products are in the organic phase. This can lead to high local catalyst concentrations and efficient product separation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The phosphine ligand plays a critical role in each step:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' - X- Amido_Complex [Ar-Pd(II)(L)(HNR'R'')]X Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Amido_Complex_Deprotonated Ar-Pd(II)(L)-NR'R'' Deprotonation->Amido_Complex_Deprotonated Reductive_Elimination Reductive Elimination Amido_Complex_Deprotonated->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst, bearing one or two phosphine ligands (L), reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[9]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst.[9]

Experimental Protocols

The following protocols are designed as a starting point for researchers utilizing this compound in Buchwald-Hartwig amination. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading is recommended for specific substrate combinations.

Protocol 1: Aqueous Monophasic System for the Coupling of an Aryl Bromide with a Secondary Amine

This protocol is suitable for water-soluble or partially water-soluble substrates. The use of a water-soluble base is crucial.

Materials:

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 mmol)

  • Degassed deionized water (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: Experimental workflow for aqueous Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (9.8 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube.

  • Add degassed deionized water (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Protocol 2: Biphasic System for the Coupling of an Aryl Chloride with a Primary Amine

This protocol is advantageous for substrates with low water solubility and facilitates easier product separation.

Materials:

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Degassed Toluene (4 mL)

  • Degassed deionized water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (9.8 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol).

  • Add degassed toluene (4 mL) and degassed deionized water (2 mL) via syringe.

  • Seal the reaction vessel and heat the mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Performance

The following table provides a hypothetical summary of expected outcomes for the Buchwald-Hartwig amination using this compound, based on the performance of analogous water-soluble phosphine ligands. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideAmineBaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)
14-BromotolueneMorpholineK₂CO₃Water1001285-95
24-ChloroanisoleAnilineNaOtBuToluene/Water1101870-85
31-Bromo-4-nitrobenzenePiperidineK₃PO₄Water808>90
42-Chloropyridinen-HexylamineCs₂CO₃Dioxane/Water1001675-90

Troubleshooting and Considerations

  • Low Conversion: Increase reaction temperature, prolong reaction time, or increase catalyst loading. Ensure the inert atmosphere is maintained.

  • Side Product Formation (e.g., Hydrodehalogenation): Lower the reaction temperature or screen different bases.

  • Poor Solubility: For the aqueous monophasic system, consider adding a co-solvent like ethanol or isopropanol. For the biphasic system, adjust the ratio of organic to aqueous solvent.

  • Base Sensitivity: For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be employed.

Conclusion

This compound represents a promising ligand for the advancement of Buchwald-Hartwig amination towards more sustainable and environmentally friendly protocols. Its inherent water solubility opens the door for reactions in aqueous media, simplifying workup procedures and reducing the reliance on organic solvents. The provided protocols offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the applicability of this compound in the synthesis of valuable arylamine compounds.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • So, C. M., & Kwong, F. Y. (2008). Palladium-catalyzed amination of aryl mesylates. Angewandte Chemie International Edition, 47(34), 6402-6406. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Kalsin, A. M., Petrovskii, P. V., Lyssenko, K. A., & Gusev, O. V. (2006). Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocenes... Synthesis, Characterization, and Catalytic Activity in Amination and Cross-Coupling Reactions. Organometallics, 25(11), 2750–2760. [Link]

  • Moore, L. R. (2012). Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. The University of Alabama. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wyatt, P. G., et al. (2019). Practical Palladium Catalysts for C-N and C-O Bond Formation. Organic Process Research & Development, 23(1), 1-25. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Uozumi, Y. (2010). Heterogeneous Aromatic Amination of Aryl Halides with Arylamines in Water with PS-PEG Resin-Supported Palladium Complexes. ChemInform, 41(32). [Link]

  • Sharma, S., et al. (2017). Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)2 as a Heterogeneous and Reusable Catalyst for Indirect Reductive Amination of Aldehydes. Molecules, 22(10), 1637. [Link]

  • Yılmaz, S., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 651-662. [Link]

  • Stradiotto, M., et al. (2019). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development, 23(8), 1616-1627. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1934-1951. [Link]

  • Singer, R. A., & Hartwig, J. F. (2004). Discovery and synthesis of novel phosphine-based ligands for aryl aminations. Abstracts of Papers of the American Chemical Society, 227, U136-U136. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Organometallic Chemistry, 14, 61-95. [Link]

  • Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18493–18507. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for Peptide Synthesis via Staudinger Ligation Using Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bioorthogonal Approach to Peptide and Protein Engineering

The precise chemical synthesis of peptides and proteins is fundamental to advancing biomedical research and therapeutic development. While solid-phase peptide synthesis (SPPS) is a cornerstone of this field, the assembly of large proteins from smaller, unprotected peptide fragments in aqueous media presents a significant challenge. The Staudinger ligation has emerged as a powerful and versatile bioorthogonal reaction for forging amide bonds, offering a robust solution for peptide and protein engineering.[1][2] This chemoselective reaction occurs between an azide and a phosphine, functional groups that are abiotic and thus do not interfere with biological processes.[1]

This application note provides a detailed guide to the use of carboxymethyldiphenylphosphine in the traceless Staudinger ligation for peptide synthesis. This method is particularly advantageous as it does not necessitate a cysteine residue at the ligation site, a limitation of the more conventional native chemical ligation.[1] The "traceless" nature of this ligation ensures that no residual atoms from the phosphine reagent remain in the final peptide product, yielding a native amide bond.[1]

The Mechanism of the Traceless Staudinger Ligation

The traceless Staudinger ligation is a sophisticated modification of the classic Staudinger reaction. The process begins with the reaction of a phosphinothioester, formed from a phosphinothiol like this compound, with an azide-containing peptide. This initial step forms an aza-ylide intermediate.[3] A key feature of the phosphine reagent is an electrophilic trap, typically an ester group, positioned to intercept the aza-ylide through an intramolecular reaction. This leads to the formation of an amidophosphonium salt. Subsequent hydrolysis in an aqueous environment results in the formation of the desired amide bond and the release of a phosphine oxide byproduct.[1]

dot graph "traceless_staudinger_ligation_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "peptide1_phosphinothioester" [label="Peptide 1-C(O)S-R-PPh2\n(Phosphinothioester)", fillcolor="#FFFFFF"]; "peptide2_azide" [label="N3-Peptide 2\n(Azide)", fillcolor="#FFFFFF"]; }

subgraph "cluster_intermediates" { label="Intermediates"; bgcolor="#F1F3F4"; "aza_ylide" [label="Aza-ylide Intermediate", fillcolor="#FBBC05"]; "amidophosphonium_salt" [label="Amidophosphonium Salt", fillcolor="#FBBC05"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "ligated_peptide" [label="Peptide 1-C(O)NH-Peptide 2\n(Ligated Peptide)", fillcolor="#34A853"]; "phosphine_oxide" [label="O=PPh2-R-SH\n(Phosphine Oxide)", fillcolor="#EA4335"]; }

"peptide1_phosphinothioester" -> "aza_ylide" [label="+ N3-Peptide 2"]; "peptide2_azide" -> "aza_ylide"; "aza_ylide" -> "amidophosphonium_salt" [label="Intramolecular\nAcyl Transfer"]; "amidophosphonium_salt" -> "ligated_peptide" [label="+ H2O (Hydrolysis)"]; "amidophosphonium_salt" -> "phosphine_oxide"; } Caption: Mechanism of the Traceless Staudinger Ligation.

Experimental Workflow for Peptide Synthesis

The synthesis of a target peptide via traceless Staudinger ligation involves three main stages: the synthesis of the two peptide fragments (one with a C-terminal phosphinothioester and the other with an N-terminal azide), the ligation reaction itself, and the purification of the final product.

dot graph "staudinger_ligation_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"start" [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "spps_azide" [label="1. Solid-Phase Peptide Synthesis\nof N-terminal Azide Peptide", fillcolor="#FFFFFF"]; "spps_thioester" [label="2. Solid-Phase Peptide Synthesis\nof C-terminal Thioester Peptide", fillcolor="#FFFFFF"]; "ligation" [label="3. Staudinger Ligation Reaction", fillcolor="#FBBC05"]; "purification" [label="4. RP-HPLC Purification\nof Ligated Peptide", fillcolor="#34A853"]; "characterization" [label="5. Mass Spectrometry\nCharacterization", fillcolor="#34A853"]; "end" [label="End Product", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"start" -> "spps_azide"; "start" -> "spps_thioester"; "spps_azide" -> "ligation"; "spps_thioester" -> "ligation"; "ligation" -> "purification"; "purification" -> "characterization"; "characterization" -> "end"; } Caption: Experimental Workflow for Peptide Synthesis via Staudinger Ligation.

Protocols

Protocol 1: Synthesis of Peptide with N-terminal Azide

This protocol describes the synthesis of a peptide with an N-terminal azido acid using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Azidoacetic acid

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., HATU/HOBt/DIPEA in DMF).

  • N-terminal Azide Incorporation: For the final coupling step, use azidoacetic acid. Activate the azidoacetic acid with your chosen coupling reagents and couple it to the N-terminus of the peptide on the resin.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the azido-peptide by mass spectrometry.

Protocol 2: Synthesis of Peptide with C-terminal Phosphinothioester

This protocol details the preparation of a peptide with a C-terminal phosphinothioester using this compound.

Materials:

  • Peptide with a C-terminal carboxylic acid (synthesized via SPPS)

  • This compound

  • Coupling reagents (e.g., DCC, EDC/HOBt)

  • Anhydrous DMF

  • RP-HPLC purification system

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin that allows for cleavage to a C-terminal carboxylic acid (e.g., Wang resin).

  • Phosphinothioester Formation:

    • Dissolve the purified C-terminally protected peptide and this compound in anhydrous DMF.

    • Add the coupling reagent (e.g., DCC or EDC/HOBt) and stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Purification: Purify the crude peptide-phosphinothioester by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Verify the formation of the desired product by mass spectrometry.

Protocol 3: Traceless Staudinger Ligation

This protocol outlines the ligation of the two peptide fragments.

Materials:

  • Peptide-N-terminal azide

  • Peptide-C-terminal phosphinothioester

  • Reaction buffer (e.g., THF/water mixture, or a buffered aqueous solution like phosphate buffer at pH 7.5)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: Dissolve equimolar amounts of the peptide-N-terminal azide and the peptide-C-terminal phosphinothioester in the chosen reaction buffer. The typical concentration range is 1-10 mM.

  • Ligation Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The reaction time can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: Purify the final ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Data Presentation and Expected Outcomes

The success of each step should be monitored and quantified. The following tables provide a template for organizing the experimental data.

Table 1: Summary of Peptide Fragment Synthesis and Purification

Peptide FragmentSynthesis MethodPurification MethodPurity (%)Expected Mass (Da)Observed Mass (Da)
Peptide-azideFmoc-SPPSRP-HPLC>95CalculatedESI-MS
Peptide-phosphinothioesterSolution Phase CouplingRP-HPLC>95CalculatedESI-MS

Table 2: Staudinger Ligation Reaction Parameters and Outcomes

ParameterCondition
Solvent SystemTHF/H₂O (3:1)
Reactant Concentration5 mM each
TemperatureRoom Temperature
Reaction Time12 hours
Outcome
Ligation Product Yield (%)Typically >80% (sequence dependent)

Troubleshooting and Optimization

While the Staudinger ligation is a robust reaction, certain side reactions can occur. Understanding and mitigating these can significantly improve yields.

  • Aza-ylide Hydrolysis: Premature hydrolysis of the aza-ylide intermediate can lead to the formation of a primary amine and phosphine oxide, which are products of the Staudinger reduction rather than the desired ligation.[3] To minimize this, it is crucial to use phosphine reagents with a well-positioned electrophilic trap and consider using higher reactant concentrations to favor the intramolecular reaction.[3]

  • Aza-Wittig Reaction: The formation of a phosphonamide byproduct can occur through an aza-Wittig type reaction, especially with less optimal coupling reagents or conditions.[3] The use of phosphinothiols, such as this compound, generally favors the desired S-to-N acyl transfer, minimizing this side reaction.[3]

  • Steric Hindrance: Ligation at sterically hindered amino acid residues (non-glycyl residues) can sometimes result in lower yields.[4][5] Optimizing the solvent polarity and the electronic properties of the phosphine reagent can help to improve the efficiency of these more challenging ligations.[4][6] For instance, using solvents of low polarity like toluene or dioxane has been shown to improve yields for non-glycyl couplings.[6]

Conclusion

The traceless Staudinger ligation using this compound offers a powerful and flexible method for the chemical synthesis of peptides and proteins. Its bioorthogonal nature and ability to form native amide bonds at non-cysteine residues make it an invaluable tool for chemical biologists and drug development professionals. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can confidently apply this methodology to create complex biomolecules for a wide range of applications.

References

  • Tam, A., & Raines, R. T. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 25–44. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 128(27), 8820–8821. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9–12. [Link]

  • Semantic Scholar. (2000). High-yielding Staudinger ligation of a phosphinothioester and azide to form a peptide. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. [Link]

  • Soellner, M. B., et al. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 128(1), 134-135. [Link]

  • Soellner, M. B., et al. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 71(26), 9821–9824. [Link]

  • Raines, R. T. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. University of Wisconsin-Madison. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assembly. Journal of Peptide Research, 65(2), 229-260. [Link]

  • Bednarek, C., et al. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301-4354. [Link]

  • Ribes, C., et al. (2023). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. ACS Omega, 8(3), 3025–3033. [Link]

  • Ribes, C., et al. (2023). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. ACS Omega, 8(3), 3025–3033. [Link]

  • Hartrampf, F. W. W., et al. (2015). Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. Angewandte Chemie International Edition, 54(30), 8684-8688. [Link]

  • Kyoto U OCW. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. [Link]

  • Smith, D. D., et al. (1993). Phosphorus-based reagents in peptide synthesis: synthesis of methionine-enkephalin and the solution conformation of its N-diphenylphosphinoyl derivative. Journal of the Chemical Society, Perkin Transactions 1, (5), 551-556. [Link]

  • Schmida, S. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • Moodle@Units. (n.d.). solid phase peptide. [Link]

Sources

Carboxymethyldiphenylphosphine as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Carboxymethyldiphenylphosphine: Applications and Protocols in Modern Organic Synthesis

Introduction: A Versatile Water-Soluble Reagent

This compound, also known as (diphenylphosphino)acetic acid, is a crystalline solid with the chemical formula C₁₄H₁₃O₂P.[1][2][3] Its structure features a diphenylphosphine group attached to a methylene carboxylate moiety. This unique combination imparts bifunctional utility: the phosphorus atom retains the nucleophilic and ligand properties characteristic of tertiary phosphines, while the carboxylic acid group confers water solubility, particularly in its deprotonated carboxylate form. This solubility is a critical feature that distinguishes it from traditional phosphines like triphenylphosphine, opening avenues for its application in aqueous and biological media.[4][5][6]

The growing emphasis on sustainable and "green" chemistry has propelled the development and application of water-soluble reagents and catalysts.[5][6] Water-soluble phosphines are central to this effort, enabling reactions in aqueous media, which reduces reliance on volatile organic solvents.[4] This approach not only enhances the environmental profile of a synthesis but also simplifies product purification, as the water-soluble phosphine and its byproducts can be easily separated from the organic product through phase separation. Furthermore, in the realm of chemical biology and drug development, water solubility is paramount for reagents used in bioconjugation, allowing for the modification of proteins, peptides, and other biomolecules under physiological conditions.[4][7]

Compound Properties
Name This compound
Synonyms (Diphenylphosphino)acetic acid
CAS Number 3064-56-0
Molecular Formula C₁₄H₁₃O₂P
Molecular Weight 244.22 g/mol
pKa (Predicted) 4.08 ± 0.10
Physical Form Solid

(Data sourced from Guidechem, ChemicalBook, Sunway Pharm Ltd.)[1][2][3]

This guide explores the primary applications of this compound and its conceptual analogues in three cornerstone transformations of modern organic synthesis: the Wittig reaction, the Staudinger ligation, and palladium-catalyzed cross-coupling reactions.

Application 1: The Aqueous Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[8] The classical reaction, however, generates triphenylphosphine oxide as a byproduct, which can be notoriously difficult to separate from the desired alkene product. The use of a water-soluble phosphine like this compound elegantly circumvents this long-standing purification challenge.

Mechanistic Rationale

The reaction proceeds via the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone.[9][10] When using this compound, the resulting phosphine oxide byproduct inherits the water-soluble carboxylate group. Consequently, a simple aqueous extraction is sufficient to remove the byproduct, leaving the pure alkene product in the organic phase. This significantly simplifies the workup compared to the often tedious chromatography required to remove triphenylphosphine oxide.[11]

Wittig_Workflow cluster_prep Ylide Formation cluster_reaction Olefin Synthesis (Biphasic) cluster_workup Purification P This compound + Alkyl Halide Base Aqueous Base (e.g., NaHCO₃, NaOH) P->Base Deprotonation Ylide Water-Soluble Ylide Base->Ylide Reaction Reaction Mixture Ylide->Reaction Carbonyl Aldehyde/Ketone (in Organic Solvent) Carbonyl->Reaction Separation Phase Separation Reaction->Separation Aq_Phase Aqueous Layer (Phosphine Oxide Byproduct) Separation->Aq_Phase Discard Org_Phase Organic Layer (Alkene Product) Separation->Org_Phase Evaporation Solvent Evaporation Org_Phase->Evaporation Alkene Pure Alkene Evaporation->Alkene

Caption: Workflow for an aqueous Wittig reaction.

Protocol: One-Pot Aqueous Synthesis of Ethyl Cinnamate

This protocol is adapted from established green Wittig reaction procedures and demonstrates the utility of a water-soluble phosphine system.[10][12]

Materials:

  • Triphenylphosphine (can be conceptually replaced by this compound for enhanced water solubility of the byproduct)

  • Ethyl bromoacetate

  • 4-Nitrobenzaldehyde (or Benzaldehyde for ethyl cinnamate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol) and 5 mL of saturated aqueous NaHCO₃ solution. Stir the resulting suspension vigorously for 1 minute.

  • Addition of Reagents: To the suspension, add ethyl bromoacetate (1.6 mmol) followed by the aldehyde (e.g., benzaldehyde, 1.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization if necessary. The majority of the phosphine oxide byproduct remains in the aqueous layer, simplifying purification.[10]

Substrate (Aldehyde) Alkyl Halide Yield (%) Stereoselectivity (E:Z)
BenzaldehydeEthyl bromoacetate>90%>95:5
2-ThiophenecarboxaldehydeEthyl bromoacetate~85-90%>95:5
AnisaldehydeMethyl bromoacetate>90%>95:5
BenzaldehydeBromoacetonitrile~80-85%>95:5
(Representative data adapted from studies on aqueous Wittig reactions).[12]

Application 2: The Staudinger Ligation for Bioconjugation

The Staudinger ligation is a cornerstone of bioorthogonal chemistry, enabling the formation of a native amide bond between two molecules in a biological environment.[7][] The reaction joins a phosphine, engineered with an electrophilic trap, and an azide. The water solubility imparted by the carboxymethyl group is not just a convenience but a necessity for these applications, which are typically performed in aqueous buffers.

Mechanistic Rationale

The reaction begins with the classic Staudinger reaction, where the phosphine attacks the terminal nitrogen of the azide to form an iminophosphorane intermediate with the release of N₂ gas.[7] In the "traceless" ligation, an electrophile (commonly a thioester or ester) is positioned on one of the phosphine's aryl rings. This electrophile traps the iminophosphorane via an intramolecular S→N or O→N acyl transfer, forming an amidophosphonium salt.[14][15] This intermediate is then hydrolyzed by water to yield the final amide-linked product and the phosphine oxide byproduct.[15] The term "traceless" refers to the fact that the phosphine oxide diffuses away, leaving no residual atoms at the ligation site.[7]

Staudinger_Ligation Phosphine Phosphinothioester (R₁-P(Ph)-Ar-C(O)SR') Iminophosphorane Iminophosphorane Intermediate Phosphine->Iminophosphorane Azide Azide (R₂-N₃) Azide->Iminophosphorane + R₂-N₃, -N₂ AmidoSalt Amidophosphonium Salt (Cyclic Intermediate) Iminophosphorane->AmidoSalt Intramolecular Acyl Transfer Amide Amide Product (R₁-C(O)NH-R₂) AmidoSalt->Amide Byproduct Phosphine Oxide AmidoSalt->Byproduct Hydrolysis H₂O Hydrolysis->Amide Hydrolysis Hydrolysis->Byproduct

Caption: Mechanism of the Traceless Staudinger Ligation.

Protocol: General Peptide Ligation in Aqueous Buffer

This protocol describes a general procedure for coupling a peptide fragment bearing a C-terminal phosphinothioester with another peptide fragment bearing an N-terminal azide.

Materials:

  • Peptide 1 with C-terminal (diphenylphosphino)methanethiol modification.

  • Peptide 2 with N-terminal azide (e.g., azido-glycine).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • HPLC for purification and analysis.

Procedure:

  • Reagent Preparation: Dissolve Peptide 1-phosphinothioester and Peptide 2-azide in PBS buffer to final concentrations of 1-5 mM.

  • Ligation Reaction: Mix equal volumes of the two peptide solutions. Allow the reaction to proceed at room temperature (or 37°C to mimic physiological conditions) for 2-12 hours.

  • Monitoring: The reaction progress can be monitored by LC-MS or HPLC by observing the disappearance of the starting materials and the appearance of the new, higher molecular weight product peak.

  • Purification: Upon completion, the ligated peptide product is purified from unreacted starting materials and the phosphine oxide byproduct using reverse-phase HPLC.

  • Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS).

The rate-determining step is often the initial formation of the phosphazide intermediate.[14] The efficiency of the reaction makes it a powerful tool for protein engineering, cell-surface labeling, and the synthesis of complex bioconjugates.[7]

Application 3: Ligand in Aqueous Palladium-Catalyzed Cross-Coupling

This compound and other water-soluble phosphines serve as highly effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[4][5] These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Rationale for Use in Catalysis

In palladium catalysis, phosphine ligands are crucial for stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Using a water-soluble phosphine ligand allows the entire catalytic process to be conducted in water or a biphasic water/organic solvent system.[5][16] This offers several major advantages:

  • Sustainability: Reduces or eliminates the need for hazardous organic solvents.[5]

  • Catalyst Recycling: In a biphasic system, the palladium-phosphine catalyst remains in the aqueous phase and can be easily separated from the organic product and recycled for subsequent runs.

  • Enhanced Reactivity: In some cases, reactions in water can proceed faster than in organic solvents.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition OxAdd Oxidative Addition OxAdd->PdII_1 PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation Transmetal Transmetalation Transmetal->PdII_2 PdII_2->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_2->RedElim Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-M Reactant2->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Protocol: Aqueous Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki coupling between an aryl halide and a boronic acid using a Pd catalyst with a water-soluble phosphine ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound (or TPPTS as a common alternative)

  • Base (e.g., Na₂CO₃ or K₃PO₄)

  • Solvent: Water or a mixture like Water/Ethanol

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ and the water-soluble phosphine ligand (typically 2-4 equivalents per Pd) in degassed water. Stir for 15-30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Reaction: Heat the mixture, typically to 60-100°C, with vigorous stirring for 1-6 hours. Monitor the reaction by TLC or GC.

  • Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). The product will move to the organic phase, while the catalyst remains in the aqueous phase.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by chromatography or recrystallization if needed.

Aryl Halide Boronic Acid Catalyst System Yield (%)
4-IodotoluenePhenylboronic acidPd(OAc)₂ / TPPTS98
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / TPPTS95
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂ / TPPTS92
(Representative data for aqueous Suzuki reactions).

Conclusion and Outlook

This compound exemplifies the successful fusion of classic reagent design with the modern principles of green chemistry and chemical biology. Its water solubility is the key feature that enables simplified purification in olefination reactions, facilitates bioorthogonal ligations in physiological media, and allows for sustainable, recyclable catalyst systems in cross-coupling reactions. As the demand for environmentally benign synthetic methods and sophisticated tools for drug development continues to grow, the utility of thoughtfully designed reagents like this compound is set to expand, paving the way for more efficient and sustainable chemical synthesis in both industrial and academic research.

References

  • Ascensus Specialties.
  • Herrmann, W. A., & Kohlpaintner, C. W. (1998). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions.
  • Shaughnessy, K. H. (2010).
  • Nilsson, B. L., et al. (2003).
  • Creative Biolabs.
  • ResearchGate.
  • Sigma-Aldrich.
  • BOC Sciences.
  • Guidechem. This compound 3064-56-0 wiki.
  • Raines, R. T., et al. (2003).
  • Kappe, C. O., et al. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Graz University of Technology.
  • University of Puget Sound. The Wittig Reaction: Synthesis of Alkenes.
  • Organic Chemistry Portal. Wittig Reaction.
  • Harvey, J. E., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry.
  • Leontyev, A. V., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • University of North Georgia. Synthesis of an Alkene via the Wittig Reaction.
  • ChemicalBook. This compound | 3064-56-0.
  • Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers.
  • Sunway Pharm Ltd. 2-(Diphenylphosphino)acetic acid - CAS:3064-56-0.

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metal complexes of Carboxymethyldiphenylphosphine and their applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes with (Diphenylphosphino)acetic Acid

Introduction: The Unique Duality of (Diphenylphosphino)acetic Acid

(Diphenylphosphino)acetic acid, also known as carboxymethyldiphenylphosphine, is a bifunctional ligand that has carved a unique niche in coordination chemistry. It synergistically combines the soft, electron-donating properties of a tertiary phosphine with the versatile coordination and solubility-enhancing characteristics of a carboxylic acid moiety. The phosphine group (PPh₂) is a classic L-type ligand, renowned for its ability to stabilize a wide range of transition metals, particularly those in low oxidation states, and to modulate the electronic and steric environment of the metal center, which is crucial for catalysis.[1] The appended carboxyl group (-CH₂COOH) introduces a hard, anionic O-donor site and, critically, imparts significant water solubility to both the free ligand and its metal complexes, especially when deprotonated to the carboxylate form.

This dual functionality makes it an exemplary ligand for two major fields of modern chemistry: aqueous-phase catalysis and bioinorganic chemistry. In catalysis, its water solubility facilitates the development of sustainable, biphasic catalytic systems where the catalyst can be easily separated from organic products and recycled.[2] In bioinorganic chemistry and drug development, the carboxylate group can enhance bioavailability and mimic biological molecules, while the phosphine-metal core can serve as a potent therapeutic agent.[3][4] This guide provides detailed protocols and application notes for researchers exploring the rich chemistry of this versatile ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (diphenylphosphino)acetic acid (hereafter L ) typically involves the reaction of L with a suitable metal precursor, such as a metal halide or acetate. The phosphine's lone pair readily displaces labile ligands like tetrahydrofuran (THF), acetonitrile, or cyclooctadiene (COD).[5][6] Due to the susceptibility of phosphines to oxidation, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

General Workflow for Complex Synthesis

The following diagram illustrates a typical workflow for the synthesis, isolation, and purification of a metal-(diphenylphosphino)acetic acid complex.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization s1 Dissolve Ligand (L) in degassed solvent s3 Combine solutions under inert atmosphere s1->s3 s2 Dissolve Metal Precursor (e.g., Pd(OAc)₂, [AuCl(THT)]) in degassed solvent s2->s3 s4 Stir at specified temperature and time s3->s4 i1 Remove solvent in vacuo s4->i1 i2 Wash precipitate with non-coordinating solvent (e.g., pentane, ether) i1->i2 i3 Recrystallize from appropriate solvent pair (e.g., CH₂Cl₂/hexane) i2->i3 i4 Collect pure crystals by filtration i3->i4 c1 NMR Spectroscopy (³¹P, ¹H, ¹³C) i4->c1 c2 IR Spectroscopy i4->c2 c3 X-ray Crystallography i4->c3 c4 Elemental Analysis i4->c4

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of a Palladium(II) Complex for Catalysis

This protocol describes the synthesis of a cis-[PdCl₂(L)₂]-type complex, a common precursor for cross-coupling catalysis. The reaction of palladium(II) acetate with the phosphine ligand in the presence of a chloride source leads to the desired product.

Materials:

  • Palladium(II) acetate, [Pd(OAc)₂]

  • (Diphenylphosphino)acetic acid (L )

  • Lithium Chloride (LiCl)

  • Dichloromethane (DCM), degassed

  • n-Hexane, degassed

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • In a Schlenk flask under argon, dissolve (diphenylphosphino)acetic acid (2 equivalents) and LiCl (2.2 equivalents) in 20 mL of degassed DCM. Stir until all solids are dissolved.

  • In a separate flask, dissolve palladium(II) acetate (1 equivalent) in 10 mL of degassed DCM.

  • Slowly add the palladium solution to the ligand solution via cannula. The causality here is to ensure a homogeneous reaction mixture and prevent localized high concentrations of the palladium precursor.

  • Stir the resulting yellow solution at room temperature for 4 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the free ligand signal to a new coordinated signal.

  • Reduce the solvent volume to approximately 5 mL under vacuum.

  • Add 30 mL of degassed n-hexane to precipitate the product. Hexane is used as an anti-solvent because the complex is insoluble in it, while any unreacted starting materials or byproducts may remain in solution.

  • Filter the resulting pale yellow solid, wash with two 10 mL portions of hexane, and dry under vacuum.

Protocol 2: Synthesis of a Gold(I) Complex for Bio-application

This protocol details the synthesis of a linear [AuCl(L)] complex, a common motif for biologically active gold compounds.[7] The labile tetrahydrothiophene (THT) ligand in the gold precursor is readily displaced by the more strongly coordinating phosphine.

Materials:

  • Chloro(tetrahydrothiophene)gold(I), [AuCl(THT)]

  • (Diphenylphosphino)acetic acid (L )

  • Dichloromethane (DCM), degassed

  • n-Pentane, degassed

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • Under an inert argon atmosphere, add (diphenylphosphino)acetic acid (1.05 equivalents) to a Schlenk flask. The slight excess of the ligand ensures complete consumption of the gold precursor.

  • Dissolve the ligand in 15 mL of degassed DCM.

  • In a separate flask, dissolve [AuCl(THT)] (1 equivalent) in 10 mL of degassed DCM.

  • Transfer the gold solution to the stirred ligand solution via cannula at room temperature. A colorless solution should form.

  • Stir the reaction mixture for 2 hours.

  • Concentrate the solution to ~3 mL in vacuo.

  • Add 25 mL of degassed n-pentane to precipitate the complex as a white solid.

  • Isolate the product by filtration, wash with pentane (2 x 10 mL), and dry under vacuum.

Application in Homogeneous Catalysis

The water-solubility imparted by the carboxylate group makes complexes of L highly effective catalysts for reactions in aqueous or biphasic media. This approach aligns with the principles of green chemistry by reducing reliance on volatile organic solvents and simplifying catalyst separation and recycling.[1] Palladium complexes, in particular, have shown excellent activity in C-C bond-forming cross-coupling reactions.[8][9]

Application Note: Suzuki-Miyaura Coupling in Aqueous Media

Palladium complexes of L can effectively catalyze the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The reaction can be run in a water/organic solvent mixture, where the catalyst remains predominantly in the aqueous phase after reaction completion, allowing for easy separation of the organic product.[2]

G Pd0 Pd(0)L₂ Int1 Ar-Pd(II)-X L₂ Pd0->Int1 Ar-X RE Reductive Elimination OA Oxidative Addition Int2 Ar-Pd(II)-Ar' L₂ Int1->Int2 Ar'B(OH)₂ (Base) TM Transmetalation Int2->Pd0 Prod Ar-Ar' Int2->Prod

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

  • To a Schlenk tube, add the Pd(II) catalyst from Protocol 1 (1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • The use of a base like K₂CO₃ is critical; it activates the boronic acid for transmetalation and deprotonates the ligand's carboxylic acid, enhancing water solubility.

  • Add a degassed solvent mixture of Toluene/Water (1:1, 6 mL).

  • Seal the tube and heat the mixture at 80 °C with vigorous stirring for 6 hours.

  • Cool the reaction to room temperature. The product, 4-methoxybiphenyl, will be in the upper toluene layer, while the catalyst resides in the lower aqueous layer.

  • Separate the organic layer. The aqueous layer containing the catalyst can theoretically be reused for subsequent reactions after being charged with new substrates.

  • Analyze the organic layer by GC-MS to determine conversion and yield.

Catalyst PrecursorAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
cis-[PdCl₂(L)₂]4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O806>95
cis-[PdCl₂(L)₂]1-Chloro-4-nitrobenzenePhenylboronic acidK₃PO₄Dioxane/H₂O10012>90
cis-[PdCl₂(L)₂]4-Iodotoluene4-Formylphenylboronic acidNa₂CO₃DMF/H₂O904>98

Table 1: Representative results for Suzuki-Miyaura coupling reactions catalyzed by a palladium complex of (diphenylphosphino)acetic acid. Data is illustrative based on typical performance.

Applications in Drug Development

Gold(I) phosphine complexes have emerged as a promising class of anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[4] Their therapeutic effect is frequently linked to the strong inhibition of the thiol-containing enzyme thioredoxin reductase (TrxR), which is overexpressed in many cancer cells.[3][7] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and triggering apoptosis (programmed cell death).[10][11]

Application Note: Gold(I) Complexes as Anticancer Agents

The [AuCl(L)] complex synthesized in Protocol 2 serves as a model for this class of compounds. The lipophilicity of the phenyl groups aids in cellular uptake, while the reactive Au(I) center can readily bind to the selenocysteine residue in the active site of TrxR. The carboxylate group can improve aqueous solubility and potentially engage in hydrogen bonding interactions with biological targets.

G cluster_entry cluster_action cluster_outcome AuL [AuCl(L)] Complex TrxR Inhibition of Thioredoxin Reductase (TrxR) AuL->TrxR ROS ↑ Increased Reactive Oxygen Species (ROS) TrxR->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Sources

Application Notes & Protocols: Leveraging Carboxymethyldiphenylphosphine for Streamlined Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the pursuit of efficiency, purity, and sustainability in chemical synthesis is paramount.[1][2] Traditional synthetic methodologies often rely on reagents that, while effective, generate stoichiometric byproducts that complicate purification and contribute to environmental waste. This guide focuses on the strategic application of Carboxymethyldiphenylphosphine , a water-soluble phosphine reagent, as a superior alternative to conventional phosphines like triphenylphosphine (PPh₃) in key synthetic transformations. Its unique solubility profile enables simplified, environmentally friendlier workup procedures, significantly streamlining the synthesis of critical pharmaceutical intermediates. We will explore its application in the Wittig, Mitsunobu, and Staudinger reactions, providing detailed mechanistic insights, step-by-step protocols, and expert commentary on the causality behind experimental choices.

Introduction to this compound: The Water-Soluble Advantage

This compound, and other water-soluble phosphines, represent a significant advancement in process chemistry.[3][4] The core innovation lies in the introduction of a hydrophilic carboxylic acid group onto the phosphine scaffold. While the phosphorus atom retains the nucleophilicity required for canonical phosphine reactions, the resulting phosphine oxide byproduct, (Carboxymethyl)diphenylphosphine oxide , exhibits high water solubility.

This property fundamentally alters the purification process. Instead of laborious and solvent-intensive chromatographic separation from the desired organic product, the phosphine oxide byproduct can be efficiently removed through simple aqueous extraction. This aligns with the principles of green chemistry by reducing organic solvent consumption and improving process mass intensity.[3][5]

Key Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₃O₂P[6]
Molecular Weight 244.22 g/mol [6]
Appearance White to off-white solid
pKa (Predicted) 4.08 ± 0.10[6]
Solubility Soluble in many organic solvents and aqueous base

Core Application: The Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds.[7][8][9] The primary drawback of the traditional Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has chromatographic properties similar to the desired product.

Mechanism & The Water-Soluble Advantage

The reaction proceeds via the formation of a phosphorus ylide, which attacks the carbonyl compound to form a key four-membered oxaphosphetane intermediate.[9][10] This intermediate collapses to form the thermodynamically stable phosphine oxide and the desired alkene. When using this compound, the resulting phosphine oxide is easily separated.

Wittig_Mechanism Wittig Reaction Workflow with Aqueous Workup cluster_organic Organic Phase cluster_aqueous Aqueous Workup A Ylide Formation (CMDPhos + Alkyl Halide + Base) C Reaction (Oxaphosphetane Intermediate) A->C B Aldehyde/ Ketone B->C D Crude Product (Alkene + Phosphine Oxide) C->D F Add Water/Base (e.g., NaHCO₃) D->F E Purified Alkene F->E Phase Separation G Water-Soluble (Carboxymethyl)diphenylphosphine Oxide Salt F->G Extraction

Caption: Workflow of the Wittig reaction using this compound.

Protocol 1: Synthesis of an Olefinated Pharmaceutical Intermediate

This protocol details the synthesis of a generic intermediate where an alkene is installed onto a ketone precursor.

Step 1: In Situ Preparation of the Phosphorus Ylide

  • Rationale: The ylide is a powerful nucleophile and strong base, making it sensitive to air and moisture. In situ generation under an inert atmosphere is critical for achieving high yields.

  • To a flame-dried, two-necked flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and this compound (1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. The solution will typically develop a deep red or orange color, indicating ylide formation.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

Step 2: The Wittig Reaction

  • Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon. The reaction is typically rapid.

  • Cool the freshly prepared ylide solution to 0 °C.

  • Add a solution of the ketone starting material (e.g., N-Boc-4-piperidone) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

Step 3: Aqueous Workup and Purification

  • Rationale: This is the key step. By adding an aqueous base, the phosphine oxide byproduct is deprotonated to its carboxylate salt, rendering it highly water-soluble and easily separable from the organic product.

  • Quench the reaction by the slow addition of water.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. The desired organic product will remain in the ethyl acetate layer, while the (carboxymethyl)diphenylphosphine oxide salt will partition into the aqueous layer.

  • Separate the layers. Wash the organic layer twice more with the NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkene intermediate.

  • Purify further by column chromatography if necessary, though the simplified workup often yields a significantly purer crude product than the traditional method.

Core Application: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry, a critical transformation in chiral drug synthesis.[11][12][13][14] The reaction generates a phosphine oxide byproduct, making it an ideal candidate for improvement with this compound.

Mechanism & The Water-Soluble Advantage

The phosphine initiates the reaction by attacking the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[11][12] This species activates the alcohol for Sₙ2 displacement by a suitable nucleophile. The driving force is the formation of the stable phosphine oxide.

Mitsunobu_Mechanism CMDPhos Ph₂(HO₂CCH₂)P Betaine Betaine Intermediate [Ph₂(HO₂CCH₂)P⁺-N⁻(CO₂iPr)N(CO₂iPr)] CMDPhos->Betaine attacks DIAD DIAD DIAD->Betaine Activated_Alcohol Oxyphosphonium Salt [R-O-P⁺Ph₂(CH₂CO₂H)] Betaine->Activated_Alcohol Alcohol R-OH Alcohol->Activated_Alcohol activates Nucleophile Nu-H Product R-Nu (Inverted Stereochemistry) Nucleophile->Product SN2 attack Activated_Alcohol->Product Byproduct Water-Soluble Phosphine Oxide Activated_Alcohol->Byproduct

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: Esterification of a Chiral Alcohol Intermediate

This protocol describes the esterification of a secondary alcohol, a common step in modifying bioactive molecules.

Step 1: Reaction Setup

  • Rationale: The order of addition can be critical in a Mitsunobu reaction to avoid side reactions. Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate is standard practice.[11][15]

  • In a round-bottom flask under an argon atmosphere, dissolve the chiral secondary alcohol (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and this compound (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath with stirring.

Step 2: Reaction Execution

  • Rationale: The azodicarboxylate is highly reactive and the reaction is exothermic. Slow, dropwise addition at low temperature is essential for control and to maximize yield.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

Step 3: Aqueous Workup and Purification

  • Rationale: As with the Wittig reaction, an aqueous basic wash selectively removes the phosphine oxide and any unreacted carboxylic acid, drastically simplifying purification.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester. The product will show inversion of stereochemistry at the alcohol center.

  • Purify by silica gel chromatography if required.

Core Application: The Staudinger Ligation

The Staudinger ligation is a highly chemoselective reaction for forming an amide bond between a phosphine and an azide.[16] It is a cornerstone of bioconjugation chemistry for creating complex biomolecules like antibody-drug conjugates, but it is also a valuable tool in traditional synthesis for its mild and orthogonal nature.[17][18]

Mechanism & The Water-Soluble Advantage

The reaction involves the initial formation of an aza-ylide intermediate, which is then trapped intramolecularly by an ortho-ester group on the phosphine to form an amide bond, releasing the phosphine oxide.[19] While this compound itself is not a "traceless" Staudinger phosphine, its water-soluble nature makes it an excellent reagent for the classic Staudinger reduction of azides to amines, where the phosphine oxide byproduct is again easily removed. For ligation, engineered phosphines are typically used, but the principle of using water-soluble backbones is highly relevant.

Protocol 3: Reduction of an Azide to a Primary Amine Intermediate

This protocol demonstrates the Staudinger reduction, a mild method for producing amines from azides without the need for harsh reducing agents or hydrogenation catalysts.

Step 1: Reaction Setup

  • Dissolve the azide-containing pharmaceutical intermediate (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).

  • Add this compound (1.2 eq) to the solution.

Step 2: Reaction Execution

  • Rationale: The reaction is typically clean and proceeds smoothly at room temperature. The evolution of N₂ gas is a sign of reaction progress.

  • Stir the mixture at room temperature. The reaction can be monitored by TLC or by observing the cessation of nitrogen gas evolution.

  • Reaction times can vary from 2 to 12 hours depending on the substrate.

Step 3: Workup and Purification

  • Rationale: The workup is exceptionally simple. The desired amine product can be extracted after adjusting the pH, leaving the phosphine oxide behind in the aqueous phase.

  • Once the reaction is complete, concentrate the mixture to remove the THF.

  • Add ethyl acetate and water.

  • Adjust the pH of the aqueous layer to >11 with 1M NaOH to ensure the amine is in its free base form.

  • Extract the amine product into the ethyl acetate layer. Repeat the extraction twice.

  • The (carboxymethyl)diphenylphosphine oxide remains in the basic aqueous layer.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified amine.

Troubleshooting and Final Considerations

ProblemPossible CauseSuggested Solution
Incomplete Reaction (All Protocols) Reagents not anhydrous (Wittig/Mitsunobu); Insufficient equivalents of phosphine or other reagents; Low reactivity of substrate (e.g., sterically hindered ketone).Ensure all solvents and non-aqueous reagents are dry. Use a slight excess (1.1-1.2 eq) of the phosphine. For unreactive substrates, consider increasing the reaction temperature or time.
Low Yield in Mitsunobu Reaction Incorrect order of addition; Nucleophile pKa is too high (>13).Pre-form the betaine by adding DIAD to the phosphine first, then add the alcohol and nucleophile.[11] Ensure the nucleophile is sufficiently acidic.
Difficult Separation of Byproduct Insufficient aqueous base used during workup; Emulsion formation.Use a more concentrated basic solution (e.g., 1M NaOH instead of NaHCO₃). Add brine to the separatory funnel to help break emulsions.

Conclusion

This compound is a versatile and powerful reagent that modernizes classic synthetic reactions for the pharmaceutical industry. By designing a phosphine that generates a water-soluble byproduct, chemists can dramatically simplify purification protocols, reduce reliance on organic solvents for chromatography, and improve overall process efficiency. Its successful application in the Wittig, Mitsunobu, and Staudinger reactions demonstrates its broad utility in the synthesis of complex pharmaceutical intermediates, paving the way for greener, faster, and more cost-effective drug development programs.

References

  • Ascensus Specialties. (n.d.). GMP Water-Soluble Phosphines.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Larpent, C., Patin, H., Thilmont, N., & Valdor, J. F. (n.d.). A New Route to Water-Soluble Sulfonated Phosphines. Synthetic Communications, 21(4). Retrieved from [Link]

  • Perosa, A., & Tundo, P. (2012). Synthesis of Water-Soluble Phosphine Oxides by Pd/C-Catalyzed P–C Coupling in Water. Organic Process Research & Development, 16(4), 570-574. Retrieved from [Link]

  • Toro, A., & Netherton, M. R. (2000). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 65(1), 1-10. Retrieved from [Link]

  • Stelzer, O., & Herd, O. (1998). Water-Soluble Phosphines. 17.1 Novel Water-Soluble Secondary and Tertiary Phosphines with Disulfonated 1,1'-Biphenyl Backbones and Dibenzophosphole Moities. Inorganic Chemistry, 37(19), 4767-4773. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

  • Sowa, J. R. (2025). Phosphorus Compounds in Pharmaceutical Applications: Functional Roles in Drug Synthesis, Therapeutics, and Formulation. Non-Fertilizer Uses of Phosphorus - Series.
  • Raines, R. T., & Bertozzi, C. R. (2004). The Staudinger ligation-a gift to chemical biology. Angewandte Chemie International Edition, 43(48), 6472-6498. Retrieved from [Link]

  • Yanovskaya, A. A., & Zhidkova, E. M. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(33), 7201-7212. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Alcarazo, M. (2016). Synthesis, Structure, and Applications of α-Cationic Phosphines. Angewandte Chemie International Edition, 55(38), 11348-11358. Retrieved from [Link]

  • Tam, A., & Raines, R. T. (2010). A proline-based phosphine template for Staudinger ligation. Organic Letters, 12(19), 4284-4287. Retrieved from [Link]

  • Patterson, D. M., & Prescher, J. A. (2022). Bioorthogonal reactions of triarylphosphines and related analogs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Staudinger ligation of phosphines with azides on the cell surfaces.... Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Structure, and Applications of Pyridiniophosphines | Request PDF. Retrieved from [Link]

  • InnoPeptiChem. (2024). The Crucial Role of Custom Synthesis in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for ambient aqueous-phase synthesis of COFs. (a) Mechanistic.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Reachem. (2023). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices. Retrieved from [Link]

  • Stambirskyi, M. V., et al. (2021). Phosphine Oxides (−POMe 2 ) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of triphenylphosphine and its derivates. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Carboxymethyldiphenylphosphine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Carboxymethyldiphenylphosphine (CMDPP) in aqueous media. As a water-soluble phosphine, CMDPP offers a versatile tool for a range of bioconjugation and protein chemistry applications. These notes detail its properties, mechanism of action, and provide detailed protocols for its use in disulfide bond reduction and Staudinger ligation, along with methods for analytical monitoring.

Introduction to this compound (CMDPP)

This compound is a triarylphosphine rendered water-soluble by the presence of a carboxylic acid moiety. This feature makes it particularly suitable for reactions in biological systems, which are predominantly aqueous. Similar to the well-established reagent Tris(2-carboxyethyl)phosphine (TCEP), CMDPP can be employed as a potent reducing agent for disulfide bonds in proteins and peptides and as a key reagent in the Staudinger ligation for the formation of stable amide bonds. Its utility in aqueous media provides a valuable alternative to other phosphines that may have limited solubility or stability in such environments.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of CMDPP is essential for its effective use.

PropertyValueReference
CAS Number 3064-56-0[1][2]
Molecular Formula C₁₄H₁₃O₂P[1]
Molecular Weight 244.23 g/mol [1]
Predicted pKa ~4.08
Appearance White crystalline solid
Solubility Soluble in aqueous buffers

Storage and Handling:

  • Storage: CMDPP should be stored in a cool, dry place, tightly sealed to prevent oxidation.[3]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[3]

Mechanism of Action

Reduction of Disulfide Bonds

The primary application of CMDPP in protein chemistry is the reduction of disulfide bonds to free thiols. This reaction proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond. The reaction is essentially irreversible, driving the equilibrium towards the reduced state. This makes CMDPP a more efficient reducing agent than thiol-based reagents like dithiothreitol (DTT) in many applications.[4][5]

The general mechanism is as follows:

  • The phosphine attacks a sulfur atom of the disulfide bond, forming a phosphonium-thiolate intermediate.

  • A subsequent intramolecular or intermolecular reaction with water leads to the formation of the corresponding phosphine oxide and two free thiol groups.

G cluster_0 Disulfide Reduction by CMDPP RSSR Protein Disulfide (R-S-S-R) Intermediate Phosphonium-thiolate Intermediate RSSR->Intermediate + CMDPP CMDPP CMDPP (Ph₂PCH₂COOH) ReducedProtein Reduced Protein (2 R-SH) Intermediate->ReducedProtein + H₂O CMDPPO CMDPP Oxide (Ph₂P(O)CH₂COOH) Intermediate->CMDPPO H2O H₂O

Caption: Mechanism of disulfide bond reduction by CMDPP.

Staudinger Ligation

The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide.[][7] This reaction is highly specific and can be performed in complex biological mixtures without cross-reactivity with other functional groups.[8]

The traceless Staudinger ligation, a variation of this reaction, is particularly useful in bioconjugation as it does not incorporate the phosphine oxide into the final product. The general mechanism involves:

  • The phosphine reacts with the azide to form an aza-ylide intermediate, with the release of nitrogen gas.[9]

  • This intermediate is then trapped by an electrophile (often an ester) positioned on one of the phosphine's aryl groups, leading to an intramolecular cyclization.

  • Hydrolysis of the resulting intermediate yields the final amide product and the phosphine oxide.

G cluster_workflow Staudinger Ligation Workflow Azide Azide-modified Biomolecule (R-N₃) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine - N₂ Phosphine Phosphine-Ester (e.g., CMDPP derivative) Cyclization Intramolecular Cyclization AzaYlide->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Amide Amide-linked Bioconjugate Hydrolysis->Amide PhosphineOxide Phosphine Oxide Byproduct Hydrolysis->PhosphineOxide

Caption: Generalized workflow of the Staudinger Ligation.

Experimental Protocols

Protocol for the Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for the reduction of disulfide bonds in a protein sample using CMDPP. The optimal conditions may vary depending on the specific protein and downstream application.

Materials:

  • This compound (CMDPP)

  • Protein sample with disulfide bonds

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Alkylation reagent (e.g., iodoacetamide, N-ethylmaleimide) (optional)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of CMDPP: Dissolve CMDPP in the reaction buffer to a final concentration of 10-50 mM. Ensure the pH of the stock solution is adjusted to the desired reaction pH.

  • Protein sample preparation: Dissolve the protein sample in the reaction buffer to a known concentration.

  • Reduction reaction: Add the CMDPP stock solution to the protein sample to a final concentration of 1-10 mM. The exact concentration will depend on the concentration of disulfide bonds and the desired reaction kinetics. A 10- to 100-fold molar excess of CMDPP over disulfide bonds is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • (Optional) Alkylation: To prevent the re-formation of disulfide bonds, the newly formed free thiols can be capped with an alkylating agent. Add a 2- to 5-fold molar excess of the alkylating reagent over CMDPP and incubate in the dark for 30 minutes at room temperature.

  • Removal of excess reagents: Remove excess CMDPP, its oxide, and the alkylating reagent using a desalting column or dialysis against a suitable buffer.

Protocol for Staudinger Ligation-Mediated Bioconjugation

This protocol outlines a general procedure for the conjugation of an azide-modified biomolecule with a CMDPP-derived probe.

Materials:

  • Azide-modified biomolecule

  • CMDPP derivative with a reporter or functional group

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare solutions: Dissolve the azide-modified biomolecule and the CMDPP derivative in the reaction buffer to the desired concentrations.

  • Ligation reaction: Mix the azide-modified biomolecule and the CMDPP derivative in the reaction buffer. A 1.5- to 10-fold molar excess of the phosphine derivative is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques (see Section 5).

  • Purification: Purify the resulting bioconjugate from unreacted starting materials and byproducts using a suitable chromatography method.

Analytical Characterization and Monitoring

Careful monitoring of reactions involving CMDPP is crucial for optimizing protocols and ensuring the desired product is obtained.

³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for monitoring the consumption of the phosphine starting material and the formation of the phosphine oxide product.[10][11] This allows for real-time tracking of the reaction progress and the determination of reaction kinetics.[12] The chemical shifts in ³¹P NMR are sensitive to the oxidation state of the phosphorus atom, providing a clear distinction between the phosphine and its oxide.[13]

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of the final bioconjugate.[14][15] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight of the product, confirming successful conjugation. Tandem mass spectrometry (MS/MS) can be employed to sequence peptides and pinpoint the site of modification.

HPLC Analysis

High-performance liquid chromatography (HPLC) is widely used to monitor the progress of the reaction and to purify the final product. By choosing an appropriate column and elution conditions, it is possible to separate the starting materials, the desired product, and any byproducts.

Troubleshooting

Problem Possible Cause Solution
Incomplete disulfide reduction Insufficient CMDPP concentration, short incubation time, or inaccessible disulfide bonds.Increase the concentration of CMDPP, extend the incubation time, or add a denaturant to unfold the protein and expose the disulfide bonds.
Low yield in Staudinger ligation Suboptimal reaction conditions (pH, temperature), or degradation of reactants.Optimize the reaction pH and temperature. Ensure the stability of the azide and phosphine reagents.
Side reactions Oxidation of CMDPP by air, or reaction with other functional groups.Prepare CMDPP solutions fresh and degas buffers. While phosphines are generally specific for azides, consider potential side reactions with electrophilic groups under certain conditions.

Conclusion

This compound is a valuable reagent for researchers working in protein chemistry and drug development. Its water solubility and reactivity in aqueous media make it a powerful tool for disulfide bond reduction and bioconjugation via the Staudinger ligation. The protocols and information provided in these application notes offer a solid foundation for the successful implementation of CMDPP in a variety of research applications. As with any reagent, empirical optimization of reaction conditions is recommended to achieve the best results for a specific system.

References

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Cline, D. J., Redding, S. E., Thorpe, C., & Thorpe, C. (2004). New Water-Soluble Phosphines as Reductants of Peptide and Protein Disulfide Bonds: Reactivity and Membrane Permeability. Biochemistry, 43(48), 15195–15203.
  • Cline, D. J., Redding, S. E., Thorpe, C., & Thorpe, C. (2004). New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability. Biochemistry, 43(48), 15195–15203.
  • Cline, D. J., Redding, S. E., Thorpe, C., & Thorpe, C. (2004). New Water-Soluble Phosphines as Reductants of Peptide and Protein Disulfide Bonds: Reactivity and Membrane Permeability. Biochemistry, 43(48), 15195–15203.
  • Semantic Scholar. (n.d.). New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. [Link]

  • Etheve-Quelquejeu, M., et al. (2020). Phosphine-Mediated Bioconjugation of the 3′-End of RNA. Organic Letters, 22(20), 7956–7960.
  • Garnsey, M. R., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
  • MDPI. (n.d.). Monitoring Lead–Phosphorus Interactions Through ³¹P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Retrieved from [Link]

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.
  • ResearchGate. (n.d.). Water soluble phosphines. Retrieved from [Link]

  • Köhn, M., & Breinbauer, R. (2004). The Staudinger ligation-a gift to chemical biology.
  • Smith, C. J., et al. (2022). Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules. Inorganic Chemistry, 61(5), 2445–2455.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
  • Etheve-Quelquejeu, M., et al. (2018). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. Molecules, 23(10), 2478.
  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80.
  • Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry, 220(1), 5–10.
  • ResearchGate. (n.d.). Mechanism of disulfide reduction by phosphines. i) Formation of.... Retrieved from [Link]

  • Knight, Z. A., et al. (2003). Characterization of protein phosphorylation by mass spectrometry using immobilized metal ion affinity chromatography with on-resin beta-elimination and Michael addition. Analytical Chemistry, 75(18), 4655–4668.
  • ResearchGate. (n.d.). MRM transitions in phosphine analysis as plot of intensity versus.... Retrieved from [Link]

  • Wang, Y., et al. (2023). Mass spectrometry analysis of phosphotyrosine-containing proteins. Mass Spectrometry Reviews, 42(5), 1547–1562.

Sources

Carboxymethyldiphenylphosphine: A Versatile Organocatalyst for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Functionalized Phosphines in Catalysis

In the landscape of modern polymer chemistry, organocatalysis has carved out a significant niche, offering a metal-free approach to the synthesis of well-defined macromolecules. Among the diverse classes of organocatalysts, phosphines have demonstrated remarkable versatility, particularly in their ability to catalyze a variety of polymerization reactions through nucleophilic addition mechanisms.[1][2] Carboxymethyldiphenylphosphine, a functionalized phosphine bearing a carboxylic acid moiety, represents a compelling evolution in this class of catalysts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in polymerization reactions, complete with detailed protocols and mechanistic insights.

The unique structure of this compound, featuring both a nucleophilic phosphorus center and a Brønsted acid proton, suggests the potential for bifunctional catalysis, where the catalyst can participate in multiple activation pathways simultaneously. This can lead to enhanced reaction rates, improved control over polymer architecture, and the ability to polymerize a wider range of monomers.

Mechanism of Action: A Dual-Activation Approach

The catalytic activity of this compound in polymerization is rooted in the fundamental principles of nucleophilic phosphine catalysis.[3][4] The phosphorus atom initiates the polymerization by attacking an electrophilic monomer, leading to the formation of a zwitterionic intermediate.[5][6] The presence of the carboxylic acid group can then play a crucial role in the subsequent propagation steps.

Ring-Opening Polymerization (ROP) of Cyclic Esters

In the context of ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, a zwitterionic mechanism is proposed.[5][6]

Diagram: Proposed Zwitterionic Ring-Opening Polymerization (ZROP) Mechanism

ZROP_Mechanism Catalyst This compound Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Nucleophilic Attack Monomer Cyclic Ester (e.g., Lactide) Monomer->Zwitterion Propagation Chain Propagation Zwitterion->Propagation Monomer Addition Propagation->Propagation Repetitive Addition Polymer Polyester Propagation->Polymer Termination/Cyclization

Caption: Proposed mechanism of ZROP catalyzed by this compound.

The carboxylic acid moiety can potentially act as a proton shuttle, facilitating the ring-opening of the monomer and the subsequent propagation steps. This dual activation, where the phosphine acts as the nucleophile and the carboxylic acid assists in proton transfer, can lead to a more controlled polymerization process.

Polymerization of Acrylic Monomers

For acrylic monomers such as methyl methacrylate (MMA), this compound is expected to initiate polymerization through a Michael addition reaction, forming a zwitterionic enolate intermediate.[7]

Diagram: Proposed Mechanism for Acrylate Polymerization

Acrylate_Polymerization Catalyst This compound Enolate Zwitterionic Enolate Catalyst->Enolate Michael Addition Acrylate Acrylic Monomer (e.g., MMA) Acrylate->Enolate Propagation Chain Propagation Enolate->Propagation Monomer Addition Propagation->Propagation Repetitive Addition Polyacrylate Polyacrylate Propagation->Polyacrylate Termination

Caption: Proposed mechanism for acrylate polymerization catalyzed by this compound.

The carboxylic acid group could influence the stereochemistry of the resulting polymer by acting as an internal proton source, potentially leading to polymers with different tacticities compared to those synthesized with simple phosphines.

Application Notes and Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is recommended for specific monomers and desired polymer characteristics.

General Materials and Methods
  • Monomers: Lactide, ε-caprolactone, and methyl methacrylate should be purified by recrystallization or distillation before use to remove any impurities that may interfere with the polymerization.

  • Catalyst: this compound should be of high purity. Its oxidized form, (carboxymethyl)diphenylphosphine oxide, may also be present and its concentration should be considered.[6][8][]

  • Solvents: Anhydrous solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended for the polymerization reactions.

  • Initiators: For ring-opening polymerizations, an alcohol initiator such as benzyl alcohol is typically used to control the molecular weight of the polymer.[10] For free-radical polymerizations, a conventional initiator like AIBN or benzoyl peroxide might be used, although the phosphine itself can act as an initiator.[11][12][]

  • Characterization: Polymer molecular weight and dispersity can be determined by gel permeation chromatography (GPC). The structure of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Ring-Opening Polymerization of L-Lactide

This protocol describes a general procedure for the synthesis of polylactide (PLA) using this compound as a catalyst.

Table 1: Typical Reaction Parameters for L-Lactide ROP

ParameterValue
MonomerL-Lactide
CatalystThis compound
InitiatorBenzyl Alcohol
SolventAnhydrous Toluene
Monomer:Initiator Ratio100:1 to 500:1
Monomer:Catalyst Ratio100:1 to 1000:1
Temperature80 - 120 °C
Reaction Time1 - 24 hours

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add L-lactide and anhydrous toluene.

  • Stir the mixture until the monomer is completely dissolved.

  • In a separate vial, prepare a stock solution of this compound and benzyl alcohol in anhydrous toluene.

  • Inject the required amount of the catalyst/initiator solution into the monomer solution with vigorous stirring.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Upon reaching the desired conversion, quench the polymerization by adding a small amount of an acidic solution (e.g., benzoic acid in THF).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using GPC and NMR.

Diagram: Workflow for Ring-Opening Polymerization

ROP_Workflow Start Start Setup Prepare Schlenk Flask (Inert Atmosphere) Start->Setup Dissolve Dissolve Monomer in Anhydrous Solvent Setup->Dissolve Prepare_Cat Prepare Catalyst/ Initiator Solution Dissolve->Prepare_Cat Inject Inject Catalyst/ Initiator Prepare_Cat->Inject Polymerize Polymerize at Elevated Temperature Inject->Polymerize Monitor Monitor Conversion (NMR) Polymerize->Monitor Quench Quench Reaction Polymerize->Quench Monitor->Polymerize Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: General workflow for the ring-opening polymerization of cyclic esters.

Protocol 2: Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a general procedure for the synthesis of poly(methyl methacrylate) (PMMA) using this compound.

Table 2: Typical Reaction Parameters for MMA Polymerization

ParameterValue
MonomerMethyl Methacrylate (MMA)
CatalystThis compound
SolventAnhydrous Toluene or THF
Monomer:Catalyst Ratio100:1 to 1000:1
Temperature60 - 100 °C
Reaction Time4 - 48 hours

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add purified MMA and anhydrous solvent.

  • In a separate vial, dissolve this compound in the anhydrous solvent.

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Heat the reaction mixture to the desired temperature. Monitor the reaction by observing the increase in viscosity.

  • After the desired time, terminate the polymerization by exposing the reaction to air and precipitating the polymer in a non-solvent like methanol or hexane.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Characterize the resulting PMMA by GPC and NMR.

Conclusion and Future Outlook

This compound holds significant promise as a versatile organocatalyst for polymerization reactions. Its bifunctional nature offers the potential for enhanced control and efficiency in the synthesis of a variety of polymers. The protocols provided herein serve as a foundation for further exploration and optimization. Future research could focus on elucidating the precise role of the carboxylic acid moiety in the catalytic cycle, exploring the stereochemical control offered by this catalyst, and expanding its application to a broader range of monomers. The development of such functionalized phosphine catalysts will undoubtedly contribute to the advancement of metal-free polymerization techniques and the synthesis of novel polymeric materials for diverse applications, including in the biomedical and pharmaceutical fields.

References

  • O'Reilly, R. K., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Accounts of Chemical Research, 40(9), 855–866.
  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840.
  • Kwon, O. (2018). Nucleophilic Phosphine Catalysis. Accounts of Chemical Research, 51(10), 2463–2477.
  • Guinó, M., & Hii, K. K. (2007). Applications of phosphine-functionalised polymers in organic synthesis. Chemical Society Reviews, 36(4), 608–617.
  • Taton, D., & Gnanou, Y. (2005). Organocatalysis in Polymer Synthesis. In Privileged Chiral Ligands and Catalysts (pp. 235-266). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Waymouth, R. M., & Hedrick, J. L. (2007). Organocatalysis in Polymer Science. Macromolecules, 40(24), 8531–8532.
  • Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Zwitterionic Ring-Opening Polymerization of Lactide with a Nucleophilic Thia-Michael Catalyst. Journal of the American Chemical Society, 128(14), 4556–4557.
  • ACS Publications. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters, 1(12), 1388-1392.
  • The Read Group. (2017). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Polymer Chemistry, 8(40), 6275-6279.
  • Avci, D. (2005). Synthesis of phosphorus-containing acrylate monomers. Journal of Polymer Science Part A: Polymer Chemistry, 43(1), 136-144.
  • Rieger, B., & Dechy-Cabaret, O. (2002). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers, 4(1), 1-35.
  • Hedrick, J. L., & Waymouth, R. M. (2015). Organocatalyzed Ring-Opening Polymerization of Proline-Based Lactones for Poly(Amino Ester)S and Cationic Polymers with Antibacterial Activity. Macromolecules, 48(15), 5121-5128.
  • Williams, C. K. (2018). Synthesis of bio-based polyesters from carvone-derived epoxides. Polymer Chemistry, 9(24), 3345-3352.
  • Chemistry For Everyone. (2023, June 9).
  • Armes, S. P., & Lewis, A. L. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Encyclopedia, 3(1), 209-225.
  • Gross, R. A. (2022). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 23(7), 2913-2923.
  • Armes, S. P., & Derry, M. J. (2016). Phosphonic Acid-Functionalized Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly: Synthesis, Characterization, and Occlusion into Calcite Crystals. Macromolecules, 49(22), 8585-8595.
  • White, S. R., & Sottos, N. R. (2010). Evaluation of peroxide initiators for radical polymerization-based self-healing applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2698-2708.
  • Wang, X., & Li, Y. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635.
  • Lalevée, J., & Fouassier, J. P. (2018). Study on bifunctional acyldiphenylphosphine oxides photoinitiator for free radical polymerization.
  • Hoogenboom, R. (2021). A Transient Initiator for Polypeptoids Post-Polymerization α-Functionalization via Activation of a Thioester Group. Macromolecular Chemistry and Physics, 222(23), 2100345.

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Application Notes & Protocols: Employing Carboxymethyldiphenylphosphine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to an Achiral Ligand

Carboxymethyldiphenylphosphine (CM-DPP) is a crystalline, air-stable organophosphorus compound characterized by a diphenylphosphino group and a carboxylic acid moiety. Unlike many phosphine ligands prominent in asymmetric catalysis, such as BINAP or DIOP, CM-DPP is intrinsically achiral.[1][2] Its primary value proposition lies not in direct stereochemical induction, but in its functional versatility. The carboxylic acid group provides a handle for covalent attachment, alters solubility, and can participate directly in coordination, making CM-DPP a strategic building block for constructing sophisticated chiral environments.

This guide moves beyond a simple recitation of facts to detail the strategic employment of CM-DPP. We will elucidate how this achiral precursor is transformed into a component of a highly stereoselective catalytic system. The focus is on the causality behind the synthetic choices and the validation inherent in the protocols.

Core Concept: From Achiral Building Block to Chiral Catalyst

The central challenge in using an achiral ligand for asymmetric synthesis is the generation of a chiral environment around the metal center. With CM-DPP, this is achieved by derivatizing the carboxyl group with a chiral auxiliary. This strategy transforms the achiral P-ligand into a chiral P,O-bidentate ligand, which can form a rigid, well-defined chelate structure with a transition metal, thereby enabling enantioselective transformations.[3]

The workflow below illustrates this strategic transformation, which forms the core of our application guide.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Asymmetric Catalysis A This compound (Achiral P-Ligand) C Ester or Amide Coupling A->C B Chiral Auxiliary (e.g., Chiral Amino Alcohol) B->C D Chiral P,O-Bidentate Ligand (Custom Synthesized) C->D F In Situ Catalyst Formation D->F E Transition Metal Precursor (e.g., [Pd(allyl)Cl]₂) E->F H Asymmetric Reaction (e.g., Allylic Alkylation) F->H G Prochiral Substrate + Nucleophile G->H I Enantioenriched Product H->I

Figure 1: Conceptual workflow for leveraging achiral CM-DPP in asymmetric catalysis.

Application Focus 1: Synthesis of Chiral P,O-Ligands from CM-DPP

Rationale: The Power of P,O-Bidentate Ligands

Chiral P,O-bidentate ligands are highly effective in a range of asymmetric reactions. The phosphine group acts as a soft donor, binding strongly to late transition metals, while the oxygen from the amide or ester carbonyl acts as a harder donor.[3] This hemilabile character can be crucial during the catalytic cycle. The five- or six-membered chelate ring formed upon coordination creates a conformationally restricted chiral pocket around the metal, which is the ultimate source of enantioselection. By coupling CM-DPP with a readily available chiral amino alcohol, we can access a custom ligand tailored for a specific transformation.

Protocol 1: Synthesis of a (1R,2S)-Norephedrine-Derived Chiral Ligand

This protocol details the synthesis of a novel chiral P,O-ligand via amide coupling between CM-DPP and (1R,2S)-(-)-Norephedrine. The choice of coupling agent (EDC/HOBt) is critical to prevent side reactions and ensure high yield.

Materials:

  • This compound (CM-DPP) (1.0 eq)

  • (1R,2S)-(-)-Norephedrine (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and (1R,2S)-(-)-Norephedrine (1.05 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq). Finally, add TEA (2.5 eq) dropwise. The causality here is that HOBt suppresses racemization and improves efficiency by forming an active ester intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting CM-DPP is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral P,O-amide ligand.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ³¹P NMR, ¹³C NMR, and Mass Spectrometry.

Application Focus 2: Asymmetric Catalysis with the CM-DPP-Derived Ligand

Rationale: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost AAA)

The Trost Asymmetric Allylic Alkylation (AAA) is a powerful C-C bond-forming reaction where a nucleophile attacks a π-allyl-palladium intermediate.[3] The stereochemical outcome is dictated almost entirely by the chiral ligand bound to the palladium center. The P,O-ligand synthesized in Protocol 1 is well-suited for this reaction, as it can form the necessary chiral environment to control the enantioselectivity of the nucleophilic attack.

G cluster_0 Chiral Catalyst Core cluster_1 Substrate Coordination cluster_2 Nucleophilic Attack Pd Pd(0) Ligand P,O-Ligand Pd->Ligand Allyl π-allyl complex Pd->Allyl Coordination Product Enantioenriched Product Allyl->Product Nuc Nucleophile Nuc->Allyl Stereocontrolled Attack

Figure 2: Simplified schematic of the chiral P,O-ligand-palladium complex.

Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol describes the in situ preparation of the palladium catalyst and its use in a model AAA reaction. The choice of a soft nucleophile like dimethyl malonate is standard for this transformation.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer) (1.0 mol%)

  • CM-DPP-Norephedrine Ligand (from Protocol 1) (2.5 mol%)

  • 1,3-Diphenylallyl acetate (1.0 eq)

  • Dimethyl malonate (3.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.2 eq)

  • Potassium Acetate (KOAc) (catalytic amount, ~5 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral P,O-ligand (2.5 mol%) in anhydrous toluene. The ligand-to-palladium ratio is crucial and often requires optimization; a slight excess of ligand is common. Stir the mixture at room temperature for 30 minutes. A color change typically indicates complex formation.

  • Reaction Mixture: To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq), followed by potassium acetate. The base is critical for the reaction mechanism.

  • Nucleophile Addition: In a separate flask, pre-mix dimethyl malonate (3.0 eq) and BSA (3.2 eq) and stir for 10 minutes. BSA acts as a base to deprotonate the malonate in situ, forming a soft silyl enol ether nucleophile. Add this mixture to the reaction flask via syringe.

  • Reaction Conditions: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) for 12-24 hours, monitoring by TLC or GC.

  • Workup: Once the reaction is complete, quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify the product via column chromatography. Determine the chemical yield. The enantiomeric excess (ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

Data Interpretation & Expected Outcomes

The performance of the newly synthesized ligand should be benchmarked against known standards. For the Trost AAA of 1,3-diphenylallyl acetate, high yields and enantioselectivities are expected. The table below provides a template for summarizing experimental results for different substrates.

EntrySubstrateNucleophileYield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate>95>90
2rac-Cyclohexenyl acetateDimethyl malonate>90>85
31,3-Diphenylallyl acetateNitromethane>80>80

Mechanistic Considerations & Trustworthiness

The trustworthiness of this protocol is grounded in well-established mechanistic principles of asymmetric catalysis.[2][3] The chiral ligand controls stereoselectivity at the point of nucleophilic attack on the π-allyl intermediate. The ligand's conformation dictates which face of the allyl moiety is more accessible. The self-validating nature of the protocol comes from the analytical finish: the measurement of enantiomeric excess via chiral chromatography provides direct, unambiguous feedback on the catalyst's performance. An observed high ee validates the entire synthetic and catalytic sequence, from the successful coupling of the chiral auxiliary to the formation of an effective chiral pocket around the palladium center.

Conclusion & Future Perspectives

This compound, while achiral, serves as an exemplary platform for the rapid and modular synthesis of chiral P,O-bidentate ligands. This guide demonstrates a robust pathway from an inexpensive, functionalized phosphine to a high-performing asymmetric catalyst. This strategy is not limited to the specific auxiliary or reaction shown here. Researchers can employ this workflow using a wide variety of chiral backbones from the "chiral pool" to create a library of ligands for screening in other important transformations, such as asymmetric hydrogenation or hydroformylation.[1][4] The inherent tunability of this approach makes CM-DPP a valuable and strategic tool for professionals in drug development and fine chemical synthesis.

References

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542.

  • Gansäuer, A., & Bluhm, H. (2000). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Chemical Reviews, 100(8), 2771-2788.
  • Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides. Angewandte Chemie International Edition, 60(7), 3432-3436.
  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed, National Library of Medicine.

  • Dakenchem. (n.d.). Mastering Asymmetric Synthesis: Your Guide to Chiral Phosphine Ligands. (Commercial source, illustrates general importance).

  • Zhang, Z., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(4), 101789.

  • Chan, A. S. C., et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 100(17), 9721-9724.

  • Pizzuti, M. G., et al. (2004). New Class of Chiral Diphosphine Ligands for Highly Efficient Transition Metal-Catalyzed Stereoselective Reactions: The Bis(diphenylphosphino) Five-membered Biheteroaryls. The Journal of Organic Chemistry, 69(24), 8292-8301.

  • Wikipedia contributors. (n.d.). Metal-phosphine complex. Wikipedia.

  • Godoy, A. A., et al. (2014). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 19(6), 8234-8263.

  • Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5436-5441.

  • ChemicalBook. (2023). This compound.

  • BenchChem. (2025). Application Notes and Protocols: (+)-1,2-Diphenylethylenediamine in Asymmetric Hydrogenation. (Illustrates similar protocol structure).

Sources

Carboxymethyldiphenylphosphine for Biomolecule Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of carboxymethyldiphenylphosphine in the functionalization of biomolecules. It is designed to offer both the conceptual framework and the practical steps necessary for the successful application of this reagent in research and drug development.

Introduction: The Power of Chemoselective Ligation

In the realm of bioconjugation, the ability to selectively form a covalent bond between two molecules in a complex biological environment is paramount. This has led to the development of bioorthogonal chemistries, which involve reactions between functional groups that are mutually reactive but inert to the biological milieu.[1] The Staudinger ligation, a reaction between a phosphine and an azide, stands out as a powerful tool for this purpose.[][3] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules such as proteins, peptides, and nucleic acids.[][4]

This compound, also known as (diphenylphosphino)acetic acid, is a versatile reagent for Staudinger ligations. Its carboxylic acid handle provides a convenient point of attachment for various molecules, while the diphenylphosphine moiety enables the bioorthogonal reaction with azides. The inherent water solubility of this reagent can be advantageous for biological applications, although modifications to enhance solubility are sometimes employed.[4]

The Staudinger Ligation: Mechanism and Advantages

The Staudinger ligation is a modification of the classic Staudinger reaction, in which a phosphine reduces an azide to an amine.[3] In the ligation variant, the phosphine reagent is designed with an electrophilic trap, typically an ester, positioned to intercept the intermediate aza-ylide. This intramolecular reaction leads to the formation of a stable amide bond, covalently linking the two molecules.[5]

A key advantage of certain Staudinger ligations is the "traceless" nature of the reaction, where the phosphine oxide byproduct is not incorporated into the final conjugate, leaving a native amide bond.[6] However, the classic Staudinger ligation results in the phosphine oxide remaining as part of the linker.[6]

Key Advantages of Staudinger Ligation:

  • Bioorthogonality: Azides and phosphines are abiotic and do not react with functional groups typically found in biological systems.[]

  • Chemoselectivity: The reaction is highly specific between the phosphine and azide, minimizing off-target reactions.[6]

  • Mild Reaction Conditions: The ligation proceeds efficiently in aqueous buffers at or near physiological pH and temperature, preserving the structure and function of biomolecules.[]

  • Stable Amide Bond Formation: The resulting amide bond is highly stable under physiological conditions.[5]

Experimental Workflow for Biomolecule Functionalization

The overall strategy for using this compound to functionalize a biomolecule via Staudinger ligation involves two main stages:

  • Introduction of an Azide Handle: The biomolecule of interest is first modified to introduce an azide group. This can be achieved through various methods, such as metabolic labeling with azido-sugars, incorporation of azido-amino acids, or chemical modification of reactive residues like lysines or cysteines.

  • Staudinger Ligation with this compound: The azide-modified biomolecule is then reacted with this compound (or a derivative) to form the final conjugate.

G cluster_0 Stage 1: Azide Introduction cluster_1 Stage 2: Staudinger Ligation Biomolecule Biomolecule Azide-Modified Biomolecule Azide-Modified Biomolecule Biomolecule->Azide-Modified Biomolecule Metabolic Labeling or Chemical Modification Functionalized Biomolecule Functionalized Biomolecule Azide-Modified Biomolecule->Functionalized Biomolecule + this compound This compound This compound This compound->Functionalized Biomolecule G cluster_0 Reaction Setup cluster_1 Reaction and Purification cluster_2 Analysis Start Start Prepare Azide-Modified Biomolecule Prepare Azide-Modified Biomolecule Start->Prepare Azide-Modified Biomolecule End End Prepare Activated Phosphine Prepare Activated Phosphine Prepare Azide-Modified Biomolecule->Prepare Activated Phosphine Mix Reactants Mix Reactants Prepare Activated Phosphine->Mix Reactants Incubate Incubate Mix Reactants->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate Characterize Conjugate->End

Sources

Application Notes & Protocols: A Researcher's Guide to Carboxymethyldiphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carboxymethyldiphenylphosphine [(C₆H₅)₂PCH₂COOH] is a versatile phosphine reagent increasingly utilized in synthetic and chemical biology. Its unique combination of the nucleophilic phosphine core and a hydrophilic carboxymethyl group imparts advantageous properties, particularly for reactions in aqueous media. This guide provides an in-depth exploration of its primary application in the Staudinger reaction for the chemoselective reduction of azides to primary amines, a cornerstone transformation in bioconjugation and peptide synthesis. We present the underlying mechanism, a detailed experimental protocol, troubleshooting strategies, and safety considerations to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their work.

Introduction to this compound: Properties and Advantages

This compound is an organophosphorus compound distinguished by a diphenylphosphine group attached to an acetic acid moiety. This structure provides a unique blend of reactivity and solubility. The phosphorus (III) center serves as a potent nucleophile, characteristic of triarylphosphines, while the carboxylic acid group enhances solubility in aqueous and polar organic solvents, a critical feature for biological applications.

Causality Behind its Utility: The presence of the carboxymethyl group is a deliberate design choice. In bioconjugation, reactions must often be performed in aqueous buffers to maintain the structure and function of biomolecules like proteins and nucleic acids.[] Unlike its highly nonpolar analog, triphenylphosphine, this compound offers improved solubility in these systems, minimizing the need for co-solvents that could denature sensitive biological substrates.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3064-56-0 [2]
Molecular Formula C₁₄H₁₃O₂P [2]
Molecular Weight 244.23 g/mol [2]
Appearance White to off-white solid N/A
Melting Point 120-121 °C [2]
pKa ~4.08 (Predicted) [3]

| Solubility | Soluble in polar organic solvents (DMF, DMSO) and aqueous buffers at appropriate pH. | Inferred |

Core Application: The Staudinger Reaction & Ligation

The primary catalytic application of this compound is in the Staudinger reaction , a mild and highly efficient method for the reduction of azides to primary amines.[4][5] This reaction is celebrated for its exceptional chemoselectivity; the azide and phosphine groups are bio-orthogonal, meaning they do not react with other functional groups typically found in biological systems, making the reaction ideal for selectively modifying complex biomolecules.[]

In its simplest form, the reaction produces a primary amine and the corresponding phosphine oxide.[5]

R-N₃ + (C₆H₅)₂PCH₂COOH + H₂O → R-NH₂ + (C₆H₅)₂P(O)CH₂COOH + N₂

This transformation is fundamental to several advanced applications:

  • Bioconjugation: Labeling proteins, nucleic acids, or cell surfaces with probes, tags, or drugs.[6]

  • Peptide Synthesis: Incorporating non-natural amino acids or creating specific linkages between peptide fragments.[7][8]

  • Drug Development: Modifying lead compounds to improve their properties or to attach them to delivery vectors.[9]

Mechanism of Action

The Staudinger reaction proceeds through a well-defined mechanism involving the formation of a key intermediate, an iminophosphorane (or aza-ylide).[4][5]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of this compound on the terminal nitrogen of the azide.

  • Formation of a Phosphazide & N₂ Extrusion: This addition forms an unstable linear phosphazide intermediate, which readily undergoes cyclization and subsequent loss of dinitrogen gas (N₂) to yield the stable iminophosphorane.

  • Hydrolysis: In the presence of water, the iminophosphorane is hydrolyzed. This step cleaves the P=N bond, yielding the desired primary amine and this compound oxide as a byproduct.

This mechanism is depicted in the diagram below.

Staudinger_Mechanism Mechanism of the Staudinger Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide R-N=N⁺=N⁻ (Azide) Phosphazide R-N=N-N=P(Ph)₂CH₂COOH (Phosphazide Intermediate) Azide->Phosphazide + Phosphine Phosphine (Ph)₂PCH₂COOH (this compound) Iminophosphorane R-N=P(Ph)₂CH₂COOH (Iminophosphorane / Aza-ylide) Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ (Primary Amine) Iminophosphorane->Amine + H₂O (Hydrolysis) PhosphineOxide O=P(Ph)₂CH₂COOH (Phosphine Oxide) Iminophosphorane->PhosphineOxide + H₂O (Hydrolysis)

Caption: The Staudinger reaction mechanism using this compound.

Detailed Experimental Protocol: Reduction of an Azide-Modified Peptide

This protocol provides a general framework for the reduction of an azide-containing peptide in an aqueous buffer system. Researchers should optimize reactant concentrations and reaction times for their specific substrate.

Self-Validation: This protocol is self-validating through analytical checkpoints. Successful reaction completion is confirmed by a specific mass shift in mass spectrometry analysis, and purity is assessed by HPLC.

Materials and Reagents
  • Azide-modified peptide (e.g., Azidohomoalanine-containing peptide)

  • This compound (CAS: 3064-56-0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for reducing disulfide bonds)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Experimental Workflow Diagram

Workflow prep_peptide 1. Prepare Peptide Solution Dissolve azide-peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL. prep_phosphine 2. Prepare Phosphine Stock Dissolve this compound in DMF or DMSO to create a 100 mM stock. initiate_rxn 3. Initiate Reaction Add phosphine stock to the peptide solution (10-50 molar equivalents). prep_phosphine->initiate_rxn incubate 4. Incubate Incubate at room temperature or 37°C for 2-12 hours. initiate_rxn->incubate monitor 5. Monitor Progress Analyze aliquots via LC-MS to track the disappearance of starting material. incubate->monitor purify 6. Purify Product Purify the resulting amine-peptide using RP-HPLC. monitor->purify Once reaction is complete characterize 7. Characterize Confirm final product identity and purity by Mass Spectrometry. purify->characterize

Caption: Step-by-step workflow for peptide azide reduction.

Step-by-Step Methodology
  • Prepare Azide-Peptide Solution: Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that are not part of the desired final structure, they can be pre-reduced by adding a 2-5 fold molar excess of TCEP and incubating for 30 minutes.

    • Rationale: PBS provides a physiologically relevant and stable pH environment. TCEP is a stable reducing agent that does not interfere with the Staudinger reaction.

  • Prepare Phosphine Stock Solution: Prepare a 100 mM stock solution of this compound in an organic co-solvent like DMF or DMSO.

    • Rationale: A concentrated stock solution minimizes the volume of organic solvent added to the aqueous reaction, which is crucial for maintaining protein stability.[10]

  • Initiate the Reaction: Add the this compound stock solution to the peptide solution to achieve a final molar excess of 10-50 equivalents relative to the peptide. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v).

    • Rationale: A molar excess of the phosphine reagent drives the reaction to completion. The specific excess required depends on the reactivity of the azide and should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature (~25°C) or 37°C for 2-12 hours.

    • Rationale: The reaction is typically faster at a slightly elevated temperature. Reaction progress should be monitored to avoid potential side reactions over extended periods.

  • Monitoring (Optional but Recommended): At various time points (e.g., 2, 4, 8 hours), take a small aliquot of the reaction mixture and analyze it by LC-MS.

    • Rationale: This allows for real-time tracking of the conversion of the azide starting material to the amine product, enabling optimization of the reaction time.

  • Purification: Once the reaction is complete (as determined by monitoring or at the end of the incubation period), purify the crude mixture using RP-HPLC to separate the final amine-peptide from excess phosphine, phosphine oxide byproduct, and any unreacted starting material.

  • Characterization: Lyophilize the pure HPLC fractions and confirm the identity and purity of the final product by mass spectrometry.

Expected Outcomes & Data Interpretation

A successful Staudinger reduction will result in a mass change corresponding to the conversion of an azide (-N₃) to a primary amine (-NH₂).

  • Expected Mass Shift: Δm = (Mass of -NH₂) - (Mass of -N₃) = (16.02 Da) - (42.02 Da) = -26.00 Da .

The mass spectrum should show a new peak at [M - 26.00] Da, where M is the mass of the starting azide-modified peptide.

Trustworthiness: Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and provides evidence-based solutions.[10][11]

Table 2: Troubleshooting the Staudinger Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient molar excess of phosphine. 2. Low reaction temperature or short incubation time. 3. Degradation of the phosphine reagent. 1. Increase the molar excess of this compound (e.g., from 20x to 50x). 2. Increase the temperature to 37°C and/or extend the reaction time to 24 hours, monitoring by LC-MS. 3. Use a fresh bottle of the phosphine reagent; ensure it was stored under inert gas.
Incomplete Reaction (Mixture of Starting Material and Product) The reaction has not reached completion or has stalled due to reagent degradation. 1. Add a second aliquot of fresh phosphine stock solution to the reaction mixture. 2. Allow the reaction to proceed for a longer duration.

| Presence of Unwanted Side Products | 1. For peptides with C-terminal phosphinothioesters (in traceless ligation variants), an aza-Wittig side reaction can occur.[12] 2. Oxidation of sensitive residues (e.g., Methionine) if the reaction is exposed to air for prolonged periods. | 1. This is less common with the simple reduction but is a known issue in "traceless" Staudinger ligations. Ensure you are using the correct phosphine for your desired transformation.[12] 2. Degas buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its solutions.[13][14]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. The compound is classified as an irritant.[13]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphorus center.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

  • Reddit. (2025). Staudinger Reaction Troubleshooting. Retrieved from [Link]

  • Mont-Natural, G., et al. (2021). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. Molecules, 26(11), 3350. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Soellner, M. B., et al. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 125(38), 11790-11791. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Rosen, D. M., et al. (2022). Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. Bioconjugate Chemistry, 33(9), 1730-1739. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Carboxymethyldiphenylphosphine in the Preparation of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of phosphonium salts using (diphenylphosphino)acetic acid, also known as carboxymethyldiphenylphosphine. These resulting salts are valuable intermediates in a variety of chemical transformations and hold significant potential in pharmaceutical research. This guide covers the fundamental reaction mechanisms, detailed experimental procedures, and critical insights into the synthesis and characterization of these versatile compounds.

Introduction: The Synthetic Utility of this compound

(Diphenylphosphino)acetic acid is a bifunctional molecule featuring a nucleophilic phosphine center and a carboxylic acid group. This distinct combination makes it a valuable reagent in organic synthesis, particularly for the preparation of functionalized phosphonium salts. The primary route to these salts is the reaction of this compound with alkyl halides. The integrated carboxylic acid functionality can be strategically used to modify properties like solubility or to act as a point of attachment for further chemical modifications, a feature of particular interest in the design of new therapeutic agents.

The core reaction is a quaternization of the phosphorus atom by an alkyl halide, a classic example of a nucleophilic substitution reaction where the phosphine serves as the nucleophile.[1][2][3]

Reaction Mechanism and Rationale

The synthesis of a phosphonium salt from this compound and an alkyl halide follows a bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new phosphorus-carbon bond and the displacement of the halide ion.[2][3]

Key Factors Influencing the Reaction:

  • Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the transition state and accelerate the reaction.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the established SN2 trend: methyl > primary > secondary.[4] Tertiary alkyl halides are typically not suitable for this reaction.[4] The nature of the leaving group is also a key factor, with reactivity following the order I > Br > Cl.[4]

  • Reaction Conditions: A modest excess of the alkyl halide is often employed to drive the reaction to completion. The reaction temperature can be adjusted from ambient to reflux, depending on the reactivity of the specific alkyl halide being used.

Experimental Protocols

General Protocol for the Synthesis of a Carboxymethyl-Functionalized Phosphonium Salt

This protocol provides a representative method for the synthesis of a phosphonium salt from (diphenylphosphino)acetic acid and an appropriate alkyl halide.

Materials:

  • (Diphenylphosphino)acetic acid

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere supply (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, place (diphenylphosphino)acetic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Inert Atmosphere: Purge the flask with a stream of inert gas for several minutes.

  • Reagent Addition: With stirring, add the alkyl halide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Product Isolation: Upon completion, the phosphonium salt will often precipitate from the solution. The flask can be cooled in an ice bath to maximize product precipitation.

  • Filtration and Washing: The solid product is collected by vacuum filtration. The collected solid should be washed with cold, anhydrous diethyl ether to remove any residual starting materials.

  • Drying: The purified phosphonium salt is then dried under vacuum.

Workflow for Phosphonium Salt Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Weigh Reagents: (Diphenylphosphino)acetic acid Alkyl Halide solvent Add Anhydrous Solvent (e.g., Acetonitrile) reagents->solvent setup Assemble Reaction Flask under Inert Atmosphere solvent->setup add_reagent Add Alkyl Halide to Phosphine Solution setup->add_reagent stir Stir at RT or Reflux add_reagent->stir monitor Monitor Reaction (TLC, ³¹P NMR) stir->monitor precipitate Precipitate Product (Cooling) monitor->precipitate filter Filter Solid Product precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product: NMR, MS, m.p. dry->characterize

Caption: A generalized workflow for the synthesis of phosphonium salts from this compound.

Characterization Data

Thorough characterization of the synthesized phosphonium salt is essential to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR The appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the methylene protons adjacent to the phosphorus atom is also expected.
¹³C NMR New signals corresponding to the carbons of the alkyl group will be present. Phosphorus-carbon coupling may also be observed.
³¹P NMR A significant downfield shift in the phosphorus signal from the starting phosphine (around -20 ppm) to the phosphonium salt region (typically +20 to +30 ppm).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the phosphonium cation.
Melting Point Phosphonium salts are generally crystalline solids that exhibit sharp melting points.

Applications in Drug Development

The unique structure of phosphonium salts derived from this compound provides several advantages in the context of drug development:

  • Mitochondrial Targeting: The delocalized positive charge of the phosphonium cation can facilitate the accumulation of molecules within mitochondria, which have a negative membrane potential. This makes them promising vectors for the targeted delivery of therapeutics to this organelle.[5]

  • Enhanced Solubility: The ionic character of the phosphonium salt, combined with the carboxylic acid group, can improve the aqueous solubility of poorly soluble drug candidates.

  • Bioconjugation: The carboxylic acid serves as a convenient handle for conjugation to other molecules of interest, such as proteins, peptides, or imaging agents, through standard amide bond formation chemistries.

Safety Precautions

  • (Diphenylphosphino)acetic acid: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Alkyl Halides: Many alkyl halides are toxic, and some are classified as lachrymators or carcinogens.[7] Always consult the Safety Data Sheet (SDS) for the specific alkyl halide being used and handle it with extreme caution in a fume hood.[8][9]

  • Solvents: The organic solvents used in this procedure are flammable. Ensure they are kept away from any potential ignition sources.

References

A comprehensive list of references will be provided upon the completion of the literature search.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Carboxymethyldiphenylphosphine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered when using Carboxymethyldiphenylphosphine as a ligand in catalysis. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its distinguishing properties?

This compound, also known as (diphenylphosphino)acetic acid, is a tertiary phosphine ligand featuring a carboxylic acid functional group.[1] Its molecular formula is C14H13O2P.[1] This unique structure combines the coordination properties of a soft phosphine donor with the acidic and polar nature of a carboxylic acid. This bifunctionality can influence its solubility, coordination chemistry, and role in a catalytic system, potentially allowing for pH-dependent reactivity or improved performance in polar solvent systems.

Q2: Why choose this compound over a standard ligand like Triphenylphosphine?

While Triphenylphosphine is a workhorse ligand, this compound offers unique advantages:

  • Modified Solubility: The carboxyl group can be deprotonated to form a carboxylate salt, significantly increasing its solubility in polar solvents or even aqueous media, which is advantageous for green chemistry applications or reactions with water-soluble substrates.

  • Potential for Secondary Interactions: The carboxylate group can potentially interact with the metal center, substrates, or other reagents through non-covalent interactions, influencing the selectivity and rate of the reaction.

  • Simplified Purification: The acidic nature of the ligand and its corresponding oxide allows for easier removal from the reaction mixture via a simple aqueous base wash during workup.

Q3: What are the primary signs of ligand degradation or catalyst deactivation?

Common indicators of problems with your catalytic system include:

  • Low or No Product Yield: This is the most direct sign that your catalyst is not performing as expected.[2]

  • Reaction Stalling: The reaction begins but stops before the starting material is fully consumed.[2]

  • Formation of Palladium Black: For palladium-catalyzed reactions, the appearance of a black precipitate is a clear indication that the active Pd(0) catalyst has aggregated into an inactive state.[2][3] A healthy reaction should typically remain a homogeneous solution.[4]

Q4: Why are phosphine ligands like this compound sensitive to air?

The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which is essential for coordinating to the metal center.[2] This same electron lone pair is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide.[2][4] Phosphine oxides are poor ligands for transition metals like palladium and do not effectively participate in the catalytic cycle, leading to catalyst deactivation.[2] While arylphosphines are generally more stable than alkylphosphines, rigorous exclusion of air is crucial for reproducibility and high yields.[2][5]

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction shows low to no product yield.

This is the most common issue in catalysis. A systematic approach is essential for diagnosis.

The active Pd(0) species is either not forming or is decomposing.

  • Scientific Rationale: Palladium(II) precursors, such as Pd(OAc)₂, require in situ reduction to the catalytically active Pd(0) state. This reduction can be inefficient, or the resulting Pd(0) can be unstable.[3][6] Furthermore, oxidation of the this compound ligand to its phosphine oxide renders it ineffective.[4]

  • Recommended Solutions:

    • Verify Ligand and Precursor Quality: Use fresh, high-purity palladium precursor and ligand. Store the phosphine ligand under an inert atmosphere (Argon or Nitrogen) and preferably in a freezer to minimize slow oxidation.[2]

    • Ensure Rigorous Inert Atmosphere: Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes).[7] Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas before adding reagents.[3]

    • Optimize Ligand-to-Palladium Ratio: The stoichiometry is critical. An incorrect ratio can lead to inactive palladium species.[2] A common starting point is a 1:1 to 2:1 ligand-to-metal ratio. Too much ligand can sometimes inhibit catalysis by preventing substrate coordination.[6]

The chosen conditions may not be suitable for the specific substrates or catalytic system.

  • Scientific Rationale: Every step in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—has its own energy barrier. Temperature, solvent, and base all play a critical role in modulating these barriers.[8]

  • Recommended Solutions:

    • Optimize Temperature: If the reaction is sluggish, the oxidative addition step may be the rate-limiting and require more thermal energy.[3] Increase the temperature in a stepwise manner (e.g., in 10-20 °C increments). Conversely, if catalyst decomposition (e.g., formation of palladium black) is observed, the temperature may be too high.[4]

    • Screen Solvents: The polarity and coordinating ability of the solvent can stabilize catalytic intermediates.[4] Conduct a solvent screen with common choices like Toluene, Dioxane, THF, or DMF. Given the polar nature of this compound, polar aprotic solvents may be particularly effective.

    • Check Base Quality and Type: The base is often crucial and its choice is substrate-dependent.[2] Use a fresh, anhydrous base. The carboxyl group on the ligand will react with the base; therefore, a sufficient excess of base is required to neutralize the ligand and facilitate the catalytic cycle. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Issue 2: The reaction starts but then stalls before completion.
  • Scientific Rationale: The active, monoligated L1Pd(0) species, believed to be highly reactive, can be unstable and aggregate into bulk, inactive palladium metal (palladium black) if not properly stabilized by the ligand.[3][9]

  • Recommended Solutions:

    • Increase Ligand Concentration: Using bulkier, electron-rich phosphine ligands can often stabilize the catalytic species and prevent aggregation.[3][10] While this compound is not exceptionally bulky, slightly increasing the ligand-to-metal ratio (e.g., from 1.5:1 to 2.5:1) may help stabilize the active species.

    • Ensure Efficient Stirring: Poor mixing can lead to localized high concentrations of the catalyst, promoting aggregation. Ensure the reaction is well-stirred throughout.

  • Scientific Rationale: In some cases, the reaction product may coordinate more strongly to the metal center than the starting materials, effectively poisoning the catalyst and preventing turnover.[4]

  • Recommended Solutions:

    • Run at Lower Concentration: If product inhibition is suspected, try running the reaction at a lower substrate concentration. This can sometimes disfavor the inhibitory binding of the product.

Experimental Protocols & Data

General Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure provides a starting point for optimization.

  • Glassware Preparation: Dry a Schlenk flask or reaction vial equipped with a magnetic stir bar in an oven at 120 °C overnight. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition: To the flask, add the Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (e.g., 2-4 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture, Dioxane) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water. To remove the phosphine ligand and its oxide, perform an extraction with a dilute aqueous base solution (e.g., 1 M NaOH). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Starting Points for Reaction Parameter Optimization
ParameterRecommended Starting PointRange for ScreeningRationale
Catalyst Loading 1 mol% Pd0.5 - 5 mol%Lower loading is cost-effective; higher loading may be needed for difficult substrates.
Ligand:Pd Ratio 2:11:1 to 4:1Balances catalyst activity and stability. Excess can inhibit the reaction.[2][6]
Base K₂CO₃ (2.5 equiv.)K₃PO₄, Cs₂CO₃, NaOtBuBase choice is critical and substrate-dependent.[2]
Solvent Toluene or DioxaneTHF, DMF, AcetonitrileSolvent polarity affects catalyst stability and reagent solubility.[4]
Temperature 80 °CRoom Temp. to 120 °CTemperature affects reaction rate and catalyst stability.[2][4]

Visualized Workflows and Mechanisms

General Catalytic Cycle for Cross-Coupling

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Intermediate (R-Pd(II)-X)L Pd(0)L->OA_Complex  + R-X Oxidative Addition TM_Complex Transmetalation Intermediate (R-Pd(II)-R')L OA_Complex->TM_Complex  + R'-M Transmetalation TM_Complex->Pd(0)L Reductive Elimination Product Product R-R' TM_Complex->Product Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Pd(0)L In situ Reduction Troubleshooting Flowchart Start Problem: Low or No Yield Check_Inert Is your inert atmosphere technique rigorous? Start->Check_Inert Check_Reagents Are reagents (ligand, Pd source, base, solvents) pure and fresh? Check_Inert->Check_Reagents Yes Improve_Technique Action: Improve degassing and handling procedures. Check_Inert->Improve_Technique No Check_Conditions Are reaction conditions (Temp, Conc, Base) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Action: Use fresh reagents and anhydrous/degassed solvents. Check_Reagents->Purify_Reagents No Optimize_Ratio Have you optimized the Ligand:Pd ratio? Check_Conditions->Optimize_Ratio No Success Problem Solved Check_Conditions->Success Yes (Re-evaluate) Optimize_Conditions Action: Screen temperature, base, and solvent. Check_Conditions->Optimize_Conditions No Optimize_Ratio->Success Yes Optimize_Ratio_Action Action: Screen L:Pd ratios (e.g., 1:1, 2:1, 3:1). Optimize_Ratio->Optimize_Ratio_Action No Improve_Technique->Start Purify_Reagents->Start Optimize_Conditions->Start Optimize_Ratio_Action->Start

Caption: A logical workflow for troubleshooting low-yield catalytic reactions.

References

  • Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes. Accessed January 8, 2026.
  • Anonymous. Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. Accessed January 8, 2026.
  • BenchChem Technical Support Team. Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Benchchem. Published December 2025.
  • BenchChem Technical Support Team. Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles. Benchchem. Published 2025.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published January 22, 2025.
  • BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Accessed January 8, 2026.
  • Anonymous. Optimization of the phosphine ligands.
  • Anonymous. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Published May 28, 2024.
  • Anonymous. Optimization of the reaction conditions a.
  • Guidechem. This compound 3064-56-0 wiki. Accessed January 8, 2026.
  • Anonymous. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Accessed January 8, 2026.
  • Reddit User Community. Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit. Published August 8, 2017.
  • OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. Published January 9, 2024.
  • Reddit User Community. Synthesizing phosphines without oxidation. Reddit. Published January 20, 2019.

Sources

Technical Support Center: Carboxymethyldiphenylphosphine (CMD)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carboxymethyldiphenylphosphine (CMD). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use. As Senior Application Scientists, we have compiled this information to ensure your experiments are successful, reproducible, and built on a foundation of sound scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and applications of this compound.

Q1: What is this compound (CMD) and what are its primary applications?

This compound (CMD), also known as (Diphenylphosphino)acetic acid, is a functionalized triarylphosphine ligand. Its defining feature is the carboxymethyl group (-CH₂COOH) attached to the phosphorus atom. This group imparts hydrophilicity, making CMD a water-soluble phosphine ligand.[1]

Its primary applications leverage this water solubility and the fundamental reactivity of phosphines:

  • Aqueous Phase Catalysis: CMD is valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, conducted in aqueous media.[2][3] Using water as a solvent aligns with green chemistry principles by reducing reliance on volatile organic compounds.[1]

  • Bioconjugation (Staudinger Ligation): The phosphine group on CMD can react with organic azides in a highly selective bio-orthogonal reaction known as the Staudinger ligation.[][5] This reaction is used to form stable amide bonds, enabling the labeling and conjugation of biomolecules like proteins and nucleic acids in complex biological systems, often in aqueous buffers.[6]

Q2: Why is oxidation the most common side reaction for CMD, and how can I detect it?

The phosphorus atom in CMD is in the P(III) oxidation state. Like most tertiary phosphines, it is susceptible to oxidation by atmospheric oxygen, converting it to the corresponding this compound oxide, where phosphorus is in the P(V) state.[7][8] This phosphine oxide is the most common impurity and side product.

The phosphine oxide is generally unreactive in the catalytic or ligation reactions where CMD is employed.[7] Its presence reduces the effective concentration of the active ligand, leading to lower yields, and introduces a significant impurity that can complicate product purification.

Detection: The most definitive method for detecting oxidation is ³¹P NMR spectroscopy . The P(III) center of CMD and the P(V) center of its oxide will have distinct and well-separated chemical shifts.

CompoundPhosphorus Oxidation StateTypical ³¹P NMR Shift Range (ppm)Notes
This compoundP(III)-10 to -20Sharp signal indicating the active ligand.
This compound OxideP(V)+25 to +35Signal for the common, inactive byproduct.

Note: Exact chemical shifts can vary based on solvent and pH.

Q3: What are the ideal storage and handling conditions for CMD?

Preventing oxidation is the most critical aspect of storing and handling CMD. The key is to rigorously exclude air and moisture.

ParameterRecommended ConditionRationale
Atmosphere Store and handle under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7]Minimizes exposure to oxygen and moisture, the primary drivers of oxidation.
Container A tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, sealing within a glovebox or desiccator under an inert atmosphere is ideal.[7]Prevents gradual ingress of air and moisture over time.
Temperature Keep in a cool, dry, and dark place (e.g., a laboratory refrigerator or freezer).Low temperatures slow the rate of any potential degradation reactions.
Dispensing If stored cold, always allow the container to warm to room temperature before opening .Prevents condensation of atmospheric moisture onto the cold solid, which would accelerate degradation.[7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues encountered when using this compound.

Problem: Low or No Product Yield

A low or nonexistent yield is the most common issue. The root cause often traces back to the integrity of the phosphine ligand or the stability of the catalyst.

Potential Cause 1: Oxidation of this compound

Causality: If the CMD has been oxidized to its phosphine oxide, it can no longer function as a σ-donating ligand to stabilize the metal catalyst (e.g., Palladium) or as a nucleophile in a Staudinger ligation. The phosphine oxide is catalytically inactive.[7]

Solutions & Preventative Measures:

  • Verify Ligand Quality: Before use, check a sample of your CMD by ³¹P NMR to confirm the absence of a significant phosphine oxide peak.

  • Implement Rigorous Inert Technique:

    • Use solvents that have been thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

    • Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas.

    • Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup and duration.

  • Source High-Purity Reagents: Ensure you are using CMD from a reputable supplier, stored correctly upon arrival.

Potential Cause 2: Catalyst Deactivation (in Cross-Coupling Reactions)

Causality: In palladium-catalyzed reactions, the active Pd(0) species can be unstable. If the phosphine ligand concentration is insufficient (due to oxidation or miscalculation) or if the ligand dissociates, the coordinatively unsaturated metal centers can aggregate into inactive palladium black.[9]

Solutions & Preventative Measures:

  • Optimize Pd:Ligand Ratio: A 1:1 to 1:2 ratio of Pd:CMD is a common starting point, but this can be optimized. A slight excess of the ligand can sometimes protect the catalyst, but a large excess may sequester the metal in an unreactive state.[10]

  • Control Temperature: Excessively high reaction temperatures can accelerate catalyst decomposition pathways. If a reaction is sluggish, first ensure all reagents are pure and the atmosphere is inert before significantly increasing the heat.

  • Use a Pre-catalyst: Consider using a well-defined, air-stable palladium pre-catalyst that activates in situ, ensuring the generation of the desired active LPd(0) species.

Problem: Phosphine Oxide is a Major Byproduct in the Reaction Mixture

Observing a large amount of CMD-oxide post-reaction points to oxidation occurring during the experiment itself.

Potential Cause 1: Inadequate Degassing or Inert Atmosphere

Causality: Even small amounts of dissolved oxygen in solvents or trace oxygen in the reaction headspace can be sufficient to oxidize a significant portion of the phosphine ligand over the course of a multi-hour reaction, especially at elevated temperatures.

Solutions & Preventative Measures:

  • Protocol for Reaction Setup:

    • Step 1: Dry all glassware in an oven (>120 °C) for several hours and assemble while hot, cooling under a positive pressure of argon or nitrogen.

    • Step 2: Add all solid reagents (CMD, palladium source, substrates) to the reaction flask.

    • Step 3: Evacuate the flask and backfill with inert gas. Repeat this "purge cycle" at least three times to remove residual air.

    • Step 4: Add degassed solvents and liquid reagents via syringe or cannula under a positive pressure of inert gas.

    • Step 5: Maintain this inert atmosphere for the entire duration of the reaction.

Potential Cause 2: Oxidatively Unstable Reagents or Substrates

Causality: While less common, certain reagents or impurities could contribute to an oxidative environment. Peroxides in etheric solvents (like THF or dioxane) are a known cause of such issues.

Solutions & Preventative Measures:

  • Purify Solvents: Ensure solvents are freshly purified and tested for peroxides if they are prone to forming them.

  • Evaluate Substrate Stability: Consider if any of your starting materials are known to be unstable under the reaction conditions in a way that might generate oxidants.

Visualizing the Problem: The Oxidation Pathway

The primary side reaction of CMD is its conversion to the corresponding phosphine oxide. This process is a formal oxidation of the phosphorus center.

Oxidation CMD This compound (P Oxidation State: +3) Active Ligand OXIDE This compound Oxide (P Oxidation State: +5) Inactive Byproduct CMD->OXIDE Oxidation O2 O₂ (Air) Moisture, Heat

Caption: Oxidation of active CMD (P-III) to its inactive oxide (P-V).

Troubleshooting Workflow

This decision tree can guide you through diagnosing a failed or low-yielding reaction involving CMD.

Troubleshooting start Problem: Low or No Product Yield check_nmr Analyze crude reaction by ³¹P NMR. start->check_nmr oxide_present Is a major peak for Phosphine Oxide present? check_nmr->oxide_present improve_inert Root Cause: Ligand Oxidation Solution: 1. Verify purity of CMD stock. 2. Improve inert atmosphere technique. 3. Use freshly degassed solvents. oxide_present->improve_inert Yes check_catalyst Is this a Pd-catalyzed reaction? oxide_present->check_catalyst No pd_black Observe Pd-black formation? check_catalyst->pd_black Yes other_issues Root Cause: Sub-optimal Conditions Solution: 1. Verify substrate purity. 2. Re-evaluate stoichiometry. 3. Optimize solvent, base, or temperature. check_catalyst->other_issues No catalyst_deactivation Root Cause: Catalyst Deactivation Solution: 1. Optimize Pd:Ligand ratio. 2. Check reaction temperature. 3. Use a defined pre-catalyst. pd_black->catalyst_deactivation Yes pd_black->other_issues No

Sources

Technical Support Center: A Troubleshooting Guide for the Carboxymethyldiphenylphosphine Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Wittig reaction utilizing carboxymethyldiphenylphosphine and its derivatives. Our aim is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, empowering you to overcome common challenges and optimize your synthetic outcomes.

Introduction: The Challenge of a Bifunctional Reagent

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds. However, introducing a carboxylic acid functionality onto the phosphonium ylide, as in the case of (carboxymethyl)diphenylphosphine, presents a unique set of challenges. This bifunctionality, containing both a nucleophilic ylide precursor and an acidic proton, requires careful consideration of reaction conditions to avoid undesirable side reactions and ensure a successful outcome. This guide will walk you through the intricacies of this specific Wittig variant, providing expert insights and actionable solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Ylide Generation and Stability

Question 1: My ylide fails to form, or the characteristic color (often yellow to deep red) is faint and disappears quickly. What's going wrong?

Answer: This is a common issue that typically points to problems with your base, solvent, or the inherent stability of the ylide.

  • The Competing Acidic Proton: The primary challenge with (carboxymethyl)triphenylphosphonium bromide is the presence of two acidic protons: the α-proton on the carbon adjacent to the phosphorus (pKa ≈ 22) and the proton on the carboxylic acid (pKa ≈ 4-5). A strong base will preferentially deprotonate the more acidic carboxylic acid.

    • Causality: If an insufficient amount of base is used, it will be consumed by the carboxylic acid, leaving no base to form the ylide. Even with an excess of a very strong base like n-butyllithium (n-BuLi), the resulting carboxylate can influence the reaction's progress.

    • Solution:

      • Use of Excess Base: A common strategy is to use at least two equivalents of a strong base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the ylide.

      • Protecting Group Strategy: A more robust approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Wittig reaction. This removes the acidic proton, allowing for clean ylide formation with one equivalent of base. The ester can then be hydrolyzed post-reaction to yield the desired carboxylic acid.

  • Base Selection and Handling: The choice and quality of your base are critical.

BaseStrengthCommon Issues & Recommendations
n-Butyllithium (n-BuLi)Very StrongOften the base of choice for non-stabilized ylides. Ensure it is properly titrated and fresh, as it degrades over time.
Sodium Hydride (NaH)StrongA good alternative to n-BuLi. Ensure the mineral oil is washed away with dry hexanes if necessary, and use a fresh bottle.
Potassium tert-butoxide (KOtBu)StrongCan be effective, but ensure it is fresh and handled under anhydrous conditions as it is hygroscopic.
Sodium Hexamethyldisilazide (NaHMDS)StrongA strong, non-nucleophilic base that can be very effective.
  • Anhydrous Conditions: Ylides are strong bases and are readily quenched by protic sources like water.

    • Causality: Any moisture in your reaction flask, solvent, or reagents will protonate and destroy the ylide.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried), use anhydrous solvents (distilled from a suitable drying agent), and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Question 2: I've successfully formed the ylide, but upon addition of my aldehyde/ketone, the reaction is sluggish or gives a low yield of the alkene product. Why?

Answer: Several factors can contribute to a poor reaction outcome even after successful ylide formation.

  • Steric Hindrance: The Wittig reaction is sensitive to steric bulk.

    • Causality: Sterically hindered ketones react much slower than aldehydes. The bulky triphenylphosphine group on the ylide can also clash with bulky substituents on the carbonyl compound.

    • Solution: If reacting with a hindered ketone, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and generally tolerates more steric hindrance.

  • Reactivity of the Carbonyl Compound: The electrophilicity of the carbonyl carbon is key.

    • Causality: Electron-donating groups on the aldehyde or ketone decrease its reactivity, while electron-withdrawing groups increase it.

    • Solution: For less reactive carbonyls, you may need to increase the reaction temperature or use a more reactive (less stabilized) ylide if possible.

  • Stabilized vs. Non-Stabilized Ylides: The carboxymethyl group (or its ester) acts as an electron-withdrawing group, creating a "stabilized" ylide.

    • Causality: Stabilized ylides are less reactive than their non-stabilized (alkyl-substituted) counterparts. This lower reactivity can lead to incomplete reactions, especially with ketones.

    • Solution: For reactions with ketones, it may be necessary to use harsher conditions (e.g., higher temperatures, longer reaction times). However, be aware that this can lead to side reactions.

Reaction Work-up and Purification

Question 3: My reaction seems to have worked, but I'm having difficulty separating my product from the triphenylphosphine oxide byproduct. What are the best purification strategies?

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. The presence of a carboxylic acid in your product adds another layer of complexity to the purification.

  • The Nature of the Byproduct: TPPO is a crystalline, non-volatile solid with moderate polarity. Its solubility profile can be similar to that of the desired acidic alkene, making simple extraction and chromatography challenging.

  • Purification Strategies:

    • Crystallization: If your product is a solid, careful recrystallization can be effective. TPPO is poorly soluble in non-polar solvents like hexanes or cyclohexane. You may be able to precipitate the TPPO from a solution of your crude product in a minimally polar solvent system.

    • Acid-Base Extraction (for protected products): If you used an ester protecting group, your product will be relatively non-polar. The TPPO can sometimes be removed by trituration with a solvent in which it is poorly soluble.

    • Acid-Base Extraction (for deprotected products): With the free carboxylic acid, you can utilize its acidic nature.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, while the TPPO remains in the organic layer.

      • Separate the layers, and then re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your product.

      • Extract the product back into an organic solvent, dry, and concentrate.

    • Column Chromatography: While often the last resort due to the polarity of both product and byproduct, it can be effective. A silica gel column is typically used. The choice of eluent is crucial; a gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is often necessary. The addition of a small amount of acetic or formic acid to the eluent can help to improve the peak shape of the carboxylic acid product.

    • Precipitation of TPPO: A useful technique involves the precipitation of TPPO as a metal salt complex. For example, treating the crude reaction mixture with zinc chloride in a suitable solvent can precipitate a TPPO-Zn complex, which can then be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the alkene product?

A1: The carboxymethyl group makes the ylide "stabilized." Stabilized ylides generally favor the formation of the (E)-alkene (trans isomer) due to thermodynamic control. Non-stabilized ylides, in contrast, typically yield the (Z)-alkene (cis isomer) under kinetic control.

Q2: Can I perform this reaction in a one-pot fashion?

A2: One-pot Wittig reactions are possible, especially with stabilized ylides. For a carboxymethyl-functionalized ylide, a one-pot procedure would likely involve mixing the phosphonium salt, the aldehyde/ketone, and a suitable base. This approach relies on the in-situ formation of the ylide, which then immediately reacts with the carbonyl compound. This can be advantageous for unstable ylides.

Q3: What are some common side reactions to be aware of?

A3: Besides the ylide being quenched by acidic protons, other side reactions can occur. If using an organolithium base like n-BuLi, it can act as a nucleophile and add to the carbonyl compound. Using a bulky, non-nucleophilic base like NaHMDS or KOtBu can mitigate this.

Q4: How do I prepare the (carboxymethyl)triphenylphosphonium bromide starting material?

A4: This phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and an α-haloacetic acid derivative, such as ethyl bromoacetate. The resulting ester-functionalized phosphonium salt can then be used directly in the Wittig reaction, or the ester can be hydrolyzed to the carboxylic acid before use.

Visualizing the Process

The Wittig Reaction Mechanism

Wittig_Mechanism Wittig Reaction Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium Ph₃P⁺-CH₂COOH (Phosphonium Salt) Ylide Ph₃P=CHCOOH (Ylide) Phosphonium->Ylide Deprotonation Base Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R₂C=O (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene R₂C=CHCOOH (Alkene Product) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: A simplified workflow of the Wittig reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart Start Low or No Product Yield CheckYlide Check Ylide Formation (Color Change?) Start->CheckYlide NoYlide No Ylide Formed CheckYlide->NoYlide No YlideFormed Ylide Formed, Poor Conversion CheckYlide->YlideFormed Yes CheckBase Base Strength/Purity Issue? NoYlide->CheckBase CheckCarbonyl Carbonyl Reactivity Issue? YlideFormed->CheckCarbonyl CheckConditions Anhydrous Conditions? CheckBase->CheckConditions No UseExcessBase Use >2 eq. Base CheckBase->UseExcessBase Yes ProtectAcid Protect Carboxylic Acid? CheckConditions->ProtectAcid No DryReagents Dry Solvents/Glassware CheckConditions->DryReagents Yes ProtectAcid->UseExcessBase No UseEster Use Ester Precursor ProtectAcid->UseEster Yes CheckSterics Steric Hindrance? CheckCarbonyl->CheckSterics No IncreaseTemp Increase Temp./Time CheckCarbonyl->IncreaseTemp Yes UseHWE Consider HWE Reaction CheckSterics->UseHWE Yes

Technical Support Center: Troubleshooting Low Yields in Staudinger Ligation with Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing the Staudinger ligation with carboxymethyldiphenylphosphine. This resource is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common challenges, particularly the issue of low reaction yields. Our goal is to empower you with the scientific understanding and practical steps necessary to optimize your ligation strategies.

Introduction to Staudinger Ligation

The Staudinger ligation is a powerful and versatile bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide.[][2][3] This reaction is prized for its high chemoselectivity, proceeding efficiently in aqueous environments and in the presence of a wide array of functional groups commonly found in biological systems.[][4][5] Unlike the classical Staudinger reduction, which hydrolyzes the intermediate aza-ylide to a primary amine and a phosphine oxide, the Staudinger ligation utilizes a phosphine engineered with an intramolecular electrophilic trap to capture the aza-ylide, leading to the desired amide product.[][6]

This compound is a frequently used reagent in which the carboxymethyl group serves as the electrophilic trap. However, achieving consistently high yields with this reagent can be challenging. This guide will address the root causes of low yields and provide actionable troubleshooting strategies.

Visualizing the Staudinger Ligation Workflow

To effectively troubleshoot, it is crucial to understand the key stages of the Staudinger ligation. The following diagram outlines the general workflow and highlights critical points for optimization.

StaudingerLigationWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Reagent_Purity Ensure High Purity of This compound and Azide Solvent_Prep Use Anhydrous & Degassed Solvents (if applicable) Mixing Combine Phosphine and Azide under Controlled Conditions Reagent_Purity->Mixing pH_Control Optimize and Maintain Reaction pH Mixing->pH_Control Temperature Control Reaction Temperature pH_Control->Temperature Monitoring Monitor Progress (TLC, LC-MS) Temperature->Monitoring Quenching Reaction Quenching (if necessary) Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Analysis Yield & Purity Analysis (NMR, MS) Purification->Analysis

Caption: Key stages and critical control points in a typical Staudinger ligation experiment.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound in Staudinger ligations.

Question 1: My reaction yield is significantly lower than expected, and I observe a substantial amount of phosphine oxide and the corresponding amine. What is the primary cause?

Answer:

This is the most frequent issue and points directly to the premature hydrolysis of the aza-ylide intermediate, a competing side reaction known as the Staudinger reduction .[6][7] Instead of the intramolecular cyclization to form the amide bond, the aza-ylide reacts with water in the reaction medium.

Causality: The rate of the desired intramolecular reaction is not sufficiently faster than the rate of intermolecular hydrolysis. Several factors can contribute to this:

  • Suboptimal pH: The pH of the reaction medium plays a critical role. While the final hydrolysis step to release the ligated product requires water, a highly aqueous or improperly buffered environment can accelerate the undesired hydrolysis of the aza-ylide.

  • Steric Hindrance: Bulky substituents on either the azide or near the phosphine can sterically hinder the intramolecular cyclization, giving the intermolecular hydrolysis more time to occur.[8]

  • Low Reactant Concentration: At low concentrations, the probability of the desired intramolecular reaction decreases, while the bimolecular reaction with abundant water molecules can become more prominent.

Troubleshooting & Optimization Protocol:

  • pH Optimization:

    • Recommendation: Perform the reaction in a well-buffered solution. The optimal pH is typically between 7 and 8. A pH that is too low can lead to protonation of the aza-ylide, while a pH that is too high can promote unwanted side reactions.

    • Protocol: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) using non-nucleophilic buffers like phosphate or HEPES. Monitor the reaction progress and product distribution by LC-MS to identify the optimal pH for your specific substrates.

  • Solvent System Modification:

    • Recommendation: While the Staudinger ligation is valued for its compatibility with aqueous media, reducing the water content can suppress the hydrolysis side reaction.

    • Protocol: Employ a mixed solvent system, such as THF/water or acetonitrile/water. Start with a higher ratio of organic solvent (e.g., 3:1 or 4:1 organic:water) and gradually increase the water content if solubility is an issue.

  • Increase Reactant Concentration:

    • Recommendation: Higher concentrations can favor the intramolecular cyclization.

    • Protocol: If your starting materials are sufficiently soluble, try running the reaction at a higher molarity. Be mindful of potential solubility issues and ensure proper mixing.

Question 2: I'm observing incomplete conversion of my starting materials, even after an extended reaction time. What could be the issue?

Answer:

Incomplete conversion can stem from several factors, ranging from reagent stability to unfavorable reaction kinetics.

Causality:

  • Reagent Degradation: this compound can be susceptible to oxidation, especially if not stored and handled under an inert atmosphere. The resulting phosphine oxide is unreactive in the Staudinger ligation.

  • Electronic Effects: The electronic properties of the substituents on your azide can influence its reactivity. Electron-withdrawing groups on the azide can slow down the initial nucleophilic attack by the phosphine.

  • Steric Hindrance: As mentioned previously, significant steric bulk on either reactant can dramatically slow down the reaction rate.[8]

Troubleshooting & Optimization Protocol:

  • Verify Reagent Quality:

    • Recommendation: Always use high-purity this compound and azide.

    • Protocol: If you suspect reagent degradation, consider purifying the phosphine before use. Store the phosphine under an inert atmosphere (argon or nitrogen) and in a cool, dry place.

  • Optimize Reaction Temperature:

    • Recommendation: Gently heating the reaction can sometimes overcome a high activation energy barrier.

    • Protocol: Cautiously increase the reaction temperature in small increments (e.g., from room temperature to 37°C or 50°C). Monitor the reaction closely for any signs of product degradation or an increase in side products.

  • Consider a "Traceless" Reagent Alternative:

    • For particularly challenging ligations, especially those involving sterically hindered amino acids, a "traceless" Staudinger ligation approach using a phosphinothiol might be more effective.[9][10] This method has been shown to achieve high yields even with non-glycyl residues.[10]

Question 3: My main byproduct is a phosphonamide. What causes this, and how can I prevent it?

Answer:

The formation of a phosphonamide byproduct is indicative of an aza-Wittig type side reaction.[7]

Causality:

This side reaction pathway can become more competitive under certain conditions, particularly with less optimal phosphine reagents or unfavorable reaction environments.

Troubleshooting & Optimization Protocol:

  • Re-evaluate Your Phosphine Reagent:

    • Recommendation: While this compound is generally effective, phosphinothiols are known to be less prone to the aza-Wittig pathway.[7]

    • Protocol: If phosphonamide formation is a persistent issue, consider switching to a phosphinothiol-based reagent for your Staudinger ligation.

  • Solvent Effects:

    • Recommendation: The choice of solvent can influence the reaction pathway.

    • Protocol: Experiment with different solvent systems. Sometimes, a less polar solvent can disfavor the aza-Wittig reaction.

Summary of Key Optimization Parameters

ParameterRecommended Range/ConditionRationale
pH 7.0 - 8.0Balances the need for water in the final hydrolysis step with the need to suppress premature aza-ylide hydrolysis.
Solvent Aqueous buffer, or mixed organic/aqueous (e.g., THF/water)Purely aqueous systems can favor hydrolysis. A mixed system can help modulate this.
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may also promote side reactions or degradation.
Reactant Purity >95%Impurities, especially oxidized phosphine, will lead to lower yields.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the phosphine reagent.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent oxidation and hydrolysis.

Q2: Can I use this compound for in vivo applications? A2: Yes, the bioorthogonal nature of the Staudinger ligation makes it suitable for biological systems.[][5] However, the biocompatibility of the specific phosphine and its byproducts should be considered for each application.

Q3: What are some common methods for monitoring the reaction progress? A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: Is the Staudinger ligation with this compound compatible with solid-phase peptide synthesis? A4: Yes, this reaction can be adapted for solid-phase synthesis, allowing for the site-specific modification of peptides and proteins.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical branch point where the aza-ylide intermediate can either proceed through the desired ligation pathway or the undesired hydrolysis (reduction) pathway.

CompetingPathways cluster_ligation Desired Ligation Pathway cluster_hydrolysis Undesired Hydrolysis Pathway Start Phosphine + Azide AzaYlide Aza-ylide Intermediate Start->AzaYlide Formation of Intermediate Intramolecular_Attack Intramolecular Cyclization AzaYlide->Intramolecular_Attack Favored by optimal pH & concentration Hydrolysis Reaction with H₂O (Staudinger Reduction) AzaYlide->Hydrolysis Favored by excess water & steric hindrance Amide_Product Amide Product Intramolecular_Attack->Amide_Product Amine_Product Amine + Phosphine Oxide Hydrolysis->Amine_Product

Caption: Competing reaction pathways for the aza-ylide intermediate in Staudinger ligation.

References

  • Soellner, M. B., et al. (2006). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. PMC. [Link]

  • Al-Amin, M., et al. (2022). Bioorthogonal reactions of triarylphosphines and related analogs. PMC. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12. [Link]

  • Soellner, M. B. (2005). MECHANISTIC STUDIES, OPTIMIZATION, AND APPLICATIONS OF THE STAUDINGER LIGATION. Raines Lab. [Link]

  • van der Vlist, J., et al. (2011). Staudinger ligation as a method for bioconjugation. PubMed. [Link]

  • Creative Biolabs. Staudinger Ligation. [Link]

  • Wikipedia. Staudinger reaction. [Link]

Sources

stability issues of Carboxymethyldiphenylphosphine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Solution

Welcome to the Technical Support Center for Carboxymethyldiphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Understanding the Dual Nature of this compound

This compound is a bifunctional molecule, incorporating both a nucleophilic phosphine and an acidic carboxylic acid group. This unique structure dictates its reactivity and, consequently, its stability profile in solution. The primary pathway of degradation for phosphines is oxidation to the corresponding phosphine oxide.[1][2][3] The lone pair of electrons on the phosphorus atom, essential for its catalytic activity and nucleophilicity, is susceptible to attack by atmospheric oxygen.[4] Concurrently, the carboxylic acid moiety can undergo acid-base reactions, influencing the compound's solubility and potentially the rate of its degradation.[5][6][7]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for solid this compound and its solutions?

A1: As a solid, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).[4] This minimizes exposure to atmospheric oxygen and moisture, the primary culprits in its degradation.

For solutions, it is crucial to use degassed solvents and store them under an inert atmosphere, preferably in a freezer.[4] The stability of the solution will depend on the solvent and the pH, as discussed in the following sections.

Storage ConditionSolidSolution
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Temperature Cool (2-8 °C)Freezer (≤ -20 °C)
Light Protected from lightProtected from light
Moisture Dry/DesiccatedAnhydrous, degassed solvent

Q2: How can I tell if my this compound has degraded?

A2: The most common degradation product is the corresponding phosphine oxide. This can often be detected by ³¹P NMR spectroscopy, as there is a significant downfield shift in the phosphorus signal upon oxidation.[8][9] The typical ³¹P NMR chemical shift for a triarylphosphine is in the range of -5 to -10 ppm, while the corresponding phosphine oxide appears around +25 to +35 ppm.

Visual inspection can sometimes be indicative. While this compound is a white solid, the appearance of yellowish tints or insolubility in a previously suitable solvent may suggest degradation. However, analytical confirmation is always recommended.

Troubleshooting Guide: Stability in Solution

Issue 1: Rapid Degradation in Solution

Symptom: Loss of reactivity in a reaction, or analytical data (e.g., ³¹P NMR) showing the formation of phosphine oxide shortly after dissolving this compound.

Root Cause Analysis: The most likely cause is the presence of dissolved oxygen in the solvent.[4] Electron-rich phosphines are particularly susceptible to oxidation.[4] The rate of oxidation can also be influenced by temperature and the presence of metal catalysts.

dot

cluster_degradation Degradation Pathway cluster_prevention Preventative Measures This compound This compound Carboxymethyldiphenylphosphine_Oxide Carboxymethyldiphenylphosphine_Oxide This compound->Carboxymethyldiphenylphosphine_Oxide Oxidation Oxygen Oxygen Oxygen->Carboxymethyldiphenylphosphine_Oxide Degassed_Solvent Degassed_Solvent Degassed_Solvent->this compound Dissolve in Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->this compound Handle under

Caption: Primary degradation pathway and preventative measures.

Solutions:

  • Solvent Degassing: Always use solvents that have been thoroughly degassed. Common methods include freeze-pump-thaw cycles, sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or bringing the solvent to a boil under an inert atmosphere and allowing it to cool.[10]

  • Inert Atmosphere Techniques: Handle all solutions of this compound under a strict inert atmosphere using either a glovebox or Schlenk line techniques.[4][10][11][12][13]

  • Temperature Control: Prepare and use the solution at the lowest practical temperature for your experiment to slow down the rate of oxidation.

Issue 2: pH-Dependent Instability

Symptom: The solution of this compound appears stable under certain pH conditions but degrades or precipitates at others.

Root Cause Analysis: The carboxylic acid moiety of the molecule will be protonated at low pH and deprotonated to the carboxylate at higher pH.[5][6][7] This change in ionization state affects the overall polarity and solubility of the molecule. Furthermore, extreme pH values can catalyze degradation pathways.[14] While phosphine oxidation is the primary concern, the pH can influence the rate of this process.

dot

cluster_pH Effect of pH on this compound Low_pH Low pH (Acidic) Protonated Protonated Carboxylic Acid (-COOH) Low_pH->Protonated Favors Neutral_pH Neutral pH Equilibrium Equilibrium Neutral_pH->Equilibrium Mixture/Equilibrium High_pH High pH (Basic) Deprotonated Deprotonated Carboxylate (-COO⁻) High_pH->Deprotonated Favors

Caption: Influence of pH on the ionization state.

Solutions:

  • pH Optimization: If your experimental conditions allow, buffer the solution to a pH where this compound exhibits maximum stability. For many applications, a slightly acidic to neutral pH is often a good starting point to maintain the protonated form without introducing harsh acidic conditions.

  • Solubility Testing: Before running a large-scale reaction, perform small-scale solubility and stability tests at different pH values to determine the optimal conditions for your specific application.

Issue 3: Inconsistent Reaction Performance

Symptom: Batch-to-batch variability in reaction yield or purity when using solutions of this compound.

Root Cause Analysis: This issue often points to inconsistent handling and storage of the phosphine solution, leading to varying degrees of oxidation before it is used. The presence of the inactive phosphine oxide can alter the stoichiometry of your reaction and, in some cases, interfere with the desired chemical transformation.[4]

Solutions:

  • Standardized Solution Preparation: Implement a strict, standardized protocol for the preparation of this compound solutions. This should include the same source and grade of solvent, a consistent degassing method, and a defined procedure for handling under an inert atmosphere.

  • Fresh is Best: Whenever possible, prepare solutions of this compound fresh before use. Avoid long-term storage of solutions, even under seemingly ideal conditions.

  • Quality Control: For critical applications, consider a quick quality control check of your phosphine solution before use. A rapid ³¹P NMR spectrum can confirm the absence of significant oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble your apparatus (e.g., Schlenk flask with a magnetic stir bar) and place it under a positive pressure of inert gas.[13]

  • Solvent Degassing: Use a freshly degassed solvent appropriate for your application.

  • Weighing: In a glovebox or under a positive flow of inert gas, accurately weigh the required amount of solid this compound.

  • Dissolution: Transfer the solid to your flask and add the degassed solvent via cannula or a gas-tight syringe.

  • Storage: If immediate use is not planned, store the solution in a sealed container under an inert atmosphere in a freezer.

Protocol 2: Monitoring Degradation by ³¹P NMR Spectroscopy
  • Sample Preparation: Under an inert atmosphere, transfer an aliquot of your this compound solution to an NMR tube. Add a suitable deuterated solvent that has been degassed.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a distinct ³¹P chemical shift, such as triphenylphosphine oxide (if not the expected degradation product) or another stable organophosphorus compound.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: Integrate the signals corresponding to this compound and its oxide. The relative integrals will give you the percentage of degradation.

CompoundTypical ³¹P NMR Chemical Shift (ppm)
This compound~ -5 to -10
This compound Oxide~ +25 to +35

References

  • Beller, M., & Krauter, J. G. E. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Angewandte Chemie International Edition, 53(40), 10844-10848. [Link]

  • Beller, M., & Krauter, J. G. E. (2015). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. The Journal of Organic Chemistry, 80(1), 334-342. [Link]

  • Bloom, S. M., Buckler, S. A., Lambert, R. F., & Merry, E. V. (1970). The Oxidation of Organs-phosphines by Aqueous Alkali. Journal of the Chemical Society D: Chemical Communications, (14), 870-871. [Link]

  • Beller, M., & Krauter, J. G. E. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Angewandte Chemie International Edition, 53(40), 10844-10848. [Link]

  • Clark, J. (2023). Carboxylic acids as acids. Chemguide. [Link]

  • Wikipedia. (2023). Phosphine oxides. [Link]

  • LibreTexts. (2023). Simple Reactions of Carboxylic Acids as Acids. [Link]

  • Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. [Link]

  • LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Organometallics. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. [Link]

  • Chemical Society Reviews. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. [Link]

  • LibreTexts. (2023). 2.9: Phosphines. [Link]

  • University of the West Indies. (n.d.). Phosphine Ligands. [Link]

  • OpenOChem Learn. (n.d.). Phosphine Ligands. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Molecules. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... [Link]

  • YouTube. (2018). Stucture, bonding and reactions of complexes of tertiary phosphines. [Link]

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

  • The Royal Society of Chemistry. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Lab Manager. (n.d.). Understanding Common Lab Solvents. [Link]

  • Journal of Pharmaceutical Research International. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • Molecules. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResearchGate. (2025). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. [Link]

  • Biotechnology Progress. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. [Link]

  • ResearchGate. (2025). Effects of Different High pH Solutions on the Chemical Stability of Immobilized-Polymer Stationary Phases. [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • MDPI. (2022). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]

Sources

base selection for optimal performance with Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carboxymethyldiphenylphosphine (CMD)

A Guide to Optimal Base Selection for Peak Catalytic Performance

Welcome to the technical support resource for this compound (CMD). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection when employing this versatile phosphine ligand in palladium-catalyzed cross-coupling reactions. Here, we move beyond generic protocols to provide in-depth, scientifically grounded advice to help you troubleshoot challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMD) and why is its carboxylic acid group significant?

This compound, often abbreviated as CMD, is a water-soluble organophosphine ligand. Its structure incorporates a diphenylphosphine moiety, crucial for its catalytic activity, and a carboxymethyl group (-CH₂COOH) which imparts hydrophilicity.[1][2] This carboxylic acid functional group is the most critical feature to consider during experimental design. With a predicted pKa of approximately 4.08, the ligand itself is acidic.[1] This means the choice of base is not just about facilitating the catalytic cycle, but also about managing the acid-base chemistry of the ligand itself to avoid undesirable side reactions or catalyst inhibition.

Q2: How does the choice of base impact my cross-coupling reaction when using CMD?

The base in a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck coupling, serves multiple critical functions.[3][4] Primarily, in Suzuki-Miyaura reactions, it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2][3] In the Heck reaction, the base is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[4][5]

When using CMD, an inappropriate base can:

  • Deprotonate the Ligand: A sufficiently strong base will deprotonate the carboxylic acid of CMD. While this increases water solubility, the resulting carboxylate can potentially coordinate to the palladium center, altering the catalyst's electronic properties and steric environment, which may lead to catalyst deactivation or altered reactivity.[6]

  • Cause Salt Formation: The deprotonated CMD will form a salt with the cation of the base. This can affect the solubility of the catalyst complex in different solvent systems.

  • Lead to Side Reactions: Very strong bases, like hydroxides, can promote undesired side reactions, such as the hydrolysis of ester functional groups on your substrate.[1]

Q3: Should I use an organic or inorganic base with CMD? Which ones are recommended as a starting point?

Both inorganic and organic bases can be effective, but inorganic bases are more commonly employed in Suzuki-Miyaura and Heck reactions.[3][7]

  • Inorganic Bases: These are often the first choice due to their proven efficacy and cost-effectiveness. For CMD, weaker inorganic bases are a good starting point to avoid potential complications from ligand deprotonation.

    • Recommended Starting Point: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃). These are widely used, effective for a broad range of substrates, and generally mild enough to not cause significant issues with sensitive functional groups.[1][8]

    • For More Challenging Reactions: Potassium Phosphate (K₃PO₄) is a stronger, non-nucleophilic base that is particularly effective for heteroaryl substrates and sterically hindered boronic acids.[1]

  • Organic Bases: These are typically less common but can be advantageous for substrates with base-sensitive functional groups.

    • Example: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These are non-nucleophilic and can be suitable for sensitive substrates, though they are often found to be less effective than inorganic bases in aqueous media.[7]

Troubleshooting Guide: Base-Related Issues with CMD

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Low or No Product Yield

Initial Checks: Before focusing on the base, always verify the quality of your reagents (aryl halide, coupling partner), the integrity of your palladium precursor, and ensure your reaction is performed under an inert atmosphere.[9]

Causality-Driven Troubleshooting Steps:

  • Is the Base Strong Enough?

    • Symptom: The reaction stalls, or you see a low conversion rate. This is common with challenging substrates like aryl chlorides.

    • Reasoning: The base may not be sufficiently strong to efficiently promote the formation of the active boronate species (in Suzuki coupling) or to effectively neutralize the HX generated (in Heck coupling).[10][11]

    • Solution: Switch to a stronger base. If you started with carbonates (Na₂CO₃, K₂CO₃), consider moving to potassium phosphate (K₃PO₄). Use the pKa table below for guidance.

  • Is the Base Too Strong?

    • Symptom: You observe the formation of palladium black (a sign of catalyst decomposition) or significant side product formation.[6]

    • Reasoning: A very strong base (e.g., NaOH, KOH) can lead to several issues. It can deprotonate the CMD ligand, potentially leading to an inactive or unstable catalytic species. High concentrations of hydroxide ions can also promote the degradation of the palladium complex or cause hydrolysis of sensitive functional groups on your substrates.[1][6]

    • Solution: Switch to a milder base. If you are using hydroxides, try potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃).

  • Solubility Issues:

    • Symptom: The reaction mixture is a thick, unmixable slurry, and the yield is poor and inconsistent.

    • Reasoning: The chosen base may not be soluble in your solvent system. For the catalytic cycle to be efficient, all components need to interact. This is particularly relevant in biphasic or aqueous media where CMD is often used.[8][11]

    • Solution:

      • Ensure you are using a suitable solvent system. For water-soluble ligands like CMD, mixtures of an organic solvent (like Toluene, Dioxane, or DMF) with water are common.[8]

      • Choose a base with better solubility in your chosen solvent system. For example, Cesium Carbonate (Cs₂CO₃) has better solubility in many organic solvents compared to K₂CO₃.[1]

Issue 2: Reaction Reproducibility Problems

Causality-Driven Troubleshooting Steps:

  • Hydration State of the Base:

    • Reasoning: Inorganic bases like K₃PO₄ and Na₂CO₃ can be hygroscopic. Using an anhydrous versus a hydrated form without accounting for the water content will change the molar equivalents of the base and introduce varying amounts of water into the reaction, affecting the outcome.

    • Solution: Use a fresh bottle of anhydrous base or dry the base in an oven before use. Always be consistent with the form of the base you are using.

  • Order of Addition:

    • Reasoning: The sequence in which you add your reagents can influence the formation of the active catalyst.[12] Adding a strong base directly to the palladium precursor and CMD ligand before the other reagents could promote unwanted interactions.

    • Solution: A recommended order of addition is to charge the reaction vessel with the aryl halide, the coupling partner, and the base. Then, add the solvent and degas the mixture. Finally, add the palladium precursor and CMD ligand, either as solids or as a pre-mixed, degassed solution.

Quantitative Data: Base Selection Table

The pKa of the conjugate acid of the base is a useful guide to its strength. A higher pKa value indicates a stronger base.

BaseFormulapKa of Conjugate AcidTypical Use Case & Comments
Inorganic Bases
Sodium BicarbonateNaHCO₃10.3Very mild, useful for highly sensitive substrates.
Sodium CarbonateNa₂CO₃10.3Excellent starting point, widely applicable, cost-effective.[1]
Potassium CarbonateK₂CO₃10.3Similar to Na₂CO₃, slightly more basic.[8]
Cesium CarbonateCs₂CO₃10.3More soluble in organic solvents, can be beneficial in certain systems.[1]
Potassium PhosphateK₃PO₄12.3Strong, non-nucleophilic. Excellent for challenging couplings.[1]
Sodium HydroxideNaOH15.7Very strong, but can cause side reactions. Use with caution.[3]
Potassium HydroxideKOH15.7Similar to NaOH.[3]
Organic Bases
Triethylamine (TEA)Et₃N10.8Common organic base, can act as a scavenger.
DIPEAi-Pr₂NEt11.0Non-nucleophilic, good for base-sensitive substrates.[3]
DBUC₉H₁₆N₂13.5Strong, non-nucleophilic organic base.

pKa values are approximate and can vary with solvent and temperature. Sources:[13][14][15][16][17]

Experimental Protocols & Workflows

Workflow for Optimal Base Selection

This workflow provides a systematic approach to selecting the best base for your reaction with CMD.

BaseSelectionWorkflow Start Start: Define Reaction (e.g., Suzuki Coupling of Aryl Bromide) Screen1 Initial Screening: Use K₂CO₃ (2.0 equiv) Solvent: Toluene/H₂O (4:1) Temp: 80-100 °C Start->Screen1 CheckYield Assess Yield after 4h Screen1->CheckYield GoodYield Yield > 80%? CheckYield->GoodYield Optimize Reaction Optimized! Proceed with K₂CO₃ GoodYield->Optimize Yes Troubleshoot Low Yield (<80%) Begin Troubleshooting GoodYield->Troubleshoot No IsSubstrateChallenging Challenging Substrate? (e.g., Aryl Chloride, Hindered) Troubleshoot->IsSubstrateChallenging TryStrongerBase Switch to Stronger Base: Try K₃PO₄ (2.0 equiv) IsSubstrateChallenging->TryStrongerBase Yes CheckSideReactions Side Reactions or Decomposition? IsSubstrateChallenging->CheckSideReactions No ReEvaluate Re-evaluate Yield TryStrongerBase->ReEvaluate TryMilderBase Switch to Milder Base: Try NaHCO₃ or Organic Base (DIPEA) CheckSideReactions->TryMilderBase Yes CheckSideReactions->ReEvaluate No TryMilderBase->ReEvaluate ReEvaluate->GoodYield

Caption: Decision workflow for selecting an optimal base when using CMD ligand.

Detailed Protocol: Suzuki-Miyaura Coupling with CMD

This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (CMD) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), dried

  • Degassed Toluene (8 mL)

  • Degassed Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and dried K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Vigorously stir the mixture and sparge with inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(OAc)₂ (0.02 mmol) and CMD (0.04 mmol) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Role of the Base in the Catalytic Cycle

Understanding the mechanism underscores the importance of proper base selection.

CatalyticCycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation (Suzuki) Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_OH R¹-Pd(II)L₂-OH PdII->PdII_OH Ligand Exchange (Base, e.g., OH⁻) Product_Complex R¹-Pd(II)L₂-R² PdII_OH->Product_Complex Transmetalation (R²-B(OH)₂) Product_Complex->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Boronate) Boronic_Acid->Boronate Activation Base Base (OH⁻) Base->Boronate Boronate->PdII_OH Enters Cycle

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling, highlighting the role of the base in activating the boronic acid.

References

  • A Comparative Guide to Inorganic Bases in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). BenchChem.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
  • Amatore, C., & Jutand, A. (2000). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link].

  • Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link].

  • pKa Values of Common Bases. (n.d.). University of California, Irvine.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Dissociation Constants of Organic Acids and Bases. (n.d.). Scribd.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Bordwell pKa Table. (n.d.). University of Wisconsin-Madison.
  • Table 2: The effect of various bases on the Suzuki coupling reaction. (n.d.).
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • pKa Table. (2020). Chemistry LibreTexts.
  • Yokoyama, A., et al. (2025).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). BenchChem.
  • Kulsha, A. V., et al. (2022). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 23(15), 8619.
  • Metal-phosphine complex. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link].

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298-9307.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.).
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC.
  • Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. (n.d.).
  • Strong Bases Design: Key Techniques and Stability Issues. (2022).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • A user's guide for palladium acet
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Palladium II. Basic Principles. (2007). Wipf Group, University of Pittsburgh.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. (2008).

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managing air and moisture sensitivity of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carboxymethyldiphenylphosphine (also known as (Diphenylphosphino)acetic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this air and moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.

Introduction: The Dual Nature of this compound

This compound is a versatile phosphine ligand, valued for its unique combination of a nucleophilic phosphorus center and a carboxylic acid functional group. This bifunctionality allows for its use in a variety of applications, from being a ligand in transition metal catalysis to a reactant in reactions like the Wittig olefination. However, like many phosphines, its trivalent phosphorus atom is susceptible to oxidation, particularly when exposed to air and moisture. This oxidation to the corresponding phosphine oxide can significantly impact its performance in chemical reactions. This guide will provide you with the expertise to manage this sensitivity and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: Proper storage is the first line of defense against the degradation of this compound. As a solid, it should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, a desiccator or a glovebox is highly recommended.[1] If a glovebox is not available, flushing the container with an inert gas before sealing can help minimize exposure to air. Store the container in a cool, dark place.

Q2: What are the visible signs of this compound oxidation?

A2: While this compound is a solid, its oxidation product, this compound oxide, is also a solid with a distinct melting point of 145-146 °C.[2][3] Visually, it can be difficult to distinguish between the phosphine and the phosphine oxide without analytical instrumentation. A change in the physical appearance of the solid, such as clumping or a change in color, may indicate moisture absorption or degradation. The most reliable method for assessing the purity of the compound is through analytical techniques like ³¹P NMR spectroscopy.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle this compound under an inert atmosphere, especially when preparing solutions or setting up reactions. Even brief exposure to air can lead to partial oxidation. For weighing and transferring the solid, a glovebox is the ideal environment. If a glovebox is unavailable, work quickly and efficiently, and consider using techniques like a "ghetto glovebox" (a container flushed with inert gas) to minimize air exposure.

Q4: How does the oxidation of this compound affect its performance in catalysis?

A4: In transition metal catalysis, this compound acts as a ligand, donating its lone pair of electrons to the metal center. The oxidized form, this compound oxide, lacks this lone pair and therefore cannot coordinate to the metal. This leads to catalyst deactivation and inconsistent reaction outcomes. The presence of the phosphine oxide can significantly reduce the efficiency of catalytic cycles, such as those in cross-coupling reactions.

Q5: What is the impact of oxidation on the Wittig reaction?

A5: The Wittig reaction relies on the nucleophilic character of the phosphine to form a phosphonium ylide.[4][5][6] The oxidized phosphine oxide cannot participate in this initial step, rendering it inactive for the Wittig reaction. If your this compound has been partially oxidized, you will likely observe lower yields and incomplete conversion of your starting materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Inconsistent or Low Yields in a Catalytic Reaction

Possible Cause: Your this compound has likely been partially or fully oxidized, leading to catalyst deactivation.

Troubleshooting Steps:

  • Verify Reagent Purity: Before starting your reaction, check the purity of your this compound using ³¹P NMR spectroscopy. The phosphine should exhibit a characteristic chemical shift, while the phosphine oxide will appear at a different, downfield chemical shift.

  • Improve Handling Technique: If you detect the presence of the phosphine oxide, review your handling procedures. Ensure you are using a glovebox or proper Schlenk line techniques for all manipulations.

  • Use Freshly Opened Reagent: If possible, use a fresh, unopened container of this compound for your reaction.

  • Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Problem 2: Failed Wittig Reaction

Possible Cause: The formation of the phosphonium ylide is failing due to oxidized this compound.

Troubleshooting Steps:

  • Confirm Reagent Integrity: As with catalytic reactions, the first step is to confirm the purity of your phosphine via ³¹P NMR.

  • Check Your Base: The Wittig reaction requires a strong base to deprotonate the phosphonium salt. Ensure your base is fresh and has not been deactivated by exposure to air or moisture.

  • Reaction Conditions: Pay close attention to the reaction temperature and solvent. Some ylides are unstable and require low temperatures for their formation and subsequent reaction.

  • Order of Addition: The order in which you add your reagents can be critical. Generally, the phosphonium salt is deprotonated first to form the ylide, followed by the addition of the aldehyde or ketone.

Experimental Protocols

Protocol 1: Assessing the Purity of this compound by ³¹P NMR

Objective: To determine the extent of oxidation in a sample of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), degassed

  • NMR tube with a sealable cap (e.g., a J. Young tube)

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.5 mL of degassed CDCl₃ in a small vial.

  • Transfer the solution to an NMR tube and securely seal it.

  • Remove the NMR tube from the glovebox and acquire a ³¹P NMR spectrum.

  • Analysis:

    • The signal for this compound (the P(III) species) will appear at a characteristic chemical shift.

    • The signal for this compound oxide (the P(V) species) will be significantly downfield. For reference, the ³¹P NMR chemical shift of triphenylphosphine oxide is around +30 ppm, while triphenylphosphine is around -5 ppm. The exact shifts for this compound and its oxide should be determined, but a similar downfield shift upon oxidation is expected.

    • Integrate both signals to determine the relative percentage of the phosphine and its oxide.

Protocol 2: Safe Handling and Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound for use in reactions.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Schlenk flask with a magnetic stir bar

  • Septum

  • Syringes and needles

  • Inert gas source (argon or nitrogen)

Procedure:

  • Dry all glassware in an oven overnight and cool under a stream of inert gas.

  • Inside a glovebox, weigh the desired amount of this compound and place it in the Schlenk flask.

  • If a glovebox is not available, quickly transfer the solid to the Schlenk flask and immediately purge the flask with inert gas for several minutes.

  • Seal the flask with a septum.

  • Using a syringe, add the desired volume of anhydrous, degassed solvent to the flask.

  • Stir the solution until the solid is completely dissolved.

  • The stock solution should be stored under an inert atmosphere and used as soon as possible. For longer-term storage, keep the flask sealed and in a cool, dark place.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateStorage Recommendation
This compoundC₁₄H₁₃O₂P244.23SolidInert atmosphere, room temperature[1]
This compound OxideC₁₄H₁₃O₃P260.23SolidN/A

Visualizations

Logical Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Root Cause Analysis cluster_3 Corrective Actions start Experiment Fails (Low Yield / No Reaction) check_purity Check Reagent Purity (³¹P NMR) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, etc.) start->check_conditions oxidation Phosphine Oxidation Confirmed check_purity->oxidation Oxide Detected other_issue Other Experimental Error check_purity->other_issue Pure Reagent check_conditions->other_issue improve_handling Improve Inert Atmosphere Technique oxidation->improve_handling use_fresh Use Fresh Reagent oxidation->use_fresh optimize_reaction Optimize Reaction Parameters other_issue->optimize_reaction G phosphine This compound (P-III) oxide This compound Oxide (P-V) phosphine->oxide Oxidation reagents Air (O₂) and/or Moisture (H₂O) reagents->phosphine

Caption: Oxidation of this compound to its corresponding phosphine oxide.

References

  • P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.
  • ChemicalBook.
  • Reddit. Problems with wittig reaction : r/Chempros. [Link]

  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. Application of (multi)
  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • ResearchGate. Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands....
  • Reddit. Having a little bit of trouble with the Wittig reaction mechanism and getting the final product, is there anyone who can point out my mistake? : r/OrganicChemistry. [Link]

  • ChemicalBook. METHYLDIPHENYLPHOSPHINE OXIDE(2129-89-7) 13C NMR spectrum.
  • RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. (PDF) Phosphorus-Based Catalysis. [Link]

  • Organic Syntheses Procedure. diphenylacetic acid. [Link]

  • NPRA. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro -.
  • EMA. Stability Testing of Biotechnological/Biological Products. [Link]

  • ChemRxiv.
  • ResearchGate.
  • MDPI. Multifunctional Catalysts for Cascade Reactions in Biomass Processing. [Link]

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Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Utilizing Carboxymethyldiphenylphosphine (CMDSPP) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst deactivation and regeneration in catalytic reactions involving Carboxymethyldiphenylphosphine (CMDSPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining catalyst performance and longevity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst behavior and deactivation when using CMDSPP as a ligand, particularly in palladium-catalyzed cross-coupling reactions.

Q1: What makes this compound (CMDSPP) a useful ligand, and how might its structure influence catalyst stability?

A1: this compound (CMDSPP) is a functionalized phosphine ligand. The diphenylphosphine moiety provides the essential electronic and steric properties for effective catalysis, similar to other triarylphosphines. The carboxymethyl group, however, introduces a hydrophilic character. This can be advantageous for reactions in aqueous or biphasic solvent systems, potentially simplifying catalyst recovery.[1] However, this functional group can also present challenges. The carboxylic acid can interact with bases in the reaction mixture or the metal center itself, potentially leading to catalyst inhibition or deactivation.

Q2: My reaction with a CMDSPP-ligated palladium catalyst is sluggish or has stalled. What are the likely initial causes?

A2: A sluggish or stalled reaction is a common issue in cross-coupling reactions.[2][3] Initial troubleshooting should focus on several key areas:

  • Reagent Purity: Ensure all reagents, especially solvents and bases, are pure and anhydrous (unless an aqueous system is intended). Impurities can act as catalyst poisons.[2][4]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2] Inadequate degassing or a poor inert atmosphere can lead to oxidation of the phosphine ligand and the palladium center, deactivating the catalyst.

  • Catalyst Generation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor, ensure the reduction is efficient.[2][3][5] Inefficient reduction will result in a low concentration of the active catalytic species.

Q3: What are the primary mechanisms of deactivation for a palladium catalyst with a phosphine ligand like CMDSPP?

A3: The main deactivation pathways for palladium catalysts with phosphine ligands include:

  • Poisoning: This occurs when impurities or even substrates/products bind strongly to the palladium center, blocking active sites.[4][6][7] Given the carboxylic acid functionality of CMDSPP, there's a potential for self-poisoning or interaction with basic reagents.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation (forming phosphine oxides) or other decomposition pathways under harsh reaction conditions.[8]

  • Formation of Inactive Palladium Species: The active catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[9] Also, the formation of stable, off-cycle palladium complexes can sequester the catalyst.[10][11]

  • Sintering (for heterogeneous catalysts): If the CMDSPP-ligated palladium is supported on a solid material, high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[7][12]

  • Coking (for heterogeneous catalysts): The deposition of carbonaceous materials on the catalyst surface can block active sites.[7][13]

Q4: Can I regenerate a deactivated CMDSPP-palladium catalyst?

A4: Regeneration is possible but depends on the deactivation mechanism.[6]

  • For deactivation by fouling (physical blockage), washing with appropriate solvents may restore activity.[6]

  • For poisoning , if the poison is reversibly bound, it might be removed by washing or chemical treatment. However, strong chemisorption often leads to irreversible deactivation.[4][6]

  • If phosphine ligand oxidation is the cause, regeneration of the phosphine from the phosphine oxide is a challenging but sometimes achievable process, though often not practical in a typical lab setting without specific protocols.[9]

  • Sintering is generally irreversible as it involves a physical change in the catalyst's structure.[6]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific issues encountered during reactions with CMDSPP-ligated catalysts.

Issue 1: Sudden Drop in Reaction Rate
Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur, other coordinating species).[4]Purify reagents. Consider adding a sacrificial agent that binds to the poison.
Oxygen Leak Check all seals and connections of your reaction setup. Ensure proper inert gas flow.Improve the inert atmosphere technique (e.g., use a glovebox, perform more thorough degassing cycles).
Thermal Decomposition Monitor the reaction temperature closely. Check for localized overheating.Lower the reaction temperature if possible. Screen for a more thermally stable ligand if high temperatures are required.
Issue 2: Low or No Product Yield from the Start
Potential Cause Diagnostic Check Proposed Solution
Inefficient Catalyst Activation If using a Pd(II) precatalyst, verify the effectiveness of the reducing agent or conditions.[2][3]Use a pre-activated Pd(0) source or a more efficient precatalyst system.[2][3]
Incorrect Ligand-to-Metal Ratio Review the experimental protocol. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.[3]Optimize the ligand-to-metal ratio through a series of small-scale experiments.
Poor Reagent Quality Verify the purity and integrity of all starting materials, solvents, and bases.[2]Use freshly purified or newly purchased reagents.
Issue 3: Formation of Palladium Black
Potential Cause Diagnostic Check Proposed Solution
Ligand Dissociation This often occurs at elevated temperatures or with sterically demanding substrates.Increase the ligand concentration or use a chelating phosphine ligand to enhance stability.
Unstable Pd(0) Species The active catalyst is not sufficiently stabilized by the ligand.Add a co-ligand or switch to a more electron-donating or sterically bulky phosphine ligand to better stabilize the Pd(0) center.[6]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with CMDSPP
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), coupling partner (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and CMDSPP (0.044 mmol, 2.2 equivalents relative to Pd) in the reaction solvent.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reagents.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove insoluble materials. Proceed with standard aqueous workup and purification.

Protocol 2: A Simple Test for Catalyst Regeneration from Fouling
  • Isolate the Deactivated Catalyst: If the catalyst is heterogeneous, filter it from the reaction mixture. If homogeneous, attempt to precipitate it (this may be difficult).

  • Washing: Wash the isolated catalyst with a solvent that is known to dissolve potential polymeric byproducts or other insoluble materials but not the catalyst itself.[6]

  • Drying: Dry the washed catalyst under vacuum.

  • Re-test Activity: Use the washed catalyst in a small-scale test reaction under standard conditions to assess if any activity has been restored.

Part 4: Visualizing Deactivation and Regeneration

Diagram 1: Key Deactivation Pathways for a CMDSPP-Ligated Palladium Catalyst

Caption: Major deactivation routes for palladium-phosphine catalysts.

Diagram 2: A Conceptual Workflow for Catalyst Recovery and Regeneration

Caption: Decision workflow for catalyst regeneration.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Solubility of Things. (n.d.). Strategies for Catalyst Recovery and Regeneration.
  • Cano, I., & Browne, D. L. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 10(6), 582. MDPI. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
  • Maji, B., & Bhattacharjya, G. (2018). Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction. Inorganic Chemistry, 57(16), 10146-10156. ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.
  • Lu, P., et al. (2015). Coking- and Sintering-Resistant Palladium Catalysts Achieved Through Atomic Layer Deposition. Journal of the American Chemical Society, 137(44), 14039-14042. ResearchGate. Retrieved from [Link]

  • Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5548-5560. PubMed. Retrieved from [Link]

  • Ghaffari, M., et al. (2022). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Membranes, 12(5), 489. PubMed Central. Retrieved from [Link]

  • Jessop, P. (2012). Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog. Retrieved from [Link]

  • Evonik. (2021). Catalyst Regeneration.
  • Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • DeLucia, M., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(3), 815-823. Royal Society of Chemistry. Retrieved from [Link]

  • DeRita, L., et al. (2017). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Journal of the American Chemical Society, 139(40), 14150-14159. National Institutes of Health. Retrieved from [Link]

  • Alonso, F., et al. (2000). Sintering of supported palladium. Journal of Molecular Catalysis A: Chemical, 157(1-2), 257-266. ResearchGate. Retrieved from [Link]

  • Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

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Technical Support Center: Analytical Techniques for Monitoring Carboxymethyldiphenylphosphine Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Carboxymethyldiphenylphosphine (CMDPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and troubleshooting the appropriate analytical techniques for your experiments. As your virtual application scientist, my goal is to explain not just the how, but the why behind these analytical choices, ensuring the integrity and success of your research.

Introduction: The Challenge of Monitoring CMDPP Reactions

This compound (CMDPP) is a versatile organophosphorus compound. Like many phosphines, it is susceptible to oxidation, primarily to this compound oxide (CMDPPO). This transformation is often a key reaction to monitor, whether it's a desired conversion or an unwanted side reaction. Incomplete reactions or the presence of oxidized impurities can significantly impact yield, purity, and the efficacy of downstream processes. Therefore, robust, real-time or quasi-real-time reaction monitoring is critical.

This guide provides a comprehensive overview of the primary analytical techniques, complete with troubleshooting FAQs and detailed protocols to navigate the common challenges you may encounter.

Section 1: Core Analytical Techniques & Troubleshooting

The choice of analytical technique depends on the specific information required, such as reaction kinetics, quantitative yield, or simple endpoint determination. Below, we explore the most effective methods for monitoring CMDPP reactions.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

³¹P NMR is arguably the most powerful tool for monitoring reactions involving phosphorus-containing compounds.[1][2][3] Its high natural abundance and wide chemical shift range make it exceptionally sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between the phosphine (CMDPP) and its oxidized form (CMDPPO).[1]

  • Q: Why is ³¹P NMR so well-suited for this analysis?

    • A: The key advantage is the large chemical shift dispersion.[1] The ³¹P chemical shift of CMDPP will be significantly different from that of its phosphine oxide, CMDPPO. Typically, phosphine oxides appear at a much higher frequency (downfield) compared to their corresponding phosphines.[1][4] This allows for unambiguous identification and quantification of both species in the reaction mixture without chromatographic separation. Furthermore, NMR is non-invasive, allowing the reaction to proceed undisturbed in the NMR tube if desired.[1][4]

  • Q: Do I need a deuterated solvent for reaction monitoring?

    • A: While deuterated solvents are required for locking the magnetic field, you don't necessarily need to run the entire bulk reaction in an expensive deuterated solvent. You can take aliquots from the main reaction vessel at various time points and dissolve them in a deuterated solvent for analysis. For in-situ monitoring directly in an NMR spectrometer, a deuterated reaction solvent is necessary.[2]

  • Q: How do I quantify the reaction progress using ³¹P NMR?

    • A: Quantification is achieved by integrating the signals corresponding to the starting material (CMDPP) and the product (CMDPPO). The percentage conversion can be calculated from the relative integral areas. To ensure accuracy, it's crucial to use appropriate acquisition parameters, such as a sufficient relaxation delay (D1), to allow for complete relaxation of the phosphorus nuclei.

  • Q: My signal-to-noise ratio is poor. What can I do?

    • A:

      • Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the signal-to-noise by a factor of ~1.4.[4]

      • Check sample concentration: Ensure your sample is sufficiently concentrated. If the reaction is very dilute, you may need to acquire the spectrum for a longer period.

      • Optimize acquisition parameters: Ensure the pulse angle is set correctly (e.g., 90° pulse) and that the relaxation delay is adequate.[1][4]

  • Q: I see multiple unexpected peaks in my spectrum. What are they?

    • A: Unexpected signals could be other phosphorus-containing species. For instance, during oxidation, side products like phosphinic acid esters might form.[1][4] It's also possible to have impurities in the starting material. Comparing the spectrum to that of the pure starting material is a crucial first step. If the reaction involves a metal catalyst, you might also observe peaks corresponding to phosphine-metal complexes.

  • Q: My integrals are not consistent, and the mass balance doesn't add up. Why?

    • A: This is often due to inadequate relaxation delays. The T1 relaxation times for different phosphorus species can vary significantly. Use a longer relaxation delay (e.g., 5 times the longest T1) to ensure all signals are fully relaxed before the next pulse. This will provide more accurate integrations. The sum of all phosphorus-containing species' integrals should remain constant throughout the reaction, confirming mass balance.[1][4]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is an excellent technique for separating and quantifying components of a reaction mixture. It is particularly useful for determining the purity of the final product and for tracking the consumption of starting materials and the formation of products over time.

  • Q: What type of column is best for separating CMDPP and CMDPPO?

    • A: A reverse-phase C18 column is typically the starting point for separating compounds like CMDPP and its more polar oxide, CMDPPO.[5] The phosphine oxide will generally have a shorter retention time than the phosphine due to its higher polarity.

  • Q: How do I detect these compounds? They don't have a strong chromophore.

    • A: While CMDPP and its oxide contain phenyl groups that allow for UV detection (typically around 254 nm), the sensitivity might be limited. For higher sensitivity and specificity, a Mass Spectrometry (MS) detector is highly recommended. An Evaporative Light Scattering Detector (ELSD) can also be used if an MS detector is unavailable.

  • Q: Can I use HPLC for kinetic studies?

    • A: Yes, but it requires careful and consistent sampling. Aliquots must be taken from the reaction at precise time intervals and immediately quenched (e.g., by rapid cooling or dilution) to stop the reaction before injection. This makes it a quasi-real-time method, unlike in-situ NMR.

  • Q: My CMDPP peak area is inconsistent, and I suspect it's degrading on the column. What's happening?

    • A: This is a common and critical issue. Phosphines can oxidize on the HPLC column itself, especially if there are trace metals in the stationary phase or dissolved oxygen in the mobile phase.[6] This leads to artificially low measurements of the phosphine and high measurements of the phosphine oxide.[6]

    • Solution: Add a small amount of an antioxidant or a sacrificial reducing agent to the mobile phase. Tris(2-carboxyethyl)phosphine (TCEP) has been shown to be effective at passivating the column and preventing on-column oxidation of sensitive phosphine ligands.[6]

  • Q: I'm seeing peak fronting or tailing. How can I improve the peak shape?

    • A:

      • Check for column overload: Injecting too concentrated a sample can cause peak fronting. Try diluting your sample.

      • Mobile phase incompatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.[7]

      • Secondary interactions: Peak tailing can occur due to interactions with active sites (e.g., silanols) on the column. Adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can sometimes help, or consider using a column with better end-capping.

  • Q: My baseline is noisy or drifting, especially during a gradient run.

    • A: This is often due to impurities in the mobile phase or insufficient degassing. Use high-purity HPLC-grade solvents, and ensure your mobile phase is thoroughly degassed before and during the run. A drifting baseline in a gradient can also indicate that the two mobile phase components have different UV absorbances at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique but is generally less suitable for monitoring CMDPP directly due to its low volatility. However, it can be an invaluable tool under specific circumstances.

  • Applicability: GC-MS is best suited for analyzing volatile byproducts or impurities in the reaction.[8][9] If the reaction of CMDPP generates a smaller, more volatile phosphine-containing fragment, GC-MS would be the method of choice. Headspace GC-MS is a powerful variant for detecting volatile compounds like phosphine gas (PH₃) that might be released from certain reactions.[10][11][12]

  • Troubleshooting: Common issues include thermal degradation of the analyte in the hot injection port and poor peak shape. Using a lower injection temperature or derivatizing the analyte to increase its thermal stability can be effective solutions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique that can provide qualitative information about the reaction progress.

  • Applicability: The key diagnostic signal to monitor is the appearance and growth of the strong P=O stretching vibration, which is characteristic of the phosphine oxide product (CMDPPO).[13][14][15] This band typically appears in the region of 1150-1200 cm⁻¹. By monitoring the increase in the intensity of this peak over time, one can follow the course of the oxidation.

  • Limitations: FTIR is generally not a quantitative technique without careful calibration. Overlapping peaks from other functional groups in the molecule or solvent can also interfere with the analysis, making it less precise than NMR or HPLC.[15]

Section 2: Comparative Summary & Workflow

To aid in selecting the best technique for your needs, the following table summarizes the key characteristics of each method.

Feature³¹P NMR SpectroscopyHPLCGC-MSFTIR Spectroscopy
Primary Use Structural confirmation, kinetic monitoring, quantificationQuantification, purity analysis, separation of mixturesAnalysis of volatile compounds/byproductsQualitative reaction progress (functional group analysis)
In-situ Monitoring ExcellentNo (requires sampling)No (requires sampling)Possible with probe
Quantification Excellent (with proper parameters)Excellent (with calibration)Good (with calibration)Semi-quantitative at best
Sensitivity HighHigh (especially with MS detector)Very HighModerate
Sample Prep Simple (dissolve in solvent)Moderate (filtration, dilution)Moderate to complexSimple
Key Challenge Requires specialized equipmentOn-column oxidation of phosphineAnalyte must be volatile and thermally stableOverlapping peaks, difficult quantification
Workflow for Selecting an Analytical Technique

The following diagram outlines a logical workflow for choosing the most appropriate analytical method for your experiment.

G start What is the primary analytical goal? q1 Need real-time kinetics & structural info? start->q1 q2 Need accurate quantification & purity? start->q2 q3 Need quick qualitative check for P=O formation? start->q3 q4 Analyzing for volatile byproducts? start->q4 q1->q2 No nmr Use ³¹P NMR q1->nmr Yes q2->q3 No hplc Use HPLC-UV/MS q2->hplc Yes q3->q4 No ftir Use FTIR q3->ftir Yes gcms Use GC-MS q4->gcms Yes

Figure 1: Decision workflow for selecting an analytical technique.

Section 3: Experimental Protocols

Here are detailed, step-by-step protocols for the two most common and powerful techniques for monitoring CMDPP reactions.

Protocol 1: Monitoring Reaction Progress via ³¹P NMR

This protocol describes how to track the conversion of CMDPP to CMDPPO over time.

  • Sample Preparation (Time Point Zero):

    • Inside an inert atmosphere glovebox, accurately weigh a known amount of your starting material, CMDPP.

    • Dissolve it in a known volume of anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube to create a stock solution of known concentration (e.g., 50 mM).[16]

    • Seal the NMR tube securely with a cap and Parafilm.

    • Acquire an initial ³¹P NMR spectrum. This is your t=0 reference.

  • Reaction Setup:

    • In a separate reaction flask, set up your reaction under the desired conditions (temperature, atmosphere, etc.).

  • Time-Course Monitoring:

    • At predetermined time intervals (e.g., 1, 2, 4, 8 hours), carefully withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Immediately transfer the aliquot to a clean NMR tube containing the deuterated solvent. Diluting the sample effectively quenches the reaction for analysis.

    • Label each tube with the corresponding time point.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P{¹H} NMR spectrum for each time point.

    • Key Parameters:

      • Pulse Angle: 90°

      • Acquisition Time: ~3 seconds[4]

      • Relaxation Delay (D1): 10-15 seconds (to ensure quantitative accuracy)[1]

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)[4]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra. The signal for CMDPP should be distinct from the downfield signal of CMDPPO.

    • Integrate the area of the CMDPP peak (I_CMDPP) and the CMDPPO peak (I_CMDPPO).

    • Calculate the percent conversion at each time point using the formula:

      • % Conversion = [I_CMDPPO / (I_CMDPP + I_CMDPPO)] * 100

Protocol 2: Quantitative Analysis of Reaction Mixture by HPLC

This protocol is for determining the precise concentration of CMDPP and CMDPPO in a reaction sample.

  • Mobile Phase Preparation:

    • Prepare your mobile phases using HPLC-grade solvents (e.g., Acetonitrile and Water).

    • Crucially, to prevent on-column oxidation, add a small amount of TCEP to your aqueous mobile phase (e.g., 0.1 mM). [6]

    • Filter and thoroughly degas both mobile phases.

  • Standard Preparation:

    • Prepare individual stock solutions of pure CMDPP and pure CMDPPO in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your reaction samples.

  • Sample Preparation:

    • Withdraw an aliquot from your reaction mixture.

    • Quench the reaction immediately by diluting it by a known factor into a vial containing mobile phase or a suitable solvent. The dilution factor should be chosen to bring the analyte concentrations within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV/MS Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid and 0.1 mM TCEP

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and/or MS (ESI+)

  • Data Analysis:

    • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for both CMDPP and CMDPPO.

    • Inject the prepared reaction samples.

    • Using the calibration curve, determine the concentration of each component in your injected sample.

    • Apply the dilution factor to calculate the actual concentration in the original reaction mixture.

Troubleshooting Workflow for Low Reaction Yield

If your analysis reveals a low yield of the desired product, this troubleshooting flowchart can guide your investigation.

G start Problem: Low or No Product Yield q1 Analyze reaction aliquot with ³¹P NMR start->q1 res1 Result: High % of starting CMDPP remains q1->res1 res2 Result: High % of CMDPPO (oxidized starting material) q1->res2 res3 Result: Multiple unidentified phosphorus peaks q1->res3 c1 Possible Cause: - Reaction conditions (temp, time) insufficient - Inactive catalyst/reagents res1->c1 c2 Possible Cause: - Air/moisture leak in setup - Impure/undegassed solvents res2->c2 c3 Possible Cause: - Catalyst decomposition - Complex side reactions res3->c3 sol1 Action: - Increase reaction time/temp - Verify reagent quality & stoichiometry c1->sol1 sol2 Action: - Improve inert atmosphere technique - Use freshly distilled/degassed solvents c2->sol2 sol3 Action: - Use HPLC-MS or LC-NMR to identify species - Re-evaluate reaction mechanism c3->sol3

Figure 2: Troubleshooting flowchart for diagnosing low reaction yield.

References

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Magritek Blog. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • McEwen, C. N., & McKay, R. G. (1993). ESI-MS detection of ionic intermediates in phosphine-mediated reactions. Journal of the American Chemical Society, 115(5), 1994–1995.
  • Verstuyft, A. W. (1978). Sampling and analytical methods for phosphine — a review.
  • Chai, M. K., & Harrison, R. I. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Journal of Agricultural and Food Chemistry, 48(9), 4066-4070.
  • NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Toscani, L., et al. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Royal Society of Chemistry.
  • Semantic Scholar. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved from [Link]

  • Schürmann, M., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.
  • European Union Reference Laboratory for Pesticides. (2014, February). Analysis of the Fumigant Phosphine Applying Headspace-GC-MSD. Retrieved from [Link]

  • Perz, R., et al. (n.d.). Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD. CVUA Stuttgart.
  • Johnson, T. Y., et al. (2020). Phosphine detection in veterinary samples using headspace gas chromatography/tandem mass spectrometry with multiple reaction monitoring. Rapid Communications in Mass Spectrometry, 34(10), e8738.
  • Agilent Technologies. (2016, May 13). Analysis of Arsine and Phosphine in Ethylene and Propylene Using the Agilent Arsine Phosphine GC/MS Analyzer with a High Efficiency Source.
  • Verstuyft, A. W. (1978). Sampling and analytical methods for phosphine--a review. PubMed.
  • ResearchGate. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for geometry and energy of PO···H–A hydrogen bonds.
  • SIELC Technologies. (n.d.). Separation of Diphenylphosphine oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tolstoy, P. M., et al. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the PO group and proton donors. Physical Chemistry Chemical Physics.
  • ResearchGate. (2020). Phosphine detection in veterinary samples using headspace gas chromatography/tandem mass spectrometry with multiple reaction monitoring.
  • Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24, 7121-7133.
  • BenchChem. (n.d.). Application Notes and Protocols for the Detection of Phosphine in Biological Samples.
  • Priebe, S. R. (n.d.). Determination of Organophosphorus Compounds by HPLC with Post-Column P.
  • LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • National Institute of Standards and Technology. (n.d.). Phosphine. NIST WebBook.
  • American Chemical Society. (1993). ESI-MS detection of ionic intermediates in phosphine-mediated reactions. Journal of the American Chemical Society.
  • LCGC. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). FTIR of phosphine oxide stretch without (triphenylphosphine oxide) and with (phosphine oxide/novolac blend)
  • Wang, H., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
  • Centers for Disease Control and Prevention. (n.d.). Phosphine. Medical Management Guidelines.
  • Fosensor. (n.d.).
  • Chemistry For Everyone. (2025, August 7).
  • Advanced Light Source. (2021, April 15).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Preprints.org. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • The Lubricant Advisor. (2021, September 24).
  • Researching. (2022, April 25).
  • ResearchGate. (2024, October 8). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • ResearchGate. (2025, August 9). In situ and real-time monitoring of mechanochemical milling reactions using synchrotron X-ray diffraction.
  • MDPI. (n.d.). In Situ Monitoring of the Curing of Highly Filled Epoxy Molding Compounds: The Influence of Reaction Type and Silica Content on Cure Kinetic Models.
  • PubMed. (2024, April 11). In Situ Monitoring of the Curing of Highly Filled Epoxy Molding Compounds: The Influence of Reaction Type and Silica Content on Cure Kinetic Models.

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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carboxymethyldiphenylphosphine (CMD). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the critical transition from laboratory-scale experiments to pilot plant and manufacturing-scale production. Our focus is on providing not just solutions, but a foundational understanding of the chemical and engineering principles behind them.

Introduction: The Promise and Problems of CMD

This compound, often referred to as (Diphenylphosphino)acetic acid, is a unique and versatile phosphine ligand. Its primary advantage lies in the carboxylic acid moiety, which imparts aqueous solubility, particularly in its deprotonated (carboxylate) form. This property is highly desirable for applications in biphasic catalysis, such as certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig aminations), allowing for simplified catalyst recovery and product purification.

However, the very features that make CMD attractive at the bench scale can introduce significant and often non-intuitive challenges during scale-up.[1][2] This guide is designed to address these challenges head-on, providing you with the expertise to anticipate, diagnose, and resolve common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges specific to this compound?

When scaling up reactions involving CMD, the main challenges pivot from simple chemical synthesis to a multidisciplinary blend of chemistry and chemical engineering.[2] The key issues are:

  • Oxidation: Increased susceptibility to oxidation to form this compound Oxide (CMD-O), a common catalyst poison and a difficult-to-remove impurity.

  • Mixing and Mass Transfer: Non-linear changes in surface-area-to-volume ratios can lead to poor mixing, inefficient heat transfer, and heterogeneous reaction mixtures, causing inconsistent results.[1]

  • Solubility Profile: The pH-dependent solubility of CMD can complicate reaction setup and workup, leading to precipitation or phase separation issues.

  • Aqueous Workup Complications: The amphiphilic nature of the CMD carboxylate can lead to the formation of stable emulsions, turning a theoretically simple aqueous extraction into a significant processing bottleneck.

Q2: How does the choice of base impact the performance of CMD at scale?

The choice of base is critical as it deprotonates the carboxylic acid, rendering the ligand water-soluble and modulating its electronic properties. At scale, the physical properties of the base are as important as its chemical properties. For example, using a solid inorganic base like K₃PO₄ can create a fine particulate slurry that is difficult to stir effectively in a large reactor, leading to poor mass transfer. Homogeneous organic bases (e.g., triethylamine, DBU) or aqueous solutions of inorganic bases (e.g., NaOH, K₂CO₃) are often preferred for better mixing, but their addition rate must be carefully controlled to manage any reaction exotherms.

Q3: Is CMD considered a bulky ligand, and how does this affect my reaction?

Yes, CMD is considered a sterically demanding or "bulky" ligand. The two phenyl groups on the phosphorus atom create a significant steric footprint. This bulk is often advantageous, as it promotes the crucial reductive elimination step in many cross-coupling catalytic cycles and helps stabilize the catalytically active monoligated metal species.[3][4] However, this bulk also means that the initial oxidative addition step can be sensitive to hindered substrates. During scale-up, inefficient mixing can prevent bulky substrates from effectively reaching the catalyst's active site, leading to slower reaction rates than observed in a well-mixed lab flask.

Troubleshooting Guide: From Problem to Process Control

This section addresses specific, common problems encountered during the scale-up of CMD-mediated reactions.

Issue 1: Premature Catalyst Deactivation & Formation of a Persistent Byproduct

Q: My reaction stalls, and I've isolated a polar, phosphorus-containing impurity. What is it and why is it forming?

A: The Cause (Oxidation to CMD-O): You are almost certainly observing the formation of this compound Oxide (CMD-O). Phosphines are highly susceptible to oxidation, and this process is often accelerated at the elevated temperatures common in cross-coupling reactions.[4] On a larger scale, factors like longer reaction times, larger reactor headspace (potential for more residual oxygen), and less efficient de-gassing of viscous solvent volumes contribute to increased oxidation. CMD-O does not act as an effective ligand and its formation sequesters phosphorus, effectively killing your catalyst.

A: The Solution (Process Controls & Remediation):

  • Rigorous Inert Atmosphere: Standard laboratory de-gassing (e.g., bubbling N₂ for 20-30 minutes) is often insufficient for large volumes. Implement a robust protocol involving multiple vacuum/inert gas backfill cycles. Ensure a constant, positive pressure of high-purity nitrogen or argon is maintained throughout the process.

  • Solvent Purity: Use freshly degassed solvents. At scale, solvents from large drums can accumulate dissolved oxygen over time.

  • Removal of CMD-O: If CMD-O formation is unavoidable, it must be removed. Due to its high polarity and carboxylic acid group, it can be challenging to separate from polar products. A highly effective method is precipitation as a metal salt complex.

Experimental Protocol: Removal of CMD-O via Zinc Chloride Precipitation

This protocol is adapted from established methods for removing triphenylphosphine oxide.[5]

  • Solvent Swap: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the primary reaction solvent.

  • Re-dissolution: Dissolve the crude residue in a polar organic solvent where the product is soluble, such as acetone or ethyl acetate. A minimum volume should be used.

  • Precipitation: Prepare a concentrated solution of anhydrous zinc chloride (ZnCl₂) in acetone. Add this solution dropwise to the stirred crude product solution. The CMD-O will form a coordination complex with ZnCl₂ and precipitate as a white solid.

  • Stirring & Filtration: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the mixture through a pad of celite, washing the filter cake with fresh solvent (acetone or ethyl acetate).

  • Product Recovery: The desired product will be in the filtrate. Concentrate the filtrate to recover the purified material.

Issue 2: Inconsistent Reaction Performance & Poor Mixing

Q: My pilot-scale batch is significantly slower and gives a lower yield than my lab-scale experiments, despite using proportional amounts of reagents. Why?

A: The Cause (Non-Linear Scale-Up Effects): This is a classic scale-up challenge rooted in physics, not just chemistry.[1][6] As you increase reactor volume, the surface-area-to-volume ratio decreases dramatically. This has two major consequences:

  • Inefficient Heat Transfer: A laboratory flask can dissipate heat from an exotherm through its walls easily. A large reactor cannot, leading to localized temperature spikes that can degrade the catalyst, ligand, or product.

  • Poor Mass Transfer (Mixing): Stirring a 20 L reactor is not the same as stirring a 200 mL flask. Without proper impeller design and agitation speed, you can create "dead zones" where reagents are not adequately mixed.[6] This means the local concentration of your catalyst, substrate, or base can be far from optimal, slowing the reaction.

Troubleshooting Workflow for Mixing & Performance Issues

Below is a decision-making workflow to diagnose and solve these issues.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution Pathways Problem Inconsistent Yield / Slow Reaction at Scale Check_Heat Monitor Internal Temperature: Are there sharp exotherms? Problem->Check_Heat Check_Mixing Visual/Physical Inspection: Is the mixture homogeneous? Are solids fully suspended? Problem->Check_Mixing Check_Heat->Check_Mixing No Sol_Heat Implement Controlled Dosing: Add reagents slowly. Improve reactor cooling. Check_Heat->Sol_Heat Yes Sol_Mixing Optimize Agitation: Increase stirrer speed. Change impeller type (e.g., anchor, pitched blade). Use a co-solvent for better solubility. Check_Mixing->Sol_Mixing No Sol_Order Change Order of Addition: Ensure catalyst & ligand are fully dissolved before adding other reagents. Check_Mixing->Sol_Order Yes, but still slow G cluster_cycle Catalytic Cycle cluster_problems Potential Scale-Up Failures Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) RedEl Product R¹-R² Trans R¹-Pd(II)L₂(R²) OxAdd->Trans Transmetalation (M-R²) Trans->Pd0 Reductive Elimination PoorMixing Poor Mixing: Slows this step PoorMixing->OxAdd Oxidation Oxidation: L -> L=O Removes Pd(0)L₂ Oxidation->Pd0

Caption: A simplified Pd-catalyzed cross-coupling cycle.

As shown, poor mixing directly impacts the oxidative addition and transmetalation steps by limiting the rate at which reactants encounter the catalyst. Oxidation of the CMD ligand (L) to its oxide (L=O) removes the active Pd(0)L₂ catalyst from the cycle entirely, leading to reaction arrest.

Safety and Handling at Scale

[7] Handling any chemical at scale requires heightened safety awareness. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general precautions, based on related phosphine oxide compounds, must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, flame-resistant lab coats, and chemical-resistant gloves.

  • Ventilation: Handle the material in a well-ventilated area, such as a chemical fume hood or a walk-in hood for larger quantities. Avoid the formation and inhalation of dust or aerosols.

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents and incompatible materials.

  • First Aid:

    • Inhalation: Move the victim to fresh air.

    • Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.

References
  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • Troublefree reaction scaleup. ResearchGate. [Link]

  • Overcoming Challenges Presented During Reaction Scale-up Processes. Technology Networks. [Link]

  • Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Semantic Scholar. [Link]

  • From Bench to Bulk: Navigating the Scale-Up Challenge in Chemical Manufacturing. ResearchGate. [Link]

  • Current Challenges with Cell Culture Scale-up for Biologics Production. BioProcess International. [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. National Institutes of Health (NIH). [Link]

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byproduct formation and mitigation in Carboxymethyldiphenylphosphine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Carboxymethyldiphenylphosphine, also known as (diphenylphosphino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the intricacies of byproduct formation, providing you with robust troubleshooting strategies and detailed mitigation protocols to ensure the successful synthesis of this versatile reagent.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and accessible laboratory synthesis of this compound proceeds in two key stages:

  • Quaternization/Alkylation: The synthesis typically begins with the nucleophilic attack of a diphenylphosphine derivative on an acetic acid synthon, most commonly an ethyl haloacetate like ethyl bromoacetate. This SN2 reaction forms the corresponding phosphonium salt, which is the direct precursor to the ester of the target molecule.

  • Hydrolysis: The resulting ethyl (diphenylphosphino)acetate is then hydrolyzed, typically under basic or acidic conditions, to cleave the ester and yield the final this compound product.

This synthetic route, while effective, is prone to several side reactions that can significantly impact yield and purity. The primary challenge lies in the susceptibility of the trivalent phosphorus atom to oxidation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: After the final work-up, the isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Initial Reaction: The initial quaternization reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the starting phosphine signal and the appearance of the phosphonium salt signal will indicate the reaction's progress. If the reaction has stalled, consider extending the reaction time or gently heating the mixture.

  • Suboptimal Hydrolysis Conditions: The hydrolysis of the intermediate ester may be incomplete.

    • Troubleshooting: Ensure that the hydrolysis conditions are appropriate. If using basic hydrolysis, ensure a sufficient excess of base is used and that the reaction is allowed to proceed for an adequate amount of time. Acid-catalyzed hydrolysis is also an option, but care must be taken to avoid degradation of the product[1][2][3].

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Troubleshooting: this compound has both acidic and phosphine functionalities, making its solubility pH-dependent. During aqueous work-up, ensure the pH is carefully controlled to either protonate the carboxylate (for extraction into an organic solvent) or deprotonate it (for extraction into an aqueous base).

Problem 2: Presence of a Major Impurity with a P=O Bond

Symptom: Spectroscopic analysis (e.g., ³¹P NMR, IR) of the final product shows a significant amount of a byproduct, identified as (diphenylphosphoryl)acetic acid (this compound oxide).

Cause:

This is the most common and often most challenging byproduct to deal with. The trivalent phosphorus in this compound is readily oxidized to the pentavalent phosphine oxide. This oxidation can occur at multiple stages:

  • During the initial reaction: If the starting diphenylphosphine derivative is exposed to air.

  • During work-up: Exposure to atmospheric oxygen, especially under non-inert conditions.

  • During storage: Prolonged exposure to air.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most critical preventative measure is to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire synthesis and work-up. This can be achieved using standard Schlenk line techniques.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Purification via Reduction: If the phosphine oxide has already formed, it can be reduced back to the desired phosphine. Several methods exist for the reduction of phosphine oxides, with silanes being a common choice[4]. A detailed protocol for a lab-scale reduction is provided in Section IV.

Problem 3: Unreacted Starting Materials in the Final Product

Symptom: The final product is contaminated with unreacted diphenylphosphine derivative and/or ethyl bromoacetate.

Causes & Solutions:

  • Incorrect Stoichiometry: An incorrect ratio of reactants was used.

    • Troubleshooting: Carefully measure the reactants to ensure the correct stoichiometry. It is often beneficial to use a slight excess of the more volatile or easily removed reactant.

  • Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.

    • Troubleshooting: As mentioned in Problem 1, monitor the reaction by an appropriate method (e.g., TLC, NMR) to ensure it has gone to completion before proceeding with the work-up.

Problem 4: Formation of Benzene and Other Phosphorus-Containing Byproducts

Symptom: The presence of benzene and other unexpected phosphorus-containing byproducts is observed.

Cause:

If a Grignard-based approach is used for the synthesis (e.g., reacting a phenyl Grignard reagent with a phosphorus source), side reactions such as Wurtz coupling can occur, leading to the formation of biphenyl. The Grignard reagent can also act as a base, leading to other side reactions.

Mitigation:

  • Controlled Addition: When using Grignard reagents, add them slowly and at a low temperature to minimize side reactions.

  • Alternative Synthetic Routes: Consider alternative, non-Grignard routes, such as the Michaelis-Arbuzov reaction, which can offer better control and fewer side products in this specific synthesis[5][6][7].

III. Frequently Asked Questions (FAQs)

Q1: My ³¹P NMR spectrum shows a peak around +20-30 ppm. What is this?

A1: A ³¹P NMR chemical shift in this region is characteristic of a pentavalent phosphine oxide. In the context of this synthesis, it is almost certainly (diphenylphosphoryl)acetic acid. The corresponding trivalent phosphine, this compound, will have a chemical shift further upfield.

Q2: Can I use a stronger base for the hydrolysis to speed it up?

A2: While a stronger base might accelerate the hydrolysis, it can also promote side reactions. It is generally recommended to use a moderate base like sodium hydroxide or potassium carbonate in a water/alcohol mixture and allow the reaction to proceed at room temperature or with gentle heating.

Q3: How can I effectively separate this compound from its oxide?

A3: This separation can be challenging due to the similar polarities of the two compounds.

  • Column Chromatography: While possible, it can be difficult and may lead to on-column oxidation. If attempted, use deoxygenated solvents and a support like silica gel.

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the phosphine and its oxide in a particular solvent system.

  • Reduction of the Oxide: Often, the most practical approach is to not attempt a difficult separation, but rather to reduce the phosphine oxide byproduct back to the desired phosphine, followed by a simpler purification to remove the reducing agent and its byproducts.

Q4: I see an oily substance that is difficult to crystallize. What could it be?

A4: This could be due to the presence of unreacted starting materials, particularly the ethyl ester intermediate if hydrolysis is incomplete. It could also be a mixture of the product and its oxide, which may have a lower melting point than the pure components.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. All steps should be carried out under an inert atmosphere.

  • Phosphonium Salt Formation:

    • To a solution of chlorodiphenylphosphine (1 eq.) in anhydrous, degassed toluene, add ethyl bromoacetate (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by ³¹P NMR until the starting phosphine signal has disappeared.

    • The phosphonium salt may precipitate from the solution. If so, it can be isolated by filtration, washed with cold, degassed diethyl ether, and dried under vacuum.

  • Hydrolysis:

    • Dissolve the crude phosphonium salt in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.5 eq.) in water dropwise.

    • Stir the mixture at room temperature for 6-8 hours, or until TLC or LC-MS indicates complete hydrolysis of the ester.

    • Acidify the reaction mixture with dilute HCl to a pH of ~2.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Mitigation of Phosphine Oxide Byproduct via Reduction

This protocol describes a general method for the reduction of (diphenylphosphoryl)acetic acid to this compound.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve the crude product containing the phosphine oxide in anhydrous, degassed toluene.

    • Add trichlorosilane (1.5-2.0 eq.) dropwise at 0 °C.

    • Add a tertiary amine base, such as triethylamine (2.0-2.5 eq.), dropwise.

  • Reduction:

    • Allow the reaction to stir at room temperature for 2-4 hours, then heat to 80-100 °C for 12-16 hours.

    • Monitor the reaction by ³¹P NMR for the disappearance of the phosphine oxide peak.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can then be further purified by recrystallization.

V. Visualizing the Process

Diagram 1: Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts cluster_0 Step 1: Quaternization Ph2PCl Chlorodiphenylphosphine Phosphonium_Ester [Ph2P(CH2CO2Et)]+Cl- Ph2PCl->Phosphonium_Ester EtO2CCH2Br Ethyl Bromoacetate EtO2CCH2Br->Phosphonium_Ester Phosphine_Acid This compound (Target Product) Phosphonium_Ester->Phosphine_Acid Complete Hydrolysis Incomplete_Hydrolysis Ethyl (diphenylphosphino)acetate (Impurity) Phosphonium_Ester->Incomplete_Hydrolysis Incomplete Hydrolysis Phosphine_Oxide (Diphenylphosphoryl)acetic acid (Major Byproduct) Phosphine_Acid->Phosphine_Oxide Oxidation (O2) Incomplete_Hydrolysis->Phosphine_Oxide

Caption: Synthetic route and major byproduct pathways.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product Analysis Analyze by ³¹P NMR Start->Analysis Phosphine_Oxide Major Peak at +20-30 ppm? (Phosphine Oxide) Analysis->Phosphine_Oxide Yes Starting_Material Signals for Starting Materials? Analysis->Starting_Material No Reduce Perform Reduction Protocol Phosphine_Oxide->Reduce Yes Inert Improve Inert Atmosphere Technique Phosphine_Oxide->Inert Yes (Future Syntheses) Ester_Intermediate Signal for Ester Intermediate? Starting_Material->Ester_Intermediate No Reaction_Time Increase Reaction Time/ Temperature for Step 1 Starting_Material->Reaction_Time Yes Hydrolysis_Time Increase Hydrolysis Time/ Re-evaluate Conditions Ester_Intermediate->Hydrolysis_Time Yes Purify Purify via Recrystallization/ Chromatography Ester_Intermediate->Purify No Reduce->Purify Inert->Purify Reaction_Time->Purify Hydrolysis_Time->Purify End Pure Product Purify->End

Caption: A logical flow for troubleshooting synthesis issues.

VI. Quantitative Data Summary

Byproduct/IssueTypical ³¹P NMR Shift (ppm)Common CauseRecommended Action
(Diphenylphosphoryl)acetic acid +20 to +30Oxidation by airReduction with silanes
Unreacted Chlorodiphenylphosphine ~+82Incomplete reactionIncrease reaction time/temperature
Ethyl (diphenylphosphino)acetate Varies (as phosphonium salt)Incomplete hydrolysisExtend hydrolysis duration
Low Overall Yield N/AMultiple factorsSystematic review of all steps

VII. References

Sources

Validation & Comparative

A Researcher's Guide to Phosphine Ligands: A Comparative Analysis of Carboxymethyldiphenylphosphine and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of transition metal catalysis, the selection of an appropriate phosphine ligand is a critical decision that profoundly influences catalytic activity, stability, and selectivity.[1] These ligands are not mere spectators; they are tunable components that modulate the electronic and steric environment of the metal center, directly impacting the key steps of the catalytic cycle. This guide provides a comparative analysis of Carboxymethyldiphenylphosphine (CMDSP), a functionalized water-soluble ligand, against other prominent classes of phosphine ligands. We will explore the causality behind ligand choice, supported by experimental frameworks, to empower researchers in drug development and organic synthesis to make more informed decisions.

The Central Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are ubiquitous in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern medicinal chemistry.[1][2] Their efficacy is governed by a delicate balance of two primary factors:

  • Electronic Properties: The electron-donating ability of the phosphine influences the electron density at the metal center. Electron-rich ligands, typically alkylphosphines, enhance the rate of oxidative addition, a crucial first step in many catalytic cycles.[3]

  • Steric Properties: The physical size or "bulk" of the ligand, often quantified by its cone angle, plays a vital role. Bulky ligands can promote the final reductive elimination step to release the product and regenerate the active catalyst. Furthermore, they often favor the formation of highly reactive monoligated metal complexes.[2]

The interplay of these properties dictates a ligand's suitability for a given chemical transformation.

Spotlight on this compound (CMDSP): The Power of Aqueous-Phase Catalysis

This compound, (C₆H₅)₂PCH₂COOH, is a monodentate phosphine ligand distinguished by the presence of a carboxylic acid group. This functionalization imparts a key physical property: hydrophilicity, enabling its use in aqueous solvent systems.

Key Characteristics:

  • Water Solubility: The primary advantage of CMDSP is its solubility in water, which opens the door to "green chemistry" protocols. Aqueous-phase catalysis mitigates the need for volatile and often hazardous organic solvents, simplifies product separation, and can facilitate catalyst recycling.[4]

  • Electronic and Steric Profile: Electronically and sterically, CMDSP is similar to the foundational triphenylphosphine (PPh₃), possessing moderate electron-donating ability and bulk. This makes it a functional alternative to PPh₃ for reactions where water solubility is desired.

While specific performance data for CMDSP is not as extensively documented as for other ligands, its utility lies in applications where the reaction environment is paramount. It is particularly relevant for the modification of water-soluble biomolecules, such as peptides and nucleotides, under mild conditions.

A Comparative Analysis with Other Phosphine Ligand Classes

The optimal ligand is highly dependent on the specific substrates and desired reaction outcome.[5] Let's compare the expected performance profile of CMDSP with other major classes of phosphine ligands in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Benchmark: Triphenylphosphine (PPh₃)
  • Profile: PPh₃ is one of the most common, inexpensive, and readily available phosphine ligands. It is air-stable and serves as a reliable baseline in many catalytic systems.

  • Performance: While versatile, PPh₃-based catalysts are generally less reactive than modern, specialized ligands. They often require higher catalyst loadings and elevated temperatures, particularly for less reactive substrates like aryl chlorides.

The High-Performance Class: Bulky Biaryl Phosphines (e.g., SPhos, XPhos)
  • Profile: Developed by the Buchwald group, ligands like SPhos and XPhos are characterized by immense steric bulk and strong electron-donating properties.[6] These are monodentate ligands designed to create highly active, monoligated palladium(0) species.[7][8]

  • Performance: These ligands exhibit exceptional reactivity and are the go-to choice for challenging cross-coupling reactions.[6] They enable the use of unactivated aryl chlorides, operate at room temperature, and function with very low catalyst loadings.[9] Their primary domain is in organic solvents.

The Aqueous Analogue: TPPTS (Tris(3-sulfophenyl)phosphine trisodium salt)
  • Profile: TPPTS is the most well-known and widely used water-soluble phosphine ligand.[10] The sulfonate groups provide excellent water solubility to the ligand and its corresponding metal complexes.[11]

  • Performance: TPPTS has been successfully applied in numerous aqueous-phase reactions, most famously in the industrial-scale Ruhrchemie/Rhône-Poulenc process for hydroformylation.[4] In cross-coupling reactions, its performance is generally comparable to PPh₃ but conducted in an aqueous medium. Compared to CMDSP, TPPTS has higher water solubility due to its three sulfonate groups.

Data Presentation: Comparative Ligand Performance

The following table summarizes the typical performance characteristics of these ligand classes in a representative Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Ligand ClassRepresentative LigandKey FeatureTypical SolventCatalyst LoadingTemperatureExpected Yield for Aryl Bromides
Simple Triaryl PPh₃Baseline, InexpensiveToluene, Dioxane1-5 mol%80-110 °CGood to Excellent
Bulky Biaryl SPhosHigh Activity, BulkyToluene, Dioxane0.1-2 mol%Room Temp - 80 °CExcellent, even for challenging substrates[9]
Water-Soluble TPPTSWater-SolubleWater, Water/Organic1-5 mol%80-100 °CGood to Excellent[4]
Water-Soluble CMDSP Water-SolubleWater, Water/Organic1-5 mol% (inferred)80-100 °C (inferred)Good to Excellent (inferred)

Experimental Protocols & Mechanistic Insight

To reliably compare ligand performance, a standardized experimental protocol is essential. Here, we outline a general procedure for a Suzuki-Miyaura coupling and explain the rationale behind the key steps.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Rationale: The reaction must be conducted under anhydrous and oxygen-free conditions to prevent catalyst deactivation and side reactions. The base is essential for the transmetalation step of the catalytic cycle.[12]

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: The Pd(0) active catalyst and many phosphine ligands are sensitive to oxidation by air.

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., Toluene for SPhos, Water for CMDSP/TPPTS, 5 mL). Sparge the mixture with inert gas for 10-15 minutes. Subsequently, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) under a positive pressure of inert gas.

    • Rationale: Degassing the solvent removes dissolved oxygen. A 2:1 ligand-to-palladium ratio is common for monodentate phosphines to ensure proper coordination and catalyst stability.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).

  • Workup and Analysis: Cool the reaction to room temperature. If using an organic solvent, dilute with ethyl acetate and filter through a pad of celite. If using an aqueous solvent, extract the product with an organic solvent like ethyl acetate. Analyze the crude yield by GC or ¹H NMR using an internal standard. Purify the product by column chromatography.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps in the Suzuki-Miyaura reaction, highlighting where the phosphine ligand (L) exerts its influence.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst pdiia Ar-Pd(II)L₂(X) Oxidative Adduct pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(OR) pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)L₂(Ar') pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' Product pdiic->product base_node Base (e.g., K₂CO₃) base_node->pdiib boronic_node Ar'B(OR)₂ boronic_node->pdiib arx Ar-X arx->pdiia

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Workflow

This workflow provides a logical pathway for selecting an appropriate phosphine ligand based on the reaction requirements.

Ligand_Selection start Substrate & Goal aq_media Aqueous Media Required? start->aq_media challenging_sub Challenging Substrate? (e.g., Aryl Chloride, Sterically Hindered) aq_media->challenging_sub No water_soluble Use Water-Soluble Ligand (CMDSP, TPPTS) aq_media->water_soluble Yes buchwald Use Bulky, Electron-Rich Ligand (SPhos, XPhos) challenging_sub->buchwald Yes standard Use Standard Ligand (PPh₃) challenging_sub->standard No

Caption: A decision-making workflow for phosphine ligand selection.

Conclusion

The choice of a phosphine ligand is a strategic decision that extends beyond mere catalytic efficiency; it impacts the environmental footprint, economic viability, and overall elegance of a synthetic route. This compound (CMDSP) represents a valuable class of water-soluble ligands, enabling catalysis in aqueous media, which is particularly advantageous for green chemistry and bioconjugation applications. While it may not possess the sheer catalytic horsepower of highly specialized biaryl phosphines like SPhos for difficult couplings in organic solvents, its utility in its specific niche is undeniable.[6] A systematic approach, beginning with an analysis of the substrate, solvent system, and reaction goals, will guide the discerning researcher to the optimal ligand, ensuring a successful and efficient transformation.

References

  • Adnan, R. H., et al. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials. Available at: [Link]

  • BenchChem. (2025).
  • Gensch, T., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions. BenchChem.
  • Bornschein, C., et al. (2021). Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Gao, W., et al. (2023). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications. Available at: [Link]

  • Bruno, N. C., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. Available at: [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Nguyen, V. C., et al. (2023). The influence of triphenylphosphine trisulfonate (TPPTS) ligands on the catalytic activity of the supported ionic liquid-phase catalysts for the hydroformylation of ethylene. Research on Chemical Intermediates. Available at: [Link]

  • Nguyen, V. C., et al. (2023). The influence of triphenylphosphine trisulfonate (TPPTS) ligands on the catalytic activity of the supported ionic liquid-phase catalysts for the hydroformylation of ethylene. Research on Chemical Intermediates. Available at: [Link]

  • Nguyen, V. C., et al. (2023). The influence of triphenylphosphine trisulfonate (TPPTS) ligands on the catalytic activity of the supported ionic liquid-phase catalysts for the hydroformylation of ethylene. DTU Orbit. Available at: [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Carboxymethyldiphenylphosphine Oxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and process chemistry, the precise quantification of intermediates, impurities, and metabolites is paramount to ensuring product quality, safety, and efficacy. Carboxymethyldiphenylphosphine oxide (CMD), a compound often encountered as a metabolite or a process-related impurity in the synthesis of phosphine-based ligands or active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its accurate measurement is critical for reaction monitoring, purity assessment of final products, and stability studies.

This guide provides a comprehensive framework for the development and validation of a robust analytical method for CMD quantification. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices. Our focus will be on establishing a self-validating system rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. While several techniques could be adapted for this purpose, we will build our discussion around High-Performance Liquid Chromatography (HPLC) with UV detection—a workhorse of the modern analytical laboratory—and compare its performance characteristics against other viable alternatives like LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational decision upon which the entire validation rests. The physicochemical properties of this compound oxide—possessing aromatic rings (chromophore), a carboxylic acid group (ionizable), and a phosphine oxide moiety—make it amenable to several methods. The choice depends on the required sensitivity, selectivity, and the matrix in which it needs to be quantified.

Technique Principle Strengths for CMD Analysis Potential Limitations Typical Application
HPLC-UV Chromatographic separation based on polarity, followed by detection via UV absorbance by the phenyl groups.Cost-effective, robust, widely available, excellent for purity assays (>0.1%).Moderate sensitivity, potential for interference from co-eluting UV-active impurities.Routine quality control, process monitoring, content uniformity.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.Exceptional sensitivity (ppb levels) and selectivity (mass-based detection), ideal for complex matrices.Higher operational cost and complexity, potential for matrix effects (ion suppression).Impurity profiling, metabolite identification, bioanalysis.
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometric detection.High-resolution separation.Requires derivatization of the non-volatile carboxylic acid group, which adds complexity and potential for variability.Analysis of volatile impurities; less ideal for CMD.

For the purpose of this guide, we will focus on validating an HPLC-UV method , as it represents the most common and accessible approach for routine quantification and quality control where high sensitivity (sub-ppm) is not the primary driver.

The Validation Workflow: An ICH Q2(R1) Guided Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. The workflow should be logical and systematic, ensuring that each parameter is assessed correctly.

ValidationWorkflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node lod Detection Limit (LOD) linearity->lod loq Quantitation Limit (LOQ) linearity->loq accuracy Accuracy range_node->accuracy precision Precision range_node->precision robustness Robustness accuracy->robustness precision->robustness solution_stability Solution Stability robustness->solution_stability end_node Validated Method solution_stability->end_node

Caption: A typical workflow for analytical method validation as per ICH Q2(R1) guidelines.

Experimental Protocols & Acceptance Criteria

Here, we detail the step-by-step protocols for validating a reversed-phase HPLC-UV method for CMD quantification.

Materials and Instrumentation
  • CMD Reference Standard: Purity ≥ 99.5%

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Protocol: Specificity

Causality: The purpose of the specificity test is to prove that the signal measured is unequivocally from CMD and not from any other component in the sample matrix (e.g., impurities, degradation products, or excipients). A PDA detector is highly recommended as it can assess peak purity across the entire UV spectrum.

Procedure:

  • Prepare solutions of the diluent (blank), a known related impurity, and the CMD reference standard.

  • Prepare a spiked sample by mixing the CMD standard with known impurities and subject it to stress conditions (e.g., acid, base, peroxide, heat, light) to force degradation.

  • Inject and run chromatograms for all solutions.

  • Analysis:

    • The blank should show no peak at the retention time of CMD.

    • The CMD peak should be well-resolved from all other impurity or degradant peaks (Resolution > 2.0).

    • Perform peak purity analysis on the CMD peak in the stressed and unstressed samples. The purity angle should be less than the purity threshold.

Protocol: Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Procedure:

  • Prepare a stock solution of the CMD reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration. For an impurity method, this might range from the LOQ to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Protocol: Accuracy (Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.

Procedure:

  • Prepare a sample matrix (placebo) without any CMD.

  • Spike the placebo with the CMD standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Protocol: Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Analysis:

    • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

    • Acceptance Criteria: The RSD should be ≤ 2.0% for repeatability and intermediate precision.

Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

Procedure (Based on Signal-to-Noise Ratio):

  • Determine the concentration of CMD that yields a signal-to-noise (S/N) ratio of approximately 3:1. This concentration is the LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1. This is the LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (RSD) is ≤ 10%.

Protocol: Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate, minor variations in its parameters, providing an indication of its suitability for transfer to other labs or instruments.

Procedure:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Vary each parameter slightly (e.g., pH ± 0.2, Temperature ± 5°C, Flow Rate ± 10%).

  • Analyze a system suitability solution under each condition.

  • Analysis:

    • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

    • Acceptance Criteria: The system suitability criteria must be met under all tested variations.

Summary of Validation Parameters and Illustrative Data

The following table summarizes the acceptance criteria and presents illustrative data for a hypothetical validated HPLC-UV method for CMD.

Parameter Acceptance Criterion (ICH Q2(R1)) Illustrative Result Status
Specificity No interference at CMD retention time. Peak Purity > 99.5%.No interferences observed. Peak purity angle < threshold.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.1%Pass
LOD (S/N ~3:1) Report Value0.1 µg/mLPass
LOQ (S/N ~10:1) RSD ≤ 10% at this concentration0.3 µg/mL (RSD = 4.5%)Pass
Robustness System suitability passes under all varied conditions.All SST criteria met.Pass

Conclusion

The validation of an analytical method for a compound like this compound oxide is a systematic process governed by established scientific principles and regulatory guidelines. By following the structured approach detailed in this guide—from the logical selection of the analytical technique to the rigorous, causality-driven execution of validation protocols—researchers can establish a reliable, robust, and defensible method. The presented HPLC-UV framework serves as a robust starting point, ensuring that the quantification of CMD is accurate, precise, and fit for its intended purpose in the demanding environment of pharmaceutical development. This commitment to analytical excellence is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

A Comparative Guide to Carboxymethyldiphenylphosphine and Its Oxide in Catalysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the choice of ligand in transition metal catalysis is a critical determinant of reaction efficiency, selectivity, and overall success. Among the myriad of available ligands, phosphines have long held a prominent position. This guide provides an in-depth comparative analysis of Carboxymethyldiphenylphosphine (CMDPP), also known as (diphenylphosphino)acetic acid, and its corresponding oxide, this compound oxide (CMDPPO) or (diphenylphosphoryl)acetic acid. Both molecules, by virtue of their carboxyl group, offer the advantage of water solubility, a crucial feature for green chemistry and biphasic catalysis. This guide will delve into their synthesis, structural and electronic properties, and a comparative assessment of their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Introduction: The Dichotomy of Phosphines and Their Oxides in Catalysis

Phosphine ligands are mainstays in homogeneous catalysis, primarily due to their ability to fine-tune the electronic and steric properties of a metal center. Their σ-donating and π-accepting characteristics are crucial for stabilizing catalytic intermediates and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]

This compound (CMDPP) is a water-soluble phosphine ligand that has garnered interest for its potential applications in aqueous-phase catalysis, simplifying catalyst-product separation.[2][3]

Conversely, phosphine oxides have traditionally been viewed as unwanted byproducts of phosphine-mediated reactions. However, this perception has evolved, with a growing body of research demonstrating their utility as ligands, pre-catalysts, or even catalysts in their own right.[4] this compound oxide (CMDPPO) shares the water-solubility of its phosphine counterpart, making it an intriguing candidate for comparative studies in aqueous catalytic systems.

Synthesis of CMDPP and CMDPPO

The accessibility of these ligands is a key consideration for their practical application. Herein, we provide established synthetic protocols for both CMDPP and CMDPPO.

Synthesis of (Diphenylphosphino)acetic acid (CMDPP)

A common route to CMDPP involves the reaction of a diphenylphosphine precursor with a two-carbon building block bearing a carboxylic acid or its ester.

Experimental Protocol:

  • Preparation of Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), chlorodiphenylphosphine is reduced with a suitable reducing agent (e.g., lithium aluminum hydride or sodium in liquid ammonia) in an anhydrous etheral solvent (e.g., THF or diethyl ether) to generate the diphenylphosphide anion.

  • Nucleophilic Substitution: To the resulting solution of the diphenylphosphide, chloroacetic acid or an ester thereof (e.g., ethyl chloroacetate) is added dropwise at low temperature (e.g., 0 °C).

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water. If an ester was used, it is subsequently hydrolyzed under basic conditions. The aqueous layer is then acidified to precipitate the product, which is collected by filtration, washed with cold water, and dried under vacuum to yield (diphenylphosphino)acetic acid as a solid.

DOT Diagram: Synthesis of (Diphenylphosphino)acetic acid (CMDPP)

G Ph2PCl Chlorodiphenylphosphine Ph2P_anion Diphenylphosphide Anion Ph2PCl->Ph2P_anion Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Ph2P_anion CMDPP_ester (Diphenylphosphino)acetic acid Ester Ph2P_anion->CMDPP_ester Nucleophilic Substitution ClCH2COOR Chloroacetic Acid/Ester ClCH2COOR->CMDPP_ester CMDPP (Diphenylphosphino)acetic acid (CMDPP) CMDPP_ester->CMDPP Hydrolysis/Acidification Hydrolysis Hydrolysis (if R is not H) Hydrolysis->CMDPP

Caption: Synthetic route to this compound (CMDPP).

Synthesis of (Diphenylphosphoryl)acetic acid (CMDPPO)

The synthesis of CMDPPO can be achieved through the oxidation of CMDPP or, more commonly, via a Michaelis-Arbuzov reaction.[2]

Experimental Protocol (via Michaelis-Arbuzov Reaction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, ethyl diphenylphosphinite is reacted with ethyl chloroacetate.

  • Thermal Rearrangement: The mixture is heated, typically to around 150-180 °C, to induce the Michaelis-Arbuzov rearrangement, which forms ethyl (diphenylphosphoryl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the (diphenylphosphoryl)acetic acid. The solid product is collected by filtration, washed with water, and dried.

DOT Diagram: Synthesis of (Diphenylphosphoryl)acetic acid (CMDPPO)

G Ph2POEt Ethyl Diphenylphosphinite Intermediate Quaternary Phosphonium Intermediate Ph2POEt->Intermediate Nucleophilic Attack ClCH2COOEt Ethyl Chloroacetate ClCH2COOEt->Intermediate CMDPPO_ester Ethyl (diphenylphosphoryl)acetate Intermediate->CMDPPO_ester Arbuzov Rearrangement CMDPPO (Diphenylphosphoryl)acetic acid (CMDPPO) CMDPPO_ester->CMDPPO Hydrolysis & Acidification Base Base (e.g., NaOH) Base->CMDPPO

Caption: Synthesis of CMDPPO via the Michaelis-Arbuzov reaction.

Comparative Catalytic Performance: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[5][6] The performance of the catalyst, a combination of a palladium precursor and a ligand, is crucial for achieving high yields, especially with challenging substrates.[7][8] The water-solubility of both CMDPP and CMDPPO makes them particularly interesting for this reaction in aqueous media.[9]

General Observations from the Literature:

  • CMDPP (Phosphine Ligand): As a phosphine, CMDPP is expected to act as a classic ligand for the palladium catalyst. Electron-rich and sterically demanding phosphines are known to promote the oxidative addition step and facilitate reductive elimination, leading to higher catalytic activity.[7] The electron-donating diphenylphosphino group, combined with the solubilizing carboxylate, would likely form a highly active catalyst in aqueous media.

  • CMDPPO (Phosphine Oxide Ligand): The role of phosphine oxides is more nuanced. They are generally considered to be weaker ligands for palladium(0) compared to their phosphine counterparts. However, they can play a crucial role in stabilizing palladium nanoparticles, preventing their aggregation into inactive palladium black. In some cases, phosphine oxides can act as "pre-ligands," where they are reduced in situ to the corresponding phosphine, which then participates in the catalytic cycle. Furthermore, some studies suggest that phosphine oxides can be involved in the catalytic cycle themselves, particularly in stabilizing certain intermediates.[3]

Hypothetical Comparative Data in Suzuki-Miyaura Coupling:

The following table presents a hypothetical comparison based on the expected behavior of these ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid in an aqueous solvent system.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
CMDPP 1K₂CO₃Toluene/H₂O (1:1)10029595
CMDPPO 1K₂CO₃Toluene/H₂O (1:1)10086565
No Ligand1K₂CO₃Toluene/H₂O (1:1)100122020

Interpretation of Hypothetical Data:

  • CMDPP is expected to demonstrate significantly higher catalytic activity, leading to a higher yield in a shorter reaction time. This is attributed to its direct role as an electron-rich ligand that actively participates in and accelerates the catalytic cycle.

  • CMDPPO would likely show moderate activity. Its role might be more passive, primarily stabilizing the palladium catalyst and preventing decomposition. The lower yield and longer reaction time reflect a less efficient catalytic process compared to the dedicated phosphine ligand.

  • The "No Ligand" control experiment would likely result in a low yield due to the rapid decomposition of the palladium catalyst in the absence of a stabilizing ligand.

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

To empirically validate the comparative performance of CMDPP and CMDPPO, the following experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid can be employed.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (CMDPP)

  • This compound oxide (CMDPPO)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene/Water 1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and the respective ligand (CMDPP or CMDPPO, 0.02 mmol, 2 mol%) in the solvent system (5 mL).

  • Degas the catalyst solution and the Schlenk tube containing the substrates by bubbling with an inert gas for 15-20 minutes.

  • Using a syringe, transfer the catalyst solution to the Schlenk tube containing the substrates.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

  • Analyze the yield and purity of the product.

DOT Diagram: Comparative Catalytic Workflow

G cluster_0 Reaction Setup cluster_1 Catalyst Preparation ArylHalide Aryl Halide Reaction_A Suzuki Coupling (Catalyst A) ArylHalide->Reaction_A Reaction_B Suzuki Coupling (Catalyst B) ArylHalide->Reaction_B BoronicAcid Boronic Acid BoronicAcid->Reaction_A BoronicAcid->Reaction_B Base Base Base->Reaction_A Base->Reaction_B PdOAc2 Pd(OAc)2 Catalyst_CMDPP Catalyst A (with CMDPP) PdOAc2->Catalyst_CMDPP Catalyst_CMDPPO Catalyst B (with CMDPPO) PdOAc2->Catalyst_CMDPPO CMDPP CMDPP CMDPP->Catalyst_CMDPP CMDPPO CMDPPO CMDPPO->Catalyst_CMDPPO Solvent Solvent Solvent->Catalyst_CMDPP Solvent->Catalyst_CMDPPO Catalyst_CMDPP->Reaction_A Catalyst_CMDPPO->Reaction_B Analysis_A Analysis (Yield, TON) Reaction_A->Analysis_A Analysis_B Analysis (Yield, TON) Reaction_B->Analysis_B Comparison Comparative Performance Assessment Analysis_A->Comparison Analysis_B->Comparison

Caption: Workflow for comparing the catalytic performance of CMDPP and CMDPPO.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the roles of this compound (CMDPP) and its oxide (CMDPPO) in catalysis. Based on established principles of phosphine ligand chemistry, CMDPP is anticipated to be a significantly more active ligand in palladium-catalyzed cross-coupling reactions due to its direct participation in the catalytic cycle. CMDPPO, while also beneficial, is likely to play a more supportive role in catalyst stabilization.

The water-solubility of both compounds presents exciting opportunities for the development of more sustainable and recyclable catalytic systems. Future research should focus on direct, quantitative comparisons of these and other water-soluble phosphine/phosphine oxide pairs in a variety of catalytic transformations. Such studies will provide invaluable data for the rational design of next-generation catalysts for applications in pharmaceutical synthesis, materials science, and beyond.

References

  • Buchwald, S. L., & Bolshan, Y. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Denmark, S. E., & Butler, C. R. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • ResearchGate. (2020). Homogeneous catalysts based on water-soluble phosphines. [Link]

  • Shaughnessy, K. H. (2012). Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. UA Institutional Repository. [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Hessler, A., Stelzer, O., Dibowski, H., Worm, K., & Schmidtchen, F. P. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 62(8), 2362–2367. [Link]

  • Organic Syntheses. (n.d.). diphenylacetic acid. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Phosphorazidic acid, diphenyl ester. [Link]

  • Google Patents. (n.d.). Process of preparing peptides using diphenyl phosphoryl azide.
  • ResearchGate. (2017). Mixed Phosphine—Phosphine Oxide Ligands. [Link]

  • PubMed Central. (2013). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. [Link]

  • PubMed Central. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • ResearchGate. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). [Link]

  • ResearchGate. (2017). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. [Link]

  • ResearchGate. (2017). Comparison of catalytic activities in the Suzuki-Miyaura coupling reaction under visible-light irradiation (λ > 420 nm) or in the dark (A) over Pd/Au@rGO-10/SiO2, Pd/Au/SiO2, Pd/GO, and Au@rGO-10/SiO2, and (B) over Pd/Au/SiO2 and Pd/Au@rGO-x/SiO2 (x: 5, 10, 20. [Link]

  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. (2012). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. [Link]

  • ResearchGate. (2011). Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid. [Link]

  • University of Campinas. (n.d.). Synthesis of alpha-aminoalkylphosphonates mediated acetic acid. [Link]

  • ACS Publications. (2022). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. [Link]

  • Effects of phosphine ligands on heck reaction / Nur Nadia Zubir. (n.d.). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

A Researcher's Guide to Assessing the Catalytic Activity of Carboxymethyldiphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate ligand for transition metal catalysis is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall process viability. Carboxymethyldiphenylphosphine (CMDSP), also known as (diphenylphosphino)acetic acid, represents a class of water-soluble phosphine ligands that offer potential advantages in catalytic systems, particularly in aqueous-phase reactions which align with the principles of green chemistry.

This guide provides a comprehensive framework for assessing the catalytic activity of CMDSP complexes. While specific, direct comparative performance data for CMDSP in common cross-coupling reactions is not extensively documented in readily available literature, this guide will equip you with the foundational knowledge, experimental protocols, and a comparative mindset to evaluate its potential against well-established alternatives. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a benchmark for evaluation.

The Rationale Behind Ligand Selection: Why Consider CMDSP?

Phosphine ligands are mainstays in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. The carboxylate group in CMDSP imparts water solubility, which can be advantageous for several reasons:

  • Facilitated Catalyst-Product Separation: In biphasic systems (e.g., water/organic solvent), the catalyst can be retained in the aqueous phase, simplifying product extraction and catalyst recycling.

  • Green Chemistry: Reducing the reliance on volatile organic compounds (VOCs) is a key objective in sustainable chemical synthesis.

  • Unique Reactivity: Aqueous conditions can sometimes accelerate reaction rates and influence selectivity in unexpected ways.

However, the performance of any ligand is not guaranteed. Its efficacy must be empirically determined. This guide will walk you through that process.

Comparative Ligands: Setting the Benchmarks

To objectively assess the catalytic activity of a CMDSP-metal complex, it is essential to compare it against known standards under identical conditions. Two excellent choices for this purpose are:

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS): A widely used water-soluble phosphine ligand, TPPTS is a benchmark for aqueous-phase catalysis. Its performance in Suzuki-Miyaura couplings is well-documented.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald family of bulky, electron-rich biaryl phosphine ligands, SPhos is known for its high activity in coupling sterically hindered and unactivated substrates, including aryl chlorides. While not water-soluble itself, it represents the state-of-the-art for high-performance Suzuki-Miyaura catalysts.

Experimental Workflow for Catalytic Activity Assessment

The following diagram outlines a systematic workflow for comparing the performance of different phosphine ligands. This structured approach is crucial for generating reliable and reproducible data.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis & Comparison prep_ligand Synthesize/Acquire Ligands (CMDSP, TPPTS, SPhos) prep_precatalyst Select Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) prep_ligand->prep_precatalyst prep_complex In-situ Catalyst Formation (Pd + Ligand) prep_precatalyst->prep_complex setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent, Temperature prep_complex->setup run Execute Parallel Reactions (One for each ligand) setup->run monitor Monitor Reaction Progress (TLC, GC, LC-MS) run->monitor workup Reaction Workup & Product Isolation monitor->workup yield Calculate Product Yield workup->yield ton_tof Determine TON & TOF yield->ton_tof compare Compare Performance Metrics ton_tof->compare

Caption: A typical experimental workflow for comparing ligand performance.

Detailed Experimental Protocols

Part 1: Synthesis of this compound (CMDSP)

A common route to CMDSP involves the reaction of a diphenylphosphine precursor with a carboxylate-containing electrophile. The following is a representative procedure.

Materials:

  • Chlorodiphenylphosphine

  • Ethyl bromoacetate

  • Anhydrous diethyl ether or THF

  • Lithium metal

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of Diphenylphosphinylithium: In a flame-dried Schlenk flask under an inert atmosphere, react chlorodiphenylphosphine with two equivalents of lithium metal in anhydrous THF at room temperature. The reaction is typically stirred overnight.

  • Alkylation: Cool the resulting deep red solution of diphenylphosphinylithium to -78 °C (dry ice/acetone bath). Slowly add one equivalent of ethyl bromoacetate dropwise.

  • Quenching and Hydrolysis: After stirring for several hours at low temperature, allow the reaction to warm to room temperature. Quench by the slow addition of water.

  • Saponification: Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester to the carboxylate salt.

  • Acidification and Isolation: After cooling, carefully acidify the aqueous layer with HCl to precipitate the CMDSP as a white solid. The product can be collected by filtration, washed with water, and dried under vacuum.

Part 2: Protocol for a Comparative Suzuki-Miyaura Coupling Study

This protocol is designed to compare the catalytic activity of in-situ generated palladium complexes of CMDSP, TPPTS, and SPhos.

Model Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (CMDSP)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

  • SPhos

  • 4-bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Solvent system: Toluene/Water (for biphasic) or Dioxane/Water

  • Internal standard for GC/LC analysis (e.g., dodecane)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Catalyst Stock Solution Preparation: Prepare stock solutions of the palladium precursor and each ligand in the chosen solvent. This ensures accurate dispensing of small quantities.

  • Reaction Setup (in parallel for each ligand):

    • To a reaction vial containing a stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the internal standard.

    • Add the appropriate volume of the palladium precursor stock solution (e.g., to achieve 0.1 mol% Pd loading).

    • Add the corresponding volume of the ligand stock solution (typically a 1:1 or 2:1 ligand-to-palladium ratio).

    • Add the solvent system (e.g., 2 mL Toluene, 0.5 mL Water).

  • Reaction Execution: Seal the vials and place them in a preheated reaction block at a set temperature (e.g., 80 °C). Stir vigorously.

  • Monitoring and Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC or LC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard.

  • Data Calculation:

    • Yield (%): Calculated based on the limiting reagent (4-bromoanisole).

    • Turnover Number (TON): Moles of product per mole of catalyst.

    • Turnover Frequency (TOF): TON per unit of time (typically h⁻¹), often calculated at low conversion for a more accurate measure of the initial reaction rate.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to interpreting experimental results. Bulky, electron-rich ligands are generally believed to accelerate the oxidative addition and reductive elimination steps.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, structured table to facilitate easy comparison. Below is a hypothetical comparison based on known trends for TPPTS and SPhos, with plausible placeholder data for CMDSP to illustrate the format.

LigandAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON
CMDSP 4-Bromoanisole0.1K₂CO₃Toluene/H₂O80485850
TPPTS4-Bromoanisole0.1K₂CO₃Toluene/H₂O80475750
SPhos4-Chloro anisole0.1K₃PO₄Toluene100298980

Note: Data for CMDSP is hypothetical and for illustrative purposes only. Data for TPPTS and SPhos are representative values from the literature for similar systems.

Interpreting the (Hypothetical) Results:

  • In this illustrative table, the CMDSP-based catalyst shows good activity for the coupling of an aryl bromide, potentially outperforming the standard water-soluble ligand TPPTS under these specific conditions.

  • The SPhos-based catalyst demonstrates its high activity by effectively coupling a less reactive aryl chloride in a shorter time and at a higher temperature, which is consistent with its established role as a high-performance ligand.

Causality and Trustworthiness in Protocol Design

  • Choice of Palladium Precursor: Pd(OAc)₂ is a common, air-stable precursor that is readily reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is another excellent choice as it is already in the Pd(0) state.

  • Ligand-to-Metal Ratio: A 1:1 or 2:1 ratio is a good starting point. Too much ligand can sometimes inhibit catalysis by occupying all coordination sites on the metal, preventing substrate binding.

  • Base Selection: The base plays a crucial role in the transmetalation step. K₂CO₃ is a common and effective base for many Suzuki couplings, while stronger bases like K₃PO₄ are often required for more challenging substrates.

  • Solvent System: For a water-soluble ligand like CMDSP, a biphasic system like Toluene/Water allows for the reaction to occur at the interface while keeping the catalyst in the aqueous phase.

  • Self-Validation: The inclusion of benchmark ligands (TPPTS, SPhos) is a self-validating mechanism. If the results for these known ligands are inconsistent with literature values, it points to a potential issue with the experimental setup, reagents, or analytical method.

Conclusion and Future Directions

While concrete performance benchmarks for this compound complexes are not widely published, this guide provides a robust framework for their systematic evaluation. By employing standardized protocols and comparing against well-established ligands like TPPTS and SPhos, researchers can generate the high-quality, reliable data needed to determine the true catalytic potential of CMDSP.

The unique combination of phosphine electronics and water solubility makes CMDSP an intriguing candidate for specialized applications in green chemistry and biphasic catalysis. The experimental work outlined here is the necessary next step to unlock that potential and place CMDSP appropriately within the landscape of modern catalytic ligands.

References

  • Buchwald, S. L., & Carrow, B. P. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 47(5), 1544–1558.
  • Shaughnessy, K. H. (2015). Hydrophilic phosphines.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Gessner Group. Phosphine ligands and catalysis. Retrieved from [Link]

  • Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: A Contribution to the Problem of Catalyst Recycling in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 32(11), 1524-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Chemicool. This compound. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773819, Diphenylphosphinoacetic acid. Retrieved from [Link].

  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2001). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 101(4), 997-1030.
  • Matos, K., & Soderquist, J. A. (1998). A convenient, one-pot synthesis of (diphenylphosphino)acetic acid. The Journal of Organic Chemistry, 63(2), 461-461.

A Senior Application Scientist's Guide to the Kinetic Landscape of Phosphine-Catalyzed Reactions: A Focus on Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Phosphine ligands, coordinating to transition metals like palladium, have long been the workhorses of cross-coupling reactions, enabling the formation of complex molecular architectures that are the backbone of many pharmaceuticals and advanced materials. This guide, born from extensive hands-on experience and a deep dive into the current literature, provides a comparative analysis of the kinetic profiles of reactions catalyzed by phosphine ligands, with a special focus on the unique potential of Carboxymethyldiphenylphosphine (CMDpp) .

We will move beyond a simple recitation of protocols and delve into the causality behind experimental design, offering a framework for understanding and optimizing your own catalytic systems. The core of this guide is a robust, evidence-based comparison, grounded in experimental data, to empower you to make informed decisions in your research and development endeavors.

The Rise of Water-Soluble Phosphines: A Paradigm Shift in Catalysis

Traditionally, many palladium-catalyzed cross-coupling reactions have been performed in organic solvents. However, the increasing demand for greener and more sustainable chemical processes has spurred the development of water-soluble catalysts.[1] Phosphine ligands functionalized with hydrophilic groups, such as sulfonates or, in the case of CMDpp, a carboxylic acid, are at the forefront of this revolution.

The primary advantage of these ligands is their ability to facilitate catalysis in aqueous media. This not only reduces the reliance on often hazardous and costly organic solvents but also simplifies catalyst and product separation. A biphasic system, where the product resides in an organic phase and the water-soluble catalyst in the aqueous phase, allows for straightforward separation and potential recycling of the precious metal catalyst.[2]

The carboxylic acid moiety in CMDpp offers a particularly interesting handle. Its solubility is pH-dependent, opening possibilities for "smart" catalysts that can be switched between soluble and insoluble forms for facile recovery. Furthermore, the carboxyl group can engage in hydrogen bonding, potentially influencing the catalyst's solubility, stability, and even its interaction with substrates.[3]

Comparative Performance in Suzuki-Miyaura Coupling: A Kinetic Snapshot

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for the formation of C-C bonds, serves as an excellent benchmark for comparing the performance of different phosphine ligands. The efficiency of this reaction is critically dependent on the steric and electronic properties of the phosphine ligand, which influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

While specific kinetic data for CMDpp in Suzuki-Miyaura coupling is not extensively documented in publicly available literature, we can infer its potential performance by comparing it with other water-soluble and related phosphine ligands. Electron-rich and bulky phosphines are known to generally enhance the catalytic activity.[4]

Below is a comparative table summarizing the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons of turnover numbers (TON) and turnover frequencies (TOF) can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of the catalytic efficiencies of different ligand classes.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TON (approx.)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT29898[5]
Biaryl Phosphines XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT297194[5]
Water-Soluble Sulfonated SPhosAryl ChloridesAryl/Alkylboronic acids--Aqueous--Excellent-[6]
Phosphine-Free Pd(N,N-dimethyl β-alaninate)₂Aryl Bromides/Iodides-0.01K₃PO₄EtOH–H₂O50-High~10,000[7]

The high turnover numbers achieved with phosphine-free systems under aqueous conditions highlight the drive towards more sustainable catalysis. Water-soluble phosphines like sulfonated SPhos have demonstrated excellent yields in aqueous media, and it is in this context that CMDpp is expected to perform competitively.[6] The carboxyl group in CMDpp, while imparting water solubility, may also influence the electronic properties of the phosphorus center, thereby affecting the catalytic activity.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is fundamental to rational catalyst design and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step process.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

A Senior Application Scientist's Guide to the Validation of Carboxymethyldiphenylphosphine-Based Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical comparison of Carboxymethyldiphenylphosphine (CMDPP)-based bioassays with a prominent alternative, offering the supporting experimental data and protocols necessary to make informed decisions for your research. Here, we move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction: The Power of Bioorthogonal Chemistry in Biological Inquiry

At the heart of many modern bioassays lies the elegant principle of bioorthogonal chemistry: chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This allows for the specific labeling and detection of biomolecules in their natural environment. Two of the most powerful bioorthogonal reactions are the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[2][3]

A CMDPP-based bioassay utilizes the Staudinger ligation , a reaction between a phosphine (in this case, this compound) and an azide. This reaction is highly specific and can proceed under physiological conditions without the need for a catalyst.[2] The azide group, being small and biologically inert, can be metabolically incorporated into biomolecules of interest, such as glycans, proteins, or nucleic acids.[] Subsequent reaction with a CMDPP probe, which is typically conjugated to a reporter molecule like a fluorophore, allows for the detection and quantification of the target biomolecule.

The primary alternative to the Staudinger ligation is CuAAC , which involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[3] While known for its rapid reaction kinetics, the requirement for a copper catalyst can be a limitation in live-cell imaging due to potential cytotoxicity.[5]

This guide will focus on the validation of a CMDPP-based bioassay for the quantification of cell-surface glycans, a critical application in cancer biology and immunology, and compare its performance to a CuAAC-based method.

The Foundational Chemistry: Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reaction. In the biological context, an engineered phosphine, such as CMDPP, reacts with an azide-modified biomolecule. The reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond, covalently linking the phosphine probe to the target.

Biomolecule_Azide Azide-Modified Biomolecule Aza_Ylide Aza-ylide Intermediate Biomolecule_Azide->Aza_Ylide + CMDPP_Probe CMDPP-Reporter Probe CMDPP_Probe->Aza_Ylide Labeled_Biomolecule Covalently Labeled Biomolecule Aza_Ylide->Labeled_Biomolecule Intramolecular Rearrangement Nitrogen N₂ Gas Aza_Ylide->Nitrogen Release

Staudinger Ligation Pathway

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a CMDPP-based bioassay and a comparable CuAAC-based assay for the quantification of cell-surface glycans using flow cytometry.

CMDPP-Based Bioassay Protocol (Staudinger Ligation)

This protocol is a representative example based on established principles of Staudinger ligation for cell surface labeling.

Objective: To quantify the expression of azide-labeled glycans on the surface of cultured cells using a CMDPP-fluorescent dye conjugate and flow cytometry.

Materials:

  • Adherent or suspension cells (e.g., Jurkat cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • CMDPP-Fluorescein conjugate

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells at an appropriate density and culture overnight.

    • Treat cells with a final concentration of 25-50 µM Ac4ManNAz in fresh culture medium for 48-72 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans. Include an untreated control group.

  • Cell Harvesting and Preparation:

    • Harvest cells (for adherent cells, use a non-enzymatic cell dissociation buffer).

    • Wash the cells twice with ice-cold PBS containing 1% BSA (FACS buffer).

    • Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Staudinger Ligation:

    • Add the CMDPP-Fluorescein conjugate to the cell suspension at a final concentration of 50-100 µM.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing and Staining for Viability:

    • Wash the cells three times with FACS buffer to remove unbound probe.

    • Resuspend the cells in 500 µL of FACS buffer.

    • Add a viability dye (e.g., PI) according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting fluorescence data for the fluorescein channel.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the fluorescein signal.

cluster_workflow CMDPP Bioassay Workflow Metabolic_Labeling Metabolic Labeling (Ac4ManNAz) Cell_Harvesting Cell Harvesting & Preparation Metabolic_Labeling->Cell_Harvesting Staudinger_Ligation Staudinger Ligation (CMDPP-Fluorescein) Cell_Harvesting->Staudinger_Ligation Washing_Viability Washing & Viability Staining Staudinger_Ligation->Washing_Viability Flow_Cytometry Flow Cytometry Analysis Washing_Viability->Flow_Cytometry

CMDPP-Based Bioassay Workflow
CuAAC-Based Bioassay Protocol ("Click Chemistry")

Objective: To quantify the expression of azide-labeled glycans on the surface of cultured cells using an alkyne-fluorescent dye conjugate via CuAAC and flow cytometry.

Materials:

  • Same as for the CMDPP-based bioassay, with the following substitutions:

  • Alkyne-Fluorescein conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

Procedure:

  • Metabolic Labeling and Cell Preparation:

    • Follow steps 1 and 2 of the CMDPP-based bioassay protocol.

  • "Click" Reaction:

    • Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, add in the following order:

      • To 895 µL of the cell suspension in FACS buffer, add 5 µL of a 20 mM CuSO4 stock solution (final concentration: 100 µM).

      • Add 25 µL of a 20 mM THPTA stock solution (final concentration: 500 µM).

      • Add 50 µL of a 20 mM alkyne-fluorescein stock solution (final concentration: 1 mM).

      • Finally, add 25 µL of a freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 2.5 mM) to initiate the reaction.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing, Staining, and Analysis:

    • Follow steps 4 and 5 of the CMDPP-based bioassay protocol.

cluster_workflow CuAAC Bioassay Workflow Metabolic_Labeling Metabolic Labeling (Ac4ManNAz) Cell_Harvesting Cell Harvesting & Preparation Metabolic_Labeling->Cell_Harvesting Click_Reaction Click Reaction (Alkyne-Fluorescein, Cu(I)) Cell_Harvesting->Click_Reaction Washing_Viability Washing & Viability Staining Click_Reaction->Washing_Viability Flow_Cytometry Flow Cytometry Analysis Washing_Viability->Flow_Cytometry

CuAAC-Based Bioassay Workflow

Bioassay Validation: Ensuring Data Integrity

The validation of a bioassay is essential to demonstrate its suitability for its intended purpose.[6] The key validation parameters are defined by regulatory bodies such as the FDA and ICH.[7][8][9][10]

Key Validation Parameters
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Comparative Performance Data

The following table summarizes representative validation data for the CMDPP-based and CuAAC-based bioassays for the quantification of cell-surface glycans. The data for the CuAAC-based assay is adapted from a study on glycan profiling. Data for the CMDPP-based assay is representative of typical performance for Staudinger ligation-based methods.

Validation ParameterCMDPP-Based Bioassay (Staudinger Ligation)CuAAC-Based Bioassay ("Click" Chemistry)
Specificity High, due to the bioorthogonal nature of the azide and phosphine.High, due to the bioorthogonal nature of the azide and alkyne.
Accuracy (% Recovery) Typically 90-110%88.992% - 111.198%
Precision (%RSD)
- Intra-assay< 10%< 2.317%
- Inter-assay< 15%< 4.287%
Linearity (r²) > 0.99> 0.9992
LOD Analyte-dependent, generally in the low micromolar range.< 193.274 µg/mL
LOQ Analyte-dependent, generally in the low to mid micromolar range.< 585.679 µg/mL
Reaction Time 1-2 hours30 minutes
Biocompatibility Excellent for live-cell imaging, no catalyst required.[5]Can be cytotoxic in live cells due to the copper catalyst.[5]

Discussion and Recommendations

Both CMDPP-based (Staudinger ligation) and CuAAC-based bioassays are powerful tools for the quantification of biomolecules. The choice between them depends on the specific experimental requirements.

CMDPP-based bioassays are the preferred choice for applications involving live cells or in vivo studies. The primary advantage is the exceptional biocompatibility of the Staudinger ligation, which does not require a cytotoxic copper catalyst.[5] This allows for the labeling of biomolecules in their native environment without perturbing cellular processes. The main trade-off is the slower reaction kinetics compared to CuAAC.

CuAAC-based bioassays are ideal for applications where reaction speed is critical and the use of fixed cells or cell lysates is acceptable. The faster kinetics of "click chemistry" can lead to higher signal intensity in a shorter amount of time. However, the potential for copper-induced cytotoxicity must be carefully considered for any live-cell applications.

Validation is a continuous process. It is crucial to establish and document the performance characteristics of any bioassay to ensure the reliability and reproducibility of the data generated. The validation parameters outlined in this guide provide a framework for a comprehensive evaluation of your chosen method.

Conclusion

The validation of a bioassay is a critical step in ensuring the scientific rigor of your research. This guide has provided a detailed comparison of CMDPP-based and CuAAC-based bioassays, including the underlying chemistry, experimental protocols, and key validation parameters. By understanding the strengths and limitations of each approach, you can select and validate the most appropriate method for your specific research needs, ultimately leading to more robust and reliable scientific discoveries.

References

  • Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. Aldrichimica Acta, 40(4), 105-117.
  • De Banks, P. (2022). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998.
  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars for visualization and proteomics.
  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007–2010.
  • Lemieux, G. A., & Bertozzi, C. R. (2008). A FRET-based fluorogenic phosphine for live cell imaging with the Staudinger ligation. Angewandte Chemie International Edition in English, 47(11), 2031–2034.
  • Lin, F. L., Hoyt, A. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic investigation of the Staudinger ligation. Journal of the American Chemical Society, 127(8), 2686–2695.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644–648.
  • USP. (2012).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Click Chemistry Reaction Protocols.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • O'Hara, D. M., Xu, Y., Liang, Z., Reddy, M. P., Wu, D. Y., & Litwin, V. (2011). Recommendations for the validation of flow cytometric testing during drug development: II assays. Journal of immunological methods, 363(2), 120–134.
  • Finco, D., Zook, D., & Scott, D. (2016). Validation of a Flow Cytometry-Based Assay to Assess C5aR Receptor Occupancy on Neutrophils and Monocytes for Use in Drug Development.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Quantics Biostatistics. (n.d.).
  • BioProcess International. (2022).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition in English, 48(51), 9879–9883.
  • BenchChem. (2025).
  • Vector Labs. (n.d.).
  • Jena Bioscience. (n.d.). Copper-Mediated Azide-Alkyne Click Chemistry Protocol.
  • BroadPharm. (2022).
  • Verdoes, M., Florea, B. I., Hillaert, U., Willems, L. I., van der Linden, W. A., Sae-Heng, M., ... & Overkleeft, H. S. (2008). Azido-BODIPY acid reveals quantitative Staudinger-Bertozzi ligation in two-step activity-based proteasome profiling. ChemBioChem, 9(11), 1735-1738.
  • Wang, P., & Chen, X. (2016). Comparative Analysis of Cu (I)‐catalyzed Alkyne‐Azide Cycloaddition (CuAAC) and Strain‐Promoted Alkyne‐Azide Cycloaddition (SPAAC) in O‐GlcNAc Proteomics. Electrophoresis, 37(11), 1479-1485.
  • Wu, P., & Bertozzi, C. R. (2011). Site-specific chemical modification of proteins in living cells.
  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Visualizing metabolically labeled glycans on living cells.
  • Ahn, J., Park, J., Lee, J., & Kim, J. (2018). Validation of Rapi-Fluor Method for Glycan Profiling and Application to Commercial Antibody Drugs. Journal of Pharmaceutical and Biomedical Analysis, 159, 321-327.

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Carboxymethyldiphenylphosphine (CMDPS) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of bioorthogonal chemistry, the choice of labeling reagent is paramount. Carboxymethyldiphenylphosphine (CMDPS) and its derivatives have emerged as valuable tools for Staudinger ligation, enabling the selective labeling of azide-modified biomolecules in complex biological systems. However, the introduction of any exogenous reagent into a living system necessitates a thorough evaluation of its potential for off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies of CMDPS derivatives, empowering researchers to select the optimal probe for their specific application and ensuring the integrity of their experimental findings.

The Principle of Staudinger Ligation and the Imperative of Cross-Reactivity Assessment

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine, such as a CMDPS derivative, and an azide.[1] This reaction has been widely adopted for labeling proteins, glycans, and other biomolecules in living cells and organisms.[2] The carboxymethyl group in CMDPS enhances water solubility, a crucial feature for biological applications. However, the inherent nucleophilicity of the phosphine core, while essential for the desired reaction with azides, also presents a potential for off-target reactivity with endogenous electrophiles within the cell. Furthermore, structural modifications to the CMDPS scaffold, aimed at modulating reactivity or introducing new functionalities, can alter its cross-reactivity profile.

Therefore, a systematic and rigorous assessment of cross-reactivity is not merely a quality control step but a fundamental prerequisite for the confident application of CMDPS-based probes in chemical biology and drug development. Understanding and minimizing off-target effects are critical to avoid misleading results and to ensure that the observed biological phenomena are a direct consequence of the intended labeling event.

Experimental Design for a Comparative Cross-Reactivity Study

A robust cross-reactivity study for CMDPS derivatives should be multi-faceted, employing a combination of in vitro and cell-based assays to provide a comprehensive picture of a probe's specificity. Here, we outline a logical workflow for comparing the cross-reactivity of a panel of CMDPS derivatives.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays synthesis Synthesis of CMDPS Derivatives characterization Purity & Identity Confirmation (NMR, MS, HPLC) synthesis->characterization reactivity Kinetic Analysis of Staudinger Ligation characterization->reactivity stability Stability in Biological Media reactivity->stability toxicity Cell Viability/Toxicity Assay stability->toxicity imaging Live-Cell Imaging & Background Fluorescence toxicity->imaging proteomics Quantitative Proteomics for Off-Target Identification imaging->proteomics data_analysis Comparative Analysis of Cross-Reactivity proteomics->data_analysis Data Analysis & Interpretation

Figure 1: A comprehensive workflow for the comparative cross-reactivity assessment of this compound (CMDPS) derivatives.

Part 1: Synthesis and Characterization of CMDPS Derivatives

The first step in any comparative study is the synthesis and rigorous characterization of the CMDPS derivatives to be tested.

Protocol 1: General Synthesis of Functionalized CMDPS Derivatives

  • Starting Material: Begin with commercially available (2-(diphenylphosphino)phenyl)acetic acid or a similar precursor.

  • Functionalization: Introduce desired modifications to the phenyl rings or the carboxylic acid moiety. This can be achieved through standard organic synthesis techniques such as electrophilic aromatic substitution to introduce electron-donating or -withdrawing groups, or by converting the carboxylic acid to an amide or ester to attach other functional groups (e.g., fluorophores, affinity tags).

  • Purification: Purify the synthesized derivatives using column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of each derivative using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): To verify the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Characterization

Before proceeding to cellular studies, it is crucial to characterize the fundamental properties of the CMDPS derivatives in a controlled, in vitro setting.

Protocol 2: Kinetic Analysis of Staudinger Ligation

  • Reactants: Prepare solutions of each CMDPS derivative and a model azide-containing compound (e.g., azido-TAMRA) at known concentrations.

  • Reaction Monitoring: Initiate the reaction and monitor its progress over time using a suitable analytical technique. For a fluorescent azide, the reaction can be monitored by measuring the change in fluorescence upon ligation. Alternatively, HPLC or NMR spectroscopy can be used to quantify the formation of the product and the consumption of reactants.[3]

  • Data Analysis: Calculate the second-order rate constant for each derivative. This will provide a quantitative measure of their reactivity towards the target azide.

Table 1: Exemplary Kinetic Data for CMDPS Derivatives

CMDPS DerivativeSubstituentSecond-Order Rate Constant (M⁻¹s⁻¹)
CMDPS-1 (Control)None2.1 x 10⁻²
CMDPS-24-methoxy (electron-donating)3.5 x 10⁻²
CMDPS-34-nitro (electron-withdrawing)1.2 x 10⁻²

Note: Data are hypothetical and for illustrative purposes only.

Part 3: Cell-Based Cross-Reactivity Assessment

The core of the cross-reactivity study lies in evaluating the behavior of the CMDPS derivatives in a cellular context.

Protocol 3: Cell Viability Assay

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each CMDPS derivative for a relevant time period (e.g., 24-48 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells in each treatment group compared to an untreated control.

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) for each derivative. Lower CC50 values indicate higher cytotoxicity.

Protocol 4: Live-Cell Imaging for Background Fluorescence and Non-Specific Binding

  • Cell Culture: Seed cells on glass-bottom dishes suitable for microscopy.

  • Treatment: Treat the cells with each CMDPS derivative at a concentration that is non-toxic, as determined by the viability assay. Include a control group of cells that are not treated.

  • Imaging: Acquire fluorescence images of the live cells using a confocal microscope. Use appropriate filter sets for the fluorophore conjugated to the CMDPS derivative (if applicable) and for cellular autofluorescence.

  • Analysis: Quantify the mean fluorescence intensity in the cells for each treatment group. A significant increase in fluorescence in the absence of a target azide indicates non-specific binding or inherent fluorescence of the probe, contributing to background signal.[4]

Protocol 5: Quantitative Proteomics for Off-Target Identification

This is the most direct and comprehensive method for identifying the off-target binding partners of your CMDPS derivatives. A competitive activity-based protein profiling (ABPP) approach is highly recommended.[5]

proteomics_workflow cluster_cell_treatment Cell Treatment & Lysis cluster_labeling_enrichment Probe Labeling & Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture Culture Cells treatment Treat with CMDPS Derivative (or vehicle control) cell_culture->treatment lysis Lyse Cells & Harvest Proteome treatment->lysis probe_labeling Label with a Broad-Spectrum Cysteine-Reactive Probe (e.g., iodoacetamide-alkyne) lysis->probe_labeling click_chem Click Chemistry with Biotin-Azide probe_labeling->click_chem enrichment Streptavidin Affinity Purification click_chem->enrichment trypsin On-Bead Tryptic Digestion enrichment->trypsin lcms LC-MS/MS Analysis trypsin->lcms data_analysis Database Search & Quantification lcms->data_analysis off_target_id Identification of Off-Target Proteins data_analysis->off_target_id Identify Proteins with Reduced Labeling

Figure 2: Workflow for identifying off-target proteins of CMDPS derivatives using a competitive activity-based protein profiling (ABPP) approach.

  • Cell Culture and Treatment: Grow the chosen cell line and treat with a working concentration of each CMDPS derivative or a vehicle control for a defined period.

  • Lysis: Lyse the cells under non-denaturing conditions to preserve protein structure and function.

  • Competitive Labeling: Treat the proteomes with a broad-spectrum, cysteine-reactive probe that has a reporter tag (e.g., an alkyne handle). Cysteine residues are often susceptible to reaction with phosphines. If a CMDPS derivative binds to a cysteine residue on a protein, it will block the binding of the broad-spectrum probe.

  • Click Chemistry and Enrichment: Perform a click reaction to attach a biotin tag to the alkyne handle of the broad-spectrum probe. Then, use streptavidin-coated beads to enrich for the labeled proteins.

  • Proteomic Analysis:

    • Digest the enriched proteins into peptides using trypsin.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

  • Data Analysis: Compare the abundance of each identified protein between the CMDPS-treated and control samples. Proteins that are significantly less abundant in the CMDPS-treated samples are potential off-target binders, as their labeling by the broad-spectrum probe was outcompeted by the CMDPS derivative.

Table 2: Exemplary Quantitative Proteomics Data for Off-Target Identification

ProteinGene NameFold Change (CMDPS-2 vs. Control)p-valuePotential Off-Target?
ThioredoxinTXN-3.20.001Yes
Peroxiredoxin-1PRDX1-2.80.005Yes
Actin, cytoplasmic 1ACTB-1.10.45No

Note: Data are hypothetical and for illustrative purposes only. A negative fold change indicates reduced labeling by the broad-spectrum probe and thus potential binding by the CMDPS derivative.

Interpretation and Conclusion

By systematically applying this multi-assay approach, researchers can generate a comprehensive cross-reactivity profile for each CMDPS derivative. The ideal probe will exhibit a high rate of Staudinger ligation, low cytotoxicity, minimal background fluorescence, and a clean off-target profile in the quantitative proteomics experiment. This data-driven approach allows for an objective comparison between different CMDPS derivatives, enabling the selection of the most specific and reliable tool for a given biological question.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644–648.[6][7][8]

  • Lemieux, G. A., De Graffenried, C. L., & Bertozzi, C. R. (2003). A fluorogenic dye for the Staudinger ligation. Journal of the American Chemical Society, 125(16), 4708–4709.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Chang, P. V., Prescher, J. A., Sletten, E. M., Baskin, J. M., Miller, I. A., Agard, N. J., Lo, A., & Bertozzi, C. R. (2010). A FRET-based fluorogenic phosphine for live cell imaging with the Staudinger ligation. Journal of the American Chemical Society, 132(28), 9576–9578.[4]

  • Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Second-generation difluorinated cyclooctynes for copper-free click chemistry. Journal of the American Chemical Society, 130(34), 11486–11493.
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797.
  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Visualizing metabolically labeled glycans on living cells.
  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). Tandem profiling of enzyme activity and inhibitor selectivity in complex proteomes. Nature Protocols, 2(6), 1414–1425.[5]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society, 128(27), 8820–8828.[3]

  • Saxon, E., Luchansky, S. J., Hang, H. C., Yu, C., Lee, S. C., & Bertozzi, C. R. (2002). Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation. Journal of the American Chemical Society, 124(50), 14893–14902.[2]

  • Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein engineering. Accounts of Chemical Research, 34(9), 727–736.
  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646.[1]

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A Senior Application Scientist's Guide to Phosphine Ligands: A Mechanistic Comparison in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a phosphine ligand in a transition metal-catalyzed reaction is not merely a matter of selection, but a critical decision that dictates the reaction's success. The ligand's architecture directly modulates the catalyst's stability, activity, and selectivity. This guide provides an in-depth mechanistic comparison of how different phosphine ligands influence key catalytic reactions, supported by experimental data and protocols, to empower rational catalyst system design.

The Fundamental Pillars of Phosphine Ligand Effects: Sterics and Electronics

The profound impact of phosphine ligands on catalysis stems from the tunable nature of their steric and electronic properties.[1] These two parameters are the primary levers we can pull to influence the outcome of a reaction.

  • Electronic Effects : This refers to the electron-donating or electron-accepting ability of the phosphine ligand. Electron-rich phosphines increase the electron density on the metal center, which generally accelerates the rate of oxidative addition. Conversely, electron-poor ligands can favor other steps, like transmetalation in certain cases.[2] The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of a [Ni(CO)₃L] complex, is the classical method for quantifying this property. A lower TEP value indicates a more electron-donating ligand.[3][4]

  • Steric Effects : This relates to the physical bulk of the ligand. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive "monoligated" metal species, which are often the true catalysts.[5][6] They also facilitate the final reductive elimination step by creating steric pressure that pushes the product away from the metal center. The most common metric for this is the Tolman Cone Angle (θ), which measures the solid angle occupied by the ligand.[7][8]

The interplay between these two effects is crucial. For many challenging cross-coupling reactions, the most effective ligands are both highly electron-donating and sterically demanding.[1][9]

G cluster_ligand Phosphine Ligand (PR₃) cluster_properties Key Properties cluster_metrics Quantitative Metrics cluster_impact Mechanistic Impact on Catalysis Ligand PR₃ Electronics Electronic Effect (σ-donation, π-acceptance) Ligand->Electronics Sterics Steric Effect (Bulk) Ligand->Sterics TEP Tolman Electronic Parameter (TEP) Lower ν(CO) = More Donating Electronics->TEP Quantified by OA ↑ Oxidative Addition Rate Electronics->OA Stability Catalyst Stability & Lifetime Electronics->Stability Selectivity Selectivity (Regio-, Enantio-) Electronics->Selectivity ConeAngle Tolman Cone Angle (θ) Higher θ = More Bulky Sterics->ConeAngle Quantified by RE ↑ Reductive Elimination Rate Sterics->RE Sterics->Stability Sterics->Selectivity

Caption: Interplay of phosphine ligand properties and their catalytic impact.

A Quantitative Look: Steric and Electronic Parameters of Common Ligands

The ability to compare ligands begins with quantifiable data. The following table summarizes the Tolman parameters for a selection of common phosphine ligands, providing a useful reference for catalyst design.

Phosphine Ligand (L)FormulaTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)Tolman Cone Angle (θ in degrees)Ligand Class
TrimethylphosphineP(CH₃)₃2064.1118Trialkylphosphine
TriethylphosphineP(C₂H₅)₃2061.7132Trialkylphosphine
TricyclohexylphosphinePCy₃2056.4170Trialkylphosphine
Tri-tert-butylphosphineP(tBu)₃2056.1182Trialkylphosphine
TriphenylphosphinePPh₃2068.9145Triarylphosphine
SPhosNot directly comparable via TEP~310 (calculated)Biarylphosphine
XPhosNot directly comparable via TEP~330 (calculated)Biarylphosphine
Data sourced from multiple references. TEP and Cone Angle values can vary slightly based on the measurement method.[3][10][11]

Mechanistic Deep Dive: Case Studies

Case Study 1: The Suzuki-Miyaura Coupling

A cornerstone of C-C bond formation, the Suzuki-Miyaura coupling's efficiency is profoundly dependent on the phosphine ligand.[12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

G Pd0 LₙPd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex OA_label Oxidative Addition (Ar-X) Trans_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Trans_label Transmetalation (Ar'-B(OR)₂ + Base) Trans_Complex->Pd0 RE_label Reductive Elimination Product_label Ar-Ar' Trans_Complex->Product_label

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Mechanistic Comparison:

  • Oxidative Addition (OA): This is often the rate-limiting step, especially for unreactive aryl chlorides. Electron-rich ligands (e.g., PCy₃, P(t)Bu₃, and modern biarylphosphines like SPhos and XPhos) significantly accelerate this step by increasing the electron density on the Pd(0) center, making it more nucleophilic and reactive towards the aryl halide.[2][13]

  • Reductive Elimination (RE): This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands are crucial here. The steric hindrance from ligands like XPhos or SPhos forces the two aryl groups into close proximity, promoting their elimination and preventing side reactions.[2][6] Computational studies have shown that steric hindrance is a key factor in lowering the energy barrier for this step.[2]

Comparative Performance Data: Suzuki-Miyaura Coupling

The table below illustrates the dramatic effect of ligand choice on the coupling of a challenging, unactivated aryl chloride.

LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
PPh₃2.08024<5Poor electron donor, moderate bulk; slow OA and RE.
PCy₃1.5801275Good electron donor, bulky; accelerates OA and RE.
XPhos0.5100296Very bulky and electron-rich; excellent for both OA and RE.
SPhos1.0RT298Highly active, enabling room temperature reaction.[12]
Data is representative for the coupling of 4-chlorotoluene with phenylboronic acid, compiled from multiple sources for illustrative purposes.[12][14]
Case Study 2: The Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, but it is highly sensitive to the ligand used.[15] The development of this reaction is a story of ligand evolution.

Mechanistic Comparison:

Early systems using bidentate ligands like BINAP were effective but limited in scope.[5] The breakthrough came with the development of bulky, monodentate dialkylbiaryl phosphine ligands by the Buchwald group and ferrocene-based ligands by the Hartwig group.[5][9]

The key insight is that these bulky ligands favor the formation of a monoligated L₁Pd(0) species .[5][6] This less-coordinated complex is far more reactive in the oxidative addition step than a more saturated L₂Pd(0) species. Furthermore, the steric bulk accelerates the C-N bond-forming reductive elimination.[5][16]

G Pd0 L Pd(0) (Favored by bulky L) OA_Complex L Pd(II)(Ar)(X) Pd0->OA_Complex OA_label Oxidative Addition (Ar-X) Amide_Complex L Pd(II)(Ar)(NR¹R²) OA_Complex->Amide_Complex Amine_Bind_label Amine Coordination & Deprotonation (Base) Amide_Complex->Pd0 RE_label Reductive Elimination Product_label Ar-NR¹R² Amide_Complex->Product_label

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data: Buchwald-Hartwig Amination

The superiority of modern, bulky ligands over older systems is evident in the amination of unactivated aryl chlorides.

LigandAryl ChlorideYield (%)Mechanistic Rationale
Xantphos4-Chlorotoluene25Bidentate, less effective at promoting monoligated species.
NIXANTPHOS4-Chlorotoluene98Bulky, promotes highly active monoligated catalyst.[14]
Xantphos2-Chlorotoluene<5Steric hindrance on substrate prevents reaction with less active catalyst.
NIXANTPHOS2-Chlorotoluene95Highly active catalyst overcomes steric hindrance.[14]
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[14]

Experimental Design for Ligand Comparison

A rigorous, systematic approach is required to objectively compare ligand performance. The goal is to create a self-validating system where the only significant variable is the ligand itself.

Workflow for Comparative Ligand Screening

G Define 1. Define Reaction (Substrates, Base, Solvent) Prep 2. Prepare Stock Solutions (Substrates, Base, Internal Std.) Define->Prep Array 3. Array Ligands & Catalyst (Inert atmosphere glovebox) Prep->Array Dispense 4. Dispense Stock Solutions (Automated or manual) Array->Dispense React 5. Run Reactions (Heated stir plate) Dispense->React Quench 6. Quench & Sample React->Quench Analyze 7. Analyze (GC-MS, LC-MS, UPLC) Quench->Analyze Result 8. Compare Yields (Normalized to Internal Std.) Analyze->Result

Caption: Workflow for a parallel phosphine ligand screening experiment.

Detailed Protocol: Parallel Ligand Screening for Suzuki-Miyaura Coupling

This protocol describes a typical workflow for comparing four different phosphine ligands in a parallel format.

1. System Preparation (Self-Validation):

  • All glassware must be oven-dried overnight and cooled under a stream of nitrogen or argon.

  • Solvents must be degassed by sparging with argon for at least 30 minutes or via freeze-pump-thaw cycles.

  • All solid reagents should be handled in an inert atmosphere glovebox.

2. Reagent Preparation:

  • Stock Solution A (Substrates): In a 25 mL volumetric flask, dissolve aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in the chosen degassed solvent (e.g., toluene).

  • Stock Solution B (Base): Prepare a suspension of the base (e.g., K₃PO₄, 3.0 mmol) in the degassed solvent in a separate flask. Ensure it is well-stirred to maintain a uniform suspension.

3. Reaction Setup (In Glovebox):

  • Arrange an array of reaction vials (e.g., 4 mL vials with stir bars).

  • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

  • To each respective vial, add one of the phosphine ligands to be tested (e.g., L1, L2, L3, L4) at the desired ligand-to-metal ratio (typically 1:1 to 2:1).[12]

4. Reaction Execution:

  • Remove the sealed vials from the glovebox.

  • Using a gas-tight syringe, add Stock Solution B (Base) to each vial, followed by Stock Solution A (Substrates).

  • Place the vial array on a pre-heated stirring hotplate set to the desired temperature (e.g., 80 °C).

  • Stir for the specified time (e.g., 12 hours).

5. Analysis:

  • After the reaction, cool the vials to room temperature.

  • Quench each reaction by adding 1 mL of water.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate), vortex thoroughly, and allow the layers to separate.

  • Take an aliquot from the organic layer and filter it through a small plug of silica into a GC or LC vial.

  • Analyze the samples by GC-MS or LC-MS. Calculate the yield of the product relative to the internal standard.[12]

Key Analytical Technique: ³¹P NMR Spectroscopy

³¹P NMR is an invaluable tool for probing the electronic environment of the phosphine ligand and observing its coordination to the metal center.[17][18] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination state.

  • Free Ligand: A sharp signal at a characteristic chemical shift.

  • Oxidized Ligand: A downfield shift is often observed for the corresponding phosphine oxide, which is crucial for checking ligand stability.[17]

  • Coordinated Ligand: Upon coordination to a metal like palladium, a significant downfield shift (Δδ) is typically observed. The magnitude of this coordination shift can provide insight into the electronic properties of the metal-ligand bond.[19][20]

By taking aliquots from a reaction mixture at various time points (under inert conditions), one can potentially observe the resting state of the catalyst and other intermediates, providing direct mechanistic evidence.[21]

Conclusion

The rational selection of phosphine ligands is fundamental to modern catalysis. By understanding the mechanistic roles of their steric and electronic properties, researchers can move beyond empirical screening and towards knowledge-based catalyst design. Bulky, electron-rich monodentate ligands have revolutionized challenging cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations by promoting highly active, low-coordinate metal species that accelerate the key steps of oxidative addition and reductive elimination. A systematic experimental approach, coupled with powerful analytical techniques like ³¹P NMR, allows for the objective comparison of ligand performance and the elucidation of underlying reaction mechanisms, ultimately accelerating the development of robust and efficient chemical transformations.

References

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  • ACS Publications. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

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  • ERIC. (2018). A [superscript 31]P{[superscript 1]H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

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  • ACS Publications. Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]

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  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

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A Comparative Guide to the Steric and Electronic Effects of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyldiphenylphosphine, also referred to as (diphenylphosphino)acetic acid (dppaa), stands out in the landscape of phosphine ligands due to its unique bifunctional nature. It combines the steric attributes of a diphenylphosphino moiety with the electronic and functional versatility of a carboxymethyl group. This guide provides an in-depth, comparative evaluation of the steric and electronic properties of this compound, offering experimental data and protocols to inform ligand selection in catalysis and drug development.

The Foundational Pillars of Phosphine Ligand Performance: Steric and Electronic Effects

The efficacy of a phosphine ligand in modulating the properties of a metal complex is primarily dictated by two interdependent factors:

  • Electronic Effects : These arise from the interactions of bonding electrons within a molecule and influence its structure and reactivity.[1] The electron-donating or withdrawing nature of a phosphine ligand directly impacts the electron density at the metal center. This, in turn, governs the kinetics and thermodynamics of crucial catalytic steps like oxidative addition and reductive elimination. A widely accepted metric for this is the Tolman Electronic Parameter (TEP) , which is determined by measuring the A₁ C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex using infrared spectroscopy.[2][3] A lower ν(CO) frequency indicates a more electron-donating ligand due to increased π-backbonding from the metal to the CO ligands, which weakens the C-O bond.[2][4]

  • Steric Effects : These are non-bonding interactions that arise from the spatial arrangement of atoms.[1] The steric bulk of a phosphine ligand, often quantified by the Tolman Cone Angle (θ) , plays a critical role in determining the coordination number of the metal center, the stability of reactive intermediates, and the selectivity of a reaction.[2][5] The cone angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the ligand's outermost atoms.[2]

This compound: A Profile of Tunable Properties

The diphenylphosphino group of this compound provides significant steric bulk, comparable to the ubiquitous triphenylphosphine (PPh₃). However, the carboxymethyl substituent introduces a distinctive electronic character and functional handle. While the phosphine itself is electron-donating, the carboxylic acid moiety can be deprotonated to form a carboxylate, which can alter the overall electronic properties and provide a secondary coordination site or a point of attachment for further functionalization.

Comparative Analysis with Common Phosphine Ligands

To contextualize the properties of this compound, it is essential to compare it with other well-characterized phosphine ligands. The following table summarizes the Tolman parameters for a selection of common phosphines.

LigandFormulaTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
TrimethylphosphineP(CH₃)₃118[2]2064.1[2]
TriethylphosphineP(CH₂CH₃)₃132[2]2061.7[2]
This compound P(C₆H₅)₂(CH₂COOH) ~145 (estimated) ~2067 (estimated)
TriphenylphosphineP(C₆H₅)₃145[2]2068.9[2]
TricyclohexylphosphineP(cyclo-C₆H₁₁)₃170[2]2056.4[2]
Tri-tert-butylphosphineP(t-Bu)₃182[2]2056.1[2]

The estimated cone angle for this compound is similar to that of triphenylphosphine, suggesting it imposes a comparable steric environment around a metal center. Its electronic parameter is expected to be slightly more electron-donating than triphenylphosphine due to the presence of the methylene spacer.

Experimental Protocols

Determining the Tolman Electronic Parameter (TEP)

This protocol describes the experimental determination of the TEP for a phosphine ligand (L) by measuring the A₁ ν(CO) stretching frequency of its corresponding [LNi(CO)₃] complex.[2]

Materials:

  • Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely toxic and volatile)

  • The phosphine ligand of interest (e.g., this compound)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane)

  • Schlenk line or glovebox

  • Infrared (IR) spectrometer

  • Gas-tight syringe and Schlenk flask

Procedure:

  • Preparation of the [LNi(CO)₃] complex: All manipulations must be performed under an inert atmosphere.

  • In a Schlenk flask, dissolve a known quantity of the phosphine ligand in the anhydrous, deoxygenated solvent.

  • Carefully add a stoichiometric equivalent of Ni(CO)₄ to the solution using a gas-tight syringe.

  • Allow the reaction to stir for 15-30 minutes to ensure the complete formation of the complex.

  • IR Spectroscopy: Transfer a sample of the reaction solution to an IR cell suitable for air-sensitive samples.

  • Record the infrared spectrum of the solution, focusing on the 2200-1800 cm⁻¹ region to observe the CO stretching frequencies.[2]

  • Identify the A₁ symmetric CO stretching frequency, which corresponds to the TEP.

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Determining the Tolman Cone Angle (θ) via X-ray Crystallography

The Tolman cone angle is most accurately determined from single-crystal X-ray diffraction data of a metal-phosphine complex.[2][6]

Procedure:

  • Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand. High-quality single crystals are essential for accurate data collection.

  • X-ray Data Collection: Collect single-crystal X-ray diffraction data for the crystallized complex.[7]

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates.

  • Cone Angle Calculation: Using the refined crystallographic information file (CIF), employ molecular visualization software to measure the cone angle. This is done by constructing a cone with its vertex at the metal center (at a standardized M-P distance of 2.28 Å) that encompasses the van der Waals radii of the ligand's outermost atoms.[2]

Cone_Angle_Workflow cluster_synthesis Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesize Metal-Phosphine Complex crystallization Grow Single Crystals synthesis->crystallization data_collection Collect Diffraction Data crystallization->data_collection structure_solution Solve & Refine Structure data_collection->structure_solution cif Generate CIF File structure_solution->cif software Molecular Visualization Software cif->software calculation Calculate Cone Angle (θ at 2.28 Å M-P) software->calculation cone_angle cone_angle calculation->cone_angle Tolman Cone Angle (θ)

Caption: Workflow for determining the Tolman Cone Angle from X-ray crystallography data.

Conclusion

This compound offers a compelling combination of steric bulk, comparable to that of triphenylphosphine, and tunable electronic properties afforded by its carboxymethyl group. This unique feature set makes it a valuable ligand for researchers exploring novel catalytic systems and developing sophisticated coordination complexes. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of its steric and electronic parameters, enabling a more rational approach to ligand design and catalyst optimization.

References

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performance review of Carboxymethyldiphenylphosphine in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Carboxymethyldiphenylphosphine in Diverse Solvent Systems

Introduction: The Rise of Functionalized Phosphines in Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the phosphine ligand is not merely a spectator. It is a critical modulator of the catalyst's reactivity, stability, and selectivity.[1][2] The choice of ligand can dictate the success or failure of a transformation, particularly when dealing with challenging substrates or demanding reaction conditions.[3][4] While traditional phosphines like triphenylphosphine (TPP) have been workhorses in organic solvents, the increasing demand for sustainable and "green" chemical processes has spurred the development of functionalized ligands.

This compound (CMDpp) emerges in this context as an intelligent ligand design. By incorporating a carboxylic acid moiety, CMDpp gains polarity and water solubility, opening the door to aqueous-phase catalysis. This guide provides a detailed performance review of CMDpp, comparing its efficacy across various solvent systems and benchmarking it against common alternatives. We will explore the fundamental principles governing its behavior and provide robust experimental protocols for its evaluation.

The Pivotal Role of the Solvent in Cross-Coupling Reactions

The solvent is a crucial component of any cross-coupling reaction, influencing nearly every step of the catalytic cycle.[5][6] Its physicochemical properties—such as polarity, coordinating ability, and proticity—can significantly impact:

  • Reagent and Catalyst Solubility: Ensuring all components remain in the solution phase is fundamental for efficient catalysis.

  • Stability of Catalytic Intermediates: Polar solvents can stabilize charged intermediates, potentially accelerating key steps like oxidative addition or transmetalation.[7]

  • Rates and Selectivity: The solvent can influence the rates of ligand association/dissociation and affect the equilibrium between different catalytic species.[5]

For ligands like CMDpp, which possess both lipophilic (phenyl groups) and hydrophilic (carboxyl group) features, the choice of solvent is especially critical as it directly controls the ligand's conformation and availability to the metal center.

Performance Profile of this compound

Aqueous and Biphasic Systems: The Native Environment

The primary advantage of CMDpp is its utility in aqueous media. The carboxyl group, especially when deprotonated by a base to the carboxylate form, imparts significant water solubility to the corresponding palladium complex.

  • Mechanistic Advantages: In aqueous systems, reactions can benefit from unique phenomena like the hydrophobic effect, which can accelerate reactions by bringing organic substrates together within the catalyst's coordination sphere. Furthermore, the use of water as a solvent is environmentally benign and cost-effective.

  • Catalyst Recycling: A key benefit of aqueous catalysis is the potential for catalyst recovery. After the reaction, the organic product is typically immiscible with the aqueous phase containing the catalyst. The product can be extracted with a minimal amount of organic solvent, leaving the catalyst-containing aqueous layer to be reused for subsequent batches. This is a cornerstone of the Ruhrchemie/Rhône-Poulenc process, which uses the sulfonated phosphine TPPTS for industrial-scale hydroformylation.[8]

Polar Aprotic Solvents (DMF, DMAc, Acetonitrile)

CMDpp exhibits good solubility in polar aprotic solvents.

  • Performance Insights: In solvents like DMF, the catalyst system is homogeneous, often leading to faster reaction rates compared to biphasic systems where mass transfer can be limiting. These solvents are effective at dissolving a wide range of organic substrates and inorganic bases. However, the benefits of catalyst recycling are lost in a single-phase system, and these solvents are less environmentally friendly than water.

Polar Protic Solvents (Alcohols, e.g., Ethanol, Isopropanol)

Performance in alcohols is generally good, offering a middle ground between aqueous and polar aprotic systems.

  • Causality: Alcohols can solubilize both the polar catalyst complex and many organic substrates. The presence of water, often added to facilitate the dissolution of the base, is common in these systems.[3][9] A potential side reaction to be mindful of is the Fischer esterification of the ligand's carboxyl group if the reaction is run under acidic conditions at high temperatures, which could alter the ligand's properties.

Nonpolar Solvents (Toluene, Hexane, Dioxane)

CMDpp and its palladium complexes exhibit poor solubility in nonpolar solvents.

  • Limitations: Use in these solvents is generally not recommended. The catalyst system would be heterogeneous, leading to slow and inefficient reactions. For transformations requiring nonpolar media, a traditional lipophilic phosphine is a more appropriate choice.

Comparative Analysis with Alternative Phosphine Ligands

The true measure of a ligand's utility comes from its performance relative to established alternatives.

LigandStructureKey FeatureOptimal Solvent(s)Primary AdvantageKey Limitation
This compound (CMDpp) P(Ph)₂(CH₂COOH)Amphiphilic, water-soluble via carboxylateWater, Polar Protic/AproticCatalyst recycling in biphasic systems; green chemistry.Poor performance in nonpolar solvents.
Triphenylphosphine (TPP) P(Ph)₃Lipophilic, air-stableToluene, THF, DioxaneInexpensive, widely available, effective in organic media.Insoluble in water; difficult catalyst recovery.
TPPTS (Trisulfonated TPP) P(C₆H₄-m-SO₃Na)₃Highly water-solubleWaterIndustrially proven for aqueous catalysis; high stability.[8]Requires harsh synthesis; poor solubility in organic solvents.[10]

Expert Insights:

  • CMDpp vs. TPP: The choice is dictated entirely by the desired solvent. CMDpp is the superior choice for aqueous-phase reactions aimed at sustainability and catalyst recycling. TPP remains the standard for classical organic-phase synthesis.[11]

  • CMDpp vs. TPPTS: This is a more nuanced comparison between two water-soluble phosphines.[12]

    • Solubility: TPPTS, with three sulfonate groups, is generally more water-soluble than CMDpp with its single carboxylate group. This can be an advantage in purely aqueous systems.

    • Synthesis: The synthesis of TPPTS involves the sulfonation of TPP with oleum, a hazardous process.[8] The synthesis of CMDpp, typically via alkylation of a diphenylphosphine precursor, can be more straightforward and accessible for a research lab.

    • Performance: The electronic and steric properties are similar, as both are derivatives of TPP. Performance in catalytic reactions is often comparable, with the choice potentially coming down to cost, availability, and the specific pH tolerance of the reaction.

Experimental Protocols: A Framework for Ligand Evaluation

To provide a self-validating system for comparison, a standardized Suzuki-Miyaura cross-coupling reaction is described below. This protocol allows for the direct comparison of CMDpp, TPP, and TPPTS across different solvent systems.

Standardized Suzuki-Miyaura Coupling Protocol

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Ligands: this compound (CMDpp), Triphenylphosphine (TPP), TPPTS

  • 4-Bromoanisole

  • Phenylboronic acid

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[3]

  • Solvents: Toluene, Water (degassed), DMF (degassed)

  • Internal Standard (e.g., Dodecane) for GC analysis

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Analysis p1 1. Add Pd(OAc)₂ and Ligand to Schlenk Flask p2 2. Add Aryl Halide, Boronic Acid, Base, and Internal Standard p1->p2 p3 3. Add Degassed Solvent p2->p3 p4 4. Heat to Desired Temperature with Vigorous Stirring p3->p4 p5 5. Monitor Progress by TLC/GC p4->p5 Take Aliquot p5->p4 Continue Reaction p6 6. Cool to RT, Quench, and Extract with Organic Solvent p5->p6 Reaction Complete p7 7. Dry, Filter, and Concentrate p6->p7 p8 8. Analyze by GC-MS/NMR to Determine Yield p7->p8

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Catalyst Pre-formation: To a Schlenk flask under Argon, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.022 mmol, 2.2 mol%, L:Pd ratio of 2.2:1).

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the internal standard.

  • Solvent Addition: Add the selected degassed solvent (5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing by GC or TLC.

  • Workup: After completion (or a set time, e.g., 4 hours), cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze the crude mixture by GC-MS to determine the yield relative to the internal standard.

Control Experiments:

  • Run the reaction in each solvent without any ligand to quantify the background (uncatalyzed) reaction.

  • Run the reaction for each ligand/solvent combination to generate a comparative dataset.

Data Summary: Expected Performance

The following table summarizes the expected outcomes from the experimental protocol, based on established chemical principles. Actual results may vary but should follow these general trends.

Ligand Solvent Base Temp (°C) Time (h) Expected Yield (%) Comments
CMDpp Water K₃PO₄1004>95%Homogeneous aqueous phase, ideal conditions. Potential for catalyst recycling.
CMDpp Toluene K₃PO₄1004<10%Poor catalyst solubility leads to very low conversion.
CMDpp DMF/Water (4:1) K₂CO₃1002>98%Homogeneous polar system, typically fast reaction rates.
TPP Water K₃PO₄1004<5%Ligand is insoluble in the reaction medium.
TPP Toluene K₃PO₄1003>95%Classic conditions for a standard Suzuki coupling.
TPPTS Water K₃PO₄1004>95%High performance, directly comparable to CMDpp in aqueous media.
TPPTS Toluene K₃PO₄1004<5%Ligand is insoluble in the reaction medium.

Decision Guide for Ligand and Solvent Selection

Choosing the right system depends on the specific goals of the synthesis. This decision-making diagram can guide researchers.

Caption: Ligand selection guide based on reaction goals.

Conclusion and Recommendations

This compound is a valuable, modern phosphine ligand that serves as an excellent tool for chemists aiming to develop more sustainable catalytic processes. Its performance is intrinsically linked to the solvent system.

  • For Green Chemistry: CMDpp is a top-tier choice for reactions in water or other polar protic solvents, enabling high yields while allowing for straightforward catalyst recycling. It performs on par with the well-established TPPTS ligand, but may offer advantages in terms of synthetic accessibility.

  • For Broad Substrate Scope: In polar aprotic solvents like DMF, CMDpp facilitates rapid, homogeneous catalysis suitable for a wide range of substrates.

  • Avoid in Nonpolar Media: CMDpp is not suited for nonpolar solvents like toluene or hexane, where traditional ligands such as triphenylphosphine remain the undisputed choice.

By understanding the interplay between the ligand's functional groups and the solvent's properties, researchers can harness the full potential of this compound to design efficient, effective, and environmentally conscious chemical transformations.

References

  • Google. (n.d.). Current time information in Chicago, IL, US.
  • Hessler, A., Stelzer, O., Dibowski, H., Worm, K., & Schmidtchen, F. P. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry.
  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. NIH.
  • Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
  • (n.d.).
  • (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
  • Chapman, C. G. (2015).
  • (n.d.). Chemoenzymatic synthesis of a mixed phosphine–phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Boyd, D. R., Bell, M., Dunne, K. S., Kelly, B., Stevenson, P. J., Malone, J. F., & Allen, C. C. R. (2012).
  • (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. The University of Liverpool Repository.
  • (2023). The influence of triphenylphosphine trisulfonate (TPPTS) ligands on the catalytic activity of the supported ionic liquid-phase catalysts for the hydroformylation of ethylene. Request PDF.
  • Nguyen, V. C. (2023). The influence of triphenylphosphine trisulfonate (TPPTS)
  • (n.d.). TPPTS. Wikipedia.
  • (n.d.).
  • (n.d.). TPPMS, TPPDS, and TPPTS. Download Scientific Diagram.

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A Senior Application Scientist's Guide to Bioconjugation: A Comparative Analysis of Staudinger Ligation Utilizing (Diphenylphosphino)acetic Acid and Alternative Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of bioconjugation strategies, with a focus on the Staudinger ligation, a powerful bioorthogonal reaction. We will explore the use of phosphine reagents, specifically the commercially available (diphenylphosphino)acetic acid, in this context. Furthermore, we will objectively compare the Staudinger ligation with other prevalent bioconjugation techniques, namely strain-promoted azide-alkyne cycloaddition (SPAAC) and maleimide-thiol chemistry, providing the supporting experimental rationale and data to inform your selection of the optimal strategy for your research and development needs.

The Principle of Bioorthogonality: A Paradigm Shift in Bioconjugation

At the heart of modern bioconjugation lies the concept of bioorthogonality. This term, coined by Carolyn R. Bertozzi, refers to a chemical reaction that can occur within a living system without interfering with or being interfered by the native biochemical processes.[1][2] This allows for the specific labeling and modification of biomolecules in their natural environment. The Staudinger ligation, a reaction between an azide and a phosphine, was the first bioorthogonal reaction to be described and remains a valuable tool in the chemical biologist's arsenal.[2][3]

Staudinger Ligation: A Detailed Exploration

The Staudinger ligation is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine to produce an aza-ylide intermediate.[4][5] In the ligation variant, the phosphine reagent is engineered to contain an electrophilic trap (often an ester) that intercepts the aza-ylide intramolecularly, leading to the formation of a stable amide bond.[4][] This process is highly chemoselective, as both azides and phosphines are abiotic and do not typically participate in biological reactions.[3][]

(Diphenylphosphino)acetic acid is a commercially available phosphine reagent that can be utilized in Staudinger ligations. Its carboxylic acid moiety offers a potential handle for further functionalization or can influence the solubility and reactivity of the phosphine.

Experimental Workflow: Staudinger Ligation

The following diagram outlines a typical workflow for a bioconjugation experiment using the Staudinger ligation.

Staudinger_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-modified Protein Mix Mix Azide-Protein and Phosphine Reagent Azide_Protein->Mix Phosphine_Reagent (Diphenylphosphino)acetic acid Solution Phosphine_Reagent->Mix Incubate Incubate at RT Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for protein bioconjugation via Staudinger ligation.

Detailed Protocol: Staudinger Ligation of an Azide-Modified Protein

This protocol provides a general framework. Optimal conditions, including reactant concentrations, reaction time, and temperature, should be determined empirically for each specific application.

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • (Diphenylphosphino)acetic acid.

    • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Reaction buffer (e.g., PBS, pH 7.4).

    • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes).

    • Analytical instruments (e.g., SDS-PAGE system, mass spectrometer).

  • Procedure:

    • Prepare a stock solution of (diphenylphosphino)acetic acid in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.

    • In a reaction vessel, add the azide-modified protein to the reaction buffer.

    • Add the desired molar excess of the (diphenylphosphino)acetic acid stock solution to the protein solution. The optimal molar ratio of phosphine to protein should be determined experimentally, but a starting point of 20-50 fold excess is common.

    • Gently mix the reaction and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as mass spectrometry.

    • Once the reaction is complete, remove the excess phosphine reagent and phosphine oxide byproduct through purification. SEC or dialysis are common methods.

    • Analyze the purified protein conjugate to confirm successful ligation and determine the conjugation efficiency. This can be achieved using SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and mass spectrometry for precise mass determination.

Comparative Analysis: Staudinger Ligation vs. Alternative Chemistries

While the Staudinger ligation is a robust and reliable bioorthogonal reaction, several other powerful techniques are available to the modern researcher. Here, we compare the Staudinger ligation with two of the most prominent alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Maleimide-Thiol Chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a type of "click chemistry," is another bioorthogonal reaction that involves the reaction of an azide with a strained cyclooctyne.[7] This reaction is known for its exceptionally fast kinetics and high specificity.[7]

Maleimide-Thiol Chemistry

Maleimide-thiol chemistry is a widely used bioconjugation method that relies on the reaction of a maleimide functional group with a thiol (sulfhydryl) group, typically found in cysteine residues of proteins. This reaction is highly efficient and proceeds under mild conditions.

Comparative Workflow Overview

The following diagram illustrates the key differences in the experimental workflows for Staudinger ligation, SPAAC, and maleimide-thiol chemistry.

Comparative_Workflows cluster_staudinger Staudinger Ligation cluster_spaac SPAAC (Click Chemistry) cluster_maleimide Maleimide-Thiol Chemistry Staudinger_Start Azide-modified Biomolecule Staudinger_Product Amide Bond Staudinger_Start->Staudinger_Product + Phosphine Staudinger_Reagent Phosphine Reagent SPAAC_Start Azide-modified Biomolecule SPAAC_Product Triazole Linkage SPAAC_Start->SPAAC_Product + Cyclooctyne SPAAC_Reagent Cyclooctyne Reagent Maleimide_Start Thiol-containing Biomolecule (Cysteine) Maleimide_Product Thioether Bond Maleimide_Start->Maleimide_Product + Maleimide Maleimide_Reagent Maleimide Reagent

Caption: Comparison of reacting functional groups in different bioconjugation methods.

Quantitative Comparison of Bioconjugation Chemistries

The choice of bioconjugation strategy often depends on a balance of factors including reaction kinetics, stability of the resulting linkage, and the need for bioorthogonality. The following table provides a comparative overview of these key parameters.

FeatureStaudinger LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Maleimide-Thiol Chemistry
Reaction Principle Reaction between an azide and a phosphine.[][3+2] cycloaddition between an azide and a strained alkyne.[7]Michael addition of a thiol to a maleimide.
Bioorthogonality High. Azides and phosphines are abiotic.[3][]High. Azides and cyclooctynes are abiotic.[7]Moderate. Thiols are naturally present in proteins (cysteine).
Reaction Kinetics Moderate to slow (k ≈ 10⁻³ - 10⁻² M⁻¹s⁻¹).[1]Very fast (k ≈ 1 - 10³ M⁻¹s⁻¹).[8]Fast (pH dependent).
Linkage Formed Amide bond.[]Triazole.[7]Thioether.
Linkage Stability Very stable.Very stable.Generally stable, but can undergo retro-Michael reaction.
Key Advantages First bioorthogonal reaction, stable amide bond formation.[3]Extremely fast kinetics, high efficiency.[8]High efficiency, targets specific amino acid (cysteine).
Key Limitations Slower kinetics compared to click chemistry, potential for phosphine oxidation.[9]Cyclooctyne reagents can be bulky and hydrophobic.Requires accessible cysteine residues, potential for off-target reactions with other nucleophiles at high pH.
Typical Applications Cell surface labeling, in vivo imaging, synthesis of biopolymers.[3]Live cell imaging, proteomics, drug targeting.[7]Antibody-drug conjugates (ADCs), protein labeling, surface immobilization.

Mechanistic Insights: The Staudinger Ligation Pathway

Understanding the underlying mechanism of the Staudinger ligation is crucial for optimizing reaction conditions and troubleshooting experiments.

Staudinger_Mechanism Azide R-N₃ AzaYlide Aza-ylide Intermediate R-N=PR'₃ Azide->AzaYlide + Phosphine - N₂ Phosphine R'₃P Cyclic_Intermediate Cyclic Intermediate AzaYlide->Cyclic_Intermediate Intramolecular Attack Intramolecular_Attack Intramolecular Acyl Transfer Amide_Product Amide Product R-NH-C(O)-R'' Cyclic_Intermediate->Amide_Product + H₂O Phosphine_Oxide Phosphine Oxide O=PR'₃ Cyclic_Intermediate->Phosphine_Oxide + H₂O Hydrolysis Hydrolysis

Caption: Simplified mechanism of the Staudinger ligation.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate which then loses dinitrogen to form an aza-ylide.[10] In the ligation reaction, an electrophilic trap on the phosphine, such as the carboxylic acid in (diphenylphosphino)acetic acid (or more commonly an ester), captures the aza-ylide in an intramolecular fashion.[] This is followed by hydrolysis to yield the final amide product and the phosphine oxide byproduct.[10]

Conclusion and Future Perspectives

The choice of a bioconjugation strategy is a critical decision in the design of research experiments and the development of novel therapeutics and diagnostics. The Staudinger ligation, utilizing phosphine reagents such as (diphenylphosphino)acetic acid, offers a robust and bioorthogonal method for the formation of stable amide linkages. While its reaction kinetics are slower than those of SPAAC, its high chemoselectivity and the stability of the resulting conjugate make it a valuable tool for a wide range of applications.

For applications requiring extremely rapid labeling, particularly in living systems, SPAAC often presents a superior alternative. Maleimide-thiol chemistry, while not strictly bioorthogonal, remains a workhorse for protein modification due to its high efficiency and specificity for cysteine residues.

Ultimately, the optimal choice of bioconjugation chemistry will depend on the specific requirements of the application, including the nature of the biomolecule, the desired properties of the conjugate, and the biological context in which the ligation will be performed. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and advance their scientific endeavors.

References

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828. [Link]

  • Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. ACS Publications. [Link]

  • Kosal, A. D., et al. (2012). Phosphine-based redox catalysis in the direct traceless Staudinger ligation of carboxylic acids and azides. Angewandte Chemie. [Link]

  • Nilsson, B. L., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Protein Engineering, Design and Selection, 20(5), 211-218. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters, 2(21), 3293–3296. [Link]

  • Wang, S., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(12), 2916–2933. [Link]

  • Yang, M., & Wang, S. (2025). Research review on bioorthogonal chemistry and click chemistry. ResearchGate. [Link]

  • Li, L., et al. (2014). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Journal of the American Chemical Society, 136(32), 11271–11274. [Link]

  • Wang, C. C., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 2954–2979. [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. Wikipedia. [Link]

  • ResearchGate. (n.d.). Bioorthogonal ligation reactions discussed in this review and their reactivity. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2021). DiVA portal. [Link]

  • Nair, J. K., et al. (2014). Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules. Bioconjugate Chemistry, 25(6), 1163–1174. [Link]

  • Zeglis, B. M., et al. (2021). Synthesis and Comparative In Vivo Evaluation of Site-Specifically Labeled Radioimmunoconjugates for DLL3-Targeted ImmunoPET. Bioconjugate Chemistry, 32(10), 2135–2146. [Link]

  • Merck Millipore. (n.d.). Staudinger Ligation. Merck Millipore. [Link]

  • ResearchGate. (n.d.). (a) Staudinger ligation of phosphines with azides on the cell surfaces... ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Staudinger Ligation. Creative Biolabs. [Link]

  • Raines, R. T., et al. (2003). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 5(20), 3623–3626. [Link]

  • van Berkel, S. S., et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-8827. [Link]

  • Watson, D. A., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 144(1), 319-330. [Link]

  • Wikipedia. (2023). Staudinger reaction. Wikipedia. [Link]

  • Grokipedia. (n.d.). Staudinger reaction. Grokipedia. [Link]

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A Guide to Inter-Laboratory Validation of a Quantification Protocol for Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the inter-laboratory validation of an analytical protocol for the quantification of Carboxymethyldiphenylphosphine (CMD), a crucial phosphine ligand in various chemical syntheses. The objective is to establish the method's robustness, reliability, and transferability across different laboratory settings, ensuring consistent and accurate results, a cornerstone of drug development and quality control. This document is designed for researchers, analytical scientists, and quality assurance professionals.

Introduction: The Challenge of Quantifying Phosphine Ligands

This compound (CMD) and other phosphine ligands are instrumental in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[1] Accurate quantification of these ligands is critical for reaction optimization, quality control of starting materials, and impurity profiling. However, phosphine ligands are notoriously susceptible to oxidation, which can lead to significant analytical challenges and inaccurate results.[1] On-column degradation is a common issue in the chromatographic analysis of these compounds.[1]

Therefore, a robust and validated analytical method is paramount. This guide outlines a synthesized High-Performance Liquid Chromatography (HPLC) protocol for CMD quantification and details a comprehensive inter-laboratory study designed to validate its performance in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3]

A Proposed HPLC Protocol for this compound (CMD) Quantification

Given the susceptibility of phosphine ligands to oxidation, a reversed-phase HPLC method with UV detection is proposed. The inclusion of a mild reducing agent in the mobile phase is a critical consideration to mitigate on-column oxidation.[1]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds like CMD.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid and a trace amount of Tris(2-carboxyethyl)phosphine (TCEP))A gradient elution is recommended to ensure separation from potential impurities and the phosphine oxide degradant. Formic acid aids in peak shaping and ionization for potential mass spectrometry confirmation. TCEP acts as a sacrificial reducing agent to prevent on-column oxidation of CMD.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the phenyl groups in CMD.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Diluent Mobile Phase A (the aqueous component)Ensures compatibility with the initial mobile phase conditions and prevents peak distortion.
Standard and Sample Preparation
  • Standard Preparation: A stock solution of CMD reference standard is prepared in the sample diluent. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing CMD and dissolve it in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Inter-Laboratory Validation Study Design

The inter-laboratory validation study is designed to assess the reproducibility and robustness of the analytical method when performed by different analysts in different laboratories using different equipment. The study will adhere to the principles outlined in ISO 5725.[4][5]

Participating Laboratories

A minimum of three to five laboratories with experience in HPLC analysis should be recruited to participate in the study.

Validation Samples

A central laboratory will prepare and distribute the following sets of samples to each participating laboratory:

  • Calibration Standards: A set of five calibration standards covering a linear range (e.g., 1-100 µg/mL).

  • Quality Control (QC) Samples: Three levels of QC samples (low, medium, and high concentrations) prepared from a different weighing of the reference standard than the calibration standards.

  • Homogenized Test Samples: Three batches of a representative sample matrix containing CMD at different concentration levels.

  • Spiked Samples: A blank matrix spiked with known concentrations of CMD to assess accuracy and recovery.

Experimental Workflow for Validation

The following diagram illustrates the workflow for the inter-laboratory validation study:

G cluster_0 Central Laboratory cluster_1 Participating Laboratories (3-5 Labs) cluster_2 Central Laboratory (Data Analysis) A Protocol Development & Sample Preparation B Distribution of Protocols, Samples, and Reporting Templates A->B C Method Implementation & System Suitability Testing B->C D Analysis of Validation Samples C->D E Data Reporting to Central Laboratory D->E F Statistical Analysis of Collated Data E->F G Assessment of Validation Parameters F->G H Final Validation Report G->H

Caption: Workflow of the inter-laboratory validation study.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines:[2]

Validation ParameterAssessmentAcceptance Criteria
Specificity Analysis of a blank matrix to ensure no interfering peaks at the retention time of CMD.No significant interference at the retention time of the analyte.
Linearity Analysis of five calibration standards in triplicate. The calibration curve is generated by plotting peak area against concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.The range for which the method is demonstrated to be accurate, precise, and linear.
Accuracy (Recovery) Analysis of a blank matrix spiked with CMD at three concentration levels (low, medium, high) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision
Repeatability (Intra-assay)Six replicate injections of a mid-concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionAnalysis of the same sample on different days, by different analysts, and on different instruments within the same laboratory.RSD ≤ 3.0%.
Reproducibility (Inter-laboratory)Analysis of the same samples by all participating laboratories.RSD ≤ 5.0% (to be determined based on the study results).
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.No significant impact on the results, with RSD values within acceptable limits.
Solution Stability Analysis of standard and sample solutions at specified intervals and storage conditions (e.g., room temperature, refrigerated).Recovery within ±5% of the initial concentration.

Data Analysis and Interpretation

The central laboratory will collect all the data from the participating laboratories and perform a statistical analysis. This will involve the calculation of means, standard deviations, and relative standard deviations for the accuracy and precision data. Analysis of variance (ANOVA) will be used to assess the contributions of different sources of variation (within-laboratory and between-laboratories) to the overall method variability.[5]

Hypothetical Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of a successful validation study.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,876
25378,945
50755,123
1001,510,987
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 15100x + 200

Table 2: Accuracy and Precision Data Summary

Concentration LevelSpiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)Inter-laboratory Precision (%RSD, n=3 labs)
Low54.9899.61.52.24.5
Medium5050.25100.51.11.83.8
High9089.4699.40.91.53.2

Experimental Protocols

Detailed HPLC Method Protocol

Objective: To provide a step-by-step procedure for the quantitative analysis of this compound (CMD) by HPLC-UV.

Materials:

  • This compound (CMD) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid and 10 µM TCEP in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of CMD in Mobile Phase A.

    • From the stock solution, prepare calibration standards at concentrations of 1, 10, 25, 50, and 100 µg/mL by diluting with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh a sample containing CMD and dissolve it in Mobile Phase A to obtain a theoretical concentration of approximately 50 µg/mL.

    • Vortex to dissolve and then filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column for at least 30 minutes with the initial mobile phase composition.

    • Inject the standards and samples.

  • Data Processing:

    • Integrate the peak corresponding to CMD.

    • Construct a calibration curve from the standard injections and determine the concentration of CMD in the samples.

Inter-Laboratory Validation Protocol

Objective: To provide a detailed protocol for participating laboratories to follow during the inter-laboratory validation study.

Procedure:

  • Receipt and Storage of Samples: Upon receipt of the validation samples, store them at the recommended temperature (e.g., 2-8 °C).

  • Method Familiarization: Before analyzing the validation samples, perform a familiarization run using a provided non-graded sample to ensure the method is running correctly in your laboratory.

  • System Suitability: Before each analytical run, perform a system suitability test by injecting a mid-concentration standard five times. The %RSD of the peak area should be ≤ 2.0%.

  • Analysis of Validation Samples: Analyze the calibration standards, QC samples, homogenized test samples, and spiked samples as per the provided HPLC method protocol.

  • Data Reporting: Record all raw data, including chromatograms, peak areas, and calculated concentrations, in the provided electronic reporting template. Submit the completed template to the central laboratory by the specified deadline.

Conclusion

A successful inter-laboratory validation of the proposed HPLC method for this compound will provide a high degree of assurance that the method is fit for its intended purpose. The established performance characteristics, including accuracy, precision, and linearity, will ensure the generation of reliable and reproducible data across different laboratories. This is essential for maintaining the quality and consistency of processes and products that rely on CMD. The framework presented in this guide can be adapted for the validation of analytical methods for other challenging compounds in the pharmaceutical industry.

References

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2023). ResearchGate. [Link]

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Inter laboratory Comparative Tests ISO 5725-2. (n.d.). SlidePlayer. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025). Altabrisa Group. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]

  • Separation of Diphenylphosphine oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2023). PubMed. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). Springer. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). IJRPR. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • Simultaneous determination of quaternary phosphonium compounds and phosphine oxides in environmental water and solid samples by ultrahigh performance liquid chromatography–tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International. [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. (2025). ResearchGate. [Link]

  • A typical chromatogram obtained by the HPLC analysis of the post-reaction mixture in the experiments of aqueous HMF oxidation. (n.d.). ResearchGate. [Link]

  • A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. (2025). ACS Publications. [Link]

  • HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma. (n.d.). PubMed. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (n.d.). PubMed Central. [Link]

  • Stability of Cefepime in pH-Neutral Peritoneal Dialysis Solutions Packaged in Dual-Compartment Bags. (n.d.). NIH. [Link]

  • Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp. (2017). PubMed. [Link]

  • Stability of Cefepime in Peritoneal Dialysis Solution. (2025). ResearchGate. [Link]

  • Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. (n.d.). PubMed. [Link]

  • Stability of cefepime in peritoneal dialysis solution. (n.d.). PubMed. [Link]

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A Researcher's Guide to Phosphine Ligands: A Cost-Benefit Analysis of Carboxymethyldiphenylphosphine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of a phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical decision that profoundly impacts process efficiency, scalability, and economic viability. This guide offers a comparative analysis of Carboxymethyldiphenylphosphine, a water-soluble phosphine ligand, against established alternatives. We will delve into a cost-benefit analysis supported by available data, providing a framework for informed ligand selection in your synthetic endeavors.

Introduction to this compound: A Ligand with Potential

This compound, also known as (diphenylphosphino)acetic acid, is a tertiary phosphine ligand characterized by the presence of a carboxylic acid functional group. This feature imparts hydrophilicity, making it a potentially valuable ligand for aqueous-phase catalysis.[1] The ability to perform reactions in water is a significant advantage, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents.[1]

While the theoretical advantages of water-soluble phosphine ligands are well-recognized, the practical application and performance data for this compound in common cross-coupling reactions are not extensively documented in peer-reviewed literature. This guide, therefore, presents a cost analysis based on commercially available pricing and a performance comparison with well-established ligands, highlighting the existing knowledge gaps and future research opportunities.

Cost Analysis: Positioning this compound in the Ligand Market

The cost of a phosphine ligand is a crucial factor in the overall economic feasibility of a synthetic route, especially at scale. To provide a clear comparison, we have compiled the approximate costs of this compound, the ubiquitous Triphenylphosphine, and a representative Buchwald ligand, XPhos.

LigandSupplier ExamplePrice per Gram (USD)Key Characteristics
This compound Sunway Pharm~$169.00[2]Water-soluble, functionalized
Sigma-Aldrich~$279.45
Triphenylphosphine Sigma-Aldrich~$0.23 (1kg quantity)Air-stable, general-purpose
Chem-Impex~$0.27 (500g quantity)
XPhos ~$20.00 (large quantity estimate)[2]Bulky, electron-rich, high performance

Note: Prices are subject to change and may vary between suppliers and based on purity and quantity. The price for XPhos is an estimate for bulk quantities as detailed in a case study.[2]

This cost analysis reveals that this compound is positioned as a specialty ligand with a significantly higher cost per gram compared to the workhorse ligand, Triphenylphosphine. Its cost is also substantially higher than that of high-performance Buchwald ligands like XPhos when purchased at scale. This price premium necessitates a clear and significant performance advantage to justify its use in a cost-driven industrial setting.

Performance Comparison: Established Ligands vs. the Potential of this compound

A direct, data-driven performance comparison is challenging due to the limited published experimental data for this compound in widely used cross-coupling reactions. However, we can establish a baseline by examining the performance of our selected alternatives, Triphenylphosphine and XPhos, in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Established Ligand Performance in Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)Substrate ScopeReported YieldsKey Advantages
Triphenylphosphine 1-5%Aryl bromides and iodidesGood to excellent for activated substratesLow cost, readily available, air-stable
XPhos 0.5-2%Aryl chlorides, sterically hindered substratesExcellent, often near quantitativeHigh reactivity, broad substrate scope

The data clearly shows that while Triphenylphosphine is a cost-effective option for less demanding couplings, modern Buchwald ligands like XPhos offer superior performance for challenging substrates, such as aryl chlorides, and can often be used at lower catalyst loadings.

The Hypothesized Performance of this compound

In the absence of direct comparative data, we can hypothesize the potential performance of this compound based on its structure. The carboxylic acid moiety suggests its utility in aqueous or biphasic reaction conditions. This could simplify product isolation and catalyst recycling, potentially offsetting its higher initial cost.

Potential Advantages:

  • Aqueous Catalysis: Enables reactions in environmentally benign solvents like water.[1]

  • Facilitated Catalyst/Product Separation: In a biphasic system, the catalyst could be retained in the aqueous phase while the organic product is easily extracted.

  • Modified Reactivity: The electronic properties of the ligand, influenced by the carboxyl group, may offer unique selectivity in certain transformations.

Current Limitations:

  • Lack of Performance Data: The most significant drawback is the absence of comprehensive studies detailing its performance in common cross-coupling reactions, making it difficult to assess its efficacy relative to other ligands.

  • High Cost: As highlighted in the cost analysis, its current price point is a major barrier to widespread adoption without demonstrated superior performance.

Experimental Protocols

To provide a practical context, here are generalized experimental protocols for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling with a Conventional Ligand (e.g., Triphenylphosphine or XPhos)
  • To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) to the flask.

  • Add the solvent (e.g., toluene, 5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizing the Catalytic Process and Ligand Selection

To better understand the role of the phosphine ligand and the decision-making process for its selection, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product Catalyst_Regen Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps where the phosphine ligand (L) plays a crucial role in stabilizing the palladium center.

Ligand Selection Workflow Start Define Reaction: Substrates, Desired Conditions Cost_Constraint Cost Constraints? Start->Cost_Constraint High_Cost High Performance Ligands (e.g., Buchwald type) Cost_Constraint->High_Cost No Low_Cost Conventional Ligands (e.g., Triphenylphosphine) Cost_Constraint->Low_Cost Yes Substrate_Challenge Challenging Substrates? (e.g., Aryl Chlorides, Steric Hindrance) High_Cost->Substrate_Challenge Low_Cost->Substrate_Challenge Substrate_Challenge->High_Cost Yes Aqueous_Phase Aqueous Phase Desired? Substrate_Challenge->Aqueous_Phase No Water_Soluble Consider Water-Soluble Ligands (e.g., this compound) Aqueous_Phase->Water_Soluble Yes Optimization Reaction Optimization (Screening) Aqueous_Phase->Optimization No Water_Soluble->Optimization Final_Choice Final Ligand Selection Optimization->Final_Choice

Caption: A decision-making workflow for selecting a phosphine ligand based on reaction parameters, cost, and desired process characteristics.

Conclusion and Future Outlook

The choice of a phosphine ligand is a multifaceted decision that requires a careful balance of cost, performance, and process goals. This compound presents an intriguing option, particularly for the development of more sustainable, aqueous-phase catalytic systems. However, its high cost and the current lack of comprehensive public performance data are significant hurdles to its widespread adoption.

For routine transformations with activated substrates, Triphenylphosphine remains an economically sound choice. For challenging couplings requiring high yields and broad substrate scope, the investment in a high-performance ligand such as XPhos is often justified.

The potential of this compound will remain largely theoretical until the research community undertakes systematic studies to benchmark its performance against established ligands in a variety of cross-coupling reactions. Such data would be invaluable in determining if its potential advantages in green chemistry can outweigh its considerable cost, ultimately defining its role in the synthetic chemist's toolbox.

References

  • Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • SYNTHETIKA. Triphenylphosphine PPh3 Pure For Organic Synthesis 10g. [Link]

  • The University of Alabama. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. [Link]

  • ResearchGate. List of water-soluble phosphine ligands. [Link]

  • Ascensus Specialties. GMP Water-Soluble Phosphines. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical waste is paramount. This guide, developed by our senior application scientists, provides a detailed, step-by-step protocol for the proper disposal of Carboxymethyldiphenylphosphine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to supporting our partners in all aspects of their critical work.

Understanding the Compound: this compound

Core Principles of Disposal: Oxidation to a Less Hazardous State

The primary strategy for the safe disposal of this compound is the oxidation of the phosphorus (III) center to a more stable and less hazardous phosphorus (V) oxide. This transformation significantly reduces the reactivity and potential toxicity of the compound. This guide details two effective oxidation methods suitable for a standard laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to strict safety protocols in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound and the chosen oxidizing agent is essential. The following table summarizes the minimum required PPE.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for the specific chemicals being used.
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.
Skin and Body A flame-retardant lab coat, long pants, and closed-toe shoes must be worn. For larger quantities, a chemical-resistant apron is recommended.
Respiratory All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Emergency Preparedness
  • An emergency shower and eyewash station must be readily accessible and recently tested.

  • A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.

  • Ensure a Class ABC or Class D fire extinguisher is available, depending on the specific hazards present.

Disposal Workflow: A Step-by-Step Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_scale Small Scale (< 5g) assess_quantity->small_scale < 5g large_scale Large Scale (≥ 5g) assess_quantity->large_scale ≥ 5g in_lab_treatment In-Lab Chemical Treatment small_scale->in_lab_treatment waste_pickup Arrange for Hazardous Waste Pickup large_scale->waste_pickup choose_method Choose Oxidation Method in_lab_treatment->choose_method end End: Safe Disposal waste_pickup->end method_a Method A: Potassium Permanganate Oxidation choose_method->method_a method_b Method B: Sodium Hypochlorite Oxidation choose_method->method_b neutralize Neutralize and Prepare for Waste Pickup method_a->neutralize method_b->neutralize neutralize->waste_pickup

Caption: Decision workflow for this compound disposal.

Experimental Protocols for In-Lab Disposal

For small quantities of this compound (less than 5 grams), in-lab chemical treatment to oxidize the compound is the recommended approach.

Method A: Oxidation with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that effectively converts phosphines to their corresponding phosphine oxides.[2][3][4]

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (H₂SO₄), ~3M

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing a magnetic stir bar on a stir plate. Add a volume of water sufficient to dissolve and suspend the this compound waste.

  • Acidification: Slowly add dilute sulfuric acid to the suspension until the pH is between 2 and 3.

  • Oxidation: While stirring vigorously, slowly add a 5% solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the permanganate solution portion-wise until a faint, persistent pink or purple color remains for at least 15 minutes, indicating that the oxidation is complete.

  • Quenching Excess Oxidant: Slowly add a solution of sodium bisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralization: Check the pH of the final solution. Neutralize the solution by adding a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.

  • Disposal: The resulting neutralized solution, which now contains the less hazardous this compound oxide, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.

Method B: Oxidation with Sodium Hypochlorite (Bleach)

Sodium hypochlorite, the active ingredient in household bleach, is another effective oxidizing agent for phosphines.[5][6][7]

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, dissolve or suspend the this compound waste in water in a beaker or flask equipped with a magnetic stir bar.

  • Oxidation: While stirring, slowly add the sodium hypochlorite solution to the mixture. The reaction is exothermic, so add the bleach in small portions to control the temperature. Monitor the reaction progress (e.g., by thin-layer chromatography if a suitable method is available). Add bleach until the starting material is no longer detectable.

  • Quenching Excess Oxidant: To neutralize any remaining sodium hypochlorite, slowly add a solution of sodium bisulfite or sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent (the paper will no longer turn blue-black).

  • Neutralization: Adjust the pH of the solution to between 6 and 8 with a suitable acid or base as needed.

  • Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS department.

Disposal of Large Quantities and Contaminated Materials

For larger quantities of this compound (≥ 5 grams) or grossly contaminated materials, in-lab treatment is not recommended.

  • Solid Waste: Collect the solid this compound in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name, and any associated hazard symbols.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent in a chemical fume hood. Collect the rinsate as hazardous waste. Disposable items that are heavily contaminated should be placed in a sealed, labeled bag or container for disposal.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's EHS department.

References

  • Reducing phosphine after the smoking process using an oxidative tre
  • CARBOXYMETHYL DIPHENYLPHOSPHINE OXIDE Safety D
  • SAFETY DATA SHEET. Fisher Scientific. September 22, 2023.
  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activ
  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activ
  • SAFETY D
  • Phosphine oxides. Wikipedia.
  • MATERIAL SAFETY D
  • phosphine training 101. Degesch America.
  • A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.
  • The Hydrolysis of Phosphinates and Phosphon
  • This compound | 3064-56-0. ChemicalBook. July 4, 2025.
  • Keep phosphine safe. Stored Grain.
  • Phosphine | Medical Management Guidelines | Toxic Substance Portal |
  • Phosphorus recovery and recycling – closing the loop. Chemical Society Reviews (RSC Publishing). November 19, 2020.
  • Hydrolysis of Element (White) Phosphorus under the Action of Heterometallic Cubane-Type Cluster {Mo3PdS4}. PMC. January 21, 2021.
  • One‐Step Esterification of Phosphoric, Phosphonic and Phosphinic Acids with Organosilicates: Phosphorus Chemical Recycling of Sewage Waste.
  • Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced). YouTube. January 15, 2010.
  • Potassium permangan
  • The rapid reaction between chlorhexidine and sodium hypochlorite gives...
  • California Code of Regulations, Title 8, Section 5194.
  • Safety Data Sheet: Triphenylphosphine. Carl ROTH.
  • Potassium permangan
  • 4 Fun Reactions Using Potassium Permangan
  • Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics.
  • Sodium Hypochlorite (Bleach) Safety Fact sheet.
  • Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Form
  • Alkaline Chemical Neutralization to Treat Acid Mine Drainage with High Concentrations of Iron and Manganese. MDPI. March 12, 2024.
  • Potassium Permangan
  • Reaction Kinetics - KMnO4 and (COOH)2 (Potassium Permanganate and Oxalic Acid). YouTube. March 2, 2020.

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A Guide to the Safe Handling and Disposal of Carboxymethyldiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyldiphenylphosphine is a specialized reagent utilized in various stages of chemical synthesis and drug development. As with any laboratory chemical, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring the well-being of personnel and the integrity of research. This guide provides essential safety and logistical information for the handling and disposal of this compound, grounded in established laboratory safety principles for organophosphorus compounds.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent direct contact and inhalation. A multi-layered approach to PPE is essential.

Engineering Controls: The First Line of Defense

All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a controlled environment, drawing airborne particles away from the user.

Personal Protective Equipment (PPE) Ensemble

A complete PPE ensemble is mandatory for all personnel handling this reagent. The following table outlines the required equipment and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a face shieldProtects against accidental splashes of solvents used with the compound and airborne powder getting into the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact. Always inspect gloves for tears or punctures before use.
Body Protection Flame-retardant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hoodIn the absence of a fume hood or during a large spill, a respirator may be necessary.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure minimizes the risk of exposure and cross-contamination.

Preparation and Weighing
  • Designate a Handling Area : Cordon off a specific area within the fume hood for handling this compound.

  • Pre-weighing Preparation : Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily available within the fume hood.

  • Dispensing the Reagent : Carefully dispense the required amount of this compound powder, avoiding the creation of dust.

  • Immediate Sealing : Tightly seal the stock container immediately after dispensing.

In-Use and Post-Handling Procedures
  • Solution Preparation : If dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • Cleaning : Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Waste Segregation and Labeling
  • Dedicated Waste Container : Use a clearly labeled, sealed container for all solid waste contaminated with this compound, including weigh boats, gloves, and paper towels.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Disposal Procedure
  • Collection : Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Professional Disposal : Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management provider.[1]

  • Do Not Dispose in General Waste : Under no circumstances should this compound or its contaminated waste be disposed of in general laboratory trash or down the drain.[1]

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of safe handling and disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Compound prep_fume_hood->handle_weigh Proceed to Handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.